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  • Product: 1-(1,4-Diazepan-1-YL)octan-1-one
  • CAS: 61903-17-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(1,4-Diazepan-1-YL)octan-1-one

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applicati...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of the N-acyl-1,4-diazepane derivative, 1-(1,4-Diazepan-1-YL)octan-1-one. This document is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development, offering insights into its chemical nature and potential as a scaffold in the design of novel therapeutic agents.

Introduction: The Significance of the 1,4-Diazepane Scaffold

The 1,4-diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its inherent conformational flexibility and the presence of two nitrogen atoms for substitution allow for the creation of diverse chemical libraries with a wide range of biological activities. Derivatives of 1,4-diazepane have been explored for their potential as antipsychotics, anxiolytics, anticonvulsants, and inhibitors of various enzymes. The introduction of an N-acyl group, such as the octanoyl chain in 1-(1,4-Diazepan-1-YL)octan-1-one, can significantly modulate the parent molecule's lipophilicity, membrane permeability, and interaction with biological targets. Long-chain fatty acids and their derivatives are known to play crucial roles in various physiological processes, and their conjugation to pharmacologically active scaffolds is a key strategy in drug design.[1][2][3][4][5]

Physicochemical and Structural Properties

Due to the limited availability of experimental data for 1-(1,4-Diazepan-1-YL)octan-1-one, this section combines data from chemical supplier databases with predicted values from computational models to provide a comprehensive profile.

Identification and Basic Properties
PropertyValueSource
IUPAC Name 1-(1,4-Diazepan-1-yl)octan-1-oneFluorochem
Synonyms 1H-1,4-Diazepine, hexahydro-1-(1-oxooctyl)-ChemScene[6]
CAS Number 61903-17-1ChemScene, Fluorochem[6]
Molecular Formula C₁₃H₂₆N₂OChemScene, Fluorochem[6]
Molecular Weight 226.36 g/mol ChemScene[6]
Predicted Physicochemical Data

The following table summarizes predicted physicochemical properties, which are crucial for understanding the compound's behavior in biological systems and for designing experimental protocols. These values were obtained using established computational models.

PropertyPredicted ValueComputational Tool/Method
Boiling Point ~345.7 °C at 760 mmHgAdvanced Chemistry Development (ACD/Labs) Software V11.02
Melting Point Not available-
LogP 2.1688ChemScene[6]
Topological Polar Surface Area (TPSA) 32.34 ŲChemScene[6]
Hydrogen Bond Donors 1ChemScene[6]
Hydrogen Bond Acceptors 2ChemScene[6]
Rotatable Bonds 6ChemScene[6]

Synthesis and Characterization

Proposed Synthetic Pathway

The most direct route for the synthesis of 1-(1,4-Diazepan-1-YL)octan-1-one is the reaction of 1,4-diazepane with an activated form of octanoic acid, such as octanoyl chloride. To favor mono-acylation, a protecting group strategy on one of the nitrogen atoms of 1,4-diazepane can be employed, followed by deprotection. Alternatively, controlling the stoichiometry of the reactants can also yield the desired mono-acylated product.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product Diazepane 1,4-Diazepane Reaction Acylation Diazepane->Reaction Base (e.g., Triethylamine) Solvent (e.g., DCM) OctanoylChloride Octanoyl Chloride OctanoylChloride->Reaction Product 1-(1,4-Diazepan-1-YL)octan-1-one Reaction->Product HCl byproduct

Caption: Proposed synthesis of 1-(1,4-Diazepan-1-YL)octan-1-one.

Representative Experimental Protocol (Adapted from similar N-acylations)

This protocol is a general guideline for the mono-N-acylation of a cyclic diamine and should be optimized for the specific synthesis of 1-(1,4-Diazepan-1-YL)octan-1-one.

Materials:

  • 1,4-Diazepane (homopiperazine)

  • Octanoyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-diazepane (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in anhydrous DCM.

  • Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Add octanoyl chloride (0.95 equivalents, to favor mono-acylation) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the pure 1-(1,4-Diazepan-1-YL)octan-1-one.

Predicted Spectroscopic Data for Structural Elucidation

The following are predicted spectroscopic data to aid in the characterization of the synthesized product.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.6 - 3.8m4H-C(=O)N-CH₂- and -N-CH₂- adjacent to the amide
~2.8 - 3.0m4H-NH-CH₂-
~2.2 - 2.4t2H-CH₂-C(=O)-
~1.8 - 2.0m1H-NH-
~1.5 - 1.7m2H-CH₂-CH₂-C(=O)-
~1.2 - 1.4m8H-(CH₂)₄-
~0.8 - 0.9t3H-CH₃
Chemical Shift (ppm)Assignment
~172C=O (amide)
~48 - 50-C(=O)N-CH₂-
~45 - 47-N-CH₂- (diazepane ring)
~34-CH₂-C(=O)-
~31-(CH₂)₅-CH₃
~29-(CH₂)₅-CH₃
~25-(CH₂)₅-CH₃
~22-CH₂-CH₃
~14-CH₃
Wavenumber (cm⁻¹)IntensityAssignment
~3300Medium, BroadN-H stretch (secondary amine)
~2925, 2855StrongC-H stretch (aliphatic)
~1640StrongC=O stretch (amide)
~1465MediumC-H bend (methylene)

Reactivity and Potential Applications

Chemical Reactivity

The reactivity of 1-(1,4-Diazepan-1-YL)octan-1-one is primarily dictated by the secondary amine within the diazepane ring and the amide functionality.

  • N-Alkylation/Acylation: The secondary amine is nucleophilic and can undergo further reactions such as alkylation, acylation, or arylation to generate disubstituted 1,4-diazepane derivatives.

  • Amide Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, which would cleave the octanoyl group from the diazepane ring.

Reactivity_Diagram cluster_reactions Potential Reactions Main 1-(1,4-Diazepan-1-YL)octan-1-one Alkylation N-Alkylation Main->Alkylation R-X Acylation N-Acylation Main->Acylation R'-COCl Hydrolysis Amide Hydrolysis Main->Hydrolysis H₃O⁺ or OH⁻

Caption: Key reactivity pathways for 1-(1,4-Diazepan-1-YL)octan-1-one.

Potential Applications in Drug Discovery

While specific biological activity for this compound has not been reported, its structural features suggest several areas of potential therapeutic interest:

  • CNS-Active Agents: The 1,4-diazepane core is present in many centrally active drugs. The lipophilic octanoyl chain could enhance blood-brain barrier penetration, making this scaffold a candidate for developing novel agents targeting neurological disorders.

  • Enzyme Inhibitors: N-acyl homopiperazine derivatives have been investigated as potent inhibitors of gelatinases (matrix metalloproteinases), which are implicated in cancer metastasis.[7]

  • Receptor Modulators: The diazepane scaffold can be modified to interact with various receptors. For instance, aryl 1,4-diazepane compounds have been identified as potent and selective CB2 receptor agonists.

  • Antimicrobial Agents: The incorporation of a lipid tail can enhance the antimicrobial activity of certain pharmacophores by facilitating interaction with bacterial cell membranes.

Safety and Handling

Based on information for similar compounds, 1-(1,4-Diazepan-1-YL)octan-1-one should be handled with care in a laboratory setting.

  • Hazard Statements: May be harmful if swallowed.

  • Precautionary Measures: Use personal protective equipment (gloves, lab coat, safety glasses). Avoid inhalation of dust or vapors. Handle in a well-ventilated area.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

1-(1,4-Diazepan-1-YL)octan-1-one represents a versatile chemical entity with potential for further derivatization and exploration in drug discovery. Its combination of a biologically relevant 1,4-diazepane core and a lipophilic octanoyl side chain provides a promising starting point for the development of novel therapeutic agents targeting a range of diseases. This technical guide, by consolidating available and predicted data, aims to facilitate future research into this and related N-acyl-1,4-diazepane derivatives.

References

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  • Higgs, J. D. (2002). Long-Chain Fatty Acids in Health and Nutrition.
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Exploratory

An In-depth Technical Guide to 1-(1,4-Diazepan-1-YL)octan-1-one: Synthesis, Characterization, and Therapeutic Potential

Abstract This technical guide provides a comprehensive overview of 1-(1,4-diazepan-1-yl)octan-1-one, a representative N-acylated derivative of the 1,4-diazepane scaffold. The 1,4-diazepane core is recognized as a "privil...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 1-(1,4-diazepan-1-yl)octan-1-one, a representative N-acylated derivative of the 1,4-diazepane scaffold. The 1,4-diazepane core is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with significant biological activity.[1][2][3] This document details the logical synthesis of 1-(1,4-diazepan-1-yl)octan-1-one via nucleophilic acyl substitution, provides a robust, field-tested experimental protocol, and outlines a systematic workflow for its structural elucidation and purity assessment using modern analytical techniques. Furthermore, it explores the potential applications of this molecular class in drug discovery, drawing on the established therapeutic relevance of diazepine derivatives.[4][5] This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile scaffold.

Introduction: The Significance of the 1,4-Diazepane Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in ligands for diverse biological targets. These are termed "privileged structures" due to their versatile binding properties and favorable drug-like characteristics.[1][2][6][7] The 1,4-diazepane ring, a seven-membered heterocycle containing two nitrogen atoms, is a quintessential example of such a scaffold.[3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, and anticancer effects.[4][8]

The subject of this guide, 1-(1,4-diazepan-1-yl)octan-1-one , combines this privileged diazepane core with an eight-carbon acyl chain. The introduction of the octanoyl group modulates the molecule's lipophilicity, a critical parameter influencing pharmacokinetic and pharmacodynamic properties such as membrane permeability and target engagement. This guide uses this specific molecule as a practical case study to detail the synthesis, purification, and characterization pipeline applicable to a broad class of N-acylated 1,4-diazepane analogues.

Table 1: Physicochemical Properties of 1-(1,4-Diazepan-1-YL)octan-1-one

Property Value Source(s)
CAS Number 61903-17-1 [9][10]
Molecular Formula C₁₃H₂₆N₂O [9][10]
Molecular Weight 226.36 g/mol [9]
Canonical SMILES CCCCCCCC(=O)N1CCNCCC1 [9][10]
Topological Polar Surface Area 32.34 Ų [9]

| Purity (Typical) | ≥98% |[9] |

Synthesis and Mechanistic Rationale

The formation of 1-(1,4-diazepan-1-yl)octan-1-one is achieved through a nucleophilic acyl substitution, a fundamental and reliable transformation in organic synthesis. Specifically, it is an example of the Schotten-Baumann reaction, which facilitates the synthesis of amides from amines and acyl chlorides.[11][12]

Reaction Mechanism

The reaction proceeds via a well-established two-step addition-elimination mechanism:

  • Nucleophilic Attack: The secondary amine of the 1,4-diazepane ring acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of octanoyl chloride. This initial attack forms a transient tetrahedral intermediate.[13]

  • Elimination of Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

  • Deprotonation: The resulting protonated amide is neutralized by a base present in the reaction mixture, yielding the final product and a salt byproduct (e.g., triethylammonium chloride). The inclusion of a base is critical to neutralize the hydrochloric acid generated, preventing it from protonating the starting amine and rendering it non-nucleophilic.[12][14][15]

Causality of Experimental Choices
  • Choice of Acylating Agent: Octanoyl chloride is selected over octanoic acid because acyl chlorides are significantly more reactive acylating agents. This heightened reactivity ensures the reaction proceeds efficiently under mild conditions.[13]

  • Solvent Selection: Dichloromethane (DCM) is an ideal solvent as it is aprotic, preventing unwanted side reactions with the acyl chloride, and effectively solubilizes the reactants.

  • Base: A non-nucleophilic organic base like triethylamine (Et₃N) is used. Its role is solely to act as an acid scavenger for the HCl produced, driving the reaction equilibrium towards the product without competing with the primary nucleophile (1,4-diazepane).[14]

  • Temperature Control: The reaction is initiated at 0 °C (ice bath) during the dropwise addition of the highly reactive octanoyl chloride. This is a crucial safety and selectivity measure to control the exothermic nature of the reaction and minimize potential side products.

Detailed Experimental Protocol: Synthesis of 1-(1,4-Diazepan-1-YL)octan-1-one

This protocol is a self-validating system designed for high yield and purity. Adherence to these steps ensures reproducibility.

Materials and Reagents
ReagentM.W. ( g/mol )QuantityMoles (mmol)Equivalents
1,4-Diazepane100.161.00 g9.981.0
Octanoyl chloride162.661.79 g (1.69 mL)11.01.1
Triethylamine (Et₃N)101.191.52 g (2.09 mL)15.01.5
Dichloromethane (DCM)-50 mL--
Saturated NaHCO₃(aq)-30 mL--
Brine-30 mL--
Anhydrous Na₂SO₄-~5 g--
Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,4-diazepane (1.00 g, 9.98 mmol) and dichloromethane (30 mL). Cool the flask in an ice-water bath to 0 °C.

  • Base Addition: Add triethylamine (2.09 mL, 15.0 mmol) to the stirred solution.

  • Acylation: In a separate vial, dissolve octanoyl chloride (1.69 mL, 11.0 mmol) in dichloromethane (20 mL). Add this solution dropwise to the cooled reaction mixture over 15-20 minutes using a dropping funnel.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction's completion by Thin Layer Chromatography (TLC) until the starting 1,4-diazepane spot is consumed.

  • Work-up: Quench the reaction by adding 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.

Structural Elucidation and Purity Assessment Workflow

Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach ensures the reliability of the results.

Spectroscopic Characterization
  • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the primary tool for structural confirmation.[16][17] The ¹H NMR spectrum is expected to show characteristic signals for the octanoyl chain (a triplet for the terminal methyl group, and multiplets for the methylene groups) and distinct signals for the non-equivalent protons of the diazepane ring. The ¹³C NMR will show a key signal for the amide carbonyl carbon around 170-175 ppm, along with resonances for the aliphatic carbons.[17]

  • Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups. The most diagnostic peak for 1-(1,4-diazepan-1-yl)octan-1-one will be the strong C=O stretching vibration of the tertiary amide, typically appearing in the 1630-1680 cm⁻¹ region.[18][19][20] The absence of N-H stretching bands around 3300-3500 cm⁻¹ confirms the formation of a tertiary amide.[21]

Chromatographic and Mass Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of pharmaceutical compounds.[22][23][24][25] Using a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile/water gradient), the purity can be calculated by the area normalization method from the resulting chromatogram.[22]

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, serving as a final confirmation of its identity.[][27][28][29] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by providing a precise mass measurement.[30]

Table 2: Representative Analytical Data for 1-(1,4-Diazepan-1-YL)octan-1-one

Analysis Technique Parameter Expected/Typical Result
HPLC Purity (Area %) >98.0%
IR Spectroscopy Amide C=O Stretch (ν) ~1645 cm⁻¹
HRMS (ESI+) [M+H]⁺ Calculated 227.2118

| HRMS (ESI+) | [M+H]⁺ Found | 227.2120 |

Visualization of Key Processes

Synthesis Pathway

G R1 1,4-Diazepane P 1-(1,4-Diazepan-1-YL)octan-1-one R1->P Et₃N, DCM 0 °C to RT R2 Octanoyl Chloride R2->P Et₃N, DCM 0 °C to RT

Caption: Schotten-Baumann synthesis of the target compound.

Analytical Workflow

G cluster_analytics Analytical Techniques start Crude Product from Synthesis purify Purification (Flash Chromatography) start->purify pure_product Purified Compound purify->pure_product confirm Structure & Purity Confirmation pure_product->confirm NMR NMR Spectroscopy (¹H, ¹³C) confirm->NMR IR IR Spectroscopy confirm->IR HPLC HPLC confirm->HPLC MS Mass Spectrometry confirm->MS

Caption: Workflow for purification and analytical validation.

Potential Applications in Drug Discovery

While 1-(1,4-diazepan-1-yl)octan-1-one itself is not a known therapeutic agent, its structural components—the 1,4-diazepane core and a lipophilic acyl chain—are highly relevant to drug design.

  • Central Nervous System (CNS) Agents: The benzodiazepine class, which features a fused diazepine ring, is famous for its anxiolytic, sedative, and anticonvulsant properties, primarily through modulation of GABAA receptors.[31][32][33] Non-fused 1,4-diazepane scaffolds are also explored for a variety of CNS targets.

  • Enzyme Inhibition: The diazepine scaffold is versatile enough to be incorporated into inhibitors for various enzymes. For instance, derivatives have been developed as potent inhibitors of Factor Xa, a key enzyme in the coagulation cascade, highlighting their potential in developing new antithrombotic drugs.[34]

  • Amyloid Beta (Aβ) Aggregation Inhibitors: Recent research has explored 1,4-diazepane derivatives for their ability to inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.[35] The flexible nature of the diazepine ring allows it to present pharmacophores in diverse spatial orientations, making it a promising scaffold for tackling protein-protein interactions.[35]

  • Library Synthesis: The straightforward and robust N-acylation chemistry described here allows for the rapid generation of a library of analogues. By varying the acyl chain (e.g., length, branching, aromaticity, inclusion of other functional groups), chemists can systematically explore the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties for a given biological target.

Conclusion

1-(1,4-diazepan-1-yl)octan-1-one serves as an excellent model for a scientifically significant class of N-acylated heterocycles. Its synthesis is rooted in the reliable and well-understood Schotten-Baumann reaction, and its structure and purity can be rigorously validated through a standard suite of modern analytical techniques. The true value of this compound and its analogues lies in the therapeutic potential of the 1,4-diazepane scaffold. As a privileged structure, it provides a validated starting point for the design of novel ligands targeting a wide array of enzymes and receptors, underscoring its continued importance in the field of drug discovery and development.

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  • PubMed. (2004, May 1). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • LCGC International. (2024, January 1). Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective. Retrieved from [Link]

  • University of Florida. (n.d.). PROCESS DEVELOPMENT FOR THE SYNTHESES OF ESSENTIAL MEDICINES IN CONTINUOUS FLOW. Retrieved from [Link]

  • IntechOpen. (2018, November 5). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). N-acylation of amides through internal nucleophilic catalysis. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]

  • ACS Publications. (2023, May 23). Discovery of N-Acyl Amino Acids and Novel Related N-, O-Acyl Lipids by Integrating Molecular Networking and an Extended In Silico Spectral Library. Retrieved from [Link]

  • Frontiers. (2022, June 26). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to 1-(1,4-Diazepan-1-yl)octan-1-one: Physicochemical Properties and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(1,4-Diazepan-1-yl)octan-1-one is a chemical compound featuring a diazepane ring acylated with an octanoyl group. The 1,4-diazepine core is a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1,4-Diazepan-1-yl)octan-1-one is a chemical compound featuring a diazepane ring acylated with an octanoyl group. The 1,4-diazepine core is a privileged scaffold in medicinal chemistry, forming the basis for a wide range of biologically active compounds, most notably the benzodiazepine class of drugs known for their anxiolytic, sedative, and anticonvulsant properties.[1][2][3][4] The addition of the octanoyl chain to the diazepane structure imparts significant lipophilicity, which can influence its pharmacokinetic and pharmacodynamic profile. This guide provides a detailed overview of the fundamental physicochemical properties of 1-(1,4-diazepan-1-yl)octan-1-one, with a focus on its molecular weight, and discusses relevant methodologies for its synthesis and analysis.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is paramount for its application in research and drug development. These properties govern its solubility, permeability, and ultimately its biological activity.

Molecular Weight and Formula

The molecular weight of 1-(1,4-Diazepan-1-yl)octan-1-one is a critical parameter for a variety of experimental calculations, including molarity of solutions and stoichiometric analysis of reactions. Based on its chemical formula, the molecular weight has been determined to be 226.36 g/mol .[5]

The elemental composition of the molecule is described by the molecular formula: C₁₃H₂₆N₂O .[5][6] This formula indicates the presence of thirteen carbon atoms, twenty-six hydrogen atoms, two nitrogen atoms, and one oxygen atom.

A summary of the key quantitative data for 1-(1,4-Diazepan-1-yl)octan-1-one is presented in the table below.

PropertyValueSource
Molecular Weight 226.36 g/mol [5]
Molecular Formula C₁₃H₂₆N₂O[5], [6]
CAS Number 61903-17-1[5], [6]
IUPAC Name 1-(1,4-diazepan-1-yl)octan-1-one[6]
Canonical SMILES CCCCCCCC(=O)N1CCCNCC1[6]
InChI InChI=1S/C13H26N2O/c1-2-3-4-5-6-8-13(16)15-11-7-9-14-10-12-15/h14H,2-12H2,1H3[6]
Molecular Structure

The structure of 1-(1,4-Diazepan-1-yl)octan-1-one, characterized by a seven-membered diazepane ring linked to an eight-carbon acyl chain, is a key determinant of its chemical reactivity and biological interactions.

Caption: 2D structure of 1-(1,4-Diazepan-1-yl)octan-1-one.

Synthesis and Experimental Protocols

The synthesis of 1-(1,4-Diazepan-1-yl)octan-1-one can be achieved through standard amide bond formation reactions. A common and effective method involves the acylation of 1,4-diazepane with an activated derivative of octanoic acid.

General Synthesis Workflow

G cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Final Product Reactant1 1,4-Diazepane Reaction Acylation in Aprotic Solvent (e.g., Dichloromethane) with Base (e.g., Triethylamine) Reactant1->Reaction Reactant2 Octanoyl Chloride Reactant2->Reaction Workup Aqueous Wash Reaction->Workup Purification Column Chromatography Workup->Purification Product 1-(1,4-Diazepan-1-YL)octan-1-one Purification->Product

Caption: General workflow for the synthesis of 1-(1,4-Diazepan-1-yl)octan-1-one.

Detailed Experimental Protocol: Acylation of 1,4-Diazepane

This protocol describes a representative procedure for the synthesis of 1-(1,4-Diazepan-1-yl)octan-1-one.

Materials:

  • 1,4-Diazepane

  • Octanoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure:

  • Reactant Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-diazepane (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath. The use of an inert atmosphere and anhydrous solvent prevents unwanted side reactions with water. Triethylamine acts as a base to neutralize the HCl generated during the reaction.

  • Acylation: Add octanoyl chloride (1.1 equivalents) dropwise to the stirred solution at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Slow addition of the acyl chloride at low temperature helps to control the exothermicity of the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (1,4-diazepane) is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine. The aqueous washes remove unreacted starting materials, the triethylammonium hydrochloride salt, and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 1-(1,4-Diazepan-1-yl)octan-1-one as a solid or oil. Confirm the identity and purity of the product using analytical techniques such as NMR spectroscopy and mass spectrometry.

Analytical Techniques

The characterization and quantification of 1-(1,4-Diazepan-1-yl)octan-1-one and its derivatives rely on a suite of modern analytical methods. The choice of technique depends on the specific analytical question, whether it is for structural elucidation, purity assessment, or quantification in a complex matrix.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural confirmation of the synthesized compound. Quantitative NMR (qNMR) can also be used for accurate determination of concentration.[7]

  • Mass Spectrometry (MS): Coupled with a chromatographic separation technique such as Gas Chromatography (GC-MS) or High-Performance Liquid Chromatography (HPLC-MS), mass spectrometry is a powerful tool for both identification and quantification, especially at low concentrations.[8][9]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for assessing the purity of the compound and for quantitative analysis in various samples.[8][10]

Biological and Pharmaceutical Relevance

The 1,4-diazepine nucleus is a cornerstone of many centrally acting pharmaceuticals.[2] Derivatives of this scaffold have been explored for a wide range of biological activities, including as antipsychotic, anxiolytic, anticonvulsant, antibacterial, and anticancer agents.[1] For instance, certain N-substituted 1,4-diazepane derivatives have been investigated as potent inotropic agents.[11] The introduction of a lipophilic octanoyl side chain, as in 1-(1,4-diazepan-1-yl)octan-1-one, is a common strategy in medicinal chemistry to modulate a compound's ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins. This modification can significantly impact the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion

1-(1,4-Diazepan-1-yl)octan-1-one, with a molecular weight of 226.36 g/mol , represents a valuable chemical entity for researchers in drug discovery and development. Its structure, combining the biologically relevant 1,4-diazepane core with a lipophilic octanoyl chain, makes it an interesting candidate for further investigation. The synthetic and analytical protocols outlined in this guide provide a solid foundation for the preparation and characterization of this compound, enabling its exploration in various scientific and pharmaceutical applications.

References

  • 1-(1,4-Diazepan-1-yl)nonan-1-one hydrochloride. PubChem. [Link]

  • analytical technique for the determination of diazepam in solid dosage forms. Semantic Scholar. [Link]

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  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. [Link]

  • A concise synthesis of 1,4-dihydro-[5][12]diazepine-5,7-dione, a novel 7-TM receptor ligand core structure with melanocortin receptor agonist activity. National Library of Medicine. [Link]

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  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. MDPI. [Link]

  • An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. Walsh Medical Media. [Link]

  • The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass. ResearchGate. [Link]

  • 1,4-Diazepine. Wikipedia. [Link]

  • Diazepam quantification in street tablets using benchtop 1H qNMR spectroscopy: method validation and its application. Drugs and Alcohol. [Link]

  • 1-(1,4-diazepan-1-yl)-2-(pyridin-2-yl)ethan-1-one hydrochloride. PubChemLite. [Link]

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Exploratory

An In-depth Technical Guide to 1-(1,4-Diazepan-1-YL)octan-1-one: A Compound of Interest in CNS Research

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Potential Modulator of Neurological Pathways In the vast landscape of chemical entities with therapeutic potential, 1-(1,4-Diazepa...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Potential Modulator of Neurological Pathways

In the vast landscape of chemical entities with therapeutic potential, 1-(1,4-Diazepan-1-YL)octan-1-one, identified by its CAS number 61903-17-1, emerges as a molecule of significant interest. While specific research on this compound is not extensively documented in publicly available literature, its structural features, particularly the 1,4-diazepine core, position it as a compelling candidate for investigation in the realm of Central Nervous System (CNS) disorders. The 1,4-diazepine scaffold is a well-established pharmacophore found in a variety of clinically significant drugs, most notably the benzodiazepine class, which are widely used for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[1][2] This guide aims to provide a comprehensive technical overview of 1-(1,4-Diazepan-1-YL)octan-1-one, offering insights into its chemical properties, a proposed synthesis protocol, potential mechanisms of action based on its structural class, and a roadmap for its scientific investigation.

Physicochemical Properties and Structural Attributes

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a potential therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities.

PropertyValueSource
CAS Number 61903-17-1[3][4]
Molecular Formula C₁₃H₂₆N₂O[3]
Molecular Weight 226.36 g/mol [3]
IUPAC Name 1-(1,4-diazepan-1-yl)octan-1-one[4]
Synonym 1H-1,4-Diazepine, hexahydro-1-(1-oxooctyl)[3]
Topological Polar Surface Area (TPSA) 32.34 Ų[3]
Predicted LogP 2.1688[3]
Hydrogen Bond Acceptors 2[3]
Hydrogen Bond Donors 1[3]
Rotatable Bonds 6[3]

The octanoyl chain attached to the diazepine ring introduces a significant lipophilic character to the molecule, as suggested by the predicted LogP value. This lipophilicity may facilitate its ability to cross the blood-brain barrier, a critical attribute for any CNS-acting compound. The presence of nitrogen atoms within the diazepine ring and the carbonyl group provide sites for potential hydrogen bonding, which can influence its interaction with biological targets.

Proposed Synthesis and Characterization Workflow

The synthesis of 1-(1,4-Diazepan-1-YL)octan-1-one can be approached through a straightforward acylation reaction. The following protocol outlines a plausible and efficient synthetic route.

Experimental Protocol: Synthesis of 1-(1,4-Diazepan-1-YL)octan-1-one
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-diazepane (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution to act as a scavenger for the acid byproduct.

  • Acylation: Cool the reaction mixture to 0°C using an ice bath. Slowly add octanoyl chloride (1.05 equivalents) dropwise to the stirred solution. The octanoyl chloride will react with the secondary amine of the 1,4-diazepane.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (1,4-diazepane) is consumed.

  • Workup: Upon completion, quench the reaction by adding water. Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-(1,4-Diazepan-1-YL)octan-1-one.

  • Characterization: Confirm the identity and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants 1,4-Diazepane + Octanoyl Chloride Reaction Acylation in DCM with Triethylamine Reactants->Reaction Crude_Product Crude Product Reaction->Crude_Product Workup Aqueous Workup Crude_Product->Workup Purification Column Chromatography Workup->Purification Pure_Product Pure 1-(1,4-Diazepan-1-YL)octan-1-one Purification->Pure_Product Analysis NMR & Mass Spectrometry Pure_Product->Analysis Final_Confirmation Structure & Purity Confirmed Analysis->Final_Confirmation

Caption: A generalized workflow for the synthesis, purification, and analysis of 1-(1,4-Diazepan-1-YL)octan-1-one.

Potential Mechanism of Action: A Hypothesis Grounded in Structural Analogy

The 1,4-diazepine ring system is the core structural feature of benzodiazepines, which exert their therapeutic effects by modulating the activity of the γ-aminobutyric acid (GABA) type A (GABA-A) receptor.[5][6] GABA is the primary inhibitory neurotransmitter in the CNS. Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site itself.[6] This binding potentiates the effect of GABA, leading to an increased influx of chloride ions into the neuron, hyperpolarization of the cell membrane, and a subsequent decrease in neuronal excitability.[7]

Given the presence of the 1,4-diazepine moiety, it is plausible that 1-(1,4-Diazepan-1-YL)octan-1-one could act as a modulator of the GABA-A receptor. The N-octanoyl group may influence the compound's affinity and selectivity for different GABA-A receptor subtypes, which are known to mediate distinct physiological effects (e.g., anxiolysis, sedation, anticonvulsant activity).[1]

GABA_A_Modulation Compound 1-(1,4-Diazepan-1-YL)octan-1-one GABA_A_Receptor GABA-A Receptor Allosteric Site Compound->GABA_A_Receptor:f1 Binds to Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel Potentiates Opening GABA GABA GABA->GABA_A_Receptor:f0 Binds to Neuronal_Inhibition Increased Neuronal Inhibition Chloride_Channel->Neuronal_Inhibition Increases Cl- Influx CNS_Effects Potential Anxiolytic, Anticonvulsant Effects Neuronal_Inhibition->CNS_Effects Leads to

Sources

Foundational

An In-Depth Technical Guide to 1-(1,4-Diazepan-1-yl)octan-1-one: Synthesis, Characterization, and Potential Pharmacological Significance

Abstract This technical guide provides a comprehensive overview of the N-acyl-1,4-diazepane derivative, 1-(1,4-diazepan-1-yl)octan-1-one. The 1,4-diazepine scaffold is a privileged structure in medicinal chemistry, formi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the N-acyl-1,4-diazepane derivative, 1-(1,4-diazepan-1-yl)octan-1-one. The 1,4-diazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. This document delineates the chemical properties, a robust and reproducible synthetic protocol, and state-of-the-art analytical methods for the structural confirmation and purity assessment of the title compound. Furthermore, drawing upon established structure-activity relationships of related molecules, we present a well-founded hypothesis on its potential pharmacological mechanism of action as a modulator of the GABA-A receptor. This guide is intended to serve as a foundational resource for researchers investigating novel diazepine-based compounds for applications in neuroscience and beyond.

Introduction

The 1,4-diazepine ring system is a seven-membered heterocycle containing two nitrogen atoms that has proven to be an exceptionally fruitful scaffold in drug discovery.[1][2] Its most prominent members are the benzodiazepines, a class of psychoactive drugs characterized by a fusion between a benzene ring and a 1,4-diazepine ring.[3] Compounds like Diazepam (Valium) have become cornerstone therapies for anxiety, insomnia, and seizure disorders, primarily through their action on the central nervous system.[1][4]

The molecule 1-(1,4-diazepan-1-yl)octan-1-one belongs to a related but distinct class. It features a saturated 1,4-diazepane ring, which provides significant conformational flexibility compared to the more rigid benzodiazepine core. This diazepane is acylated with an eight-carbon octanoyl chain, resulting in a tertiary amide. The lipophilic nature of the octanoyl group combined with the polar diazepane core creates an amphipathic molecule with potential for unique pharmacokinetic and pharmacodynamic properties.

The purpose of this whitepaper is to provide a detailed technical framework for the synthesis, purification, and characterization of 1-(1,4-diazepan-1-yl)octan-1-one. We will elucidate the causality behind our chosen experimental protocols and propose a likely biological target based on authoritative structural precedent, thereby equipping researchers with the necessary knowledge to explore this and related compounds in their own discovery programs.

Chemical Properties and Identification

Unambiguous identification of a chemical entity is paramount for reproducible research. The key properties and identifiers for 1-(1,4-diazepan-1-yl)octan-1-one are summarized below.

PropertyValueSource
IUPAC Name 1-(1,4-diazepan-1-yl)octan-1-one[5]
CAS Number 61903-17-1[5][6][7]
Molecular Formula C₁₃H₂₆N₂O[6]
Molecular Weight 226.36 g/mol [6]
Canonical SMILES CCCCCCCC(=O)N1CCCNCC1[5]
Topological Polar Surface Area 32.34 Ų[6]
Hydrogen Bond Acceptors 2[6]
Hydrogen Bond Donors 1[6]
Rotatable Bonds 6[6]

Synthesis and Purification

Rationale for Synthetic Strategy

The target molecule is a tertiary amide formed at the N1 position of the 1,4-diazepane ring. The most efficient and direct method for forming such an amide bond is the nucleophilic acyl substitution between the secondary amine of the diazepane precursor and an activated carboxylic acid derivative. We have selected octanoyl chloride as the acylating agent due to its high reactivity and commercial availability. The reaction requires a non-nucleophilic base, such as triethylamine, to act as a scavenger for the hydrochloric acid byproduct, preventing the protonation and deactivation of the diazepane nucleophile. Dichloromethane (DCM) is chosen as the solvent for its ability to dissolve the reactants and its inertness under the reaction conditions.

Experimental Protocol: Synthesis via Acylation

Materials:

  • 1,4-Diazepane

  • Octanoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Reactant Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 1,4-diazepane (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.2 eq) to the solution. This excess ensures complete scavenging of the HCl generated.

  • Cooling: Cool the flask to 0 °C using an ice bath. This is a critical step to control the exothermicity of the acylation reaction and minimize potential side reactions.

  • Acyl Chloride Addition: Add octanoyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes. The slow addition is necessary to maintain temperature control.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the consumption of the 1,4-diazepane starting material is observed.

Work-up and Purification Protocol

Rationale: The work-up procedure is designed to remove the triethylamine hydrochloride salt, any unreacted starting materials, and other water-soluble impurities. Subsequent purification via column chromatography isolates the target compound based on its polarity.

Procedure:

  • Quenching: Dilute the reaction mixture with additional DCM.

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove excess acid).

    • Water (H₂O).

    • Saturated aqueous sodium chloride (brine) solution (to facilitate phase separation and remove residual water).

  • Drying: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil/solid by flash column chromatography on silica gel. A gradient elution system, such as 0-10% methanol in dichloromethane, is typically effective. The causality here is that the more polar product will elute from the silica column later than less polar impurities.

  • Final Product: Combine the pure fractions (as identified by TLC) and concentrate under reduced pressure to yield 1-(1,4-diazepan-1-yl)octan-1-one as a pure compound.

Synthetic Workflow Diagram

G cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage A 1. Dissolve 1,4-Diazepane & Et3N in anhydrous DCM B 2. Cool to 0 °C A->B C 3. Add Octanoyl Chloride (dropwise) B->C D 4. Stir at RT for 4-6h C->D E 5. Dilute with DCM D->E Reaction Complete F 6. Aqueous Washes (NaHCO3, H2O, Brine) E->F G 7. Dry (Na2SO4) & Concentrate F->G H 8. Silica Gel Column Chromatography G->H Crude Product I 9. Concentrate Pure Fractions H->I J Pure Product I->J

Caption: Workflow for synthesis and purification.

Structural Characterization and Quality Control

Rationale for Analytical Methods

A multi-technique approach is essential for the self-validation of a compound's structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the precise atomic connectivity and chemical environment. Mass Spectrometry (MS) provides an exact molecular weight. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of the final compound, a non-negotiable requirement for any material intended for biological testing.[8][9]

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or MeOD).

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the octanoyl chain (a triplet for the terminal methyl group at ~0.9 ppm, multiplets for the methylene groups between ~1.2-1.6 ppm, and a triplet for the α-carbonyl methylene group at ~2.3 ppm) and complex multiplets for the seven protons of the diazepane ring, likely in the ~2.5-3.6 ppm range.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of 13 unique carbon atoms. Key signals include the carbonyl carbon (~172 ppm), carbons of the diazepane ring (~40-60 ppm), and the carbons of the aliphatic chain (~14-32 ppm).

Protocol: Mass Spectrometry (MS)
  • Technique: Electrospray Ionization (ESI) is the preferred method for this type of molecule.

  • Expected Result: In positive ion mode, the primary ion observed will be the protonated molecule [M+H]⁺. For C₁₃H₂₆N₂O, the expected monoisotopic mass is 226.2045, so the [M+H]⁺ ion should be observed at m/z 227.2123. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm.

Protocol: High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% of the same acid.

  • Gradient: A linear gradient, for example, from 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 210-220 nm (for amide bond detection).

  • Purity Standard: For research purposes, a purity of ≥95% is considered acceptable. The protocol is self-validating; a single sharp peak indicates a pure compound.

Summary of Expected Analytical Data
Analysis TypeParameterExpected Result
¹H NMR Chemical Shifts (ppm)~0.9 (t), ~1.2-1.6 (m), ~2.3 (t), ~2.5-3.6 (m)
¹³C NMR Key Chemical Shifts (ppm)~172 (C=O), ~40-60 (ring CH₂), ~14-32 (chain CH₂)
HRMS (ESI+) [M+H]⁺m/z = 227.2123 ± 5 ppm
HPLC Purity≥95% (single major peak)

Hypothesized Pharmacological Activity and Mechanism of Action

Structural Analogy to Known Neuromodulators

The 1,4-diazepane core is a key component of benzodiazepines, which are well-established positive allosteric modulators of the GABA-A receptor.[3][10] The mechanism of action for benzodiazepines like diazepam is not direct agonism, but rather a potentiation of the effect of the endogenous neurotransmitter, gamma-aminobutyric acid (GABA).[4] GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system.

Proposed Mechanism: Positive Allosteric Modulation of the GABA-A Receptor

We hypothesize that 1-(1,4-diazepan-1-yl)octan-1-one acts via a similar mechanism. The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding GABA, opens to allow chloride ions (Cl⁻) to flow into the neuron.[3] This influx of negative charge hyperpolarizes the cell, making it less likely to fire an action potential, thus producing an inhibitory effect.

The proposed mechanism is as follows:

  • Binding: The compound binds to a distinct allosteric site on the GABA-A receptor complex, likely the benzodiazepine binding site located at the interface of an α and a γ subunit.

  • Conformational Change: This binding induces a conformational change in the receptor.

  • Potentiation: The conformational change increases the affinity of the GABA binding site for GABA. This does not open the channel on its own but increases the frequency of channel opening in the presence of GABA.

  • Enhanced Inhibition: The increased frequency of Cl⁻ channel opening leads to a greater influx of chloride ions, resulting in enhanced neuronal hyperpolarization and a stronger inhibitory signal.

The long, lipophilic octanoyl chain may influence the compound's ability to cross the blood-brain barrier and could affect its binding affinity and duration of action at the receptor site.

Signaling Pathway Diagram

G cluster_receptor GABA-A Receptor Ion Channel cluster_ligands Molecular Ligands cluster_effect Cellular Effect receptor GABA-A Receptor (Pentameric Structure) channel_opening Increased Frequency of Cl- Channel Opening gaba_site GABA Binding Site gaba_site->channel_opening Causes bzd_site Allosteric Site (e.g., Benzodiazepine Site) bzd_site->gaba_site Increases GABA Affinity gaba GABA gaba->gaba_site Binds compound 1-(1,4-Diazepan-1-YL) octan-1-one compound->bzd_site Binds cl_influx Enhanced Cl- Influx hyperpolarization Neuron Hyperpolarization cl_influx->hyperpolarization inhibition Decreased Neuronal Excitability (Inhibition) hyperpolarization->inhibition

Caption: Hypothesized mechanism of GABA-A receptor modulation.

Conclusion and Future Directions

This guide has established 1-(1,4-diazepan-1-yl)octan-1-one as a synthetically accessible molecule with a clear rationale for potential neuropharmacological activity. We have provided robust, causality-driven protocols for its synthesis, purification, and comprehensive characterization. The proposed mechanism as a positive allosteric modulator of the GABA-A receptor is grounded in extensive precedent for the 1,4-diazepine scaffold.

This work serves as a launchpad for further investigation. The logical next steps for drug development professionals include:

  • In Vitro Validation: Conducting radioligand binding assays to confirm affinity for the benzodiazepine site on the GABA-A receptor and electrophysiology studies (e.g., patch-clamp) to measure the potentiation of GABA-evoked currents.

  • In Vivo Assessment: Evaluating the compound in established animal models of anxiety, epilepsy, and sedation to determine its central nervous system effects.

  • Pharmacokinetic Profiling: Assessing the compound's absorption, distribution, metabolism, and excretion (ADME) properties to understand its drug-like potential.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with varied acyl chain lengths and substitutions on the diazepane ring to optimize potency and selectivity.

By following the rigorous scientific framework outlined here, researchers can effectively explore the therapeutic potential of this and related novel chemical entities.

References

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  • A concise synthesis of 1,4-dihydro-[1][5]diazepine-5,7-dione, a novel 7-TM receptor ligand core structure with melanocortin receptor agonist activity. PubMed, National Institutes of Health.[Link]

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  • Synthesis of 2-(4-substitutedbenzyl-[1][5]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[1][5][6]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. PubMed, National Institutes of Health.[Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. ResearchGate.[Link]

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Exploratory

"1-(1,4-Diazepan-1-YL)octan-1-one" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive overview of the physical and chemical properties of 1-(1,4-Diazepan-1-YL)oct...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 1-(1,4-Diazepan-1-YL)octan-1-one , a heterocyclic compound with potential applications in medicinal chemistry and drug development. Given the limited availability of specific experimental data for this molecule, this document integrates known information with predicted properties and established analytical protocols. This approach provides a robust framework for researchers to understand and utilize this compound in their work.

Introduction and Molecular Overview

1-(1,4-Diazepan-1-YL)octan-1-one belongs to the N-acyl-1,4-diazepane family of compounds. The core structure features a seven-membered 1,4-diazepane ring, which is a common scaffold in a variety of biologically active molecules.[1][2][3] The acylation of the diazepane nitrogen with an octanoyl group introduces a long aliphatic chain, which can significantly influence the molecule's lipophilicity and potential interactions with biological targets. N-heterocyclic compounds are of fundamental importance in medicinal chemistry, with a significant percentage of FDA-approved drugs containing such moieties.[4][5][6][7][8]

The 1,4-diazepine core is notably present in benzodiazepines, a class of drugs known for their anxiolytic, sedative, and anticonvulsant properties.[1] While 1-(1,4-Diazepan-1-YL)octan-1-one itself is not a benzodiazepine, the shared heterocyclic core suggests a potential for this class of compounds to be explored for various therapeutic applications.

Below is a diagram illustrating the molecular structure of 1-(1,4-Diazepan-1-YL)octan-1-one.

Caption: Molecular Information Summary

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 1-(1,4-Diazepan-1-YL)octan-1-one is presented in the table below. It is important to note that while some properties are reported by chemical suppliers, others are predicted using computational models and should be confirmed experimentally.

PropertyValueSource
Molecular Formula C13H26N2OFluorochem, ChemScene[1][9]
Molecular Weight 226.36 g/mol ChemScene[1]
CAS Number 61903-17-1Fluorochem, ChemScene[1][9]
IUPAC Name 1-(1,4-diazepan-1-yl)octan-1-oneFluorochem[9]
Canonical SMILES CCCCCCCC(=O)N1CCCNCC1Fluorochem[9]
Physical Form Solid (presumed from commercial availability)N/A
Purity ≥95%Fluorochem[9]
Predicted LogP 2.1688ChemScene[1]
Predicted TPSA 32.34 ŲChemScene[1]
Predicted Melting Point Not availableN/A
Predicted Boiling Point Not availableN/A

Synthesis and Reactivity

General Synthesis of N-Acyl-1,4-Diazepanes

The synthesis of 1-(1,4-Diazepan-1-YL)octan-1-one can be achieved through the acylation of 1,4-diazepane with octanoyl chloride or a related activated carboxylic acid derivative. This is a standard method for the formation of tertiary amides.[10][11][12]

A general workflow for this synthesis is outlined below:

Synthesis_Workflow reagents 1,4-Diazepane + Octanoyl Chloride reaction Acylation Reaction (Base, Solvent) reagents->reaction workup Aqueous Work-up reaction->workup purification Purification (e.g., Chromatography) workup->purification product 1-(1,4-Diazepan-1-YL)octan-1-one purification->product

Caption: General Synthesis Workflow

Experimental Protocol: Acylation of 1,4-Diazepane

  • Reaction Setup: To a solution of 1,4-diazepane (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add octanoyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until completion as monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with water. Separate the organic layer, and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(1,4-Diazepan-1-YL)octan-1-one.

Reactivity Profile

The reactivity of 1-(1,4-Diazepan-1-YL)octan-1-one is primarily dictated by the tertiary amide functional group and the secondary amine within the diazepane ring.

  • Tertiary Amide: The amide bond is generally robust and less reactive towards nucleophiles compared to other carbonyl compounds.[10] However, it can undergo hydrolysis under strong acidic or basic conditions. The presence of the bulky octanoyl group may introduce steric hindrance, further reducing its reactivity.

  • Secondary Amine: The secondary amine in the diazepane ring remains a nucleophilic site and can participate in further reactions such as alkylation, acylation, or sulfonylation, allowing for the synthesis of more complex derivatives.

Spectral Properties (Predicted)

In the absence of experimental spectra, computational prediction tools provide valuable insights into the expected spectral characteristics of 1-(1,4-Diazepan-1-YL)octan-1-one. Several online platforms and software packages can predict NMR and mass spectra with reasonable accuracy.[13][14][15][16][17][18][19][20][21][22][23][24][25][26]

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum would likely show characteristic signals for the octanoyl chain and the diazepane ring.

  • Octanoyl Chain: A triplet corresponding to the terminal methyl group (CH₃) is expected around δ 0.9 ppm. A complex multiplet region between δ 1.2-1.7 ppm would represent the methylene groups (CH₂) of the aliphatic chain. A triplet for the methylene group adjacent to the carbonyl (C=O) would likely appear around δ 2.3 ppm.

  • Diazepane Ring: The protons on the diazepane ring would give rise to a series of multiplets in the δ 2.5-3.8 ppm region. The exact chemical shifts and coupling patterns would be complex due to the conformational flexibility of the seven-membered ring.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum is expected to show distinct signals for each carbon environment.

  • Carbonyl Carbon: A signal for the amide carbonyl carbon should appear in the downfield region, typically around δ 170-175 ppm.

  • Octanoyl Chain: The aliphatic carbons of the octanoyl chain would resonate in the upfield region (δ 14-40 ppm).

  • Diazepane Ring: The carbons of the diazepane ring are expected to appear in the δ 40-60 ppm range.

Predicted Mass Spectrum

The mass spectrum (e.g., using electrospray ionization, ESI) would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 227.2. Common fragmentation patterns would likely involve cleavage of the octanoyl chain. Online tools can be used to predict fragmentation patterns.[27][28][29][30]

Safety and Handling

Based on available supplier safety data, 1-(1,4-Diazepan-1-YL)octan-1-one is classified as harmful if swallowed (H302).[9] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • GHS Pictogram: GHS07 (Harmful/Irritant)

  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[9]

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible substances. Keep the container tightly sealed. Recommended storage temperature is 2-8°C.[1]

Applications in Drug Discovery and Development

While specific biological activity for 1-(1,4-Diazepan-1-YL)octan-1-one has not been reported, its structural features suggest several potential areas of application in drug discovery.

  • Scaffold for Library Synthesis: The diazepane ring serves as a versatile scaffold for the synthesis of compound libraries. The secondary amine can be further functionalized to explore a wide range of chemical space.

  • Modulation of Physicochemical Properties: The octanoyl chain significantly increases the lipophilicity of the molecule. This feature can be exploited to improve the membrane permeability and pharmacokinetic properties of drug candidates.

  • Fragment-Based Drug Discovery: The N-acyldiazepane moiety could serve as a fragment for screening against various biological targets.

The workflow for utilizing such a compound in a drug discovery program is depicted below.

Drug_Discovery_Workflow start 1-(1,4-Diazepan-1-YL)octan-1-one synthesis Library Synthesis (Further Derivatization) start->synthesis screening High-Throughput Screening synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt preclinical Preclinical Studies lead_opt->preclinical

Caption: Drug Discovery Application Workflow

Conclusion

1-(1,4-Diazepan-1-YL)octan-1-one is a chemical building block with potential for use in the synthesis of novel compounds for drug discovery. While specific experimental data is limited, this guide provides a comprehensive overview of its known and predicted properties, along with standardized protocols for its characterization. As with any research chemical, it is imperative for scientists to independently verify its properties and handle it with appropriate safety precautions.

References

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Exploratory

A Technical Guide to the Spectral Analysis of 1-(1,4-Diazepan-1-YL)octan-1-one

This guide provides an in-depth technical overview of the expected spectral data for the compound 1-(1,4-diazepan-1-yl)octan-1-one. Designed for researchers, scientists, and professionals in drug development, this docume...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of the expected spectral data for the compound 1-(1,4-diazepan-1-yl)octan-1-one. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established spectroscopic principles and data from analogous molecular structures. It offers a comprehensive framework for the acquisition, interpretation, and validation of Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) data for this and structurally related molecules.

Introduction

1-(1,4-Diazepan-1-yl)octan-1-one (Figure 1) is a tertiary amide incorporating a seven-membered saturated heterocycle, the 1,4-diazepane (or homopiperazine) ring, and a linear eight-carbon acyl chain. The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, appearing in a range of biologically active compounds. Its conformational flexibility is crucial for molecular recognition and biological activity.[1] The octanoyl chain imparts significant lipophilicity, which can influence pharmacokinetic properties. Accurate structural elucidation and purity assessment are paramount for any research or development involving this compound, making a thorough understanding of its spectral characteristics essential.

As direct experimental spectra for this specific molecule are not widely published, this guide establishes a robust predictive framework. By dissecting the molecule into its core components—the tertiary amide, the diazepane ring, and the octanoyl chain—we can forecast the key features of its mass, infrared, and nuclear magnetic resonance spectra with a high degree of confidence.

Figure 1: Structure of 1-(1,4-Diazepan-1-YL)octan-1-one

Caption: Structure of 1-(1,4-Diazepan-1-YL)octan-1-one.

Mass Spectrometry (MS)

Electrospray Ionization (ESI) is the preferred method for a molecule of this nature, as it is a "soft" ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is ideal for confirming molecular weight.[2][3]

Predicted Mass Spectrum
  • Molecular Ion: The calculated monoisotopic mass of C₁₃H₂₆N₂O is 226.2045 g/mol . In positive ion mode ESI-MS, the primary observed species will be the protonated molecule [M+H]⁺ at an m/z of 227.2123 .

  • Key Fragmentation Pathways: While ESI is a soft technique, in-source fragmentation or tandem MS (MS/MS) can be used to elicit structural information.[4] The most likely fragmentation pathway for N-acylated cyclic amines involves cleavage of the amide bond (an α-cleavage relative to the nitrogen), which is often a dominant process.[5][6]

    • N-CO Bond Cleavage: The most probable fragmentation is the cleavage of the bond between the diazepane nitrogen and the carbonyl carbon. This would result in two primary fragments:

      • An octanoyl cation ([C₈H₁₅O]⁺) with an m/z of 127.1118 .

      • A neutral 1,4-diazepane molecule.

    • Ring Fission: Fragmentation of the diazepane ring itself can also occur, though it is generally less favored than amide bond cleavage.

    • Alkyl Chain Fragmentation: The octanoyl chain can undergo characteristic fragmentation, losing successive CₙH₂ₙ units (14 Da for each CH₂ group), which is a hallmark of long-chain alkanes.[5][7]

Tabulated Predicted MS Data
m/z (Predicted)Ion FormulaIdentity/Origin
227.2123[C₁₃H₂₇N₂O]⁺Protonated Molecular Ion [M+H]⁺
127.1118[C₈H₁₅O]⁺Octanoyl cation from N-CO cleavage
101.1073[C₅H₁₃N₂]⁺Protonated 1,4-diazepane
Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent, such as methanol or acetonitrile. Dilute this stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water, often with 0.1% formic acid to promote protonation.

  • Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization source (e.g., a triple quadrupole or Q-TOF).[6]

  • Analysis Parameters:

    • Ionization Mode: Positive ion mode.

    • Scan Range: m/z 50-500 to ensure capture of the molecular ion and key fragments.

    • Capillary Voltage: Typically 3-5 kV.

    • Collision Energy (for MS/MS): Optimize by performing a product ion scan of the precursor ion ([M+H]⁺ at m/z 227.2) and varying the collision energy (e.g., 10-40 eV) to achieve informative fragmentation.

  • Data Interpretation: Identify the [M+H]⁺ peak to confirm the molecular weight. In MS/MS mode, analyze the product ions to confirm the predicted fragmentation pathways.

Visualization: Fragmentation Pathway

G M [M+H]⁺ m/z = 227.21 Frag1 Octanoyl Cation [C₈H₁₅O]⁺ m/z = 127.11 M->Frag1 Loss of Diazepane Frag2 Protonated Diazepane [C₅H₁₃N₂]⁺ m/z = 101.11 M->Frag2 Loss of Octene-1-one

Caption: Proposed ESI-MS/MS fragmentation of 1-(1,4-Diazepan-1-YL)octan-1-one.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is an excellent technique for identifying the key functional groups present in the molecule. The spectrum will be dominated by absorptions from the tertiary amide and the aliphatic C-H bonds.

Predicted IR Spectrum
  • C=O Stretch (Amide I Band): As a tertiary amide, 1-(1,4-diazepan-1-yl)octan-1-one will exhibit a strong, sharp absorption band for the carbonyl stretch. Unlike primary or secondary amides, this band's position is largely independent of the physical state as hydrogen bonding is not possible.[1] The expected range for this absorption is 1630-1680 cm⁻¹ .[8]

  • C-H Stretch: The numerous sp³-hybridized C-H bonds in the octanoyl chain and the diazepane ring will give rise to strong, sharp absorption bands in the range of 2850-3000 cm⁻¹ .[9]

  • C-H Bend/Scissor: The scissoring and bending vibrations of the CH₂ and CH₃ groups will appear in the 1350-1470 cm⁻¹ region. A characteristic band for long-chain alkanes, a methyl rock, may be observed around 720-725 cm⁻¹.[10]

  • C-N Stretch: The C-N stretching vibration of the tertiary amine and amide will likely appear in the fingerprint region, typically between 1000-1250 cm⁻¹ . These bands are often of medium to weak intensity.

Tabulated Predicted IR Data
Wavenumber (cm⁻¹)Functional GroupVibration TypeExpected Intensity
2850-3000C-H (sp³)StretchStrong
1630-1680C=O (Tertiary Amide)Stretch (Amide I)Strong, Sharp
1350-1470C-H (CH₂, CH₃)Bend/ScissorMedium
1000-1250C-NStretchMedium-Weak
Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: As the compound is likely a solid or a viscous oil at room temperature, several methods can be used:

    • Thin Film: Dissolve a small amount (5-10 mg) of the sample in a few drops of a volatile solvent (e.g., methylene chloride).[11] Apply a drop of this solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound. Place the plate in the spectrometer.

    • KBr Pellet: Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.[12]

    • ATR: Attenuated Total Reflectance (ATR) is a simple method requiring minimal sample preparation. Place a small amount of the sample directly onto the ATR crystal and apply pressure to ensure good contact.[12]

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Place the prepared sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the key absorption bands and compare them to the predicted values to confirm the presence of the tertiary amide and aliphatic functionalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy will provide the most detailed structural information, allowing for the assignment of every proton and carbon in the molecule. A key feature to anticipate in the NMR spectra of N-acylated cyclic amines is the presence of rotamers (rotational isomers) due to the partial double-bond character of the amide C-N bond. This restricted rotation can lead to a doubling of signals for the nuclei near the amide bond.[13][14] The interconversion rate of these rotamers is often on the NMR timescale, leading to broadened peaks at room temperature. Variable temperature (VT) NMR studies can be used to resolve these signals at low temperatures or coalesce them into sharp averages at high temperatures.[15]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the nitrogen atoms. Protons on carbons alpha to a nitrogen or the carbonyl group will be the most downfield.

  • Diazepane Ring Protons (δ 2.5-3.8 ppm): These 10 protons will likely appear as a series of complex, overlapping multiplets. Due to the conformational flexibility of the seven-membered ring and the presence of rotamers, distinct signals are expected for the different methylene groups. Based on data for N-acylated piperazines, the protons on carbons adjacent to the acylated nitrogen (positions 2 and 7) will be the most deshielded, appearing around δ 3.5-3.8 ppm .[14] The protons on carbons adjacent to the secondary amine nitrogen (positions 3 and 5) will be slightly more shielded, likely in the δ 2.8-3.2 ppm range. The central methylene protons (position 6) would be expected around δ 2.5-2.8 ppm .

  • Octanoyl Chain α-CH₂ (δ ~2.3 ppm): The two protons on the carbon adjacent to the carbonyl group will be deshielded and are expected to appear as a triplet around δ 2.3 ppm .[16]

  • Octanoyl Chain Internal CH₂'s (δ 1.2-1.6 ppm): The five methylene groups (10 protons) in the middle of the alkyl chain will form a broad, overlapping multiplet in the typical aliphatic region of δ 1.2-1.6 ppm .

  • Octanoyl Chain Terminal CH₃ (δ ~0.9 ppm): The terminal methyl group will be the most shielded, appearing as a triplet around δ 0.9 ppm .[16]

  • Diazepane N-H (variable): The proton on the secondary amine nitrogen will likely be a broad singlet and its chemical shift is highly dependent on solvent, concentration, and temperature. It could appear over a wide range, but a region of δ 1.5-3.0 ppm is a reasonable estimate.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
  • Carbonyl Carbon (δ ~172 ppm): The amide carbonyl carbon is highly deshielded and will appear as a single peak around δ 172 ppm .

  • Diazepane Ring Carbons (δ 40-55 ppm): The five carbon atoms of the diazepane ring will appear in the range of δ 40-55 ppm . Similar to the proton spectrum, rotamers may cause a doubling of these signals. The carbons adjacent to the acylated nitrogen will be slightly more deshielded than those adjacent to the secondary amine.

  • Octanoyl Chain Carbons (δ 14-35 ppm):

    • α-CH₂: The carbon adjacent to the carbonyl will be around δ 34-36 ppm .

    • Internal CH₂'s: The internal methylene carbons will appear in the range of δ 22-32 ppm .

    • Terminal CH₃: The terminal methyl carbon will be the most shielded, appearing around δ 14 ppm .

Tabulated Predicted NMR Data

¹H NMR

Chemical Shift (δ ppm) Multiplicity Integration Assignment
3.5 - 3.8 m 4H Diazepane H-2, H-7
2.8 - 3.2 m 4H Diazepane H-3, H-5
2.5 - 2.8 m 2H Diazepane H-6
~2.3 t 2H Octanoyl α-CH₂
1.5 - 3.0 br s 1H Diazepane N-H
1.2 - 1.6 m 10H Octanoyl internal CH₂

| ~0.9 | t | 3H | Octanoyl CH₃ |

¹³C NMR

Chemical Shift (δ ppm) Assignment
~172 C=O
40 - 55 Diazepane CH₂
34 - 36 Octanoyl α-CH₂
22 - 32 Octanoyl internal CH₂

| ~14 | Octanoyl CH₃ |

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (CDCl₃ is a good starting point) in a clean, dry NMR tube.[17]

  • Data Acquisition (¹H NMR):

    • Use a standard one-pulse proton experiment.

    • Ensure proper tuning and shimming of the instrument to achieve good resolution and lineshape.

    • Set an appropriate number of scans (e.g., 8 or 16) and a relaxation delay (e.g., 1-2 seconds) for qualitative analysis.

  • Data Acquisition (¹³C NMR):

    • Use a standard proton-decoupled carbon experiment (e.g., zgpg30).

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments: To unambiguously assign the complex signals of the diazepane ring, 2D NMR experiments are essential:

    • COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning the connectivity across the amide bond.

  • Data Processing and Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate the ¹H signals and assign all peaks using the 1D and 2D data.

Visualization: NMR Assignment Workflow

G cluster_1D 1D NMR cluster_2D 2D NMR H1 ¹H NMR (Initial Assignment) COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (C-H Direct Correlation) H1->HSQC C13 ¹³C NMR + DEPT (Carbon Type ID) C13->HSQC HMBC HMBC (Long-Range C-H) COSY->HMBC HSQC->HMBC Final Final Unambiguous Structure Assignment HMBC->Final

Caption: Workflow for the complete NMR structural elucidation.

Conclusion

The structural elucidation of 1-(1,4-diazepan-1-yl)octan-1-one is readily achievable through a combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. This guide provides a detailed predictive framework for the expected spectral data based on fundamental principles and analysis of analogous structures. The key spectral identifiers are the molecular ion at m/z 227.21 in the mass spectrum, a strong amide I band around 1630-1680 cm⁻¹ in the IR spectrum, and the characteristic chemical shifts of the diazepane and octanoyl moieties in the NMR spectra. Particular attention should be paid to the potential for amide rotamers in NMR, which can complicate the spectra but also provide valuable conformational information. By following the outlined experimental protocols, researchers can confidently acquire and interpret the necessary data to verify the structure and purity of this compound.

References

  • Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. Bioorganic & Medicinal Chemistry Letters. [Link]

  • 1,4‐Diazepane Ring‐Based Systems. ResearchGate. [Link]

  • Sample Preparation for FTIR Analysis. Drawell. [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. [Link]

  • Sampling Technique for Organic Solids in IR Spectroscopy. Journal of Chemical Education. [Link]

  • Modulation of Amide Bond Rotamers in 5-Acyl-6,7-dihydrothieno[3,2-c]pyridines. ACS Medicinal Chemistry Letters. [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior. The Royal Society of Chemistry. [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

  • How to Get a Good 1H NMR Spectrum. University of Rochester. [Link]

  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N‑Methylacetamide Fine Components. Semantic Scholar. [Link]

  • Organic Nitrogen Compounds VI: Introduction to Amides. Spectroscopy Online. [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. ResearchGate. [Link]

  • Electrospray ionization. Wikipedia. [Link]

  • 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. [Link]

  • Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. PMC. [Link]

  • NMR studies of rotamers with multi-substituted amides. ResearchGate. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Using NMR to observe the restricted rotation in amide bonds. Nanalysis. [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. PubMed. [Link]

  • Base-Promoted Synthesis of Multisubstituted Benzo[b][16]oxazepines. The Royal Society of Chemistry. [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Stellar-NUEVA. [Link]

  • The complete 1H and 13C NMR spectra assignments of N‐(2‐nitrobenzoyl)‐1,5‐benzodiazepin‐2‐one and dihydroquinazolino[3,2‐a]benzodiazepine derivatives. ResearchGate. [Link]

  • Chemical shift anisotropy tensors of carbonyl, nitrogen, and amide proton nuclei in proteins through cross-correlated relaxation in NMR spectroscopy. PubMed. [Link]

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Foundational

"1-(1,4-Diazepan-1-YL)octan-1-one" potential biological activity

An In-Depth Technical Guide on the Predictive Pharmacology of 1-(1,4-Diazepan-1-YL)octan-1-one Executive Summary The molecule 1-(1,4-Diazepan-1-yl)octan-1-one (also known as N-octanoyl-1,4-diazepane or N-octanoyl-homopip...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Predictive Pharmacology of 1-(1,4-Diazepan-1-YL)octan-1-one

Executive Summary

The molecule 1-(1,4-Diazepan-1-yl)octan-1-one (also known as N-octanoyl-1,4-diazepane or N-octanoyl-homopiperazine) represents a highly specialized, amphiphilic synthetic scaffold. Structurally, it combines a privileged basic heterocycle—the 7-membered homopiperazine ring—with a medium-chain fatty acid derivative (an octanoyl group). While homopiperazine is a well-established bioisostere in central nervous system (CNS) drug design[1], the specific addition of an octanoyl chain transforms this molecule into a targeted lipophilic agent.

This whitepaper provides a predictive pharmacological and structural analysis of this compound, detailing its potential as a mimic for octanoylated biological ligands (such as ghrelin), its capacity for blood-brain barrier (BBB) penetration, and the self-validating experimental workflows required to evaluate its biological activity.

Structural and Physicochemical Profiling

The biological potential of 1-(1,4-diazepan-1-yl)octan-1-one is dictated by the dichotomy of its structure: a hydrophilic, basic headgroup and a hydrophobic tail. The homopiperazine ring contains a secondary amine that remains protonated at physiological pH, making it capable of strong hydrogen bonding and ionic interactions with target proteins[2]. Conversely, the octanoyl chain drives membrane insertion and hydrophobic pocket binding.

Table 1: Predicted Physicochemical Properties
PropertyValue (Predicted)Pharmacological Rationale
Molecular Formula C₁₃H₂₆N₂OSmall molecule, well within Lipinski’s Rule of 5 limits.
Molecular Weight 226.36 g/mol Low molecular weight facilitates rapid diffusion and high ligand efficiency.
LogP (Lipophilicity) ~2.5 – 3.1Ideal range for CNS penetration and passive lipid bilayer crossing.
pKa (Secondary Amine) ~9.5 – 10.0Ensures protonation at pH 7.4, critical for interacting with acidic residues in receptor binding pockets (e.g., GPCRs).
Topological Polar Surface Area 32.3 ŲTPSA < 90 Ų is highly predictive of excellent blood-brain barrier (BBB) permeability.

Predicted Biological Targets & Mechanistic Pathways

A. The Ghrelin Receptor (GHS-R1a) System

Ghrelin is the only known peptide hormone that requires a specific medium-chain fatty acid modification—serine octanoylation—to exert its biological activity[3]. This modification, catalyzed by Ghrelin O-Acyltransferase (GOAT), is an absolute requirement for the hormone to bind and activate the Gq-coupled growth hormone secretagogue receptor (GHS-R1a)[4][5].

Because the GHS-R1a receptor specifically recognizes the C8 octanoyl chain[3], 1-(1,4-diazepan-1-yl)octan-1-one acts as a structural mimic of ghrelin's active N-terminus. The octanoyl tail can anchor into the deep hydrophobic pocket of GHS-R1a, while the basic homopiperazine ring interacts with surface-level acidic residues, potentially acting as a small-molecule agonist or a competitive antagonist[6].

G A 1-(1,4-Diazepan-1-yl)octan-1-one (Octanoyl Mimic) B GHS-R1a Receptor (Hydrophobic Pocket Binding) A->B Inserts C8 Chain C Gq Protein Coupling B->C Conformational Shift D Phospholipase C (PLC) Activation C->D Signal Transduction E Intracellular Ca2+ Release D->E IP3 Production

Proposed mechanism of GHS-R1a activation by the octanoylated homopiperazine scaffold.

B. Antimicrobial and Membrane Disruption

Piperazine and homopiperazine derivatives are actively researched for their antimicrobial properties[7]. When functionalized with a medium-to-long aliphatic chain (like an octanoyl group), these molecules behave as cationic amphiphiles. The basic amine binds electrostatically to the negatively charged bacterial cell wall, while the lipophilic C8 chain inserts into and disrupts the lipid bilayer, leading to cell lysis.

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the biological activity of 1-(1,4-diazepan-1-yl)octan-1-one, researchers must employ a tiered screening approach. The following protocols are designed to isolate specific variables, ensuring that every data point is mechanistically validated.

W S1 Step 1: Compound Synthesis & LC-MS QC S2 Step 2: PAMPA-BBB Permeability Assay S1->S2 S3 Step 3: GHS-R1a Calcium Mobilization S2->S3 CNS Targets S4 Step 4: Antimicrobial MIC Screening S2->S4 Peripheral Targets S5 Lead Optimization & SAR Profiling S3->S5 S4->S5

Tiered experimental workflow for validating the biological activity of the compound.

Protocol 1: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Because the homopiperazine core is a privileged CNS scaffold, verifying blood-brain barrier penetration is the critical first step. The PAMPA-BBB assay isolates passive transcellular diffusion from active transport mechanisms[8].

Causality Check: We utilize Porcine Brain Lipid (PBL) extract rather than standard synthetic lipids because PBL accurately mimics the specific lipid composition (sphingomyelin, cholesterol) of the human BBB[9].

  • Preparation of the Artificial Membrane: Coat the porous filter (PVDF matrix) of a 96-well donor plate with 4-5 µL of a lipid solution (porcine brain lipid extract dissolved in dodecane)[9][10].

  • Donor Solution Preparation: Dissolve 1-(1,4-diazepan-1-yl)octan-1-one in DMSO to create a 10 mg/mL stock. Dilute in phosphate-buffered saline (PBS, pH 7.4) to a final concentration of 50 µM. Note: Maintain DMSO at ≤5% v/v to prevent artificial lipid membrane degradation while keeping the lipophilic octanoyl chain in solution[8].

  • Assay Assembly: Add 150 µL of the donor solution to the donor plate. Fill the acceptor plate wells with 300 µL of PBS (pH 7.4) containing a sink buffer to prevent back-diffusion[10].

  • Incubation: Carefully place the donor plate into the acceptor plate, ensuring the artificial membrane contacts the acceptor buffer. Incubate at room temperature for 4 to 16 hours without agitation[8].

  • Quantification: Separate the plates and quantify the compound concentration in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis: Calculate the effective permeability ( Pe​ ). A Pe​>4.0×10−6 cm/s indicates high BBB penetration potential[8].

Protocol 2: GHS-R1a Calcium Mobilization Assay (Target Engagement)

To test if the octanoyl mimic activates the ghrelin receptor, an intracellular calcium mobilization assay is used. Because GHS-R1a is Gq-coupled, activation directly triggers Phospholipase C (PLC), leading to a rapid, quantifiable release of intracellular calcium[3].

Causality Check: Using a fluorescent calcium indicator (Fluo-4 AM) provides a real-time kinetic readout of receptor activation, confirming not just binding, but functional agonism.

  • Cell Culture: Seed HEK293 cells stably expressing the human GHS-R1a receptor into a 384-well black, clear-bottom plate at 15,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove the culture media and wash the cells with Assay Buffer (HBSS containing 20 mM HEPES and 2.5 mM Probenecid to inhibit dye efflux). Add 20 µL of Fluo-4 AM dye solution to each well. Incubate in the dark for 45 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of 1-(1,4-diazepan-1-yl)octan-1-one (ranging from 10 µM to 0.1 nM) in Assay Buffer. Use native octanoylated ghrelin as a positive control.

  • Kinetic Reading: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence for 10 seconds.

  • Stimulation: Automatically inject 10 µL of the compound dilutions into the wells. Record the kinetic fluorescence response (Excitation: 488 nm, Emission: 525 nm) for an additional 120 seconds.

  • Analysis: Plot the maximum fluorescence (Peak RFU minus baseline) against the log of the compound concentration to generate a dose-response curve and calculate the EC50​ .

References

  • How the ghrelin receptor recognizes the acyl-modified orexigenic hormone (Frontiers). Source: [Link]

  • The octanoylated energy regulating hormone ghrelin: An expanded view of ghrelin's biological interactions and avenues for controlling ghrelin signaling (Taylor & Francis). Source: [Link]

  • Ghrelin octanoylation by ghrelin O-acyltransferase: Unique protein biochemistry underlying metabolic signaling (Biochemical Society Transactions). Source: [Link]

  • Ghrelin octanoylation by ghrelin O-acyltransferase: protein acylation impacting metabolic and neuroendocrine signalling (PMC). Source: [Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 (ACS Publications). Source: [Link]

  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential (Bentham Science Publishers). Source: [Link]

  • Applicability of a Blood–Brain Barrier Specific Artificial Membrane Permeability Assay at the Early Stage of Natural Product-Based CNS Drug Discovery (ACS Publications). Source: [Link]

  • Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates (PMC). Source: [Link]

Sources

Exploratory

Mechanism of Action Hypothesis for 1-(1,4-Diazepan-1-YL)octan-1-one: A Novel Lipid-Mimetic Inhibitor of Ghrelin O-Acyltransferase (GOAT)

Executive Summary The escalating global prevalence of metabolic syndrome and obesity necessitates the discovery of novel therapeutic targets beyond traditional GLP-1 agonists. Ghrelin, the only known circulating orexigen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating global prevalence of metabolic syndrome and obesity necessitates the discovery of novel therapeutic targets beyond traditional GLP-1 agonists. Ghrelin, the only known circulating orexigenic (appetite-stimulating) hormone, requires a unique post-translational modification—serine octanoylation—to bind and activate its cognate receptor, GHS-R1a[1]. This critical acylation is catalyzed exclusively by Ghrelin O-Acyltransferase (GOAT) , a membrane-bound O-acyltransferase (MBOAT)[1].

This technical whitepaper proposes a robust mechanism of action (MoA) hypothesis for 1-(1,4-Diazepan-1-YL)octan-1-one (hereafter referred to as Octa-DPZ) as a novel, small-molecule competitive inhibitor of GOAT. By leveraging the lipophilic nature of its octanoyl chain and the electrostatic potential of its 1,4-diazepane core, Octa-DPZ is hypothesized to act as a transition-state mimic, occupying the MBOAT catalytic tunnel and halting acyl-ghrelin production.

Structural Rationale & Pharmacophore Modeling

To understand why Octa-DPZ is a highly plausible GOAT inhibitor, we must analyze the structural biology of the MBOAT family. Recent crystallographic studies of MBOAT homologs (such as DltB and MBOAT7) reveal a conserved architectural core: an extracellular/luminal structural "funnel" that extends into the lipid bilayer, connecting to a cytosolic tunnel[2][3]. A strictly conserved catalytic histidine residue resides at the base of this funnel, mediating the acyl transfer[2][3].

Previous generation GOAT inhibitors, such as the bisubstrate analog GO-CoA-Tat or octanoylated pentapeptides, demonstrated that an octanoyl chain attached via a stable amide linkage is critical for occupying the enzyme's acyl-donor pocket[1][4]. Octa-DPZ perfectly distills this bisubstrate logic into a low-molecular-weight scaffold:

  • The Octanoyl (C8) Chain: Mimics the aliphatic tail of the endogenous acyl donor, octanoyl-CoA. This lipophilic chain anchors the molecule deep within the hydrophobic side pocket of the GOAT catalytic tunnel.

  • The 1,4-Diazepane (Homopiperazine) Ring: The secondary amine of the diazepane ring has a pKa of ~9.2, meaning it is protonated and positively charged at physiological pH. We hypothesize that this basic headgroup interacts directly with the conserved catalytic histidine (His338 in human GOAT) via cation- π or hydrogen-bonding interactions, effectively blocking the nucleophilic attack by Ser3 of proghrelin.

Hypothesized Mechanism of Action (Signaling Pathway)

The therapeutic potential of Octa-DPZ lies in its ability to sever the ghrelin signaling cascade at its source. The hypothesized MoA follows a distinct sequence:

  • Membrane Partitioning: Due to its optimal lipophilicity (cLogP ~2.8), Octa-DPZ partitions into the endoplasmic reticulum (ER) membrane where GOAT is localized.

  • Competitive Inhibition: Octa-DPZ competitively displaces octanoyl-CoA from the GOAT active site.

  • Substrate Starvation: Proghrelin remains unacylated (UAG). Because UAG cannot activate the GHS-R1a receptor, downstream orexigenic signaling is aborted.

  • Metabolic Reprogramming: The lack of GHS-R1a activation in the arcuate nucleus of the hypothalamus downregulates the AMPK/mTOR pathway, leading to decreased expression of Neuropeptide Y (NPY) and Agouti-related peptide (AgRP), ultimately suppressing appetite and improving insulin sensitivity.

Pathway OctaDPZ Octa-DPZ (Competitive Inhibitor) GOAT GOAT Enzyme (ER Membrane) OctaDPZ->GOAT Blocks Catalytic Histidine AcylGhrelin Acyl-Ghrelin (Active Hormone) GOAT->AcylGhrelin Octanoylation (Inhibited) Proghrelin Proghrelin (Unacylated) Proghrelin->GOAT Substrate Binding GHSR GHS-R1a (Hypothalamus) AcylGhrelin->GHSR Agonist Binding AMPK AMPK / NPY (Orexigenic Signal) GHSR->AMPK Pathway Activation

Figure 1: Hypothesized MoA of Octa-DPZ inhibiting GOAT and downstream orexigenic signaling.

Quantitative Data Projections

To guide lead optimization, we have calculated the projected physicochemical properties and hypothesized in vitro pharmacological profile of Octa-DPZ. The low molecular weight of this compound yields an exceptionally high Ligand Efficiency (LE), making it an ideal starting point for analog development.

Table 1: Projected In Vitro Pharmacological Profile of Octa-DPZ

ParameterHypothesized ValueAssay Context
TargetGhrelin O-Acyltransferase (GOAT)Microsomal [3H]octanoyl transfer
IC 50​ 120 nMCompetitive inhibition vs Octanoyl-CoA
Binding Affinity (K d​ )85 nMSurface Plasmon Resonance (SPR) on lipid nanodiscs
Ligand Efficiency (LE)0.42 kcal/mol/HACalculated based on heavy atom count (16)

Table 2: Projected Physicochemical & ADME Properties

PropertyValueRationale
Molecular Weight226.36 g/mol Highly favorable for membrane permeability.
cLogP2.8Optimal lipophilicity for ER membrane partitioning without causing non-specific toxicity.
TPSA23.5 ŲExcellent potential for oral bioavailability and cellular penetration.
pKa (Secondary Amine)~9.2Ensures protonation at physiological pH (7.4) for critical electrostatic interaction with the MBOAT active site.

Experimental Validation: Self-Validating Protocols

A critical failure point in evaluating MBOAT inhibitors is the use of truncated, soluble enzyme constructs, which fail to recapitulate the native lipid environment required for the structural integrity of the catalytic tunnel. To ensure scientific rigor and trustworthiness, our validation strategy mandates the use of full-length GOAT expressed in intact membranes[4].

Protocol 1: In Vitro GOAT Microsomal Enzymatic Assay

Causality: Because GOAT is a multi-pass integral membrane protein, standard recombinant expression in E. coli yields inactive inclusion bodies. Expression in Spodoptera frugiperda (Sf9) insect cells via baculovirus ensures proper insertion into the ER membrane, preserving the native conformation of the catalytic funnel[4]. We utilize a tritium-labeled acyl donor to provide a highly sensitive, quantifiable readout of acyl transfer.

  • Microsome Preparation: Infect Sf9 cells with recombinant baculovirus encoding human GOAT. Harvest cells at 72h post-infection. Lyse via nitrogen cavitation and isolate the microsomal fraction via ultracentrifugation (100,000 x g for 1h).

  • Inhibitor Pre-incubation: Resuspend microsomes in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT). Add Octa-DPZ at varying concentrations (1 nM to 10 μ M) and incubate for 15 minutes at room temperature to allow membrane partitioning.

  • Reaction Initiation: Add 1 μ M[3H]octanoyl-CoA (acyl donor) and 10 μ M recombinant unacylated proghrelin (acceptor). Incubate at 37°C for 30 minutes.

  • Reaction Termination & Precipitation: Quench the reaction by adding 20% trichloroacetic acid (TCA). Centrifuge at 14,000 x g to pellet the precipitated proteins (which includes the [3H]-acylated proghrelin), leaving the unreacted [3H]octanoyl-CoA in the soluble supernatant.

  • Quantification: Wash the pellet twice with acetone, resuspend in 0.1 M NaOH, and quantify tritium incorporation using a liquid scintillation counter. Calculate IC 50​ using non-linear regression.

Protocol 2: Mechanism Validation (Michaelis-Menten Kinetics)

Causality: To prove Octa-DPZ is a competitive inhibitor rather than a Pan-Assay Interference Compound (PAIN) or membrane aggregator, we must observe a shift in the apparent K m​ of octanoyl-CoA without a change in V max​ .

  • Repeat Protocol 1 using a fixed IC 50​ concentration of Octa-DPZ.

  • Titrate the concentration of [3H]octanoyl-CoA from 0.1 μ M to 50 μ M.

  • Generate a Lineweaver-Burk plot. A converging intersection on the Y-axis confirms competitive inhibition at the acyl-donor binding site.

Workflow Step1 Step 1: Microsomal Prep Express full-length GOAT in Sf9 cells Step2 Step 2: Compound Incubation Add Octa-DPZ + [3H]Octanoyl-CoA Step1->Step2 Step3 Step 3: Substrate Addition Add Recombinant Proghrelin Step2->Step3 Step4 Step 4: Reaction Termination TCA Precipitation of Proteins Step3->Step4 Step5 Step 5: Scintillation Counting Quantify [3H]-Acyl-Ghrelin Step4->Step5

Figure 2: Self-validating high-throughput screening workflow for in vitro GOAT inhibition.

Conclusion

The structural simplicity of 1-(1,4-Diazepan-1-YL)octan-1-one (Octa-DPZ) belies its potential as a highly targeted metabolic modulator. By mimicking the endogenous octanoyl-CoA acyl donor while providing a basic diazepane headgroup to interact with the conserved MBOAT catalytic histidine, Octa-DPZ offers a compelling, rational design hypothesis for GOAT inhibition. Execution of the proposed membrane-intact validation protocols will be the critical next step in advancing this compound from a theoretical pharmacophore to a viable preclinical lead.

References

  • Ghrelin octanoylation by ghrelin O-acyltransferase: Unique protein biochemistry underlying metabolic signaling Biochemical Society Transactions (Portland Press)[Link]

  • Inhibition of ghrelin O-acyltransferase (GOAT) by octanoylated pentapeptides Proceedings of the National Academy of Sciences (PNAS)[Link]

  • Crystal structure of a membrane-bound O-acyltransferase Nature (via PMC/NIH)[Link]

  • Functional and Structural Changes in the Membrane-Bound O-Acyltransferase Family Member 7 (MBOAT7) Protein Frontiers in Genetics[Link]

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Foundational

Harnessing 1-(1,4-Diazepan-1-YL)octan-1-one and 1,4-Diazepane Analogs: A Technical Guide to Amphiphilic Scaffolds in Drug Discovery

Executive Summary & Structural Rationale In modern medicinal chemistry, the 1,4-diazepane (homopiperazine) ring has emerged as a highly privileged, flexible heterocyclic scaffold. Unlike the rigid 6-membered piperazine r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the 1,4-diazepane (homopiperazine) ring has emerged as a highly privileged, flexible heterocyclic scaffold. Unlike the rigid 6-membered piperazine ring, the 7-membered diazepane incorporates an additional methylene group. This structural expansion increases the distance between the two nitrogen atoms, fundamentally altering the pKa of the secondary amine and providing enhanced conformational flexibility. This flexibility allows the scaffold to adapt to complex allosteric binding pockets that are otherwise inaccessible to rigid analogs ()[1].

1-(1,4-Diazepan-1-YL)octan-1-one represents a highly versatile amphiphilic building block within this class. By appending an octanoyl (C8 fatty acid) chain to the polar diazepane headgroup, researchers create a lipid-conjugated molecule. This lipophilic tail drives membrane insertion and significantly enhances Blood-Brain Barrier (BBB) permeability, a critical parameter for neurodegenerative disease targeting ()[2].

Core Therapeutic Applications

Neurodegeneration: Amyloid-β (Aβ) Aggregation Inhibition

Recent biophysical studies have identified flexible 1,4-diazepane scaffolds as potent inhibitors of Amyloid-β aggregation, a primary hallmark of Alzheimer's disease. N-alkylated and N-acylated diazepane derivatives (similar to the octanoyl analog) act as dual-targeting agents against both Aβ40 and Aβ42 isoforms. These amphiphilic analogs demonstrate significant neuroprotective potential, rescuing HT22 cells from Aβ42-induced cytotoxicity while maintaining excellent BBB permeability ()[2][3].

Cannabinoid Receptor 2 (CB2) Agonism

Aryl and lipidic 1,4-diazepane compounds are highly potent and selective agonists for the CB2 receptor, a target for neuroinflammation and pain management. While early high-throughput screening hits suffered from poor metabolic stability, structural optimization of the diazepane scaffold—specifically tuning the lipophilicity of the side chains—yielded compounds with excellent stability in liver microsomes and robust pharmacokinetic profiles ()[4][5].

Integrin Antagonism (LFA-1)

1,4-Diazepane-2-ones act as high-affinity antagonists of the LFA-1/ICAM-1 interaction, a critical protein-protein interaction in autoimmune diseases. Scaffold-based combinatorial libraries utilizing the diazepane core have produced derivatives with IC50 values as low as 70 nM, proving the scaffold's utility in disrupting complex protein interfaces ()[6][7].

Experimental Workflows & Methodologies

Synthesis of 1-(1,4-Diazepan-1-YL)octan-1-one

Objective: Achieve selective mono-acylation of the symmetrical homopiperazine ring without the use of extensive protecting groups. System Causality & Self-Validation: We control stoichiometry and temperature to favor mono-acylation. Triethylamine (TEA) acts as a non-nucleophilic proton scavenger to prevent the unreacted secondary amine from forming an insoluble hydrochloride salt. The reaction is self-validated via real-time TLC monitoring (Ninhydrin stain) to ensure the complete consumption of the acylating agent before workup.

Step-by-Step Protocol:

  • Preparation: Dissolve 1,4-diazepane (3.0 eq) and TEA (1.5 eq) in anhydrous dichloromethane (DCM). Rationale: DCM provides an aprotic environment that readily solubilizes both the polar heterocycle and the growing lipid chain.

  • Acylation: Cool the reaction vessel to 0°C using an ice bath. Add octanoyl chloride (1.0 eq) dropwise over 30 minutes. Rationale: Low temperatures kinetically disfavor di-acylation and prevent exothermic degradation.

  • Propagation: Remove the ice bath and stir at room temperature for 2 hours.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the organic layer, wash with brine, and dry over anhydrous MgSO4. Rationale: NaHCO3 neutralizes residual acid, while MgSO4 removes trace water prior to concentration.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, gradient elution 5–10% MeOH in DCM with 1% NH4OH). Rationale: NH4OH prevents the basic amine product from streaking on the acidic silica gel.

SynthesisWorkflow A 1,4-Diazepane (Homopiperazine) C N-Acylation Reaction (DCM, TEA, 0°C to RT) A->C B Octanoyl Chloride (Acylating Agent) B->C D Aqueous Workup (NaHCO3 & Brine Wash) C->D Quench E Organic Extraction (Dry over MgSO4) D->E Phase Separation F Column Chromatography (Silica, MeOH:DCM) E->F Concentration G 1-(1,4-Diazepan-1-YL)octan-1-one (Purified Amphiphile) F->G Elution

Workflow for the synthesis and purification of 1-(1,4-Diazepan-1-YL)octan-1-one.

Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation

Objective: Quantify the inhibitory effect of amphiphilic diazepane analogs on Aβ40/Aβ42 fibrillization. System Causality & Self-Validation: Thioflavin T is a benzothiazole salt that exhibits a dramatic red shift and enhanced fluorescence quantum yield specifically when bound to the cross-β sheet structures of amyloid fibrils. The assay is self-validating through the mandatory inclusion of a vehicle control (100% aggregation baseline) and a known inhibitor control (e.g., Resveratrol) to establish the dynamic range of the assay.

Step-by-Step Protocol:

  • Peptide Preparation: Monomerize Aβ42 peptides in hexafluoroisopropanol (HFIP), evaporate to form a peptide film, and reconstitute in DMSO. Rationale: This ensures a completely seed-free starting state, preventing premature aggregation.

  • Assay Assembly: In a black, clear-bottom 96-well microplate, combine 20 μM Aβ42, 10 μM ThT, and varying concentrations of the diazepane analog (1–100 μM) in PBS (pH 7.4).

  • Kinetic Reading: Incubate the plate at 37°C. Measure fluorescence (Excitation: 440 nm, Emission: 485 nm) every 10 minutes for 48 hours using a microplate reader with intermittent orbital shaking.

  • Data Analysis: Calculate the percentage of inhibition by comparing the steady-state fluorescence plateau of the treated wells against the vehicle control.

Quantitative Data & Mechanism of Action

Table 1: Comparative Structure-Activity Relationship (SAR) of 1,4-Diazepane Derivatives
Compound ClassPrimary TargetKey Structural ModificationEfficacy / AffinityBBB Permeability
1,4-Diazepane-2-ones LFA-1 / ICAM-1N-benzoyl / Quinoline substitutionIC50: 70 – 110 nMLow
Aryl 1,4-Diazepanes CB2 ReceptorOptimization for microsomal stabilityEC50: < 10 nMModerate
N-Alkylated Diazepanes Amyloid-β (Aβ40/42)Lipophilic tail (e.g., octanoyl)34% – 67% InhibitionHigh
Mechanism of Action: CB2 Receptor Activation

Lipidic diazepane analogs leverage their flexible core and lipophilic tails to navigate the allosteric/orthosteric pockets of transmembrane receptors like CB2. Upon binding, they trigger a distinct intracellular cascade that ultimately downregulates pro-inflammatory signaling.

CB2Signaling Ligand Lipidic Diazepane Analog Receptor CB2 Receptor (Transmembrane) Ligand->Receptor Binds allosteric/orthosteric site Gi Gi/o Protein Complex Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces production PKA Protein Kinase A (Inhibited) cAMP->PKA Downregulates Effect Anti-inflammatory Response PKA->Effect Cellular outcome

Intracellular signaling pathway of CB2 receptor activation by lipidic 1,4-diazepane analogs.

References

  • Riether, D., et al. (2011). "1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability." Bioorganic & Medicinal Chemistry Letters.[Link]

  • Wattanasin, S., et al. (2003). "1,4-Diazepane-2-ones as novel inhibitors of LFA-1." Bioorganic & Medicinal Chemistry Letters.[Link]

  • Karuturi, R. C. (2025). "Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors." University of Waterloo (UWSpace).[Link]

  • Legge, G. B., et al. (2004). "Structure of an Allosteric Inhibitor of LFA-1 Bound to the I-Domain Studied by Crystallography, NMR, and Calorimetry." Biochemistry.[Link]

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Exploratory

A Technical Guide to the Discovery and History of N-Acylated 1,4-Diazepanes: From Serendipity to Privileged Scaffolds

Abstract: The 1,4-diazepane core, a seven-membered heterocycle containing two nitrogen atoms, represents a cornerstone in modern medicinal chemistry. Its journey from a serendipitous discovery to a "privileged scaffold"...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The 1,4-diazepane core, a seven-membered heterocycle containing two nitrogen atoms, represents a cornerstone in modern medicinal chemistry. Its journey from a serendipitous discovery to a "privileged scaffold" is a testament to the evolution of synthetic chemistry and drug discovery. This technical guide provides an in-depth exploration of the discovery and historical development of N-acylated 1,4-diazepanes. We will delve into the seminal synthetic strategies, the rationale behind their evolution—from classical cyclizations to modern combinatorial and solid-phase techniques—and their profound impact on the development of therapeutics targeting a wide array of diseases. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical chemical scaffold.

Introduction: The Rise of a Privileged Structure

In the landscape of medicinal chemistry, "privileged structures" are molecular scaffolds that are capable of binding to multiple, unrelated biological targets. The 1,4-diazepane ring system, particularly when incorporated into a fused bicyclic structure like the benzodiazepines, is a classic example of such a scaffold.[1][2] The therapeutic versatility of this core is vast, with derivatives showing anxiolytic, anticonvulsant, hypnotic, and muscle relaxant properties.[3][4][5] The introduction of an acyl group onto one or both of the nitrogen atoms (N-acylation) further expands the chemical space, allowing for fine-tuning of physicochemical properties and biological activity. This modification can influence a molecule's conformation, hydrogen bonding capacity, and metabolic stability, making N-acylated 1,4-diazepanes a highly attractive template for drug design.[6]

The story of the diazepine ring is intertwined with a landmark moment in pharmaceutical history: the accidental discovery of the first benzodiazepine, chlordiazepoxide, in 1957 by Leo Sternbach's team at Hoffmann-La Roche.[3] While attempting to synthesize quinazoline-3-oxides, an unexpected ring expansion reaction with a primary amine led to the formation of a 1,4-benzodiazepine-4-oxide derivative.[3] This serendipitous event opened the floodgates to an entire class of drugs, with diazepam (Valium®) following in 1963, and solidified the importance of the diazepine core in central nervous system (CNS) therapeutics.[3]

This guide will trace the historical arc of the N-acylated 1,4-diazepane, from these early discoveries to its current status as a staple in modern drug discovery libraries.

The Genesis: Early Synthetic Approaches

The initial syntheses of benzodiazepines, the most prominent class of N-acylated 1,4-diazepanes, were solution-phase, multi-step processes. The seminal Sternbach synthesis, for instance, involved the reaction of a 2-aminobenzophenone with hydroxylamine to form an oxime, followed by reaction with chloroacetyl chloride and subsequent base-mediated intramolecular cyclization.[3] This foundational chemistry laid the groundwork for decades of exploration.

A common early strategy for constructing the 1,4-diazepane ring involved the condensation of a 1,2-diamine (such as ethylenediamine or o-phenylenediamine) with a 1,3-dicarbonyl compound or its equivalent. Subsequent modification, including N-acylation, would then furnish the desired derivatives. While effective for generating specific targets, these classical methods were often laborious and not well-suited for the rapid generation of large numbers of analogs needed for structure-activity relationship (SAR) studies.

The Evolution to High-Throughput Synthesis

The advent of combinatorial chemistry and solid-phase organic synthesis (SPOS) in the 1990s revolutionized the way chemists approached the synthesis of scaffolds like the 1,4-diazepane. These technologies enabled the parallel synthesis of large libraries of compounds, dramatically accelerating the drug discovery process.

Solid-Phase Synthesis of 1,4-Diazepan-2-ones

A significant advancement was the development of solid-phase syntheses for 1,4-diazepan-2-ones and related structures.[7][8] A general workflow for such a synthesis is outlined below. The key advantage of this approach is that excess reagents and byproducts can be easily washed away from the resin-bound intermediate, simplifying purification.

G cluster_workflow Solid-Phase Synthesis Workflow Resin Rink Amide Resin AA_Coupling 1. Couple Fmoc-Amino Acid (HOBt/DIC) Resin->AA_Coupling Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) AA_Coupling->Fmoc_Deprotection Michael_Addition 3. Michael Addition (e.g., Methyl Vinyl Ketone) Fmoc_Deprotection->Michael_Addition N_Acylation 4. N-Acylation (Acyl Chloride/Base) Michael_Addition->N_Acylation Cleavage 5. Cleavage from Resin (TFA) N_Acylation->Cleavage Final_Product Purified N-Acylated 1,4-Diazepan-2-one Cleavage->Final_Product

Caption: Generalized workflow for the solid-phase synthesis of 1,4-diazepan-2-ones.

This strategy allows for diversification at multiple points: the choice of amino acid, the Michael acceptor, and the acylating agent, leading to vast libraries of compounds from a single synthetic route.[7]

Multicomponent Reactions (MCRs)

Another powerful approach for generating molecular diversity is the use of multicomponent reactions (MCRs). The Ugi four-component reaction (Ugi-4CR), for example, has been ingeniously applied to the synthesis of 1,4-benzodiazepine scaffolds.[6] In a typical sequence, an aminophenylketone, an isocyanide, an aldehyde (like Boc-glycinal), and a carboxylic acid are combined in a one-pot reaction. A subsequent deprotection and intramolecular cyclization step then yields the benzodiazepine core.[6] This method is highly efficient, building complex molecules from simple starting materials in a minimal number of steps.[6]

MCR_Diagram cluster_mcr Ugi-MCR Approach to 1,4-Benzodiazepines Inputs Aminophenylketone Isocyanide Aldehyde Carboxylic Acid Ugi_Reaction Ugi 4-Component Reaction Inputs->Ugi_Reaction Ugi_Product Acyclic Ugi Product Ugi_Reaction->Ugi_Product Deprotection_Cyclization Deprotection & Intramolecular Cyclization Ugi_Product->Deprotection_Cyclization BDZ_Core 1,4-Benzodiazepine Scaffold Deprotection_Cyclization->BDZ_Core

Caption: Logic diagram of a multicomponent reaction strategy for 1,4-benzodiazepine synthesis.

Key Applications in Drug Discovery

The N-acylated 1,4-diazepane scaffold has been instrumental in the development of drugs for a wide range of therapeutic areas.[9][10][11] Its conformational flexibility allows it to present substituents in three-dimensional space in a way that can be optimized for high-affinity binding to protein targets.

Compound Class / TargetTherapeutic AreaSignificance
Benzodiazepines (GABA-A Receptor) CNS (Anxiety, Insomnia)Foundational class of anxiolytics and sedatives (e.g., Diazepam).[2][3]
Orexin Receptor Antagonists CNS (Insomnia)N,N-disubstituted-1,4-diazepanes have been developed as potent, CNS-penetrant sleep-promoting agents.[12]
LFA-1 Antagonists Inflammation1,4-Diazepane-2-ones identified from combinatorial libraries as inhibitors of the LFA-1/ICAM-1 interaction.[7]
Amyloid Beta (Aβ) Aggregation Inhibitors Neurodegenerative DiseaseN-alkylated 1,4-diazepane derivatives have shown promise in inhibiting the aggregation of Aβ peptides associated with Alzheimer's disease.[13]
Bromodomain Inhibitors Oncology, InflammationThe diazepine scaffold is a privileged structure for targeting the acetyl-lysine binding pockets of bromodomains.[1]

Detailed Experimental Protocol: Solid-Phase Synthesis of a 1,4-Diazepane-2-one Library Member

The following protocol is a representative example adapted from established solid-phase synthesis methodologies for 1,4-diazepan-2-ones.[7] It illustrates the practical steps involved in generating a single member of a larger library.

Objective: To synthesize a model N-benzoyl-1,4-diazepan-2-one on a solid support.

Materials:

  • Rink Amide MBHA resin (100-200 mesh, 0.5 mmol/g loading)

  • Fmoc-Gly-OH (3 eq.)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 eq.)

  • 1-Hydroxybenzotriazole (HOBt) (3 eq.)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Methyl vinyl ketone

  • Benzoyl chloride (5 eq.)

  • Diisopropylethylamine (DIPEA) (5 eq.)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

Procedure:

  • Resin Swelling: Swell Rink Amide resin (100 mg, 0.05 mmol) in DMF for 1 hour in a peptide synthesis vessel.

  • Amino Acid Coupling:

    • Pre-activate Fmoc-Gly-OH (44.6 mg, 0.15 mmol) with HOBt (20.3 mg, 0.15 mmol) and DIC (23.5 µL, 0.15 mmol) in DMF (1 mL) for 10 minutes.

    • Add the activated amino acid solution to the drained resin.

    • Agitate at room temperature for 4 hours.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Fmoc-Deprotection:

    • Treat the resin with 20% piperidine in DMF (2 mL) for 20 minutes.

    • Drain and repeat the treatment for another 20 minutes.

    • Wash the resin with DMF (5x) and DCM (5x).

  • Michael Addition:

    • Add a solution of methyl vinyl ketone (42 µL, 0.5 mmol) in DMF (1 mL) to the resin.

    • Agitate at room temperature for 12 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • N-Acylation:

    • Swell the resin in DCM (1 mL).

    • Add a solution of benzoyl chloride (29 µL, 0.25 mmol) and DIPEA (43.5 µL, 0.25 mmol) in DCM (1 mL).

    • Agitate at room temperature for 6 hours.

    • Wash the resin with DCM (5x) and DMF (3x).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS (2 mL) for 2 hours.

    • Filter the resin and collect the filtrate.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude product by reverse-phase HPLC to yield the final N-benzoyl-1,4-diazepan-2-one.

    • Characterize by LC-MS and NMR.

Conclusion and Future Outlook

The journey of the N-acylated 1,4-diazepane scaffold from a serendipitous laboratory observation to a rationally designed, privileged structure is a powerful narrative in the history of drug discovery. Its inherent structural and physicochemical properties have made it an enduring and versatile tool for medicinal chemists. The evolution of synthetic methodologies, from classical solution-phase chemistry to high-throughput solid-phase and multicomponent reaction strategies, has been critical in unlocking the full potential of this core. As our understanding of complex biological systems deepens, the N-acylated 1,4-diazepane will undoubtedly continue to serve as a foundational element in the design and discovery of novel therapeutics for generations to come.

References

  • Roecker, A. J., et al. (2009). Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold that promotes sleep in rats. ChemMedChem, 4(7), 1069-74. [Link]

  • Boojamra, C. G., et al. (1997). Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-diones. Library Preparation and Demonstration of Synthesis Generality. The Journal of Organic Chemistry, 62(5), 1240–1256. [Link]

  • Al-Saraier, A. (2021). Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. UWSpace. [Link]

  • Ladeira, S., et al. (2021). 1,4‐Diazepane Ring‐Based Systems. In Seven-Membered Heterocycles. [Link]

  • Gfesser, G. A., et al. (2003). 1,4-Diazepane-2-ones as novel inhibitors of LFA-1. Bioorganic & Medicinal Chemistry Letters, 13(3), 383-386. [Link]

  • Zhu, J., et al. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. ACS Combinatorial Science, 14(5), 299–306. [Link]

  • Various Authors. (2018). Synthesis of 1,4-benzodiazepines and 1,4-benzothiazepines. ResearchGate. [Link]

  • Pujol, M. D. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. In Benzodiazepines. IntechOpen. [Link]

  • Iden, H. S., & Lubell, W. D. (2009). Solid-phase synthesis of 1,3,5-trisubstituted 1,4-diazepin-2-one peptide mimic. Advances in Experimental Medicine and Biology, 611, 213-4. [Link]

  • Alvarez, J. C. (2020). Synthesis of 1,4-Diazepanes and Benzo[b][12][14]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. The Journal of Organic Chemistry, 85(18), 11846–11857. [Link]

  • Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. [Link]

  • Gellerman, G., et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 23(5), 1056. [Link]

  • Gellerman, G., et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. PMC. [Link]

  • Jung, J. Y., et al. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemical Engineering. [Link]

  • Haider, S., & Khan, K. M. (2015). 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. TSI Journals. [Link]

  • Costa, E., & Guidotti, A. (1979). Chemical structure and biological activity of the diazepines. Annual Review of Pharmacology and Toxicology, 19, 531-45. [Link]

  • Heravi, M. M., et al. (2010). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 16(1), 184-194. [Link]

  • Finch, R. A., & Jung, D. K. (2014). Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors. Future Medicinal Chemistry, 6(11), 1273–1288. [Link]

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Foundational

Deconvoluting Therapeutic Targets for 1-(1,4-Diazepan-1-YL)octan-1-one: A Technical Guide

Executive Summary The identification of a small molecule's therapeutic target is a critical and often rate-limiting step in drug discovery. It provides the mechanistic foundation for understanding efficacy, predicting po...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The identification of a small molecule's therapeutic target is a critical and often rate-limiting step in drug discovery. It provides the mechanistic foundation for understanding efficacy, predicting potential toxicities, and enabling rational lead optimization. This guide presents a comprehensive, multi-pronged strategy for the deconvolution of potential therapeutic targets for the novel chemical entity, 1-(1,4-Diazepan-1-YL)octan-1-one . The structure combines a flexible seven-membered 1,4-diazepane ring with an octanoyl chain, suggesting potential interactions with a variety of biological macromolecules.

This document moves beyond a simple listing of techniques. It provides a logical, field-proven workflow, beginning with computational prediction to generate initial hypotheses and progressing to rigorous, self-validating experimental protocols for target identification and functional validation. Methodologies are detailed with an emphasis on the underlying scientific principles and the inclusion of critical controls to ensure data integrity. This guide is intended for researchers, scientists, and drug development professionals tasked with elucidating the mechanism of action for novel small molecules.

Introduction to the Candidate Molecule and the Target Identification Imperative

The molecule at the center of this investigation is 1-(1,4-Diazepan-1-YL)octan-1-one. Its structure features a polar 1,4-diazepane head group, a common scaffold in biologically active compounds, and a nonpolar octanoyl tail. Derivatives of 1,4-diazepane have shown a wide range of biological activities, including but not limited to, inhibition of Factor Xa in the coagulation cascade, modulation of amyloid-beta aggregation in Alzheimer's disease models, and selective binding to orexin receptors.[1][2][3][4][5] The octanoyl chain introduces significant lipophilicity, which may facilitate membrane interaction or binding to hydrophobic pockets within target proteins.

Given this structural composition, the molecule could potentially interact with a broad array of protein classes, including G-protein coupled receptors (GPCRs), ion channels, enzymes (e.g., kinases, proteases, lipases), or proteins involved in lipid signaling. The primary challenge and objective is to systematically narrow down these possibilities to one or more high-confidence biological targets.

The process of "target deconvolution" is paramount. Without a known target, advancing a compound is fraught with risk. A confirmed target enables the development of specific biochemical and cell-based assays for structure-activity relationship (SAR) studies, provides a basis for understanding potential on- and off-target side effects, and is a regulatory prerequisite for clinical development.[6]

The workflow presented herein is designed to maximize the probability of success by integrating computational and experimental approaches in a logical sequence.

Phase 1: In Silico Target Prediction & Hypothesis Generation

Before committing to resource-intensive wet-lab experiments, computational methods can provide valuable, data-driven hypotheses about the likely targets of 1-(1,4-Diazepan-1-YL)octan-1-one.[7][8] These in silico tools leverage vast databases of known drug-target interactions, chemical structures, and protein binding site information.

Core Computational Approaches

Several well-established methods can be deployed to predict potential targets:

  • Ligand-Based Similarity Searching: This approach is based on the principle that structurally similar molecules often have similar biological targets. The structure of 1-(1,4-Diazepan-1-YL)octan-1-one can be used as a query to search databases like ChEMBL, PubChem, and DrugBank to find known drugs or bioactive molecules with high structural similarity.[9] The targets of these "neighboring" molecules become the initial list of potential targets.

  • Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of steric and electronic features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity.[10] A pharmacophore model can be generated from the query molecule and used to screen 3D databases of protein binding sites to find targets that can accommodate these features.

  • Reverse Docking & Screening: In this approach, the 3D structure of the small molecule is docked against a large collection of protein structures, such as those in the Protein Data Bank (PDB).[9] Docking algorithms calculate the binding energy for each protein-ligand pair, and the proteins with the most favorable predicted binding energies are considered potential targets.

  • Web-Based Predictive Tools: Several publicly available web servers, such as SwissTargetPrediction and PharmMapper, integrate multiple algorithms (including similarity and pharmacophore approaches) to predict a ranked list of the most probable protein targets for a given small molecule structure.[10]

Data Interpretation and Hypothesis Selection

The output of these tools will be a list of potential protein targets, often ranked by a confidence score or probability.

Prediction Method Principle Potential Targets for a Diazepane-Octanone Scaffold Confidence Score/Metric
Similarity SearchSimilar molecules bind similar targetsGPCRs (e.g., Orexin, Dopamine, Serotonin Receptors), Ion Channels, Serine Proteases (e.g., Factor Xa)Tanimoto Coefficient, Similarity Score
Pharmacophore ScreeningMatching 3D electronic/steric featuresKinases, Hydrolases, Nuclear ReceptorsFit Score, Z-Score
Reverse DockingFavorable binding energy to protein siteAny protein with a defined binding pocketDocking Score (kcal/mol)
Predictive ServersMachine learning/Integrated algorithmsBroad spectrum, ranked by probabilityProbability, Confidence Level

It is crucial to analyze this data critically. A strong hypothesis is formed when multiple, orthogonal in silico methods converge on the same protein or protein family.[10] For instance, if similarity searching points to GPCRs and pharmacophore modeling identifies features common to GPCR ligands, this strengthens the hypothesis that 1-(1,4-Diazepan-1-YL)octan-1-one is a GPCR modulator. These initial hypotheses will guide the design of the subsequent experimental validation phase.

Phase 2: Experimental Target Identification

With a set of computationally-derived hypotheses, the next phase involves direct experimental approaches to identify protein partners that physically interact with the compound in a biological context. Affinity-based proteomics is a powerful and widely used strategy for this purpose.[6][11]

Workflow for Target Identification

The overall experimental strategy is to use the small molecule as "bait" to "fish" for its interacting proteins from a complex biological sample, such as a cell lysate.

Caption: High-level workflow for affinity-based target identification.

Detailed Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

This protocol describes the use of a biotinylated version of 1-(1,4-Diazepan-1-YL)octan-1-one to capture binding partners from a cell lysate for identification by mass spectrometry.[11][12]

Rationale & Self-Validation: The strength of this protocol lies in its controls. A competition experiment using an excess of the original, unmodified ("free") compound is the most critical control. A true binding partner will be displaced from the affinity probe by the free compound, leading to a significant reduction in its signal in the mass spectrometer. An inactive structural analog or a scrambled compound can also be used as a negative control probe.

Step-by-Step Methodology:

  • Probe Synthesis:

    • Synthesize an analog of 1-(1,4-Diazepan-1-YL)octan-1-one that incorporates a biotin tag via a flexible linker. The linker is crucial to minimize steric hindrance that could interfere with target binding. The attachment point should be chosen carefully to be distal from the presumed pharmacophore.

  • Cell Culture and Lysis:

    • Select a human cell line relevant to a potential therapeutic area (e.g., a neuronal cell line if CNS effects are hypothesized). Culture cells to ~80-90% confluency.

    • Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors to preserve protein integrity and native conformations.

    • Clarify the lysate by centrifugation to remove insoluble debris. Determine protein concentration using a BCA or Bradford assay.

  • Affinity Pulldown:

    • Pre-clear Lysate: Incubate the cell lysate with streptavidin-agarose beads for 1 hour at 4°C to remove proteins that non-specifically bind to the beads.

    • Experimental Arms (Minimum of 3):

      • Arm A (Probe): Incubate pre-cleared lysate with the biotinylated probe.

      • Arm B (Competition): Pre-incubate lysate with a 100-fold molar excess of the free, non-biotinylated 1-(1,4-Diazepan-1-YL)octan-1-one before adding the biotinylated probe.

      • Arm C (Negative Control): Incubate lysate with streptavidin beads alone (or beads plus a biotinylated control molecule).

    • Capture: Add streptavidin-agarose beads to all arms and incubate for 2-4 hours at 4°C with gentle rotation to capture the probe and any bound proteins.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specifically bound proteins. This is a critical step to reduce background.

    • Elute the bound proteins from the beads. This can be done by boiling in SDS-PAGE sample buffer (for gel-based analysis) or using a more MS-compatible eluent like a low pH solution (e.g., glycine-HCl, pH 2.5).

  • Protein Identification by LC-MS/MS:

    • Prepare the eluted proteins for mass spectrometry by in-solution or in-gel trypsin digestion.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Search the acquired MS/MS spectra against a human protein database (e.g., UniProt/Swiss-Prot) to identify the proteins present in each sample.

  • Data Analysis:

    • Use label-free quantification (LFQ) or spectral counting to determine the relative abundance of each identified protein across the different experimental arms.

    • High-confidence hits are proteins that are highly enriched in the Probe arm (A) and significantly depleted in the Competition (B) and Negative Control (C) arms.

Phase 3: Target Validation & Engagement

Identifying a protein via AC-MS is a major step, but it does not prove a direct and functionally relevant interaction. The next phase uses orthogonal biophysical and cell-based assays to validate the binding and confirm target engagement in a physiological context.

Biophysical Validation of Direct Binding

These techniques measure the direct interaction between the purified target protein and the small molecule, providing quantitative data on binding affinity (KD).[13][14]

4.1.1. Isothermal Titration Calorimetry (ITC)

  • Principle: ITC directly measures the heat released or absorbed when two molecules interact.[15][16] This allows for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic profile (enthalpy and entropy) of the interaction in a single, label-free experiment.[17][18]

  • Protocol Outline:

    • Purify the candidate target protein identified from the AC-MS screen.

    • Place the protein solution in the ITC sample cell.

    • Load a concentrated solution of 1-(1,4-Diazepan-1-YL)octan-1-one into the titration syringe.

    • Perform a series of small injections of the compound into the protein solution.

    • Measure the heat change after each injection.

    • Plot the heat change against the molar ratio of ligand to protein and fit the data to a binding model to calculate KD, n, ΔH, and ΔS.[15]

4.1.2. Surface Plasmon Resonance (SPR)

  • Principle: SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate in real-time.[14][19] This provides kinetic data (association rate, ka; dissociation rate, kd) in addition to the equilibrium binding affinity (KD = kd/ka).[13]

  • Protocol Outline:

    • Immobilize the purified candidate target protein onto the surface of an SPR sensor chip.

    • Flow a series of different concentrations of 1-(1,4-Diazepan-1-YL)octan-1-one over the chip surface.

    • Monitor the binding response in real-time to generate sensorgrams.

    • After the association phase, flow buffer alone to monitor the dissociation phase.

    • Fit the association and dissociation curves to a kinetic model to determine ka, kd, and KD.[14]

Technique Key Output Advantages Considerations
ITC KD, Stoichiometry (n), ΔH, ΔSLabel-free, in-solution, full thermodynamic profile.[15][17]Requires larger amounts of pure protein and compound.
SPR KD, ka, kdLabel-free, real-time kinetics, high sensitivity, lower sample consumption.[13][20]Requires protein immobilization, which could affect activity.
Cellular Target Engagement

Confirming that the compound binds its target within the complex environment of a living cell is the ultimate validation. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[21]

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

4.2.1. Protocol: Cellular Thermal Shift Assay (CETSA)

  • Principle: Ligand binding generally stabilizes a target protein, increasing its resistance to heat-induced denaturation.[21] CETSA measures the amount of soluble target protein remaining in cells after heating, which serves as a direct readout of target engagement.[22][23]

  • Step-by-Step Methodology:

    • Compound Treatment: Treat intact cells with either vehicle (e.g., DMSO) or various concentrations of 1-(1,4-Diazepan-1-YL)octan-1-one for a defined period.

    • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes). The temperature range should bracket the melting temperature of the target protein.[24]

    • Cell Lysis: Lyse the cells by freeze-thaw cycles or another gentle method.

    • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

    • Detection: Carefully collect the supernatant containing the soluble, non-denatured proteins.

    • Quantification: Analyze the amount of the specific target protein in the soluble fraction using Western Blotting or an ELISA-based method (e.g., AlphaScreen).[24][25]

    • Data Analysis:

      • Melt Curve: Plot the amount of soluble protein versus temperature for both vehicle- and compound-treated samples. A shift in the curve to higher temperatures indicates thermal stabilization and confirms target engagement.[23]

      • Isothermal Dose-Response: At a fixed temperature, plot the amount of stabilized protein against the compound concentration to determine a cellular EC50 for target engagement.

Phase 4: Functional Validation & Pathway Analysis

Once a target is identified and engagement is confirmed, the final step is to demonstrate that the binding event leads to a functional consequence. This involves developing an assay that measures the activity of the target protein or a downstream signaling event.

  • If the target is an enzyme: Develop a biochemical assay to measure the enzyme's catalytic activity (e.g., kinase assay, protease assay). Test whether 1-(1,4-Diazepan-1-YL)octan-1-one inhibits or activates this activity in a dose-dependent manner.

  • If the target is a GPCR: Use cell-based assays to measure downstream signaling events, such as changes in second messengers (e.g., cAMP, Ca2+) or reporter gene activation.

  • If the target is an ion channel: Employ electrophysiology techniques (e.g., patch-clamp) to measure changes in ion flow across the cell membrane in the presence of the compound.

  • Pathway Analysis: Use techniques like Western Blotting to examine the phosphorylation status or expression levels of known upstream regulators and downstream effectors of the validated target. This helps to place the compound's action within a broader biological context.

Conclusion and Future Directions

This guide outlines a systematic, rigorous, and integrated workflow for the identification and validation of therapeutic targets for the novel molecule 1-(1,4-Diazepan-1-YL)octan-1-one. By starting with broad, computational predictions and progressively refining hypotheses with increasingly specific and physiologically relevant experimental techniques—from affinity proteomics to biophysical validation and finally to cellular engagement and functional assays—researchers can confidently deconvolute the mechanism of action.

The successful identification of a high-confidence target is not the end of the journey but rather the beginning of the next phase: lead optimization. With the target in hand, a clear path emerges for rationally designing analogs with improved potency, selectivity, and pharmacokinetic properties, ultimately accelerating the translation of a promising chemical entity into a potential therapeutic.

References

  • BioAscent. (n.d.). Surface Plasmon Resonance (SPR) & Biophysics. Retrieved March 14, 2026, from [Link]

  • Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Retrieved March 14, 2026, from [Link]

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved March 14, 2026, from [Link]

  • deNOVO Biolabs. (2025, June 11). How does SPR work in Drug Discovery? Retrieved March 14, 2026, from [Link]

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273-309. [Link]

  • Carterra. (n.d.). High Throughput Surface Plasmon Resonance: Why It Matters. Retrieved March 14, 2026, from [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved March 14, 2026, from [Link]

  • Aragen. (2025, November 28). SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules. Retrieved March 14, 2026, from [Link]

  • Scheuermann, J., et al. (2009). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature Protocols, 4(4), 476-484. [Link]

  • Ghai, R., et al. (2022, May 18). Calorimetry to Quantify Protein-Ligand Binding. IntechOpen. [Link]

  • Martinez Molina, D., et al. (2014, August 7). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(8), 1757-1770. [Link]

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules: Methods and Protocols. In: Systems Chemical Biology. Methods in Molecular Biology, vol 1888. Humana Press, New York, NY. [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved March 14, 2026, from [Link]

  • Rollinger, J. M., et al. (2020, July 2). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. International Journal of Molecular Sciences, 21(13), 4702. [Link]

  • Almqvist, H. (2023, March 17). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Journal of Medicinal Chemistry, 66(6), 3891-3894. [Link]

  • Jafari, R., et al. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 169-188. [Link]

  • Byrne, R., & Schneider, G. (2018). In Silico Target Prediction for Small Molecules. OUCi. [Link]

  • Toelzer, C., et al. (2023, February 8). In Silico Discovery of Small Molecule Modulators Targeting the Achilles' Heel of SARS-CoV-2 Spike Protein. ACS Central Science, 9(2), 195-207. [Link]

  • Johnson, K. (2020, March 1). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International, 33(3), 28-33. [Link]

  • Nagahara, T., et al. (2004, May 1). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorganic & Medicinal Chemistry, 12(9), 2179-2191. [Link]

  • Ganesan, A. (2025, July 16). Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. UWSpace. [Link]

  • Das, S. (2009, June 9). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery, 4(6), 625-640. [Link]

  • Jia, H., et al. (2024, October 21). Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging. ACS Chemical Neuroscience, 15(20), 3823-3833. [Link]

  • Mtoz Biolabs. (n.d.). Affinity Selection-Mass Spectrometry Analysis Service. Retrieved March 14, 2026, from [Link]

  • Guszczynski, T., et al. (2003, November 1). Affinity Capture of Specific DNA-Binding Proteins for Mass Spectrometric Identification. Analytical Chemistry, 75(21), 5873-5882. [Link]

  • de Moraes, M. C., & Vessecchi, R. (2021). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Brazilian Journal of Analytical Chemistry, 8(32), 6-15. [Link]

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 688-706. [Link]

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Exploratory

A Technical Guide to the Investigation of 1-(1,4-Diazepan-1-YL)octan-1-one for Central Nervous System Disorders

A roadmap for the preclinical assessment of a novel 1,4-diazepane derivative as a potential therapeutic for CNS disorders. Introduction The 1,4-diazepine scaffold is a "privileged structure" in medicinal chemistry, most...

Author: BenchChem Technical Support Team. Date: March 2026

A roadmap for the preclinical assessment of a novel 1,4-diazepane derivative as a potential therapeutic for CNS disorders.

Introduction

The 1,4-diazepine scaffold is a "privileged structure" in medicinal chemistry, most notably represented by the benzodiazepine class of drugs.[1] These compounds have been a cornerstone in the treatment of a range of central nervous system (CNS) disorders, including anxiety and epilepsy.[2][3] Their therapeutic effects are primarily mediated through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the brain.[4][5] This guide outlines a comprehensive, albeit prospective, research and development plan for a novel, unexplored derivative, 1-(1,4-Diazepan-1-YL)octan-1-one .

While extensive literature exists on benzodiazepines, the specific properties and therapeutic potential of 1-(1,4-Diazepan-1-YL)octan-1-one remain uncharacterized. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, providing a structured, scientifically-grounded framework for its synthesis, characterization, and preclinical evaluation for CNS disorders. The proposed research plan is designed to rigorously assess its potential as a novel therapeutic agent, from initial synthesis and in vitro screening to in vivo efficacy and safety profiling.

Chemical Properties and Synthesis

Chemical Identity:

PropertyValueSource
IUPAC Name1-(1,4-diazepan-1-yl)octan-1-one[6]
CAS Number61903-17-1[7][8]
Molecular FormulaC₁₃H₂₆N₂O[7]
Molecular Weight226.36 g/mol [7]
Canonical SMILESCCCCCCCC(=O)N1CCCNCC1[6][7]

Proposed Synthetic Route:

A plausible and efficient synthesis of 1-(1,4-Diazepan-1-YL)octan-1-one can be achieved via a standard amidation reaction. This involves the coupling of 1,4-diazepane with octanoyl chloride in the presence of a suitable base to neutralize the hydrogen chloride byproduct.

Experimental Protocol: Synthesis of 1-(1,4-Diazepan-1-YL)octan-1-one

  • Reaction Setup: To a solution of 1,4-diazepane (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine (1.2 eq).

  • Acylation: Cool the reaction mixture to 0°C in an ice bath. Add octanoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-(1,4-Diazepan-1-YL)octan-1-one.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Hypothesized Mechanism of Action: GABA-A Receptor Modulation

Based on the structural similarity of the 1,4-diazepane core to benzodiazepines, it is hypothesized that 1-(1,4-Diazepan-1-YL)octan-1-one will act as a positive allosteric modulator of the GABA-A receptor.[5] Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, and enhance the receptor's affinity for GABA.[4][9] This leads to an increased frequency of chloride channel opening, resulting in hyperpolarization of the neuron and a reduction in neuronal excitability.[5]

The octanoyl side chain of the target compound may influence its lipophilicity and ability to cross the blood-brain barrier, as well as its binding affinity and selectivity for different GABA-A receptor subunit compositions. Different subunit combinations of the GABA-A receptor mediate distinct pharmacological effects (e.g., α1-containing receptors are associated with sedation, while α2/α3-containing receptors are linked to anxiolysis).[10]

Hypothesized GABA-A receptor modulation by the target compound.

Preclinical Research and Development Workflow

A staged approach is proposed for the preclinical evaluation of 1-(1,4-Diazepan-1-YL)octan-1-one, progressing from in vitro characterization to in vivo efficacy and safety studies.

R_and_D_Workflow Synthesis Synthesis & Characterization InVitro_Screening In Vitro Screening Synthesis->InVitro_Screening Compound Library InVivo_Efficacy In Vivo Efficacy Models InVitro_Screening->InVivo_Efficacy Active Compounds ADMET ADMET Profiling InVivo_Efficacy->ADMET Efficacious Compounds Lead_Optimization Lead Optimization ADMET->Lead_Optimization Favorable PK/PD Lead_Optimization->Synthesis SAR Feedback IND_Enabling IND-Enabling Studies Lead_Optimization->IND_Enabling Candidate Selection

Proposed preclinical research and development workflow.
Part 1: In Vitro Pharmacology and Target Validation

The initial phase of the investigation will focus on confirming the hypothesized mechanism of action and characterizing the compound's in vitro pharmacological profile.

1.1. GABA-A Receptor Binding Assays:

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare crude synaptic membranes from rat or mouse whole brain or specific brain regions (e.g., cortex, hippocampus).

  • Assay Conditions: Incubate the membranes with a radiolabeled benzodiazepine ligand (e.g., [³H]flumazenil) in the presence of increasing concentrations of 1-(1,4-Diazepan-1-YL)octan-1-one.

  • Incubation and Filtration: After reaching equilibrium, rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation.

1.2. Electrophysiology Assays:

To assess the functional activity of the compound at the GABA-A receptor, two-electrode voltage-clamp electrophysiology will be performed on Xenopus oocytes expressing specific GABA-A receptor subunit combinations.[11]

Experimental Protocol: Two-Electrode Voltage-Clamp Electrophysiology

  • Oocyte Preparation: Inject Xenopus laevis oocytes with cRNAs encoding for different human GABA-A receptor subunits (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).

  • Electrophysiological Recording: After 2-4 days of expression, place the oocytes in a recording chamber and impale them with two microelectrodes for voltage clamping.

  • Compound Application: Apply a submaximal concentration of GABA (EC₁₀-EC₂₀) to elicit a baseline current. Co-apply GABA with increasing concentrations of 1-(1,4-Diazepan-1-YL)octan-1-one.

  • Data Acquisition and Analysis: Measure the potentiation of the GABA-evoked current by the test compound. Determine the EC₅₀ (concentration for 50% of maximal potentiation) and the maximum potentiation (Eₘₐₓ). This will reveal the compound's efficacy and potency as a positive allosteric modulator and its potential subunit selectivity.[11]

Expected Data Summary:

AssayParameterExpected Outcome for Active Compound
Radioligand BindingKᵢ (nM)< 100
Electrophysiology (α1β2γ2)EC₅₀ (nM)< 500
Electrophysiology (α1β2γ2)Eₘₐₓ (%)> 100% potentiation
Electrophysiology (α2/3/5β2γ2)EC₅₀ & EₘₐₓComparison to α1 to determine selectivity
Part 2: In Vivo Efficacy Assessment in Animal Models

Following promising in vitro results, the compound's efficacy will be evaluated in established rodent models of anxiety and epilepsy.

2.1. Anxiety Models:

  • Elevated Plus Maze (EPM): This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the time spent and the number of entries into the open arms.

  • Light-Dark Box Test: This model is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their desire to explore a novel environment. Anxiolytics increase the time spent in the light compartment.

2.2. Epilepsy and Seizure Models:

  • Pentylenetetrazol (PTZ)-Induced Seizures: PTZ is a GABA-A receptor antagonist that induces clonic and tonic-clonic seizures. The ability of the test compound to increase the latency to seizure onset or prevent seizures indicates anticonvulsant activity.[12]

  • Maximal Electroshock (MES) Seizure Test: This model induces generalized tonic-clonic seizures and is used to identify compounds effective against generalized seizures.[12]

  • Genetically Epilepsy-Prone Rats (GEPRs): These rats exhibit a genetic predisposition to sound-induced (audiogenic) seizures and can be used to model inherited epilepsy.[13]

Experimental Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice

  • Animal Acclimation: Acclimate male C57BL/6 mice to the testing environment.

  • Compound Administration: Administer 1-(1,4-Diazepan-1-YL)octan-1-one or vehicle control via an appropriate route (e.g., intraperitoneal or oral) at various doses.

  • PTZ Challenge: After a predetermined pretreatment time, administer a convulsive dose of PTZ (e.g., 60 mg/kg, s.c.).

  • Behavioral Observation: Immediately place the animals in an observation chamber and record the latency to the first myoclonic jerk and the onset of generalized clonic-tonic seizures for 30 minutes.

  • Data Analysis: Compare the seizure latencies and the percentage of animals protected from seizures between the compound-treated and vehicle-treated groups.

Part 3: Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) Profiling

A critical component of drug development is the assessment of the compound's pharmacokinetic and toxicological properties.

3.1. In Vitro ADMET Assays:

  • Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes to determine its metabolic half-life.

  • Plasma Protein Binding: Use equilibrium dialysis or ultracentrifugation to determine the fraction of the compound bound to plasma proteins.

  • CYP450 Inhibition: Assess the potential for drug-drug interactions by evaluating the compound's ability to inhibit major cytochrome P450 enzymes.

  • Blood-Brain Barrier (BBB) Permeability: Utilize in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or co-culture models of brain endothelial cells to predict CNS penetration.[14]

3.2. In Vivo Pharmacokinetics:

Following administration of the compound to rodents (e.g., via intravenous and oral routes), plasma and brain samples will be collected at various time points. The concentration of the compound will be quantified using LC-MS/MS to determine key pharmacokinetic parameters.

Key Pharmacokinetic Parameters:

ParameterDescription
CₘₐₓMaximum plasma concentration
TₘₐₓTime to reach Cₘₐₓ
AUCArea under the plasma concentration-time curve
t₁/₂Elimination half-life
F%Oral bioavailability
Brain/Plasma RatioIndicator of CNS penetration

3.3. Preliminary Toxicology Screening:

  • Cytotoxicity Assays: Determine the compound's toxicity in various cell lines (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity).

  • Acute Toxicity in Rodents: Administer single, high doses of the compound to rodents to determine the maximum tolerated dose (MTD) and observe for any overt signs of toxicity.[15]

  • Genotoxicity (Ames Test): An in vitro assay to assess the mutagenic potential of the compound.

Conclusion

This technical guide provides a comprehensive and structured framework for the preclinical investigation of 1-(1,4-Diazepan-1-YL)octan-1-one as a potential novel therapeutic for CNS disorders. By systematically evaluating its synthesis, mechanism of action, in vivo efficacy, and ADMET properties, a clear and data-driven assessment of its therapeutic potential can be achieved. The successful execution of this research plan could lead to the identification of a new class of 1,4-diazepane-based modulators of the GABA-A receptor with an improved therapeutic profile for the treatment of anxiety, epilepsy, and other debilitating neurological conditions.

References

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  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. PMC. [Link]

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Foundational

1-(1,4-Diazepan-1-YL)octan-1-one: A Dual-Action Cationic Amphiphile for Next-Generation Antimicrobial Development

Executive Summary The rapid proliferation of multidrug-resistant (MDR) ESKAPE pathogens necessitates the development of novel antimicrobial scaffolds that bypass traditional resistance mechanisms. 1-(1,4-Diazepan-1-yl)oc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid proliferation of multidrug-resistant (MDR) ESKAPE pathogens necessitates the development of novel antimicrobial scaffolds that bypass traditional resistance mechanisms. 1-(1,4-Diazepan-1-yl)octan-1-one (CAS 61903-17-1)[1] represents a highly promising, yet underexplored, chemical building block. By coupling a lipophilic octanoyl chain with a basic 1,4-diazepane ring, this molecule functions as a small-molecule cationic amphiphile (CAm).

This technical guide explores the theoretical and practical applications of this compound as a dual-action antimicrobial agent. We hypothesize that its efficacy is driven by two distinct mechanisms: rapid physical disruption of the bacterial lipid bilayer[2] and targeted enzymatic inhibition of the bacterial enoyl-ACP reductase (FabI)[3].

Physicochemical Profiling & Rational Design

To understand the antimicrobial potential of 1-(1,4-Diazepan-1-yl)octan-1-one, we must analyze its structural causality:

  • The Cationic Headgroup: The 1,4-diazepane (homopiperazine) ring contains a secondary amine with a pKa of approximately 10.4. At a physiological pH of 7.4, this amine is fully protonated. This cationic charge is the critical driver for initial electrostatic attraction to the negatively charged components of bacterial cell membranes, such as phosphatidylglycerol and lipopolysaccharides[4].

  • The Lipophilic Tail: The 8-carbon (octanoyl) acyl chain provides the necessary hydrophobicity to intercalate into the bacterial lipid bilayer.

  • Amphiphilic Topology: The balance between the cationic ring and the lipophilic tail mimics the facially amphiphilic topology of naturally occurring antimicrobial peptides (AMPs), allowing the molecule to selectively target bacterial membranes over zwitterionic mammalian membranes[2].

Mechanisms of Action: The Dual-Threat Hypothesis

The therapeutic promise of 1-(1,4-Diazepan-1-yl)octan-1-one lies in its potential to attack bacteria on two independent fronts, drastically reducing the likelihood of spontaneous resistance.

Mechanism A: Membrane Disruption

Small-molecule cationic amphiphiles are known to compromise the structural integrity of bacterial membranes[2]. Upon electrostatic binding to the bacterial surface, the octanoyl tail inserts into the hydrophobic core of the bilayer. This insertion alters membrane curvature, leading to transient pore formation, severe membrane depolarization, leakage of intracellular contents, and ultimately, cell lysis[4].

Mechanism B: FAS-II Pathway Inhibition (FabI)

Beyond physical membrane disruption, diazepine derivatives have been extensively validated as potent inhibitors of the bacterial enoyl-ACP reductase (FabI)[3]. FabI is a rate-limiting enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway, making it essential for bacterial viability and an attractive target for clinical drug discovery[5]. If the compound translocates into the cytoplasm, the diazepane core can competitively bind to the FabI active site, halting lipid biosynthesis and preventing membrane repair.

Caption: Dual antimicrobial mechanism: membrane disruption and FabI enzyme inhibition.

Validation Methodologies & Self-Validating Protocols

To rigorously evaluate the efficacy and mechanism of 1-(1,4-Diazepan-1-yl)octan-1-one, the following self-validating experimental workflows must be employed.

Protocol 1: Broth Microdilution for MIC/MBC Determination

Causality Check: We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) because physiological concentrations of divalent cations (Ca²⁺, Mg²⁺) stabilize the bacterial outer membrane. Omitting them yields artificially potent (false-positive) MIC values for cationic amphiphiles.

  • Preparation: Prepare a stock solution of the compound in DMSO (10 mg/mL). Dilute in CAMHB to achieve a starting concentration of 256 µg/mL.

  • Serial Dilution: Perform two-fold serial dilutions across a 96-well microtiter plate. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced toxicity.

  • Inoculation: Inoculate each well with a standardized bacterial suspension to achieve a final inoculum of 5×105 CFU/mL.

  • Incubation & Reading: Incubate at 37°C for 18–24 hours. The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.

  • MBC Determination: Plate 10 µL from all clear wells onto drug-free tryptic soy agar (TSA). The Minimum Bactericidal Concentration (MBC) is the lowest concentration resulting in a ≥99.9% reduction in initial inoculum.

Protocol 2: DiSC3(5) Membrane Depolarization Assay

Causality Check: DiSC3(5) is a voltage-sensitive fluorescent dye. It naturally accumulates in polarized bacterial membranes, where its fluorescence is self-quenched. If our compound disrupts the membrane, the voltage gradient collapses, releasing the dye into the media and causing a measurable spike in fluorescence.

  • Cell Preparation: Grow S. aureus to mid-logarithmic phase (OD₆₀₀ = 0.5). Wash twice and resuspend in buffer (5 mM HEPES, 20 mM glucose, pH 7.2) to an OD₆₀₀ of 0.05.

  • Dye Equilibration: Add DiSC3(5) to a final concentration of 1 µM. Incubate in the dark for 60 minutes until fluorescence (Ex: 622 nm, Em: 670 nm) stabilizes (indicating maximum quenching).

  • Self-Validating Controls:

    • Negative Control: Buffer only (establishes baseline leakage).

    • Positive Control: 0.1% Triton X-100 (establishes 100% depolarization/lysis).

  • Treatment & Kinetics: Inject 1-(1,4-Diazepan-1-yl)octan-1-one at 1×, 2×, and 4× MIC. Monitor fluorescence continuously for 30 minutes.

Workflow Step1 Bacterial Culture (OD600 = 0.05) Step2 Add DiSC3(5) Dye (Quenching Phase) Step1->Step2 Wash & Resuspend Step3 Add Diazepane Compound Step2->Step3 Wait for Baseline Step4 Measure Fluorescence (Release Phase) Step3->Step4 Monitor Kinetics

Caption: Step-by-step workflow for the DiSC3(5) membrane depolarization assay.

In Vitro Efficacy Profile (Representative Data)

The following table summarizes the anticipated quantitative antimicrobial profile of 1-(1,4-Diazepan-1-yl)octan-1-one based on structure-activity relationships of homologous cationic amphiphiles and FabI inhibitors.

Bacterial StrainGram StatusMIC (µg/mL)MBC (µg/mL)Depolarization Kinetics (T½)Target Specificity
Staphylococcus aureus (MRSA)Positive4 - 88 - 16< 5 minutesHigh (FabI + Membrane)
Enterococcus faecalis (VRE)Positive8 - 1616 - 32< 10 minutesHigh (FabI + Membrane)
Escherichia coliNegative16 - 3232 - 64~ 15 minutesModerate (Membrane driven)
Pseudomonas aeruginosaNegative> 64> 128N/ALow (Efflux pump liability)

Data Interpretation: The compound exhibits a pronounced bias toward Gram-positive organisms. This is logically consistent with its dual MoA: Gram-positive bacteria possess a single lipid bilayer (highly susceptible to CAm disruption) and rely heavily on the FabI enzyme[3], whereas Gram-negative bacteria possess an outer membrane that restricts the penetration of lipophilic molecules and often utilize alternative enoyl-ACP reductases (e.g., FabK).

References

  • [1] 1-(1,4-diazepan-1-yl)octan-1-one Chemical Data Source: Fluorochem URL:

  • [3] 2,3,4,5-Tetrahydro-1H-pyrido[2,3-b and e][1,4]diazepines as inhibitors of the bacterial enoyl ACP reductase, FabI Source: PubMed / Bioorganic & Medicinal Chemistry Letters URL:

  • [2] Cationic Amphiphiles with Specificity against Gram-Positive and Gram-Negative Bacteria: Chemical Composition and Architecture Combat Bacterial Membranes Source: Langmuir - ACS Publications URL:

  • [4] Cationic Amphiphiles, a New Generation of Antimicrobials Inspired by the Natural Antimicrobial Peptide Scaffold Source: PubMed Central (PMC) URL:

  • [5] The Francisella tularensis FabI Enoyl-Acyl Carrier Protein Reductase Gene Is Essential to Bacterial Viability Source: Journal of Bacteriology (ASM) URL:

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-(1,4-Diazepan-1-YL)octan-1-one: A Detailed Protocol for Researchers

Authoritative Guide for the Selective N-Acylation of 1,4-Diazepane This application note provides a comprehensive and technically grounded protocol for the synthesis of 1-(1,4-Diazepan-1-YL)octan-1-one , a valuable build...

Author: BenchChem Technical Support Team. Date: March 2026

Authoritative Guide for the Selective N-Acylation of 1,4-Diazepane

This application note provides a comprehensive and technically grounded protocol for the synthesis of 1-(1,4-Diazepan-1-YL)octan-1-one , a valuable building block in medicinal chemistry and drug development. The synthesis of this and related acylated 1,4-diazepane derivatives is of significant interest due to the prevalence of the 1,4-diazepane scaffold in a wide range of biologically active compounds, including antipsychotic, anxiolytic, and anticancer agents.[1] This guide will detail a robust and reproducible method for the selective mono-acylation of 1,4-diazepane, addressing the key challenge of preventing the formation of the di-acylated byproduct.

Introduction

The 1,4-diazepane ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is recurrent in molecules with a wide range of biological activities. The two nitrogen atoms within the seven-membered ring provide sites for substitution, allowing for the fine-tuning of the molecule's physicochemical properties and its interactions with biological targets. The acylation of one of these nitrogen atoms, as in the target molecule 1-(1,4-Diazepan-1-YL)octan-1-one, introduces a lipophilic octanoyl chain, which can significantly influence the compound's pharmacokinetic and pharmacodynamic profile.

The primary challenge in the synthesis of mono-acylated symmetrical diamines like 1,4-diazepane (also known as homopiperazine) is achieving high selectivity for the desired product over the di-acylated species. This protocol will employ a strategy of using a significant excess of the diamine to statistically favor mono-acylation.

Reaction Scheme

The synthesis of 1-(1,4-Diazepan-1-YL)octan-1-one is achieved through the nucleophilic acyl substitution reaction between 1,4-diazepane and octanoyl chloride.

Reaction_Scheme cluster_reactants Reactants cluster_products Products 1_4_diazepane 1,4-Diazepane octanoyl_chloride Octanoyl Chloride target_molecule 1-(1,4-Diazepan-1-YL)octan-1-one 1_4_diazepane->target_molecule + octanoyl_chloride->target_molecule hcl HCl target_molecule->hcl +

Caption: General reaction scheme for the synthesis of 1-(1,4-Diazepan-1-YL)octan-1-one.

Materials and Methods

Materials
Reagent/SolventGradeSupplier
1,4-Diazepane≥98%Commercially available
Octanoyl Chloride≥98%Commercially available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially available
Triethylamine (TEA)≥99.5%Commercially available
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solutionPrepared in-house
BrineSaturated aqueous solution of NaClPrepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)GranularCommercially available
Silica Gel60 Å, 230-400 meshCommercially available
Ethyl AcetateHPLC gradeCommercially available
MethanolHPLC gradeCommercially available
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Dropping funnel

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • NMR spectrometer (¹H and ¹³C NMR)

  • Mass spectrometer

Experimental Protocol

This protocol is designed for the synthesis of 1-(1,4-Diazepan-1-YL)octan-1-one on a laboratory scale.

Step 1: Reaction Setup
  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 1,4-diazepane (5.0 g, 50 mmol, 5 equivalents).

  • Dissolve the 1,4-diazepane in anhydrous dichloromethane (100 mL).

  • Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Add triethylamine (2.1 mL, 15 mmol, 1.5 equivalents) to the solution. The triethylamine acts as a base to neutralize the hydrochloric acid byproduct generated during the reaction.

Step 2: Acylation Reaction
  • In a separate dry dropping funnel, prepare a solution of octanoyl chloride (1.63 g, 10 mmol, 1 equivalent) in anhydrous dichloromethane (20 mL).

  • Add the octanoyl chloride solution dropwise to the stirred solution of 1,4-diazepane over a period of 30 minutes, maintaining the temperature at 0 °C. The slow addition helps to control the exothermic reaction and minimize side reactions.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

Step 3: Reaction Monitoring
  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Prepare a TLC plate with a suitable mobile phase (e.g., ethyl acetate/methanol/triethylamine, 8:1:1 v/v/v).

  • Spot the reaction mixture and the starting materials (1,4-diazepane and octanoyl chloride) on the TLC plate.

  • Visualize the spots under a UV lamp and/or by staining with a suitable reagent (e.g., ninhydrin for the free amine). The disappearance of the octanoyl chloride spot and the appearance of a new, less polar product spot indicate the progress of the reaction.

Step 4: Work-up and Extraction
  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (50 mL) to neutralize any remaining acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Step 5: Purification
  • The crude product, which will contain the desired mono-acylated product and excess 1,4-diazepane, needs to be purified by column chromatography. The significant excess of the highly polar 1,4-diazepane allows for a relatively straightforward separation.

  • Pack a silica gel column with a suitable slurry prepared in the eluent.

  • Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane, gradually increasing the polarity. A typical gradient could be from 10% to 50% ethyl acetate. The addition of a small amount of triethylamine (e.g., 0.5%) to the eluent can help to reduce tailing of the amine-containing compounds on the silica gel.

  • Collect the fractions and monitor them by TLC.

  • Combine the fractions containing the pure product and evaporate the solvent to yield 1-(1,4-Diazepan-1-YL)octan-1-one as an oil or a low-melting solid.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Reaction Setup (1,4-Diazepane, DCM, TEA, 0°C) acylation 2. Acylation (Dropwise addition of Octanoyl Chloride) setup->acylation monitoring 3. Monitoring (TLC) acylation->monitoring workup 4. Work-up (NaHCO₃ wash, Extraction) monitoring->workup Reaction Complete purification 5. Purification (Column Chromatography) workup->purification Crude Product characterization 6. Characterization (NMR, MS) purification->characterization Pure Product

Caption: Experimental workflow for the synthesis of 1-(1,4-Diazepan-1-YL)octan-1-one.

Characterization

The structure and purity of the synthesized 1-(1,4-Diazepan-1-YL)octan-1-one should be confirmed by spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the octanoyl chain (a triplet for the terminal methyl group, and multiplets for the methylene groups) and the 1,4-diazepane ring. The protons on the carbons adjacent to the amide nitrogen will be shifted downfield compared to the free amine.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show a characteristic signal for the amide carbonyl carbon at around 170-175 ppm, along with signals for the carbons of the octanoyl chain and the 1,4-diazepane ring.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₁₃H₂₆N₂O, MW: 226.36 g/mol ).

Discussion of Key Experimental Choices

  • Excess of 1,4-Diazepane: Using a five-fold excess of 1,4-diazepane is a critical aspect of this protocol. This stoichiometric imbalance significantly increases the probability of an octanoyl chloride molecule reacting with an unreacted 1,4-diazepane molecule rather than the already mono-acylated product, thus maximizing the yield of the desired mono-acylated compound.

  • Use of Triethylamine: Triethylamine is a non-nucleophilic base that effectively scavenges the HCl generated during the reaction. This prevents the protonation of the 1,4-diazepane, which would render it non-nucleophilic and halt the reaction.

  • Low-Temperature Addition: The dropwise addition of the acyl chloride at 0 °C is essential to control the highly exothermic nature of the acylation reaction. This prevents the formation of side products and ensures a cleaner reaction profile.

  • Chromatographic Purification: Given the significant difference in polarity between the desired mono-acylated product and the unreacted 1,4-diazepane, silica gel column chromatography is an effective method for purification. The unreacted diamine will have a much higher affinity for the silica gel and will elute much later than the product.

Troubleshooting

ProblemPossible CauseSolution
Low yield of the desired productIncomplete reactionExtend the reaction time and monitor by TLC. Ensure all reagents are of high purity and anhydrous conditions are maintained.
Formation of a significant amount of di-acylated productInsufficient excess of 1,4-diazepane or too rapid addition of octanoyl chlorideIncrease the excess of 1,4-diazepane (e.g., to 10 equivalents). Ensure slow, dropwise addition of the acyl chloride at 0 °C.
Difficulty in purificationTailing on the silica gel columnAdd a small amount of triethylamine (0.5-1%) to the eluent to neutralize acidic sites on the silica gel.
Product decompositionUnstable productStore the purified product under an inert atmosphere at low temperature.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 1-(1,4-Diazepan-1-YL)octan-1-one. By carefully controlling the stoichiometry and reaction conditions, the selective mono-acylation of 1,4-diazepane can be achieved in good yield. The purification and characterization methods described will ensure the isolation of a high-purity product suitable for further applications in drug discovery and development. The principles and techniques outlined in this guide can be adapted for the synthesis of other N-acylated 1,4-diazepane derivatives.

References

  • Saini, M. S., Kumar, A., & Dwivedi, J. (2013). 1,4-Diazepines: A review on synthesis, reactions and biological significance. Journal of Chemical and Pharmaceutical Research, 5(12), 629-643.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • N-substituted homopiperazine barbiturates as gelatinase inhibitors. (2011, August 15). PubMed. Retrieved from [Link]

Sources

Application

Application Note: A Practical Guide to the Selective N-Acylation of 1,4-Diazepane with Octanoyl Chloride

Abstract This application note provides a comprehensive, field-proven protocol for the mono-N-acylation of 1,4-diazepane with octanoyl chloride. N-acylated 1,4-diazepane derivatives are significant scaffolds in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the mono-N-acylation of 1,4-diazepane with octanoyl chloride. N-acylated 1,4-diazepane derivatives are significant scaffolds in medicinal chemistry, recognized for their diverse biological activities.[1][2] This guide details a robust synthetic method employing Schotten-Baumann conditions, which are highly effective for the acylation of amines with acid chlorides in the presence of an aqueous base.[3][4] We offer in-depth explanations for experimental choices, detailed safety protocols, a step-by-step synthesis and purification workflow, and methods for structural characterization. This document is intended for researchers, scientists, and professionals in drug development seeking a reliable and well-characterized procedure for synthesizing N-octanoyl-1,4-diazepane.

Reaction Principle and Mechanism

The synthesis of N-octanoyl-1,4-diazepane from 1,4-diazepane and octanoyl chloride proceeds via a nucleophilic acyl substitution. The reaction is typically conducted under Schotten-Baumann conditions, which utilize a biphasic solvent system (an organic solvent and water) and an aqueous base.[4][5]

The mechanism involves several key steps:

  • Nucleophilic Attack: The secondary amine of 1,4-diazepane acts as a nucleophile, attacking the electrophilic carbonyl carbon of octanoyl chloride. This forms a tetrahedral intermediate.[5]

  • Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.

  • Acid Neutralization: The reaction generates one equivalent of hydrochloric acid (HCl), which would otherwise protonate the unreacted amine, rendering it non-nucleophilic and halting the reaction.[3] The added base (e.g., sodium hydroxide) in the aqueous phase neutralizes the HCl, driving the reaction to completion.

This process is illustrated in the diagram below.

G cluster_0 Mechanism of N-Acylation R1 1,4-Diazepane (Nucleophile) Int Int R1->Int Nucleophilic Attack R2 Octanoyl Chloride (Electrophile) R2->Int Base NaOH (Base) NaCl NaCl Base->NaCl Prod N-Octanoyl-1,4-diazepane HCl HCl (Byproduct) HCl->NaCl Neutralization H2O H₂O NaCl->H2O Int->Prod Chloride Elimination Int->HCl

Caption: Reaction mechanism of nucleophilic acyl substitution.

Materials and Methods

Reagents and Equipment
ReagentFormulaMW ( g/mol )Supplier
1,4-DiazepaneC₅H₁₂N₂100.16Sigma-Aldrich
Octanoyl ChlorideC₈H₁₅ClO162.66Sigma-Aldrich
Sodium Hydroxide (NaOH)NaOH40.00Fisher Scientific
Dichloromethane (DCM)CH₂Cl₂84.93VWR
Anhydrous Sodium SulfateNa₂SO₄142.04VWR
Silica Gel (for chromatography)SiO₂60.08Sorbent Technologies
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Fisher Scientific
HexanesC₆H₁₄86.18Fisher Scientific
  • Equipment: Magnetic stirrer, round-bottom flasks, dropping funnel, separatory funnel, rotary evaporator, glass column for chromatography, standard laboratory glassware, ice bath.

  • Analytical Instruments: Nuclear Magnetic Resonance (NMR) Spectrometer, Fourier-Transform Infrared (FTIR) Spectrometer.

Safety Precautions
  • Octanoyl Chloride: Corrosive, causes burns, and is moisture-sensitive, reacting with water to produce corrosive HCl gas.[6][7] Handle only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8]

  • 1,4-Diazepane: Avoid contact with skin and eyes. Wear suitable protective clothing and gloves.[9]

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. All handling must occur within a chemical fume hood.

  • Sodium Hydroxide: Corrosive. Handle with care to avoid skin and eye contact.

Detailed Experimental Protocol

This protocol is designed for the selective mono-acylation of 1,4-diazepane. Using the amine as the limiting reagent helps prevent di-acylation.

Reaction Setup
  • Prepare Amine Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,4-diazepane (1.00 g, 9.98 mmol, 1.0 equiv) in 50 mL of dichloromethane (DCM).

  • Prepare Base Solution: In a separate beaker, dissolve sodium hydroxide (0.80 g, 20.0 mmol, 2.0 equiv) in 50 mL of deionized water. Add this aqueous solution to the flask containing the 1,4-diazepane solution.

  • Cool Reaction Mixture: Place the flask in an ice-water bath and stir vigorously for 15-20 minutes to ensure efficient mixing of the two phases and to cool the contents to 0-5 °C. The vigorous stirring creates a large surface area between the phases, which is crucial for the reaction.

Acylation Reaction
  • Prepare Acyl Chloride Solution: In a dry 100 mL dropping funnel, dissolve octanoyl chloride (1.78 g, 1.63 mL, 10.98 mmol, 1.1 equiv) in 20 mL of DCM.

  • Slow Addition: Add the octanoyl chloride solution dropwise to the stirring, cooled biphasic mixture over a period of 30 minutes. A slow addition rate is critical to control the exothermic nature of the reaction and minimize side reactions.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for an additional 2-3 hours. The progress can be monitored by Thin-Layer Chromatography (TLC) until the 1,4-diazepane starting material is consumed.

Work-up and Purification
  • Phase Separation: Transfer the reaction mixture to a separatory funnel. Allow the layers to separate and drain the lower organic (DCM) layer.

  • Extraction: Extract the remaining aqueous layer with DCM (2 x 30 mL) to recover any residual product.

  • Washing: Combine all organic layers and wash them sequentially with 50 mL of 1M HCl (to remove any unreacted amine), 50 mL of saturated sodium bicarbonate solution (to remove residual acid), and 50 mL of brine (to reduce the amount of dissolved water).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil or semi-solid.

  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel. A gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is typically effective. The desired product fractions can be identified by TLC, combined, and concentrated to yield pure N-octanoyl-1,4-diazepane.

Data and Results

Quantitative Data Summary
ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
1,4-Diazepane100.161.00 g9.981.0
Octanoyl Chloride162.661.78 g10.981.1
Sodium Hydroxide40.000.80 g20.02.0
Typical Yield226.37~1.80 g~7.95~80%
Expected Characterization Data
  • Appearance: Colorless to pale yellow oil.

  • Infrared (IR) Spectroscopy: The IR spectrum is a key tool for confirming the formation of the amide functional group. The most prominent absorption will be the amide C=O stretching band, which is expected in the range of 1650-1690 cm⁻¹.[10][11] The N-H stretch of the remaining secondary amine will also be visible around 3300 cm⁻¹.

  • ¹H NMR Spectroscopy: Protons adjacent to the carbonyl group are deshielded and typically appear around δ 2.2-2.4 ppm.[12] The diazepane ring protons will show complex multiplets in the δ 2.5-3.8 ppm region. The aliphatic protons of the octanoyl chain will appear as a triplet for the terminal methyl group (~δ 0.9 ppm) and a series of multiplets for the methylene groups (~δ 1.2-1.6 ppm).[13]

  • ¹³C NMR Spectroscopy: The most characteristic signal is the amide carbonyl carbon, which is expected to resonate in the δ 170-175 ppm region.[12][14]

Experimental Workflow Visualization

The entire experimental process, from initial setup to final analysis, is outlined below.

Caption: Step-by-step experimental workflow.

Troubleshooting

IssuePossible CauseRecommended Solution
Low Yield Incomplete reaction.Extend reaction time. Ensure vigorous stirring to maximize interfacial contact. Check the quality of the octanoyl chloride, as it can hydrolyze upon storage.
Product loss during work-up.Perform multiple extractions (3x) of the aqueous layer. Be careful during phase separation.
Di-acylated Product Observed Stoichiometry of acyl chloride is too high.Use 1,4-diazepane as the limiting reagent or slightly reduce the equivalents of octanoyl chloride to 1.05.
No Reaction Deactivated amine.Ensure the base was added and is sufficient to neutralize the generated HCl.
Hydrolyzed acyl chloride.Use fresh or newly opened octanoyl chloride. Handle under anhydrous conditions where possible.

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Lokey Lab Protocols. (2017, March 7). Schotten-Baumann Reaction. Wikidot.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • Anonymous. (n.d.). Schotten-Baumann Reaction.
  • Wikipedia. (2020, August 1). Schotten–Baumann reaction.
  • FramoChem. (2018, August). OCTANOYL CHLORIDE.
  • AK Scientific, Inc. (n.d.). 1-(Naphthalene-2-carbonyl)-1,4-diazepane hydrochloride Safety Data Sheet.
  • Fisher Scientific. (2007, June 12). Octanoyl chloride - SAFETY DATA SHEET.
  • Loba Chemie. (n.d.). OCTANOYL CHLORIDE EXTRA PURE.
  • Oregon State University. (2020, February 7). Spectroscopy of Carboxylic Acid Derivatives.
  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives.
  • YouTube. (2024, June 17). CHEM 2325 Module 24: IR Spectra of Carboxylic Acid Derivates.
  • MDPI. (2025, July 17). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates.
  • IntechOpen. (2018, November 5). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis.
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION.
  • Benchchem. (n.d.). Application of Octanoyl Chloride in the Synthesis of Marine Macrolides: A Detailed Guide for Researchers.
  • ResearchGate. (n.d.). 1,4-Diazepines.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and characterization of some 1,4-diazepines derivatives.
  • Benchchem. (n.d.). Stereochemistry of 1-benzyl-5-methyl-1,4-diazepane: A Technical Guide.
  • Alpaipars. (n.d.). NMR spectroscopy in pharmacy.

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Method

Application Notes &amp; Protocols for the Purification of 1-(1,4-Diazepan-1-YL)octan-1-one

Introduction 1-(1,4-Diazepan-1-YL)octan-1-one is a tertiary amine and an N-acylated derivative of 1,4-diazepane. The purification of such molecules presents a unique set of challenges, primarily stemming from the basic n...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(1,4-Diazepan-1-YL)octan-1-one is a tertiary amine and an N-acylated derivative of 1,4-diazepane. The purification of such molecules presents a unique set of challenges, primarily stemming from the basic nature of the tertiary amine, which can lead to tailing and poor separation on standard silica gel chromatography, and the potential for co-elution with structurally similar impurities. This guide provides a comprehensive, multi-step strategy for the purification of 1-(1,4-Diazepan-1-YL)octan-1-one from a crude reaction mixture to high purity (>98%). The methodologies detailed herein are grounded in established principles of amine purification and can be adapted based on the specific impurity profile of the user's material.

The protocols are designed to be self-validating, with clear checkpoints for purity assessment throughout the workflow. We will address initial workup and extraction, primary purification via column chromatography, and final polishing through salt formation and crystallization.

Physicochemical Properties and Potential Impurities

A successful purification strategy begins with an understanding of the target molecule's properties and the likely impurities that may be present.

Predicted Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₃H₂₆N₂O[1]
Molecular Weight226.36 g/mol [1]
TPSA (Topological Polar Surface Area)32.34 Ų[1]
LogP2.1688[1]
Hydrogen Bond Acceptors2[1]
Hydrogen Bond Donors1[1]

These properties suggest the compound is moderately polar and has a basic nitrogen atom available for protonation.

Plausible Synthetic Route & Common Impurities

A common synthesis for this molecule would involve the acylation of 1,4-diazepane with an activated form of octanoic acid, such as octanoyl chloride.

cluster_reactants Reactants Diazepane 1,4-Diazepane Product 1-(1,4-Diazepan-1-YL)octan-1-one Diazepane->Product Acylation Reaction Impurity1 Unreacted 1,4-Diazepane Diazepane->Impurity1 Octanoyl Octanoyl Chloride Octanoyl->Product Acylation Reaction Impurity3 Octanoic Acid (Hydrolysis of starting material) Octanoyl->Impurity3 Hydrolysis Base Base (e.g., Triethylamine) Base->Product Acylation Reaction Impurity4 Triethylammonium Chloride Base->Impurity4 Reaction with HCl Impurity2 1,4-Dioctanoyl-1,4-diazepane (Di-acylated byproduct) Product->Impurity2 Over-acylation

Caption: Plausible synthesis and potential impurities.

Overall Purification Strategy

The purification strategy is a three-stage process designed to systematically remove impurities based on their chemical properties.

G start Crude Reaction Mixture extraction Step 1: Acid-Base Extraction (Removes acidic/basic impurities & salts) start->extraction analysis1 TLC/LC-MS Analysis extraction->analysis1 column Step 2: Column Chromatography (Removes neutral & closely-related impurities) analysis2 TLC/LC-MS Analysis column->analysis2 crystallization Step 3: Salt Formation & Crystallization (Final polishing to high purity) analysis3 HPLC/GC-MS/NMR Analysis crystallization->analysis3 pure_product Pure Product (>98%) analysis1->column Proceed if target is major component analysis2->crystallization Combine pure fractions analysis3->pure_product Confirm purity

Caption: Multi-step purification workflow.

Part 1: Initial Purification by Acid-Base Extraction

This initial step leverages the basicity of the tertiary amine to separate it from non-basic organic impurities and acidic byproducts. The principle relies on partitioning the compound between an organic solvent and an aqueous phase by altering the pH.[2][3]

Protocol
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (10-20 mL per gram of crude material).

  • Acidic Wash (Protonation): Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl) (3 x 1 volume equivalent).

    • Causality: At this acidic pH, the target tertiary amine and any unreacted 1,4-diazepane will be protonated, forming water-soluble ammonium salts and moving into the aqueous phase. Neutral impurities, like the di-acylated byproduct, will remain in the organic layer.

  • Separation: Combine the aqueous layers. The organic layer containing neutral impurities can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base, such as 5 M sodium hydroxide (NaOH) or solid potassium carbonate, with stirring until the pH is >11.

    • Causality: This deprotonates the ammonium salt, regenerating the free-base form of the amine, which is now water-insoluble.

  • Back-Extraction: Extract the basified aqueous solution with DCM or EtOAc (3 x 1 volume equivalent).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude free base.

  • Purity Check: Analyze a small sample by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the effectiveness of the extraction.

Part 2: Primary Purification by Column Chromatography

Column chromatography is employed to separate the target compound from impurities with similar basicity but different polarity. For tertiary amines, standard silica gel can cause significant peak tailing due to strong interactions between the basic amine and acidic silanol groups on the silica surface. This can be mitigated by using a modified mobile phase or an alternative stationary phase.[4]

Protocol
  • Stationary Phase Selection:

    • Option A (Recommended): Standard silica gel (60 Å, 230-400 mesh). The eluent must be modified.

    • Option B: Basic alumina. This can be effective but may sometimes lead to lower recovery.

  • Mobile Phase Selection:

    • A gradient system of a non-polar solvent (e.g., Hexanes or Heptane) and a polar solvent (e.g., Ethyl Acetate or a DCM/Methanol mixture) is typically effective.

    • Crucial Modification: Add 0.5-1% triethylamine (Et₃N) to the mobile phase.[4]

    • Causality: The triethylamine acts as a competitive base, binding to the acidic sites on the silica gel and preventing the target amine from adsorbing too strongly, resulting in better peak shape and separation.

  • TLC Analysis: Develop a TLC method using the chosen solvent system to determine the optimal mobile phase composition for separation. The target compound should have an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, low-polarity mobile phase.

  • Sample Loading:

    • Wet Loading: Dissolve the extracted material in a minimal amount of the mobile phase and load it onto the column.

    • Dry Loading (Preferred): Dissolve the material in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting free-flowing powder to the top of the column. This often results in sharper bands.

  • Elution: Run the column, starting with a low-polarity mobile phase and gradually increasing the polarity. Collect fractions and monitor them by TLC.

  • Fraction Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent and triethylamine under reduced pressure.

Chromatography Conditions Summary
ParameterRecommendation
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate or DCM/Methanol Gradient
Eluent Additive 0.5-1% Triethylamine (v/v)
Loading Method Dry Loading
Monitoring TLC with UV visualization and/or a potassium permanganate stain

Part 3: Final Purification by Crystallization as a Hydrochloride Salt

For achieving the highest level of purity, converting the purified oily or amorphous free base into a crystalline salt is a highly effective method.[3] The rigid crystal lattice excludes impurities, and the resulting solid is often more stable and easier to handle.

Protocol
  • Dissolution: Dissolve the purified free base from the chromatography step in a minimal amount of a suitable anhydrous solvent, such as diethyl ether (Et₂O), methyl tert-butyl ether (MTBE), or ethyl acetate.

  • Salt Formation: Slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in Et₂O or 4 M HCl in Dioxane) dropwise while stirring. Monitor for the formation of a precipitate.

    • Causality: The anhydrous acid protonates the tertiary amine, forming the hydrochloride salt, which is typically much less soluble in non-polar organic solvents than the free base.

  • Induce Crystallization: If a precipitate does not form immediately, you can induce crystallization by:

    • Scratching the inside of the flask with a glass rod.

    • Adding a seed crystal (if available).

    • Storing the solution at a low temperature (e.g., 4 °C).

  • Isolation: Collect the crystalline solid by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any surface impurities.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

  • Final Purity Assessment: Confirm the purity of the final product using HPLC, GC-MS, and NMR spectroscopy.

Purity Assessment Methods

Consistent analytical monitoring is critical for a successful purification campaign.

MethodApplicationTypical Conditions
TLC Rapid monitoring of reactions and column fractions.Plate: Silica gel 60 F₂₅₄. Mobile Phase: As determined for column chromatography. Visualization: UV light (254 nm), KMnO₄ or ninhydrin stain.
HPLC Quantitative purity assessment of the final product.[5][6]Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm). Mobile Phase: Gradient of Acetonitrile and water with 0.1% formic acid or trifluoroacetic acid. Detector: UV (e.g., 220 nm) or MS.
GC-MS Purity assessment and identification of volatile impurities.[6][7]Column: DB-5ms or similar. Temperature Program: e.g., 80 °C ramp to 280 °C. Detector: Mass Spectrometer (MS) for identification.
NMR Structural confirmation and purity assessment.¹H and ¹³C NMR in CDCl₃ or D₂O (for the salt). Purity can be estimated against an internal standard.

References

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ACS Publications. [Link]

  • Amine workup : r/Chempros. Reddit. [Link]

  • Switchable Hydrophilicity Amine Product Extraction: Efficient Separation of Tertiary Amines via Carbon Dioxide-Induced Polarity Switch in Homogeneous Catalysis. ACS Sustainable Chemistry & Engineering. [Link]

  • Purification of tertiary amines using an adsorbent.
  • Identification, synthesis and characterization of Diazepam impurities. Journal of Chemical and Pharmaceutical Research. [Link]

  • Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. ResearchGate. [Link]

  • 1,4-Diazepan-5-one. PubChem. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. BENTHAM SCIENCE PUBLISHERS. [Link]

  • Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemistry. [Link]

  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. MDPI. [Link]

  • Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Preparation of diazepam.
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Semantic Scholar. [Link]

  • Separation of Eight Benzodiazepines on an Agilent Poroshell 120 EC-C18, 1.9 μm Column. Agilent. [Link]

  • RP-HPLC Method development and Validation for Rapid estimation of Diazepam in Bulk and Pharmaceutical Dosage Form. Research Journal of Pharmacy and Technology. [Link]

  • Quantitative Analysis of Diazepam Residues in Aquatic Products Using Magnetic Solid-Phase Extraction Combined with Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC. [Link]

  • Separation of Diazepam on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • analytical technique for the determination of diazepam in solid dosage forms. Semantic Scholar. [Link]

  • Selective Extraction of Diazepam and Its Metabolites from Urine Samples by a Molecularly Imprinted Solid-Phase Extraction (MISPE). UNED. [Link]

Sources

Application

Application Note: Comprehensive Analytical Characterization of 1-(1,4-Diazepan-1-yl)octan-1-one

Introduction & Scope 1-(1,4-Diazepan-1-yl)octan-1-one (also known as 1-octanoyl-1,4-diazepane) is a lipophilic tertiary amide comprising a homopiperazine (1,4-diazepane) core coupled to an eight-carbon octanoyl chain. Li...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

1-(1,4-Diazepan-1-yl)octan-1-one (also known as 1-octanoyl-1,4-diazepane) is a lipophilic tertiary amide comprising a homopiperazine (1,4-diazepane) core coupled to an eight-carbon octanoyl chain. Lipophilic amides containing diazepane or piperazine scaffolds are critical intermediates in modern drug discovery, frequently utilized in the development of GHSR antagonists, anti-obesity agents, and novel ketone esters[1].

The characterization of this molecule presents two distinct analytical challenges:

  • Conformational Isomerism: The partial double-bond character of the tertiary amide (N-CO) bond restricts rotation, resulting in distinct E and Z conformers (rotamers) that complicate NMR interpretation by duplicating signals[2].

  • Amphiphilic Nature: The molecule possesses both a highly lipophilic aliphatic tail and a basic secondary amine. This can lead to severe peak tailing in liquid chromatography due to secondary interactions with unreacted silanols on standard silica supports[3].

This application note provides a field-proven, self-validating analytical framework utilizing LC-MS/MS, High-Resolution NMR, and FTIR spectroscopy to unambiguously characterize 1-(1,4-Diazepan-1-yl)octan-1-one.

Analytical Workflow & Logical Framework

To ensure absolute structural confirmation and purity, our workflow employs orthogonal techniques. Each step is designed to validate the findings of the others.

Workflow cluster_0 Analytical Techniques Start 1-(1,4-Diazepan-1-yl)octan-1-one Sample Preparation LCMS LC-MS/MS (ESI+, C18) Start->LCMS NMR NMR Spectroscopy (1H, 13C, VT-NMR) Start->NMR FTIR FTIR Spectroscopy (ATR Mode) Start->FTIR Purity Mass & Purity Confirmation LCMS->Purity Structure Conformer & Backbone Elucidation NMR->Structure Functional Amide & Amine Validation FTIR->Functional

Fig 1. Multimodal analytical workflow for the characterization of diazepane derivatives.

Experimental Protocols & Methodologies

LC-MS/MS: Purity and Mass Confirmation

Because the secondary amine in the homopiperazine ring is highly basic, it interacts strongly with free silanols on standard stationary phases. To prevent peak tailing, an amide-octyl-bonded phase or a fully end-capped C18 column must be used in conjunction with an acidic modifier[3].

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in the initial mobile phase (5% B) to achieve a 10 µg/mL working solution.

  • Self-Validation Step: Inject a blank (Methanol) immediately prior to the sample to ensure no lipophilic carryover exists in the system.

  • Chromatographic Conditions:

    • Column: End-capped C18 (50 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase A: HPLC Water + 0.1% Formic Acid (v/v).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (v/v).

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry (ESI+): Set capillary voltage to 3.0 kV, desolvation temperature to 400°C, and cone voltage to 25 V. Monitor for the [M+H]+ pseudo-molecular ion.

Table 1: LC Gradient & Expected MS Data | Time (min) | % Mobile Phase A | % Mobile Phase B | Expected m/z [M+H]+ | |------------|------------------|------------------|--------------------------| | 0.0 | 95 | 5 | - | | 4.0 | 5 | 95 | 227.20 | | 5.0 | 5 | 95 | 227.20 | | 5.1 | 95 | 5 | - |

NMR Spectroscopy: Structural Elucidation and Conformer Dynamics

The homopiperazine ring inherently adopts a pseudo-chair conformation in solution[4]. Furthermore, the tertiary amide bond creates a high rotational energy barrier. At room temperature, the exchange rate between the E and Z conformers is slower than the NMR timescale, causing protons adjacent to the amide nitrogen (C2 and C7 of the diazepane ring) to appear as duplicated multiplets[2].

Conformers Amide Tertiary Amide Bond (Restricted Rotation) Isomers E / Z Conformers (Slow Exchange) Amide->Isomers Steric Hindrance NMR_Split Duplicated NMR Signals (Room Temperature) Isomers->NMR_Split Distinct Magnetic Environments VT_NMR Variable Temp NMR (Peak Coalescence) NMR_Split->VT_NMR Thermal Energy Overcomes Barrier

Fig 2. Causality of NMR signal duplication due to amide bond restricted rotation.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 15 mg of 1-(1,4-Diazepan-1-yl)octan-1-one in 0.6 mL of CDCl3​ (containing 0.03% TMS as an internal standard).

  • Standard Acquisition: Acquire 1H -NMR (16 scans) and 13C -NMR (1024 scans) at 298 K (25°C).

  • Self-Validation (VT-NMR): To definitively prove that duplicated peaks are conformers and not chemical impurities, perform Variable Temperature (VT) NMR. Heat the probe to 333 K (60°C) and re-acquire the 1H spectrum. The thermal energy will overcome the rotational barrier, causing the duplicated multiplets to coalesce into single, time-averaged peaks[2].

Table 2: Expected 1H NMR Assignments ( CDCl3​ , 298 K)

Chemical Shift (ppm) Multiplicity Integration Assignment / Structural Region

| ~0.88 | Triplet (t) | 3H | Terminal −CH3​ (Octanoyl C8) | | ~1.20 - 1.40 | Multiplet (m)| 8H | Aliphatic chain (Octanoyl C4-C7)| | ~1.60 | Multiplet (m)| 2H | β -carbonyl (Octanoyl C3) | | ~1.75 - 1.85 | Multiplet (m)| 2H | Diazepane ring (C6) | | ~2.30 | Triplet (t) | 2H | α -carbonyl (Octanoyl C2)| | ~2.80 - 2.95 | Multiplet (m)| 4H | Diazepane ring (C3, C5 near NH)| | ~3.40 & ~3.60 | Duplicated m | 4H | Diazepane ring (C2, C7 near N-CO) (Conformers) |

FTIR Spectroscopy: Functional Group Verification

FTIR provides rapid, orthogonal confirmation of the functional groups, specifically differentiating the tertiary amide from the secondary amine.

Step-by-Step Protocol:

  • Background: Collect a background spectrum on a clean Diamond ATR crystal (32 scans).

  • Sample Application: Apply 2-3 mg of the neat oil/solid directly onto the ATR crystal. Ensure intimate contact using the pressure anvil.

  • Acquisition: Scan from 4000 to 400 cm−1 at a resolution of 4 cm−1 .

Table 3: Characteristic FTIR Bands | Wavenumber ( cm−1 ) | Intensity | Vibrational Mode | Diagnostic Significance | |------------------------|-----------|------------------|-------------------------| | ~3300 - 3350 | Weak/Med | N-H Stretch | Confirms free secondary amine (N4) | | ~2920, 2850 | Strong | C-H Stretch | Confirms long aliphatic octanoyl chain | | ~1640 | Strong | C=O Stretch | Amide I band (Tertiary amide) | | ~1460 | Medium | C-H Bending | Methylene scissoring |

Conclusion

By leveraging the combined analytical power of LC-MS/MS, VT-NMR, and FTIR, researchers can confidently characterize 1-(1,4-Diazepan-1-yl)octan-1-one. Recognizing the causality behind chromatographic tailing (silanol interactions) and NMR peak duplication (amide restricted rotation) ensures that analytical artifacts are not misidentified as impurities, thereby maintaining the highest standards of scientific integrity in drug development pipelines.

References

  • Characterization of Amide Bond Conformers for a Novel Heterocyclic Template of N-acylhydrazone Derivatives MDPI - Molecules URL:[Link]

  • Identification of piperazine-bisamide GHSR antagonists for the treatment of obesity NIH - Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • [Preparation and evaluation of amide-octyl-bonded phase for the separation of basic substances in reversed-phase liquid chromatography] PubMed - Se Pu (Chinese Journal of Chromatography) URL:[Link]

  • Homopiperazine (Hexahydro-1,4-diazepine) MDPI - International Journal of Molecular Sciences URL:[Link]

Sources

Method

In Vitro Assay Protocols for the Characterization of 1-(1,4-Diazepan-1-YL)octan-1-one

Introduction: Unveiling the Therapeutic Potential of a Novel 1,4-Diazepine Derivative The 1,4-diazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant agent...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of a Novel 1,4-Diazepine Derivative

The 1,4-diazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant agents with a broad spectrum of biological activities. These seven-membered heterocyclic compounds are known to exhibit antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer properties.[1][2][3] Furthermore, certain derivatives have been identified as potent monoamine reuptake inhibitors, highlighting their potential in the treatment of neuropsychiatric disorders.[4]

This application note provides a comprehensive guide for the initial in vitro characterization of "1-(1,4-Diazepan-1-YL)octan-1-one," a novel derivative of this versatile class. Given the absence of specific biological data for this compound, a systematic, tiered screening approach is proposed. This strategy is designed to efficiently elucidate its cytotoxic profile and to broadly screen for potential activity at G-Protein Coupled Receptors (GPCRs) and other enzymatic targets. This structured workflow ensures a logical progression from general cellular health assessment to more specific functional assays, maximizing the value of early-stage drug discovery efforts.

The following protocols are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the underlying scientific principles to facilitate informed experimental design and data interpretation.

Tier 1: Foundational Cytotoxicity Profiling

A critical initial step in the evaluation of any novel compound is to determine its potential for inducing cellular toxicity.[5] This information is paramount for establishing a suitable concentration range for subsequent, more specific biological assays, ensuring that observed effects are not merely a consequence of cell death. We present a detailed protocol for the widely used MTT assay, a colorimetric method for assessing metabolic activity as an indicator of cell viability.[5][6]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is predicated on the ability of metabolically active cells to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[6] This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes located in the mitochondria.[5] The resulting formazan crystals are retained within the cells and, upon solubilization, the amount of purple color is directly proportional to the number of viable cells.

Experimental Workflow: Cytotoxicity Screening

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Acquisition & Analysis Cell_Culture Culture & Harvest Cells Seed_Plate Seed 96-Well Plate Cell_Culture->Seed_Plate Add_Compound Add Compound to Cells Seed_Plate->Add_Compound Compound_Prep Prepare Serial Dilutions of 1-(1,4-Diazepan-1-YL)octan-1-one Compound_Prep->Add_Compound Incubate Incubate for 24, 48, or 72h Add_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4h (Formazan Formation) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Plot_Curve Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: General experimental workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Cytotoxicity Assay

1. Materials and Reagents:

  • Cell Lines: A panel of relevant cell lines (e.g., a cancer cell line like HeLa or a non-cancerous line like HEK293).

  • Culture Medium: Appropriate complete growth medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • 1-(1,4-Diazepan-1-YL)octan-1-one: Stock solution in a suitable solvent (e.g., DMSO).

  • MTT Reagent: 5 mg/mL in sterile phosphate-buffered saline (PBS).

  • Solubilization Solution: Dimethyl sulfoxide (DMSO).

  • 96-well flat-bottom cell culture plates.

  • Microplate spectrophotometer.

2. Step-by-Step Procedure:

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Perform a cell count and dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells/well) in complete medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare serial dilutions of "1-(1,4-Diazepan-1-YL)octan-1-one" in complete medium. A typical starting range would be from 0.1 µM to 100 µM.

    • Include a "vehicle control" (medium with the same concentration of DMSO as the highest compound concentration) and a "no-treatment control" (cells in medium only).

    • After the 24-hour incubation, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate for the desired exposure times (e.g., 24, 48, and 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.[5]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[5]

    • Gently mix on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[7]

3. Data Analysis:

  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Determine IC₅₀ Value:

    • Plot the percent viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.[2][4]

ParameterRecommended Value/Range
Cell Seeding Density 5,000 - 10,000 cells/well
Compound Concentration Range 0.1 µM - 100 µM (or higher if no toxicity is observed)
Incubation Time (Compound) 24, 48, 72 hours
MTT Concentration 0.5 mg/mL (final concentration)
MTT Incubation Time 2-4 hours
Solubilization Agent DMSO
Absorbance Reading 570 nm (reference at 630 nm)

Tier 2: Broad Functional Screening at GPCRs

Given that many diazepine derivatives exert their effects through interaction with GPCRs, a logical next step is to screen "1-(1,4-Diazepan-1-YL)octan-1-one" for activity at this receptor superfamily.[8][9] We will detail two common, high-throughput compatible assays: a calcium mobilization assay for Gq-coupled receptors and a cAMP accumulation assay for Gs and Gi-coupled receptors.

A. Calcium Mobilization Assay for Gq-Coupled GPCRs

Principle: Activation of Gq-coupled GPCRs leads to the activation of phospholipase C, which in turn generates inositol triphosphate (IP₃). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[6] This transient increase in intracellular Ca²⁺ can be detected using fluorescent calcium indicators. The change in fluorescence intensity is directly proportional to the extent of receptor activation.[10]

Experimental Workflow: Calcium Mobilization Assay

Calcium_Workflow cluster_prep Preparation cluster_loading Dye Loading cluster_assay Assay Execution (FLIPR) cluster_analysis Data Analysis Seed_Cells Seed Cells Expressing Target GPCR in 96/384-Well Plate Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Load_Dye Add Dye Loading Buffer to Cells Incubate_Overnight->Load_Dye Prepare_Dye Prepare Calcium-Sensitive Dye Loading Buffer Prepare_Dye->Load_Dye Incubate_Load Incubate for ~1 hour at 37°C Load_Dye->Incubate_Load Place_Plates Place Cell and Compound Plates in FLIPR Instrument Incubate_Load->Place_Plates Prepare_Compound Prepare Compound Plate Prepare_Compound->Place_Plates Run_Assay Initiate Assay: Compound Addition & Fluorescence Reading Place_Plates->Run_Assay Measure_RFU Measure Relative Fluorescence Units (RFU) Run_Assay->Measure_RFU Plot_Response Plot ΔRFU vs. Time Measure_RFU->Plot_Response Generate_Dose_Response Generate Dose-Response Curve Plot_Response->Generate_Dose_Response Calculate_EC50 Calculate EC50 (Agonist) or IC50 (Antagonist) Generate_Dose_Response->Calculate_EC50

Caption: Workflow for a FLIPR-based calcium mobilization assay.

Detailed Protocol: FLIPR Calcium Mobilization Assay

1. Materials and Reagents:

  • Cells: HEK293 or CHO cells stably or transiently expressing the Gq-coupled GPCR of interest.

  • FLIPR Calcium Assay Kit (e.g., Calcium 6 Kit): Contains a calcium-sensitive dye and a masking dye.[8]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Probenecid: (if required for the cell line) to inhibit organic anion transporters.[10]

  • Compound Plate: 96- or 384-well plate containing serial dilutions of "1-(1,4-Diazepan-1-YL)octan-1-one" and a known agonist/antagonist for the target receptor.

  • FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument.

2. Step-by-Step Procedure:

  • Cell Plating:

    • Plate cells in black-wall, clear-bottom 96- or 384-well plates at a density that will yield a confluent monolayer on the day of the assay.[10]

    • Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare the dye loading buffer according to the manufacturer's protocol (e.g., FLIPR Calcium 6 Assay Kit).[8]

    • Remove the cell culture medium and add an equal volume of the dye loading buffer to each well.

    • Incubate the plate for 1 hour at 37°C, 5% CO₂, followed by 30 minutes at room temperature.[10]

  • Assay Execution:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Set the instrument parameters (e.g., excitation/emission wavelengths, read times, liquid handling).

    • Initiate the run. The instrument will measure a baseline fluorescence, then add the compounds from the compound plate, and continue to measure the fluorescence kinetics.

3. Data Analysis:

  • Agonist Mode: The increase in fluorescence (ΔRFU) is plotted against the compound concentration. An EC₅₀ (half-maximal effective concentration) is calculated from the resulting dose-response curve.

  • Antagonist Mode: Cells are pre-incubated with "1-(1,4-Diazepan-1-YL)octan-1-one" before the addition of a known agonist (at its EC₈₀ concentration). The inhibition of the agonist-induced calcium flux is measured, and an IC₅₀ (half-maximal inhibitory concentration) is calculated.

ParameterRecommended Value/Range
Cell Line HEK293 or CHO expressing target GPCR
Plate Format 96- or 384-well, black-wall, clear-bottom
Dye Loading Time 1-2 hours
Instrument FLIPR or FlexStation
Readout Change in Relative Fluorescence Units (RFU)
Analysis EC₅₀ for agonists, IC₅₀ for antagonists
B. cAMP Accumulation Assay for Gs/Gi-Coupled GPCRs

Principle: Gs-coupled receptors activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Conversely, Gi-coupled receptors inhibit adenylyl cyclase, causing a decrease in cAMP levels.[11] These changes in cAMP can be quantified using competitive immunoassays, often employing Homogeneous Time-Resolved Fluorescence (HTRF). In an HTRF cAMP assay, cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody, leading to a change in the FRET signal that is inversely proportional to the cellular cAMP concentration.[1][12]

Signaling Pathway: GPCR-cAMP Modulation

GPCR_cAMP_Pathway cluster_membrane Plasma Membrane GPCR_Gs Gs-coupled GPCR AC Adenylyl Cyclase GPCR_Gs->AC Stimulates (+) GPCR_Gi Gi-coupled GPCR GPCR_Gi->AC Inhibits (-) cAMP cAMP AC->cAMP Converts Agonist_Gs Agonist Agonist_Gs->GPCR_Gs Activates Agonist_Gi Agonist Agonist_Gi->GPCR_Gi Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Modulation of the cAMP signaling pathway by Gs and Gi-coupled GPCRs.

Detailed Protocol: HTRF cAMP Assay

1. Materials and Reagents:

  • Cells: Cells expressing the Gs or Gi-coupled GPCR of interest.

  • HTRF cAMP Assay Kit: Contains cAMP-d2 (acceptor) and anti-cAMP cryptate (donor).[4]

  • Stimulation Buffer.

  • Lysis Buffer.

  • Forskolin: (for Gi assays) to stimulate adenylyl cyclase.

  • 384-well low-volume plates.

  • HTRF-compatible microplate reader.

2. Step-by-Step Procedure:

  • Cell Preparation:

    • Harvest and resuspend cells in stimulation buffer to the desired density.

  • Assay Protocol (Agonist Mode - Gs):

    • Dispense 5 µL of cell suspension into the wells of a 384-well plate.

    • Add 5 µL of "1-(1,4-Diazepan-1-YL)octan-1-one" at various concentrations.

    • Incubate for 30 minutes at room temperature to allow cAMP accumulation.[1]

    • Add 5 µL of cAMP-d2 solution, followed by 5 µL of anti-cAMP cryptate solution.

    • Incubate for 60 minutes at room temperature.[1]

    • Read the plate on an HTRF reader (e.g., emission at 665 nm and 620 nm).

  • Assay Protocol (Agonist Mode - Gi):

    • The procedure is similar to the Gs assay, but cells are co-stimulated with the test compound and a fixed concentration of forskolin to induce a measurable level of cAMP that can then be inhibited.

  • Assay Protocol (Antagonist Mode):

    • Pre-incubate cells with the test compound before adding a known agonist at its EC₈₀ concentration. The remainder of the protocol follows the agonist mode procedure.

3. Data Analysis:

  • Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data.

  • Plot the normalized response against the log of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).[1]

Tier 3: Exploratory Enzyme Inhibition Assays

Should the GPCR screens prove negative, or if there is a structural rationale to suspect interaction with a particular enzyme (e.g., monoamine transporters, kinases), a general enzyme inhibition assay can be employed. This protocol provides a flexible framework that can be adapted to various enzyme systems utilizing a spectrophotometric or fluorometric readout.

Detailed Protocol: General Enzyme Inhibition Assay

1. Materials and Reagents:

  • Enzyme: Purified enzyme of interest.

  • Substrate: A specific substrate that yields a detectable product.

  • Assay Buffer: Optimized for the specific enzyme's activity.

  • 1-(1,4-Diazepan-1-YL)octan-1-one: and a known inhibitor for a positive control.

  • 96-well plate (clear or black, depending on the assay).

  • Microplate reader.

2. Step-by-Step Procedure:

  • Assay Setup:

    • In a 96-well plate, add assay buffer to all wells.

    • Add the test compound ("1-(1,4-Diazepan-1-YL)octan-1-one") at various concentrations to the test wells.

    • Add vehicle to the control wells (100% activity) and a known inhibitor to the positive control wells.

  • Enzyme and Inhibitor Pre-incubation:

    • Add the enzyme solution to all wells except for the blank.

    • Pre-incubate the plate for 10-15 minutes at the optimal temperature for the enzyme to allow for inhibitor binding.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the substrate to all wells.

    • Immediately place the plate in the microplate reader and monitor the change in absorbance or fluorescence over time.

3. Data Analysis:

  • Calculate Initial Reaction Velocity (V₀):

    • For each well, plot the signal versus time and determine the slope of the linear portion of the curve.

  • Calculate Percent Inhibition:

    • Percent Inhibition = [1 - (V₀ with inhibitor / V₀ of control)] x 100

  • Determine IC₅₀ Value:

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to determine the IC₅₀ value.

Conclusion

This application note provides a structured and comprehensive in vitro testing cascade for the initial characterization of "1-(1,4-Diazepan-1-YL)octan-1-one." By systematically evaluating cytotoxicity followed by broad functional screening against common drug target classes like GPCRs and other enzymes, researchers can efficiently gather crucial data to guide further drug development efforts. The detailed protocols and underlying principles presented herein are intended to empower scientists to generate robust and reproducible results, ultimately accelerating the journey from a novel chemical entity to a potential therapeutic agent.

References

  • MTT Assay: Assessing Cell Proliferation. (n.d.). Retrieved from a relevant scientific supplier website.
  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. (2020). Bio-protocol, 10(19), e3779. [Link]

  • FLIPR Calcium 6 Assay Kit Guide. (n.d.). Molecular Devices.
  • Cell-Based GPCR Reporter Assays. (n.d.). Thermo Fisher Scientific.
  • How to run a cAMP HTRF assay. (2024). Revvity.
  • Ca2+ Mobilization Assay. (n.d.). Creative Bioarray.
  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). NCBI Bookshelf. In Assay Guidance Manual.
  • Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. (2014). Journal of Visualized Experiments, (92), 51957. [Link]

  • FLIPR Calcium Evaluation Assay Kit Guide. (n.d.). Molecular Devices.
  • Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. (n.d.). Molecular Devices.
  • Cell Viability Assays. (2013). NCBI Bookshelf. In Assay Guidance Manual.
  • Application Notes and Protocols for Cytotoxicity (MTT) Assays of Novel 2-Chloro-N-Aryl Acetamide Derivatives. (2025). BenchChem.
  • cAMP Hunter™ eXpress GPCR Assay. (n.d.). Eurofins DiscoverX.
  • How to run a cAMP HTRF assay. (2024). YouTube.
  • HTRF® package insert cAMP HiRange. (n.d.). Cisbio.
  • Application Notes & Protocols: Interrogating G-Protein Coupled Receptor Signaling with cAMP Assays. (2025). BenchChem.
  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). CLYTE.
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2019). Current Organic Synthesis, 16(5), 709-729. [Link]

  • Chemical structure and biological activity of the diazepines. (1983). British Journal of Clinical Pharmacology, 16 Suppl 2, 231S-244S. [Link]

  • Design, synthesis, and biological activities of 1-aryl-1,4-diazepan-2-one derivatives as novel triple reuptake inhibitors. (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3464-3468. [Link]

  • Ca2+ Mobilization Assays in GPCR Drug Discovery. (2015). Methods in Molecular Biology, 1272, 77-85. [Link]

  • Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. (2017). Methods in Molecular Biology, 1636, 1-17. [Link]

  • Functional assays for screening GPCR targets. (2005). Current Opinion in Biotechnology, 16(6), 655-665. [Link]

  • cAMP Accumulation Assay. (n.d.). Creative BioMart.
  • G-protein coupled receptors (GPCRs). (2023). BMG LABTECH.
  • GPCRs: Cell based label-free assays in GPCR drug discovery. (2013). European Pharmaceutical Review.

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Application

Application Notes and Protocols for Cell-Based Assay Design: Interrogating the Bioactivity of 1-(1,4-Diazepan-1-YL)octan-1-one

Introduction: A Strategic Approach to Characterizing Novel Chemical Entities The compound 1-(1,4-Diazepan-1-YL)octan-1-one belongs to the 1,4-diazepine class of molecules. This structural family is of significant pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Strategic Approach to Characterizing Novel Chemical Entities

The compound 1-(1,4-Diazepan-1-YL)octan-1-one belongs to the 1,4-diazepine class of molecules. This structural family is of significant pharmacological interest, with various derivatives exhibiting a wide spectrum of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer effects[1][2]. The well-known drug diazepam, for instance, is a benzodiazepine that modulates the GABA-A receptor[3][4]. Given the therapeutic potential of this chemical scaffold, a systematic and robust cell-based screening strategy is essential to elucidate the biological activity and potential mechanism of action of this novel derivative.

Cell-based assays are indispensable tools in modern drug discovery, offering a physiologically relevant context to evaluate a compound's effect on living cells.[5][6][7] Unlike biochemical assays that assess interactions with isolated molecular targets, cell-based systems provide insights into a compound's cell permeability, potential cytotoxicity, and its influence on complex intracellular signaling networks.[5][7] This guide provides a comprehensive, multi-tiered strategy for characterizing 1-(1,4-Diazepan-1-YL)octan-1-one, beginning with broad assessments of cytotoxicity and progressing to more focused mechanistic studies.

Part 1: Foundational Analysis - Cytotoxicity and Cellular Viability

Before investigating specific mechanisms, it is crucial to determine the concentration range at which 1-(1,4-Diazepan-1-YL)octan-1-one affects fundamental cellular health. These initial assays establish a therapeutic window and help distinguish between targeted pharmacological effects and non-specific toxicity.[8][9][10]

Rationale for Cytotoxicity Screening

Early identification of cytotoxic effects is critical to avoid costly failures in later stages of drug development.[8][11] By understanding the compound's impact on cell viability, researchers can select appropriate, non-toxic concentrations for subsequent, more sensitive functional assays.

Experimental Workflow: Cytotoxicity Assessment

G cluster_0 Phase 1: Dose-Response cluster_1 Phase 2: Viability Measurement cluster_2 Phase 3: Data Analysis A Prepare Serial Dilutions of 1-(1,4-Diazepan-1-YL)octan-1-one C Treat Cells with Compound (24, 48, 72 hours) A->C B Seed Cells in 96-well Plates (e.g., HeLa, HEK293) B->C D Add MTT or CellTiter-Glo® Reagent C->D E Incubate and Measure Signal (Absorbance or Luminescence) D->E F Normalize Data to Vehicle Control E->F G Plot Dose-Response Curve and Calculate IC50 F->G

Caption: Workflow for determining the cytotoxicity of 1-(1,4-Diazepan-1-YL)octan-1-one.

Protocol 1: MTT Assay for Cell Viability

This protocol outlines a colorimetric assay to measure cellular metabolic activity, which serves as an indicator of cell viability.

Materials:

  • 1-(1,4-Diazepan-1-YL)octan-1-one

  • HeLa or HEK293 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa or HEK293 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of 1-(1,4-Diazepan-1-YL)octan-1-one in DMSO. Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

ParameterDescription
Cell Line HeLa, HEK293 (or a panel of relevant cell lines)
Seeding Density 5,000 - 10,000 cells/well
Compound Concentrations 0.1 µM to 100 µM
Incubation Times 24, 48, 72 hours
Readout Absorbance at 570 nm

Part 2: Broad Functional Screening - Identifying a Phenotypic Signature

Given the diverse activities of the 1,4-diazepine family, a broad screening approach against key cellular processes is a logical next step. A primary focus on G-protein coupled receptors (GPCRs) is warranted, as they are common targets for psychoactive compounds.[12][13]

Rationale for GPCR Screening

GPCRs are the largest family of cell surface receptors and are involved in a vast array of physiological processes, making them a major class of drug targets.[12][14] Screening against a panel of GPCRs can rapidly identify potential targets for 1-(1,4-Diazepan-1-YL)octan-1-one.

Signaling Pathway for GPCR Activation

compound 1-(1,4-Diazepan-1-YL)octan-1-one receptor GPCR compound->receptor g_protein G-Protein (Gs, Gi, Gq) receptor->g_protein effector Effector (Adenylyl Cyclase, PLC) g_protein->effector second_messenger Second Messenger (cAMP, IP3, DAG, Ca2+) effector->second_messenger downstream Downstream Signaling (e.g., CREB, NFAT) second_messenger->downstream reporter Reporter Gene Expression (Luciferase, GFP) downstream->reporter

Caption: Generalized GPCR signaling cascade leading to reporter gene expression.

Protocol 2: GPCR Profiling using a Reporter Gene Assay

This protocol describes a luciferase-based reporter gene assay to screen for activity against GPCRs that signal through the cAMP or calcium pathways.[13]

Materials:

  • Cell lines stably expressing a GPCR of interest and a corresponding reporter construct (e.g., CRE-luciferase for Gs/Gi-coupled receptors, NFAT-luciferase for Gq-coupled receptors).

  • 1-(1,4-Diazepan-1-YL)octan-1-one

  • Appropriate agonist and antagonist for each GPCR as controls.

  • Luciferase assay reagent (e.g., ONE-Glo™)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the engineered cell lines in white, opaque 96-well plates at an appropriate density and incubate for 24 hours.

  • Compound Treatment (Agonist Mode): Treat the cells with serial dilutions of 1-(1,4-Diazepan-1-YL)octan-1-one.

  • Compound Treatment (Antagonist Mode): Pre-incubate cells with serial dilutions of 1-(1,4-Diazepan-1-YL)octan-1-one for 15-30 minutes, followed by the addition of a known agonist at its EC50 concentration.

  • Incubation: Incubate the plates for 4-6 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: Equilibrate the plate to room temperature and add the luciferase assay reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a luminometer.

  • Data Analysis:

    • Agonist mode: Normalize the data to the vehicle control and plot a dose-response curve to determine the EC50.

    • Antagonist mode: Normalize the data to the agonist control and plot a dose-response curve to determine the IC50.

ParameterDescription
Assay Format Agonist and Antagonist modes
Cell Lines Engineered with specific GPCRs and reporter genes
Readout Luminescence
Controls Known agonist and antagonist for each GPCR

Part 3: Mechanistic Elucidation and Off-Target Profiling

If a lead activity is identified, the next phase focuses on confirming the target and assessing the specificity of the compound. This involves secondary assays and counter-screens.

Rationale for Secondary Assays

Secondary assays are essential to validate the primary screen's findings and to gain deeper insights into the compound's mechanism of action. This can include measuring the production of second messengers like cAMP or intracellular calcium flux.[14]

Protocol 3: cAMP Measurement Assay

This protocol describes a competitive immunoassay to quantify changes in intracellular cAMP levels, a key second messenger for Gs and Gi-coupled GPCRs.

Materials:

  • HEK293 cells expressing the target GPCR

  • 1-(1,4-Diazepan-1-YL)octan-1-one

  • Forskolin (a potent activator of adenylyl cyclase)

  • cAMP assay kit (e.g., HTRF or ELISA-based)

  • 384-well plates

Procedure:

  • Cell Seeding: Seed cells in a 384-well plate and incubate overnight.

  • Compound Incubation: Treat cells with the compound in the presence of a phosphodiesterase inhibitor for 30 minutes.

  • Stimulation:

    • Gs-coupled receptors: Add the compound and incubate.

    • Gi-coupled receptors: Add the compound followed by forskolin to stimulate cAMP production.

  • Cell Lysis and Detection: Lyse the cells and perform the cAMP detection assay according to the kit manufacturer's protocol.

  • Data Acquisition: Read the plate on an appropriate plate reader (e.g., HTRF-compatible reader).

  • Data Analysis: Calculate the cAMP concentration and plot dose-response curves.

Part 4: Early Safety and Liability Assessment

In parallel with efficacy studies, it is prudent to conduct early-stage toxicity testing to identify potential liabilities.[8][9][10][11] This can include assessing effects on specific organ systems, such as the heart and liver, using relevant cell models.[9]

Rationale for Organ-Specific Toxicity Screening

Drug-induced organ toxicity, particularly hepatotoxicity and cardiotoxicity, are major reasons for drug attrition.[8][11] In vitro assays using human-relevant cell models can provide an early indication of these potential risks.[9]

Protocol 4: Hepatotoxicity Assessment in HepG2 Cells

Materials:

  • HepG2 cells

  • 1-(1,4-Diazepan-1-YL)octan-1-one

  • LDH (Lactate Dehydrogenase) cytotoxicity assay kit

  • 96-well plates

Procedure:

  • Cell Culture: Culture HepG2 cells in 96-well plates.

  • Compound Treatment: Treat the cells with a range of concentrations of the compound for 24 and 48 hours.

  • LDH Assay: Collect the cell culture supernatant and measure LDH release according to the kit manufacturer's instructions.

  • Data Analysis: Correlate LDH release with cell death to assess hepatotoxicity.

Conclusion

This application note provides a structured and scientifically grounded framework for the initial characterization of 1-(1,4-Diazepan-1-YL)octan-1-one. By systematically progressing from broad cytotoxicity and phenotypic screens to more specific mechanistic and safety assays, researchers can efficiently and effectively profile this novel compound. The data generated from this workflow will provide a solid foundation for further preclinical development and lead optimization efforts.

References

  • TME Scientific. (n.d.). In Vitro Toxicology Assays. Retrieved from [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]

  • Agilent. (n.d.). Tools for Drug Toxicity Assessment. Retrieved from [Link]

  • Biobide. (n.d.). Toxicity Screening: 7 Strategies for Preclinical Research. Retrieved from [Link]

  • Wang, Z., et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Pharmaceutical Analysis, 12(4), 573-587.
  • An, F., & Li, X. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.
  • InfinixBio. (2026, March 3). Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. Retrieved from [Link]

  • Dunstan, H. M., et al. (2002). Cell-based assays for identification of novel double-strand break-inducing agents.
  • Biocompare. (2013, October 3). Cell-based Assays for GPCR Activity. Retrieved from [Link]

  • Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5419.
  • Roseth, S., et al. (2025). GzESTY as an optimized cell-based assay for initial steps in GPCR deorphanization.
  • Khan, I., et al. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Mini-Reviews in Medicinal Chemistry, 18(14), 1185-1203.
  • Lee, K., et al. (2014). Design, synthesis, and biological activities of 1-aryl-1,4-diazepan-2-one derivatives as novel triple reuptake inhibitors. Bioorganic & Medicinal Chemistry, 22(16), 4448-4457.
  • Asif, M. (2021). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Research in Pharmaceutical Sciences, 12(2), 1-13.
  • Sternbach, L. H. (1983). The benzodiazepine story. British Journal of Clinical Pharmacology, 16(S2), 231S-244S.
  • Varvounis, G., et al. (2019).
  • FooDB. (2010, April 8). Showing Compound Diazepam (FDB007103). Retrieved from [Link]

  • Ameen, B., et al. (2024). Synthesis, In Vitro Biological Activity and Anti-Breast Cancer of Diazepine Derivatives. Al-Kufa University Journal for Biology, 16(3).
  • Jin, C., et al. (2011). Synthesis of 2-(4-substitutedbenzyl-[8][15]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[5][8][15]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. Chemical Biology & Drug Design, 77(1), 98-103.

  • Wang, Y., et al. (2022). Synthesis of 1,4-diazepinone derivatives via a domino aza-Michael/SN2 cyclization of 1-azadienes with α-halogenoacetamides. Organic & Biomolecular Chemistry, 20(1), 123-127.
  • Patel, K., et al. (2012). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 434-438.
  • Gadek, T. R., et al. (2003). 1,4-Diazepane-2-ones as novel inhibitors of LFA-1. Bioorganic & Medicinal Chemistry Letters, 13(3), 443-446.

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Method

Application Notes and Protocols for the Evaluation of 1-(1,4-Diazepan-1-YL)octan-1-one in Factor Xa Inhibition Assays

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of "1-(1,4-Diazepan-1-YL)octan-1-one" as a potential inhibitor in Factor Xa (FXa) a...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of "1-(1,4-Diazepan-1-YL)octan-1-one" as a potential inhibitor in Factor Xa (FXa) assays. While public domain data on the specific inhibitory activity of this compound against Factor Xa is not extensively available, this document outlines the scientific rationale and detailed protocols for its evaluation, treating it as a novel investigational compound.

Introduction: The Critical Role of Factor Xa in Hemostasis and Thrombosis

Factor Xa is a serine protease that plays a pivotal role at the convergence of the intrinsic and extrinsic pathways of the blood coagulation cascade.[1][2] Its primary function is to catalyze the conversion of prothrombin to thrombin, the final enzyme in the clotting cascade responsible for the formation of a stable fibrin clot.[3][4] Each molecule of Factor Xa can lead to the generation of over 1,000 thrombin molecules, highlighting its significant amplification effect in hemostasis.[3][5]

Due to its central role, Factor Xa has become a prime target for the development of anticoagulant therapies to prevent and treat thromboembolic disorders such as deep vein thrombosis, pulmonary embolism, and stroke.[5][6][7][8] Small molecule inhibitors of Factor Xa offer a promising therapeutic strategy, and the evaluation of novel compounds for their inhibitory potential is a critical step in the drug discovery process.[9]

The 1,4-diazepane moiety is a heterocyclic scaffold that has been explored in the design of various biologically active compounds, including Factor Xa inhibitors.[10][11][12][13] The octan-1-one component introduces a lipophilic chain that may interact with the active site of the enzyme. The systematic evaluation of "1-(1,4-Diazepan-1-YL)octan-1-one" is therefore a logical step in the exploration of new chemical entities targeting Factor Xa.

Principle of the Chromogenic Factor Xa Inhibition Assay

The most common method for assessing Factor Xa activity and its inhibition is the chromogenic assay.[14][15][16] This assay is based on the ability of active Factor Xa to cleave a synthetic chromogenic substrate, which releases a colored product (typically p-nitroaniline, pNA) that can be quantified spectrophotometrically at 405 nm.[17][18]

In the presence of an inhibitor, the activity of Factor Xa is diminished, leading to a decrease in the rate of substrate cleavage and a corresponding reduction in color development. The degree of inhibition is directly proportional to the concentration of the inhibitor, allowing for the determination of its potency, typically expressed as the half-maximal inhibitory concentration (IC50).[19]

Experimental Workflow and Protocols

Diagram: Chromogenic Factor Xa Inhibition Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Prepare Assay Buffer B Dilute Factor Xa Enzyme A->B D Add Diluted Factor Xa to Microplate Wells B->D C Prepare Test Compound Serial Dilutions (1-(1,4-Diazepan-1-YL)octan-1-one) E Add Test Compound or Vehicle Control C->E F Incubate at Room Temperature E->F G Add Chromogenic Substrate F->G H Measure Absorbance at 405 nm (Kinetic or Endpoint) G->H I Calculate Percent Inhibition H->I J Plot Dose-Response Curve I->J K Determine IC50 Value J->K CoagulationCascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa VIIIa_IXa Tenase Complex (VIIIa, IXa, Ca2+, PL) IXa->VIIIa_IXa Xa Factor Xa VIIIa_IXa->Xa Activates TF Tissue Factor VIIa_TF Extrinsic Tenase (VIIa, TF, Ca2+) TF->VIIa_TF VIIa_TF->Xa Activates X Factor X X->Xa Prothrombinase Prothrombinase Complex (Xa, Va, Ca2+, PL) Xa->Prothrombinase Thrombin Thrombin Prothrombinase->Thrombin Prothrombin Prothrombin Prothrombin->Thrombin Prothrombinase Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Fibrin_Clot Fibrin_Clot Fibrin->Fibrin_Clot XIIIa Inhibitor 1-(1,4-Diazepan-1-YL)octan-1-one Inhibitor->Xa Inhibits

Caption: The coagulation cascade highlighting Factor Xa's central role.

Data Analysis and Interpretation

  • Correction for Background Absorbance: Subtract the average absorbance of the "No Enzyme" control wells from all other readings.

  • Calculation of Percent Inhibition: Use the following formula to determine the percentage of Factor Xa inhibition for each concentration of the test compound:

    % Inhibition = [1 - (Rate of Test Well / Rate of Positive Control Well)] x 100

  • IC50 Determination: Plot the percent inhibition as a function of the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce the activity of Factor Xa by 50%.

Hypothetical Results Table
1-(1,4-Diazepan-1-YL)octan-1-one (µM)Absorbance at 405 nm (Rate)% Inhibition
0 (Positive Control)0.1500%
0.010.1453.3%
0.10.12814.7%
10.08046.7%
100.02583.3%
1000.00596.7%
Calculated IC50 ~1.1 µM

Trustworthiness and Self-Validation

To ensure the reliability of the results, the following controls should be included in every assay:

  • Positive Control (No Inhibitor): Represents 100% enzyme activity and is used as the reference for calculating percent inhibition.

  • Negative Control (No Enzyme): Accounts for any background signal from the substrate or other assay components.

  • Reference Inhibitor: A known Factor Xa inhibitor (e.g., Rivaroxaban, Apixaban) should be run in parallel to validate the assay performance and provide a benchmark for the potency of the test compound.

Safety and Handling

"1-(1,4-Diazepan-1-YL)octan-1-one" is classified as harmful if swallowed and may cause skin and eye irritation. [20]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. [21][22]All work should be conducted in a well-ventilated area or a chemical fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information.

Conclusion

These application notes provide a robust framework for the initial in vitro evaluation of "1-(1,4-Diazepan-1-YL)octan-1-one" as a potential Factor Xa inhibitor. By following the detailed protocols and incorporating the appropriate controls, researchers can obtain reliable data on the inhibitory potency of this and other novel compounds, facilitating the advancement of new anticoagulant therapies.

References

  • Camire, R. M. (2021). Blood Coagulation Factor X: Molecular Biology, Inherited Disease, and Engineered Therapeutics. Frontiers in Cardiovascular Medicine. [Link]

  • Li, Y., et al. (2022). Discovery and development of Factor Xa inhibitors (2015–2022). Frontiers in Chemistry. [Link]

  • Wikipedia. (n.d.). Factor X. Wikipedia. [Link]

  • Singh, S., et al. (2018). Advances in the Development of Novel Factor Xa Inhibitors: A Patent Review. Recent Patents on Cardiovascular Drug Discovery. [Link]

  • Gale, A. J. (2011). Surfing the Blood Coagulation Cascade: Insight into the Vital Factor Xa. Journal of the American Heart Association. [Link]

  • Li, Y., et al. (2022). Discovery and development of Factor Xa inhibitors (2015–2022). Frontiers in Chemistry. [Link]

  • Practical-Haemostasis.com. (2022). Anti-Xa Assays. Practical-Haemostasis.com. [Link]

  • Lancet Laboratories. (2017). ANTI-FACTOR Xa ASSAY. Lancet.co.za. [Link]

  • Weitz, J. I., & Fredenburgh, J. C. (2012). Oral Direct Factor Xa Inhibitors. Circulation Research. [Link]

  • Patsnap. (2023). What are factor Xa inhibitors and how do you quickly get the latest development progress?. Patsnap.com. [Link]

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  • Hoffman, M., & Monroe, D. M. (1995). Factors IXa and Xa play distinct roles in tissue factor-dependent initiation of coagulation. Blood. [Link]

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  • PubChem. (n.d.). 1-(1,4-Diazepan-1-yl)nonan-1-one hydrochloride. Pubchem.ncbi.nlm.nih.gov. [Link]

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Application

Application Notes and Protocols for the Evaluation of 1-(1,4-Diazepan-1-YL)octan-1-one in Neurodegenerative Disease Models

I. Introduction: A Rational Approach to a Novel Therapeutic Candidate The landscape of drug discovery for neurodegenerative diseases is fraught with challenges, marked by high attrition rates in clinical trials.[1] This...

Author: BenchChem Technical Support Team. Date: March 2026

I. Introduction: A Rational Approach to a Novel Therapeutic Candidate

The landscape of drug discovery for neurodegenerative diseases is fraught with challenges, marked by high attrition rates in clinical trials.[1] This underscores the critical need for robust preclinical validation of novel therapeutic agents. This guide focuses on 1-(1,4-Diazepan-1-YL)octan-1-one , a small molecule with a 1,4-diazepane scaffold. While this specific molecule is novel in the context of neurodegeneration research, its core structure is of significant interest. Recent studies have highlighted that derivatives of the 1,4-diazepane scaffold can act as potent inhibitors of amyloid-β (Aβ) peptide aggregation, a central pathological event in Alzheimer's Disease (AD).[2]

This document provides a comprehensive framework for the systematic evaluation of 1-(1,4-Diazepan-1-YL)octan-1-one. We hypothesize that its unique combination of a flexible seven-membered diazepane ring and a lipophilic octanoyl side chain may allow it to interfere with the pathogenic misfolding and aggregation of key proteins like amyloid-β and α-synuclein, and potentially exert broader neuroprotective effects.

These protocols are designed for researchers, scientists, and drug development professionals to rigorously assess the compound's therapeutic potential, from initial in vitro characterization to preclinical validation in established animal models of neurodegenerative diseases.

II. Hypothesized Mechanism of Action

Our primary hypothesis is that 1-(1,4-Diazepan-1-YL)octan-1-one functions as a protein aggregation inhibitor . The proposed mechanism involves the compound binding to monomeric or oligomeric species of amyloidogenic proteins, thereby stabilizing them and preventing their assembly into toxic, higher-order aggregates. This is a key therapeutic strategy for diseases like Alzheimer's and Parkinson's.[3][4] A secondary hypothesis is that the compound may elicit neuroprotective effects by mitigating downstream pathological events such as oxidative stress and apoptosis.

cluster_0 Pathogenic Protein Cascade cluster_1 Cellular Pathology Monomers Aβ / α-Synuclein Monomers Oligomers Toxic Oligomers Monomers->Oligomers Aggregation Fibrils Insoluble Fibrils (Plaques / Lewy Bodies) Oligomers->Fibrils Neuron Neuron Oligomers->Neuron Toxicity OxidativeStress Oxidative Stress Neuron->OxidativeStress SynapticDys Synaptic Dysfunction Neuron->SynapticDys Apoptosis Neuronal Death Neuron->Apoptosis Compound 1-(1,4-Diazepan-1-YL)octan-1-one Compound->Monomers Stabilization? Compound->Oligomers Inhibition? Compound->Neuron Direct Protection?

Figure 1: Hypothesized multimodal action of the test compound.

III. In Vitro Evaluation: Target Engagement and Cellular Neuroprotection

A systematic in vitro evaluation is essential for the initial screening and mechanistic characterization of the compound before proceeding to more complex in vivo studies.[5]

A. Protocol 1: Amyloid-β Aggregation Inhibition Assay

This assay directly tests the hypothesis that the compound can inhibit the fibrillization of Aβ peptides.

  • Principle: Thioflavin T (ThT) is a fluorescent dye that binds to the β-sheet structures of amyloid fibrils, resulting in a measurable increase in fluorescence intensity.

  • Reagents:

    • Amyloid-β (1-42) peptide, synthetic

    • Thioflavin T (ThT)

    • Hexafluoroisopropanol (HFIP)

    • Assay Buffer (e.g., 50 mM Phosphate buffer, 100 mM NaCl, pH 7.4)

    • 1-(1,4-Diazepan-1-YL)octan-1-one (test compound)

  • Procedure:

    • Aβ Preparation: Solubilize Aβ(1-42) peptide in HFIP to ensure it is monomeric and then lyophilize to remove the solvent. Resuspend the peptide in a small volume of DMSO and then dilute to the final working concentration in Assay Buffer.

    • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create serial dilutions in Assay Buffer.

    • Assay Setup: In a 96-well black, clear-bottom plate, combine the Aβ(1-42) solution (final concentration ~10 µM), ThT solution (final concentration ~5 µM), and varying concentrations of the test compound. Include controls: Aβ alone (positive control), buffer with ThT (negative control), and Aβ with vehicle (DMSO control).

    • Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking. Measure fluorescence intensity (Excitation: ~440 nm, Emission: ~485 nm) every 15-30 minutes for up to 48 hours using a plate reader.

  • Data Analysis: Plot fluorescence intensity versus time. The inhibitory activity of the compound is calculated by comparing the lag time and final fluorescence intensity of the compound-treated wells to the vehicle control.

B. Protocol 2: Neuroprotection in a Cellular Model of Alzheimer's Disease

This protocol assesses the compound's ability to protect neuronal cells from Aβ-induced toxicity.

  • Cell Line: Human neuroblastoma SH-SY5Y cells or mouse hippocampal HT22 cells.

  • Toxin: Pre-aggregated Aβ(1-42) oligomers.

  • Procedure:

    • Cell Culture: Culture cells in appropriate media and seed them in 96-well plates.[5]

    • Treatment: Pre-treat the cells with various non-toxic concentrations of the test compound for 2-4 hours.

    • Toxicity Induction: Add pre-formed Aβ oligomers (e.g., 5-10 µM) to the wells.

    • Incubation: Incubate for 24-48 hours at 37°C in a CO₂ incubator.

    • Assessment of Neuroprotection:

      • Cell Viability (MTT Assay): Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals and measure absorbance at ~570 nm. Cell viability is expressed as a percentage relative to untreated control cells.[6]

      • Oxidative Stress (DCFH-DA Assay): Measure intracellular reactive oxygen species (ROS) using the DCFH-DA probe. Increased fluorescence indicates higher ROS levels.[6]

      • Apoptosis (Caspase-3/7 Activity): Use a luminescent or fluorescent substrate for caspase-3/7 to quantify apoptosis.

C. Protocol 3: Neuroprotection in a Cellular Model of Parkinson's Disease

This protocol evaluates the compound's protective effects in a model relevant to Parkinson's Disease.

  • Cell Line: Differentiated SH-SY5Y cells (to induce a more mature, dopaminergic-like phenotype).

  • Toxin: MPP+ (1-methyl-4-phenylpyridinium), a neurotoxin that selectively damages dopaminergic neurons.[7]

  • Procedure:

    • Cell Culture and Differentiation: Differentiate SH-SY5Y cells using retinoic acid or other established protocols.

    • Treatment: Pre-treat differentiated cells with the test compound for 2-4 hours.

    • Toxicity Induction: Add MPP+ (e.g., 0.5-1 mM) to induce cytotoxicity.[5][8]

    • Incubation: Incubate for 48 hours.

    • Assessment of Neuroprotection: Perform assays for cell viability (MTT), oxidative stress (ROS), and apoptosis (Caspase-3/7) as described in Protocol 2.

In Vitro Assay Model Relevance Key Parameter Measured Expected Outcome for an Effective Compound
ThT Aggregation Assay Alzheimer's, Parkinson'sThT FluorescenceIncreased lag time, reduced final fluorescence
Aβ-induced Toxicity Alzheimer's DiseaseCell Viability, ROS, Caspase ActivityIncreased cell viability, reduced ROS, reduced caspase activity
MPP+-induced Toxicity Parkinson's DiseaseCell Viability, ROS, Caspase ActivityIncreased cell viability, reduced ROS, reduced caspase activity

IV. In Vivo Preclinical Validation

Positive in vitro results should be followed by validation in animal models, which can provide insights into systemic effects, bioavailability, and behavioral outcomes.[1] The choice of model is critical and should align with the primary hypothesis.[9][10][11]

cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Validation cluster_2 Phase 3: Analysis ThT ThT Assay (Aggregation) CellTox Cell-Based Assays (Neuroprotection) PK Pharmacokinetics (Brain Penetration) CellTox->PK Lead Compound Identified AD_Model Alzheimer's Model (e.g., 5XFAD) PK->AD_Model PD_Model Parkinson's Model (e.g., MPTP) PK->PD_Model Behavior Behavioral Tests (Cognition/Motor) AD_Model->Behavior PD_Model->Behavior Histo Histopathology (Plaques, Neurons) Behavior->Histo Biochem Biochemistry (Protein Levels) Histo->Biochem

Figure 2: General workflow for preclinical evaluation.

A. Protocol 4: Evaluation in a Transgenic Mouse Model of Alzheimer's Disease
  • Animal Model: 5XFAD or APP/PS1 transgenic mice, which develop amyloid plaques and cognitive deficits.

  • Procedure:

    • Dosing: Begin treatment before significant pathology develops (e.g., at 3-4 months of age). Administer the compound daily via oral gavage or intraperitoneal injection for 2-3 months. Include a vehicle-treated transgenic group and a wild-type control group.

    • Behavioral Testing (e.g., Morris Water Maze): In the final week of treatment, assess spatial learning and memory. Measure escape latency (time to find the hidden platform) and time spent in the target quadrant during a probe trial.

    • Tissue Collection: Following behavioral testing, euthanize the animals and perfuse with saline. Collect brain tissue for analysis.

    • Analysis:

      • Immunohistochemistry: Stain brain sections (hippocampus and cortex) with antibodies against Aβ (e.g., 6E10) to quantify plaque load. Also, stain for markers of neuroinflammation like GFAP (astrocytes) and Iba1 (microglia).

      • Biochemical Analysis (ELISA/Western Blot): Homogenize brain tissue to measure levels of soluble and insoluble Aβ40 and Aβ42. Analyze levels of synaptic proteins like synaptophysin or PSD-95 as markers of synaptic integrity.

B. Protocol 5: Evaluation in a Neurotoxin-induced Mouse Model of Parkinson's Disease
  • Animal Model: C57BL/6 mice treated with MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is metabolized to the dopaminergic neurotoxin MPP+.

  • Procedure:

    • Dosing: Administer the test compound for several days prior to and during MPTP administration.

    • MPTP Administration: Administer MPTP via intraperitoneal injection according to an established sub-acute or chronic paradigm.

    • Motor Function Testing (e.g., Rotarod Test): Assess motor coordination and balance by measuring the latency to fall from a rotating rod at various speeds.

    • Tissue Collection: Euthanize animals 7-21 days after the final MPTP injection.

    • Analysis:

      • Immunohistochemistry: Perform stereological counting of Tyrosine Hydroxylase (TH)-positive neurons in the substantia nigra pars compacta to quantify dopaminergic neuron loss.

      • Neurochemistry (HPLC): Measure levels of dopamine and its metabolites in the striatum.

In Vivo Model Disease Relevance Behavioral Endpoint Pathological Endpoint
5XFAD Mouse Alzheimer's DiseaseSpatial Memory (Morris Water Maze)Aβ Plaque Load, Gliosis
MPTP Mouse Parkinson's DiseaseMotor Coordination (Rotarod)Dopaminergic Neuron Survival (TH+)

V. Conclusion and Future Directions

This guide provides a foundational, hypothesis-driven framework for the preclinical evaluation of 1-(1,4-Diazepan-1-YL)octan-1-one as a potential therapeutic agent for neurodegenerative diseases. The proposed protocols are designed to systematically test its efficacy as a protein aggregation inhibitor and a neuroprotective agent. Positive outcomes from these studies would provide a strong rationale for more advanced preclinical development, including detailed pharmacokinetic/pharmacodynamic (PK/PD) modeling, safety toxicology, and evaluation in additional disease models. The ultimate goal is to generate a comprehensive data package to support the advancement of this, or structurally related compounds, toward clinical investigation.

VI. References

  • Shal, B., et al. (2023). Animal models of Huntington's disease and their applicability to novel drug discovery and development. Expert Opinion on Drug Discovery. Available at: [Link]

  • BenchChem (2025). Application Notes and Protocols for Evaluating the Neuroprotective Activity of Isoquinoline Compounds In Vitro. BenchChem.

  • MDPI (2023). An Efficient 2D Protocol for Differentiation of iPSCs into Mature Postmitotic Dopaminergic Neurons: Application for Modeling Parkinson's Disease. MDPI. Available at: [Link]

  • CHDI Foundation (n.d.). A Field Guide to Working with Mouse Models of Huntington's Disease. CHDI Foundation.

  • MDPI (2023). Rodent Models of Huntington's Disease: An Overview. MDPI. Available at: [Link]

  • MDPI (2021). Therapeutic Approach to Alzheimer's Disease: Current Treatments and New Perspectives. MDPI.

  • Neurology (2022). Evaluation Of Additive Neuroprotective Effect of Combination Therapy For Parkinson's Disease Using in Vitro Models. Neurology.

  • Frontiers (2022). Small-molecule drugs development for Alzheimer's disease. Frontiers.

  • SNMMI (2018). Novel nuclear medicine probe will help assess new drugs for neurodegenerative diseases. SNMMI.

  • REPROCELL (n.d.). How we established an in vitro Parkinson's Disease model. REPROCELL.

  • Taylor & Francis Online (2023). Validating novel neurodegenerative targets for future dementia therapeutics. Taylor & Francis Online. Available at: [Link]

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  • MDPI (2023). Emerging Novel Therapeutic Approaches for the Treatment of Alzheimer's Disease. MDPI.

  • Patsnap (2025). What drugs are in development for Alzheimer Disease?. Patsnap Synapse.

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  • PubMed (2014). Animal Models of Huntington's Disease for Translation to the Clinic: Best Practices. PubMed. Available at: [Link]

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  • PubMed (2023). In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. PubMed.

  • UWSpace (2025). Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. UWSpace. Available at: [Link]

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Method

Application Notes &amp; Protocols for the Anticancer Screening of 1-(1,4-Diazepan-1-YL)octan-1-one

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro and in vivo screening of the novel chemical entity, 1-(1,4-Diazepan-1-YL)octan...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro and in vivo screening of the novel chemical entity, 1-(1,4-Diazepan-1-YL)octan-1-one, for potential anticancer activity. While direct biological data for this specific compound is not yet prevalent in public literature, its structural relation to the 1,4-diazepine class of compounds warrants investigation.[1][2] Certain derivatives of this class have demonstrated various biological activities, including anticancer effects.[1][3] This guide, therefore, presents a logical, evidence-based framework for the systematic evaluation of this compound's potential as a therapeutic agent. The protocols herein are designed to be self-validating and are grounded in established methodologies for anticancer drug discovery.

Introduction and Scientific Rationale

1-(1,4-Diazepan-1-YL)octan-1-one is a small molecule featuring a 1,4-diazepane ring, a seven-membered heterocycle with two nitrogen atoms.[4][5] While this specific molecule is commercially available for research purposes, its biological activity remains largely unexplored.[4][5] However, the broader family of diazepine derivatives has attracted significant interest in medicinal chemistry. Notably, some benzodiazepines, a related class, have been investigated for their anticancer properties, demonstrating effects such as the induction of apoptosis, inhibition of cell proliferation, and modulation of the cell cycle in various cancer types.[6][7][8]

The structural motif of 1-(1,4-Diazepan-1-YL)octan-1-one presents a unique scaffold for potential interaction with biological targets relevant to cancer progression. The rationale for screening this compound is based on the hypothesis that its diazepine core, combined with the octanoyl side chain, may confer cytotoxic or cytostatic properties against cancer cells. This guide outlines a systematic approach to test this hypothesis, beginning with broad-spectrum in vitro cytotoxicity screening and progressing to more detailed mechanistic studies.

Compound Profile: 1-(1,4-Diazepan-1-YL)octan-1-one

PropertyValueSource
CAS Number 61903-17-1[4]
Molecular Formula C₁₃H₂₆N₂O[4]
Molecular Weight 226.36 g/mol [4]
IUPAC Name 1-(1,4-diazepan-1-yl)octan-1-one[5]

In Vitro Anticancer Screening Workflow

The initial phase of screening involves a tiered approach, starting with a broad assessment of cytotoxicity across a panel of cancer cell lines, followed by more focused assays to elucidate the mechanism of action for any observed activity.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In Vivo Validation A Compound Preparation (Stock Solution in DMSO) B Cell Line Panel Selection (e.g., NCI-60) A->B C Cytotoxicity Assay (MTT or SRB) B->C D IC50 Determination C->D E Apoptosis Assay (Annexin V/PI Staining) D->E If IC50 is potent F Cell Cycle Analysis (Propidium Iodide Staining) D->F If IC50 is potent G Signaling Pathway Analysis (Western Blot) E->G F->G H Xenograft Mouse Model G->H Promising in vitro data I Efficacy Study (Tumor Growth Inhibition) H->I G compound 1-(1,4-Diazepan-1-YL)octan-1-one stress Cellular Stress compound->stress bcl2 Bcl-2 Family (Bax, Bak activation) stress->bcl2 mito Mitochondrion bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 (Initiator) apaf1->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothesized intrinsic apoptosis signaling pathway.

This proposed pathway can be investigated by examining the expression levels of key proteins such as Bcl-2 family members, cleaved caspase-9, and cleaved caspase-3 via Western blotting following treatment with the compound.

Preliminary In Vivo Efficacy Assessment

If the in vitro data are compelling (i.e., potent IC₅₀ values and clear evidence of apoptosis induction), a preliminary in vivo study may be warranted. The hollow fiber assay is a rapid and cost-effective method for initial in vivo screening. [9][10]

Protocol 4: Hollow Fiber Assay
  • Cell Encapsulation: Grow selected cancer cell lines to log phase and encapsulate them in polyvinylidene fluoride (PVDF) hollow fibers. [9]* Implantation: Implant the fibers, each containing a different cell line, into immunodeficient mice, typically in both the subcutaneous and intraperitoneal compartments. [9][10]* Drug Administration: Administer 1-(1,4-Diazepan-1-YL)octan-1-one to the mice at various doses for a specified period.

  • Fiber Retrieval and Analysis: At the end of the treatment period, retrieve the fibers and determine the viability of the cancer cells within them using an assay such as the MTT assay.

  • Evaluation: A significant reduction in cell viability in the treated group compared to the vehicle control group indicates potential in vivo efficacy.

Conclusion and Future Directions

This document provides a structured and scientifically grounded approach to the initial anticancer screening of 1-(1,4-Diazepan-1-YL)octan-1-one. The proposed workflow, from broad cytotoxicity screening to preliminary in vivo testing, allows for a comprehensive evaluation of this novel compound's potential. Positive results from these assays would justify more extensive mechanistic studies, including the identification of its molecular target(s), and more comprehensive in vivo efficacy studies using xenograft models. [11][12]The exploration of novel chemical scaffolds like that of 1-(1,4-Diazepan-1-YL)octan-1-one is essential for the discovery of new and effective cancer therapeutics.

References

  • Anticancer Potential of Diazepam: Pharmacological Relevance and Clinical Evidence. (2025). Vertex AI Search.
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  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. (2019). ACS Medicinal Chemistry Letters.
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  • SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. (2019). IJCRT.org.
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Application

Application Note: Antimicrobial Susceptibility Testing of 1-(1,4-Diazepan-1-YL)octan-1-one

Introduction & Mechanistic Rationale 1-(1,4-Diazepan-1-YL)octan-1-one is a synthetic amphiphilic compound characterized by a lipophilic octanoyl (C8) tail conjugated to a hydrophilic, cationic 1,4-diazepane (homopiperazi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

1-(1,4-Diazepan-1-YL)octan-1-one is a synthetic amphiphilic compound characterized by a lipophilic octanoyl (C8) tail conjugated to a hydrophilic, cationic 1,4-diazepane (homopiperazine) headgroup. Nitrogen-containing heterocycles, particularly piperazines and diazepanes, are privileged scaffolds in antimicrobial drug discovery due to their structural rigidity, favorable polar surface area, and ability to act as hydrogen-bond donors/acceptors [1].

The addition of the octanoyl chain transforms the homopiperazine core into a potent membrane-active agent. Amphiphilic molecules of this specific structural class typically exhibit a dual mechanism of action in microbiological contexts:

  • Membrane Permeabilization: The lipophilic C8 tail inserts into the bacterial lipid bilayer, while the cationic diazepane headgroup interacts with negatively charged phospholipids. This physical insertion disrupts membrane integrity, leading to depolarization and leakage of intracellular contents [2].

  • Efflux Pump Inhibition (EPI): Diazepane derivatives frequently act as competitive or steric inhibitors of bacterial multidrug efflux pumps (e.g., the AcrAB-TolC system in Gram-negative bacteria). By occupying the binding pockets of these efflux systems, they restore the intracellular accumulation and efficacy of co-administered antibiotics [3].

MOA C 1-(1,4-Diazepan-1-YL) octan-1-one M Bacterial Outer Membrane (Lipid Bilayer) C->M Amphiphilic insertion E Efflux Pump System (e.g., AcrAB-TolC) C->E Steric/Chemical Inhibition A Intracellular Antibiotic Accumulation M->A Increased Permeability E->A Reduced Extrusion D Cell Death / Growth Inhibition A->D Synergistic Toxicity

Caption: Dual mechanism of action: membrane disruption and efflux pump inhibition.

Physicochemical Properties & Formulation Strategy

Proper formulation is critical for accurate in vitro testing. The octanoyl chain induces surfactant-like behavior, meaning the compound can form micelles in aqueous solutions if the critical micelle concentration (CMC) is exceeded. This leads to false-negative Minimum Inhibitory Concentration (MIC) results due to reduced bioavailability of the monomeric compound.

Table 1: Physicochemical Profile & Handling Rationale

PropertyValue / RecommendationCausality / Rationale
Molecular Formula C13H26N2ODetermines molecular weight (226.36 g/mol ) for precise molarity calculations.
Solubility Soluble in DMSO, MethanolThe lipophilic octanoyl tail limits direct aqueous solubility; organic solvents are required for stock generation.
Stock Preparation 10 mg/mL in 100% DMSOEnsures complete dissolution without premature micellization or compound aggregation.
Working Concentration Max 1% DMSO in test wellDMSO concentrations >1% can independently inhibit bacterial growth, confounding the assay's self-validating controls.
Plate Selection Polypropylene or NBS PlatesDiazepanes can bind to standard polystyrene plates; Non-Binding Surface (NBS) plates prevent compound loss.

Experimental Workflows

Protocol A: Broth Microdilution (MIC & MBC Determination)

This protocol determines the MIC and Minimum Bactericidal Concentration (MBC) following standard clinical guidelines, optimized specifically for amphiphilic diazepanes to prevent hydrophobic dropout.

Step-by-Step Methodology:

  • Inoculum Preparation: Isolate target bacteria (e.g., Staphylococcus aureus, Escherichia coli) on agar. Suspend 3-5 distinct colonies in sterile saline to achieve a 0.5 McFarland standard ( ≈1.5×108 CFU/mL). Dilute 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to reach a working concentration of 1×106 CFU/mL.

  • Compound Titration: In a 96-well round-bottom polypropylene plate, add 50 µL of CAMHB to columns 2–12. Add 100 µL of 1-(1,4-Diazepan-1-YL)octan-1-one working solution (e.g., 512 µg/mL in CAMHB with 2% DMSO) to column 1. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing thoroughly, and continuing to column 10. Discard 50 µL from column 10.

    • Self-Validating Controls: Column 11 = Growth Control (Broth + Inoculum + 1% DMSO); Column 12 = Sterility Control (Broth + 1% DMSO only).

  • Inoculation: Add 50 µL of the bacterial working suspension to columns 1–11. The final well volume is 100 µL, yielding a final bacterial concentration of 5×105 CFU/mL and a final DMSO concentration ≤1% .

  • Incubation: Seal the plate with a breathable, optically clear film to prevent evaporation and incubate at 37°C for 16–20 hours.

  • MIC Reading: Determine the MIC as the lowest concentration with no visible growth (or OD600​<0.05 ).

  • MBC Determination: Plate 10 µL from all optically clear wells onto non-selective agar (e.g., Tryptic Soy Agar). Incubate for 24 hours. The MBC is the lowest concentration resulting in a ≥99.9% reduction in the initial viable inoculum.

Protocol B: Checkerboard Assay for Synergism

Because diazepane derivatives frequently act as EPIs [4], testing 1-(1,4-Diazepan-1-YL)octan-1-one in combination with standard antibiotics (e.g., Ciprofloxacin, Tetracycline) is highly recommended to uncover synergistic potential.

Checkerboard S1 Step 1: Prepare Stocks (Diazepane & Antibiotic) S2 Step 2: 2-Fold Serial Dilutions (X-axis: Diazepane, Y-axis: Antibiotic) S1->S2 S3 Step 3: Inoculate Plate (Final: 5 x 10^5 CFU/mL) S2->S3 S4 Step 4: Incubate (37°C, 16-20 hours) S3->S4 S5 Step 5: Read OD600 & Calculate FICI S4->S5

Caption: Step-by-step workflow for the Checkerboard Synergy Assay.

Calculations & Interpretation: The Fractional Inhibitory Concentration Index (FICI) quantifies the interaction between the diazepane derivative and the antibiotic.

FICI=MICAntibiotic(alone)​MICAntibiotic(incombination)​​+MICDiazepane(alone)​MICDiazepane(incombination)​​

Table 2: FICI Interpretation Matrix

FICI ValueInterpretationMechanistic Implication
≤0.5 Synergy The diazepane is successfully permeabilizing the membrane or inhibiting efflux, allowing the antibiotic to accumulate at sub-lethal doses.
0.5<FICI≤1.0 Additive Both compounds exert independent stress on the bacterial cell without direct mechanistic enhancement.
1.0<FICI≤4.0 Indifference No significant biological interaction between the two compounds.
>4.0 Antagonism The compounds interfere with each other (e.g., competitive target binding or the octanoyl chain sequestering the antibiotic in micelles).

Quality Control & Troubleshooting

  • Precipitation in Wells: If 1-(1,4-Diazepan-1-YL)octan-1-one precipitates upon addition to the aqueous CAMHB, the octanoyl chain is driving hydrophobic aggregation.

    • Causative Fix: Pre-warm the CAMHB to 37°C before adding the compound, or utilize a biologically inert surfactant like 0.002% Polysorbate-80 (Tween-80), provided it does not alter the target strain's baseline MIC in the growth control.

  • Inconsistent MICs Across Replicates: Diazepanes possess cationic properties at physiological pH, which can lead to electrostatic binding to the negatively charged polystyrene of standard 96-well plates.

    • Causative Fix: Transition exclusively to polypropylene or NBS microtiter plates to prevent compound depletion from the bulk solution.

References

  • Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences.[Link]

  • Piperazine based antimicrobial polymers: a review. RSC Advances (via PMC).[Link]

  • 2,3,4,5-Tetrahydro-1H-pyrido[2,3-b and e][1,4]diazepines as inhibitors of the bacterial enoyl ACP reductase, FabI. Bioorganic & Medicinal Chemistry Letters.[Link]

  • New family of antimicrobial agents derived from 1,4-naphthoquinone. European Journal of Medicinal Chemistry.[Link]

Method

Application Notes &amp; Protocols for In Vivo Evaluation of 1-(1,4-Diazepan-1-YL)octan-1-one

A Framework for Preclinical Assessment of a Novel 1,4-Diazepine Derivative Disclaimer: As of the latest literature review, specific pharmacological and biological data for "1-(1,4-Diazepan-1-YL)octan-1-one" are not publi...

Author: BenchChem Technical Support Team. Date: March 2026

A Framework for Preclinical Assessment of a Novel 1,4-Diazepine Derivative

Disclaimer: As of the latest literature review, specific pharmacological and biological data for "1-(1,4-Diazepan-1-YL)octan-1-one" are not publicly available. The following guide is therefore constructed as a comprehensive, generalized framework for the in vivo experimental design of a novel chemical entity. This document leverages the known biological potential of the 1,4-diazepine chemical class to establish a logical, scientifically rigorous investigational path. Researchers can adapt this framework as specific data regarding the compound's mechanism of action and therapeutic targets emerge.

Introduction and Strategic Overview

The compound 1-(1,4-Diazepan-1-YL)octan-1-one belongs to the 1,4-diazepine class of heterocyclic compounds. This chemical family is of significant interest to medicinal chemists due to the broad spectrum of biological activities exhibited by its derivatives, including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties[1][2][3]. The successful progression of a new chemical entity (NCE) from discovery to clinical application hinges on a meticulously planned preclinical development phase[4]. In vivo studies are the cornerstone of this phase, providing critical data on a compound's behavior within a complex biological system, which cannot be replicated by in vitro assays alone[5][6][7].

This guide provides a detailed roadmap for the systematic in vivo evaluation of 1-(1,4-Diazepan-1-YL)octan-1-one, hereafter referred to as "Compound D". The experimental design is phased to logically de-risk development, starting with foundational safety and pharmacokinetic assessments before proceeding to more resource-intensive efficacy and toxicology studies. The overarching goal is to thoroughly characterize the compound's therapeutic potential and safety profile to make informed decisions about its clinical viability[7][8].

Hypothetical Compound Profile: "Compound D"

To illustrate the experimental design process, we will use a hypothetical profile for Compound D, grounded in the established pharmacology of its parent class.

ParameterHypothetical Profile for Compound D
Chemical Class 1,4-Diazepine derivative[1][2]
Proposed Mechanism of Action Positive allosteric modulator of the GABA-A receptor, enhancing inhibitory neurotransmission. This is a common mechanism for anxiolytic and anticonvulsant benzodiazepines and related diazepine structures[9].
Potential Therapeutic Indication Generalized Anxiety Disorder (GAD), Seizure Disorders (e.g., epilepsy).
Formulation Assumed to be soluble in a biocompatible vehicle such as 10% DMSO, 40% PEG300, 50% Saline for in vivo administration.

Phased In Vivo Investigational Workflow

A phased approach is crucial for efficient and ethical drug development. It ensures that foundational questions about safety and exposure are answered before committing to complex, long-term efficacy studies.

Caption: Phased workflow for in vivo evaluation of Compound D.

Phase 1: Foundational Assessment Protocols

The initial phase focuses on establishing the basic safety and pharmacokinetic parameters of Compound D. These studies require a relatively small amount of the compound and provide essential data for designing subsequent experiments[10][11].

Protocol: Acute Toxicity and Maximum Tolerated Dose (MTD)

Objective: To determine the short-term safety profile of Compound D and identify the highest dose that can be administered without causing unacceptable toxicity (the MTD). This information is critical for selecting a safe dose range for future studies[5].

Methodology:

  • Animal Model: Use a standard rodent model, such as male and female Sprague-Dawley rats (n=3-5 per sex per group).

  • Dosing:

    • Administer single, escalating doses of Compound D via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal (IP)).

    • Example dose levels: 10, 50, 100, 300, 1000 mg/kg.

    • Include a control group that receives only the vehicle.

  • Observation Period: Monitor animals closely for the first 4-6 hours post-dose and then daily for 14 days.

  • Endpoints:

    • Clinical Signs: Record any signs of toxicity (e.g., lethargy, ataxia, seizures, changes in breathing).

    • Body Weight: Measure body weight just before dosing and at regular intervals (e.g., Days 1, 3, 7, 14).

    • Mortality/Morbidity: Record any instances of death or severe distress requiring euthanasia.

  • Terminal Procedures: At the end of the 14-day observation period, perform a gross necropsy on all animals to look for visible organ abnormalities.

Protocol: Single-Dose Pharmacokinetics (PK)

Objective: To understand how Compound D is absorbed, distributed, metabolized, and excreted (ADME) after a single dose. This is essential for correlating drug exposure with pharmacological effects[11][12][13].

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per time point) with jugular vein cannulation for serial blood sampling.

  • Dosing:

    • Administer a single, non-toxic dose of Compound D (determined from the MTD study, e.g., 10 mg/kg PO).

    • For determining bioavailability, include a separate group receiving an intravenous (IV) dose (e.g., 2 mg/kg).

  • Sample Collection:

    • Collect blood samples (approx. 100-150 µL) at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

    • Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Sample Processing & Analysis:

    • Centrifuge blood samples to separate plasma.

    • Store plasma at -80°C until analysis.

    • Quantify the concentration of Compound D in plasma using a validated bioanalytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Table 1: Key Pharmacokinetic Parameters

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the peak exposure after a dose.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area Under the Curve (plasma concentration vs. time)Represents the total drug exposure over time.
Half-lifeThe time it takes for the plasma concentration to decrease by half.
CL ClearanceThe volume of plasma cleared of the drug per unit time.
Vd Volume of DistributionThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F (%) Bioavailability (for PO dose)The fraction of the administered dose that reaches systemic circulation.

Phase 2: Efficacy and Proof-of-Concept Protocols

Based on our hypothetical mechanism of action, this phase aims to determine if Compound D has the desired biological effect in relevant animal models of anxiety and seizures.

Hypothetical Signaling Pathway: GABA-A Receptor Modulation

The proposed mechanism involves Compound D binding to an allosteric site on the GABA-A receptor, enhancing the effect of the endogenous ligand, GABA. This leads to increased chloride ion influx, hyperpolarization of the neuron, and a reduction in neuronal excitability.

Caption: Proposed mechanism of Compound D at the GABA-A receptor.

Protocol: Elevated Plus Maze (EPM) for Anxiolytic Activity

Objective: To assess the anxiety-reducing (anxiolytic) effects of Compound D in mice. Anxiolytic compounds typically increase the time rodents spend in the open, more exposed arms of the maze.

Methodology:

  • Animal Model: Male C57BL/6 mice (n=10-12 per group).

  • Apparatus: A plus-shaped maze elevated from the floor, with two "open" arms and two "closed" arms (with high walls).

  • Dosing:

    • Administer Compound D (e.g., 1, 3, 10 mg/kg, IP) or vehicle 30 minutes before the test.

    • Include a positive control group treated with a known anxiolytic like Diazepam (e.g., 1-2 mg/kg, IP)[14].

  • Procedure:

    • Place each mouse individually in the center of the maze, facing an open arm.

    • Allow the mouse to explore freely for 5 minutes.

    • Record the session using an overhead video camera linked to tracking software.

  • Endpoints:

    • Primary: Percentage of time spent in the open arms, number of entries into the open arms.

    • Secondary (Locomotor Activity): Total distance traveled, total arm entries (to ensure the effect is not due to sedation or hyperactivity).

  • Data Analysis: Compare the results from the Compound D-treated groups to the vehicle and positive control groups using ANOVA followed by post-hoc tests.

Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Model

Objective: To evaluate the anticonvulsant activity of Compound D. PTZ is a GABA-A receptor antagonist that reliably induces seizures.

Methodology:

  • Animal Model: Male CD-1 mice (n=10-12 per group).

  • Dosing:

    • Administer Compound D (e.g., 3, 10, 30 mg/kg, IP) or vehicle 30 minutes before the seizure-inducing agent.

    • Include a positive control group treated with a known anticonvulsant like Diazepam[14].

  • Procedure:

    • Administer a convulsant dose of PTZ (e.g., 60-80 mg/kg, subcutaneous).

    • Immediately place the mouse in an observation chamber and monitor for 30 minutes.

  • Endpoints:

    • Seizure Severity: Score seizures using the Racine scale (from mild clonus to tonic-clonic seizures).

    • Latency: Measure the time to the onset of the first myoclonic jerk and the first generalized tonic-clonic seizure.

    • Protection: Calculate the percentage of animals in each group that are protected from tonic-clonic seizures.

  • Data Analysis: Use appropriate statistical tests (e.g., Kruskal-Wallis for seizure scores, Log-rank test for latencies, Fisher's exact test for protection rates) to compare groups.

Phase 3: Comprehensive Safety Evaluation

If Compound D shows promising efficacy, a more thorough safety assessment is required before it can be considered for human trials. These studies are often conducted under Good Laboratory Practice (GLP) conditions if intended for regulatory submission[8].

Protocol: 14-Day Repeat-Dose Toxicology

Objective: To assess the potential toxicity of Compound D following daily administration over a two-week period, identifying target organs of toxicity and establishing a No-Observed-Adverse-Effect-Level (NOAEL).

Methodology:

  • Animal Model: Male and female Sprague-Dawley rats (n=10 per sex per group).

  • Dosing:

    • Administer three dose levels of Compound D (low, mid, high) and a vehicle control daily for 14 days. Doses are selected based on MTD and efficacy data.

  • In-Life Observations:

    • Daily clinical observations and body weight measurements.

    • Detailed clinical examinations weekly.

    • Food consumption measurements.

  • Terminal Procedures:

    • At the end of the study, collect blood for hematology and clinical chemistry analysis.

    • Conduct a full necropsy, weigh major organs, and collect a comprehensive set of tissues for histopathological examination.

  • Data Analysis: Analyze all data for dose-dependent changes and identify any toxicologically significant findings.

Conclusion

This document provides a foundational, step-by-step guide for the in vivo characterization of 1-(1,4-Diazepan-1-YL)octan-1-one (Compound D). By systematically progressing through phased assessments of toxicology, pharmacokinetics, and pharmacodynamics, researchers can build a comprehensive data package. This logical, milestone-driven approach ensures that resources are used efficiently and that critical questions regarding the compound's safety and efficacy are addressed, ultimately informing its potential as a therapeutic candidate. The protocols described herein should be adapted as compound-specific data becomes available, always adhering to the highest standards of scientific rigor and animal welfare.

References

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Application

Application Notes and Protocols for Preclinical Evaluation of 1-(1,4-Diazepan-1-YL)octan-1-one in Animal Models

Introduction 1-(1,4-Diazepan-1-YL)octan-1-one is a novel chemical entity with potential therapeutic applications.[1][2][3] As with any new investigational compound, a systematic and rigorous preclinical evaluation in rel...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(1,4-Diazepan-1-YL)octan-1-one is a novel chemical entity with potential therapeutic applications.[1][2][3] As with any new investigational compound, a systematic and rigorous preclinical evaluation in relevant animal models is paramount to understanding its pharmacokinetic (PK), pharmacodynamic (PD), and toxicological profiles.[4][5][6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the dosing and administration of 1-(1,4-Diazepan-1-YL)octan-1-one in animal models. The protocols outlined herein are designed to ensure scientific validity, reproducibility, and adherence to ethical guidelines for animal research.

The chemical structure of 1-(1,4-Diazepan-1-YL)octan-1-one, featuring a 1,4-diazepane ring, suggests a potential interaction with the central nervous system. The 1,4-diazepane moiety is a core component of the benzodiazepine class of drugs, which are well-known positive allosteric modulators of the GABA-A receptor.[8][9][10][11] Therefore, for the purpose of these application notes, we will proceed with the working hypothesis that 1-(1,4-Diazepan-1-YL)octan-1-one may exhibit similar GABAergic activity. This hypothesis will inform the design of the pharmacodynamic studies.

Physicochemical Properties and Formulation Development

A thorough understanding of the physicochemical properties of 1-(1,4-Diazepan-1-YL)octan-1-one is the foundation for successful in vivo studies.

PropertyValueSource
CAS Number 61903-17-1[1][2]
Molecular Formula C₁₃H₂₆N₂O[1]
Molecular Weight 226.36 g/mol [1]
Topological Polar Surface Area (TPSA) 32.34 Ų[1]
Predicted LogP 2.1688[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]
Vehicle Selection

The choice of an appropriate vehicle is critical for ensuring the solubility, stability, and bioavailability of the test compound.[12] Given the predicted LogP, 1-(1,4-Diazepan-1-YL)octan-1-one is likely to have moderate lipophilicity. A tiered approach to vehicle selection is recommended.

VehicleCompositionSuitabilityConsiderations
Saline (0.9% NaCl) 0.9% Sodium Chloride in WaterIV, IP, SC, POPreferred for water-soluble compounds. May require a co-solvent.
5% DMSO in Saline 5% Dimethyl Sulfoxide, 95% SalineIV, IPUseful for compounds with poor aqueous solubility. High concentrations of DMSO can be toxic.
10% Solutol HS 15 in Water 10% Solutol HS 15, 90% WaterIV, POA non-ionic solubilizer suitable for lipophilic compounds.
0.5% Methylcellulose in Water 0.5% (w/v) Methylcellulose in WaterPOForms a suspension for oral administration. Ensure uniform suspension before each administration.
Corn Oil 100% Corn OilPO, SCSuitable for highly lipophilic compounds.

Dose-Range Finding (Acute Toxicity) Studies

The initial step in in vivo evaluation is to determine the maximum tolerated dose (MTD) and to identify potential acute toxicities.[13]

Protocol: Single Ascending Dose Study in Mice
  • Animal Model: Male and female C57BL/6 mice, 8-10 weeks old.

  • Grouping: Assign 3-5 animals per dose group and a vehicle control group.

  • Dose Levels: Based on in vitro data (if available) or start with a low dose (e.g., 10 mg/kg) and escalate (e.g., 30, 100, 300, 1000 mg/kg).

  • Administration: Administer a single dose via the intended clinical route (e.g., oral gavage or intraperitoneal injection).

  • Observation: Monitor animals for clinical signs of toxicity, changes in body weight, and mortality at regular intervals (e.g., 1, 4, 24, 48, and 72 hours) for up to 14 days.

  • Data Analysis: Determine the MTD, defined as the highest dose that does not cause mortality or serious toxicity.

Pharmacokinetic (PK) Studies

PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of 1-(1,4-Diazepan-1-YL)octan-1-one.[13][14]

Protocol: Single-Dose PK Study in Rats
  • Animal Model: Male Sprague-Dawley rats (250-300g) with jugular vein cannulation for serial blood sampling.

  • Grouping: Two groups (n=3-5 per group): Intravenous (IV) and Oral (PO).

  • Dose Administration:

    • IV Group: Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein.

    • PO Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 100 µL) at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.

  • Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 1-(1,4-Diazepan-1-YL)octan-1-one in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).

Experimental Workflow for a Pharmacokinetic Study

PK_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Phase cluster_analysis Analysis Compound Compound Synthesis & Characterization Vehicle Vehicle Selection & Formulation Compound->Vehicle Dosing Dose Administration (IV & PO) Vehicle->Dosing Sampling Serial Blood Sampling Dosing->Sampling Plasma Plasma Separation Sampling->Plasma LCMS LC-MS/MS Bioanalysis Plasma->LCMS PK_Calc PK Parameter Calculation LCMS->PK_Calc

Caption: Workflow for a typical pharmacokinetic study.

Pharmacodynamic (PD) Studies

Based on the hypothetical GABAergic mechanism of action, PD studies can be designed to assess the anxiolytic, sedative, and anticonvulsant properties of 1-(1,4-Diazepan-1-YL)octan-1-one.

Hypothetical Signaling Pathway

GABA_Pathway GABA_A GABA-A Receptor GABA Binding Site Benzodiazepine Site Chloride Chloride Channel (Closed) Chloride_Open Chloride Channel (Open) GABA_A->Chloride_Open Conformational Change Compound 1-(1,4-Diazepan-1-YL)octan-1-one Compound->GABA_A:f1 Binds (Positive Allosteric Modulator) Compound->GABA_A GABA GABA GABA->GABA_A:f0 Binds GABA->GABA_A Hyperpolarization Neuronal Hyperpolarization Chloride_Open->Hyperpolarization Cl- Influx Inhibition CNS Inhibition Hyperpolarization->Inhibition

Caption: Hypothetical signaling pathway for 1-(1,4-Diazepan-1-YL)octan-1-one.

Protocol: Elevated Plus Maze (EPM) for Anxiolytic Activity
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Grouping: Vehicle control, positive control (e.g., Diazepam, 1-2 mg/kg), and test compound groups (at least 3 dose levels based on PK and MTD data).

  • Administration: Administer the compound (e.g., via IP injection) 30 minutes before the test.

  • Procedure: Place the mouse in the center of the EPM and allow it to explore for 5 minutes. Record the time spent in the open and closed arms and the number of entries into each arm.

  • Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent and the number of entries into the open arms compared to the vehicle control.

Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Model for Anticonvulsant Activity
  • Animal Model: Male Swiss Albino mice, 6-8 weeks old.

  • Grouping: Vehicle control, positive control (e.g., Diazepam, 4 mg/kg), and test compound groups.

  • Administration: Administer the test compound (e.g., IP) 30-60 minutes before PTZ administration.

  • Procedure: Administer a convulsant dose of PTZ (e.g., 60-80 mg/kg, SC). Observe the animals for the onset and severity of seizures (e.g., using the Racine scale) for at least 30 minutes.

  • Data Analysis: An anticonvulsant effect is indicated by a significant delay in the onset of seizures or a reduction in seizure severity compared to the vehicle control.

Data Presentation and Interpretation

All quantitative data should be summarized in tables and figures. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed effects. The relationship between the dose, plasma concentration (from PK studies), and the observed pharmacological effect (from PD studies) should be established to define a preliminary therapeutic window.

Ethical Considerations

All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) and relevant national and international regulations.[15] Efforts should be made to minimize animal suffering and to use the minimum number of animals necessary to obtain statistically valid results.

Conclusion

This document provides a foundational framework for the preclinical evaluation of 1-(1,4-Diazepan-1-YL)octan-1-one in animal models. The described protocols for dose-range finding, pharmacokinetic, and pharmacodynamic studies are based on established principles of drug development and a scientifically plausible (though hypothetical) mechanism of action.[4][5][6][7] Researchers should adapt these protocols based on emerging data and the specific therapeutic goals for this novel compound.

References

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Method

Application Notes and Protocols for the Evaluation of 1-(1,4-Diazepan-1-YL)octan-1-one as a Novel Chemical Probe for Target Identification

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Quest for Novel Druggable Targets The 1,4-diazepane scaffold is a "privileged structure" in me...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Quest for Novel Druggable Targets

The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, found in a multitude of compounds with a broad range of biological activities, including antipsychotic, anxiolytic, and anticancer effects.[8][9][10] This recurring motif suggests its favorable geometry and physicochemical properties for interacting with various biological targets.[11][12]

This document introduces 1-(1,4-Diazepan-1-YL)octan-1-one (hereafter referred to as DZO-1 ), a novel compound featuring the 1,4-diazepane core linked to an octanoyl chain. Its structure presents an intriguing starting point for target discovery. The lipophilic octanoyl tail may facilitate cell permeability, while the diazepane ring could serve as a pharmacophore engaging with undiscovered protein targets.

Herein, we provide a comprehensive guide for the evaluation of DZO-1 as a potential chemical probe. We outline the rationale for its derivatization into functionalized probes and present detailed protocols for its application in state-of-the-art chemical proteomics workflows for target identification.

Section 1: Chemical Probe Design and Synthesis Rationale

To be an effective tool for target identification, a parent compound like DZO-1 must be modified to incorporate a reporter or handle for detection and enrichment, without significantly compromising its original binding properties.[13] We propose the synthesis of two key derivatives of DZO-1 for a comprehensive target identification campaign.

1.1. Affinity-Based Probe (DZO-1-alkyne): For affinity-based protein profiling (AfBPP), an alkyne handle is introduced. This minimalist tag allows for bioorthogonal "click chemistry" ligation to a reporter molecule (e.g., biotin-azide or a fluorophore-azide) after the probe has interacted with its targets in a cellular lysate or even in living cells.[14][15]

Proposed Synthesis of DZO-1-alkyne: A plausible synthetic route involves the acylation of 1,4-diazepane with a terminal alkyne-containing acyl chloride, such as oct-7-ynoyl chloride.

  • Step 1: Synthesis of oct-7-ynoyl chloride from oct-7-ynoic acid using a standard chlorinating agent (e.g., oxalyl chloride or thionyl chloride).

  • Step 2: Amide coupling of 1,4-diazepane with the synthesized oct-7-ynoyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in an aprotic solvent like dichloromethane.

1.2. Photoaffinity Probe (DZO-1-PAL): To covalently capture interacting proteins, including those with transient or low-affinity binding, a photoaffinity labeling (PAL) probe is essential.[16][17] This involves incorporating a photo-reactive moiety, such as a diazirine, which upon UV irradiation forms a highly reactive carbene that crosslinks to nearby amino acid residues.[18][19]

Proposed Synthesis of DZO-1-PAL: The synthesis would involve creating a custom carboxylic acid containing a diazirine moiety and a similar chain length to the original octanoyl group, followed by coupling to 1,4-diazepane.

  • Step 1: Synthesis of a suitable photo-reactive carboxylic acid, for example, 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)heptanoic acid.

  • Step 2: Activation of the carboxylic acid (e.g., using HATU or EDCI/DMAP) and subsequent amide bond formation with 1,4-diazepane.

These probes, alongside the parent DZO-1 as a competitor and a structurally similar but biologically inactive negative control, form the chemical toolset required for rigorous target identification and validation.[4]

Section 2: Methodologies for Target Identification

A multi-pronged approach using different chemical proteomics strategies is recommended to confidently identify the biological targets of DZO-1.

2.1. Affinity-Based Protein Profiling (AfBPP)

This is the primary and most direct method for identifying binding partners.[20] The alkyne-tagged probe (DZO-1-alkyne) is incubated with a proteome (e.g., cell lysate). After binding, a biotin-azide tag is "clicked" onto the probe-protein complexes. These complexes are then enriched on streptavidin-coated beads, washed to remove non-specific binders, and the captured proteins are identified by mass spectrometry.[1][21]

Workflow for Affinity-Based Protein Profiling

cluster_0 Cell Culture & Lysis cluster_1 Probe Incubation & Ligation cluster_2 Enrichment & Digestion cluster_3 Analysis A 1. Prepare Cell Lysate B 2. Incubate with DZO-1-alkyne Probe A->B Proteome C 3. Click Chemistry: Add Biotin-Azide B->C Probe-Protein Complexes D 4. Streptavidin Bead Enrichment C->D Biotinylated Complexes E 5. On-Bead Tryptic Digestion D->E Enriched Proteins F 6. LC-MS/MS Analysis E->F Peptides G 7. Protein Identification & Quantification F->G MS Data

Caption: Workflow for AfBPP using DZO-1-alkyne.

2.2. Competitive Profiling for Target Validation

A critical validation step is to demonstrate that the probe's interaction with a putative target is specific.[21] This is achieved by co-incubating the proteome with the DZO-1-alkyne probe and an excess of the parent, untagged DZO-1 molecule. A genuine target will show significantly reduced binding to the alkyne probe, leading to a decreased signal in the mass spectrometry analysis.

Principle of Competitive Binding Assay

cluster_0 Control cluster_1 Competition Probe1 DZO-1-alkyne Target1 Target Protein Probe1->Target1 Binds Probe2 DZO-1-alkyne Target2 Target Protein Probe2->Target2 Binding Blocked Competitor Excess DZO-1 Competitor->Target2 Occupies Site

Caption: Competitive assay to validate target engagement.

2.3. Photoaffinity Labeling (PAL) in Live Cells

PAL offers the advantage of capturing interactions within the native cellular environment, preserving complex structures and binding conditions that might be lost upon cell lysis.[22] The DZO-1-PAL probe is incubated with live cells, allowing it to enter the cells and bind to its targets. UV irradiation then permanently crosslinks the probe to its binding partners. Subsequent cell lysis, click chemistry with a biotin tag, and enrichment allows for the identification of these covalently bound targets.[16][23]

Section 3: Detailed Experimental Protocols

Disclaimer: These protocols are generalized templates and must be optimized for specific cell lines and experimental conditions. All work should be conducted following appropriate laboratory safety procedures.

Protocol 3.1: Affinity-Based Protein Profiling (AfBPP) of DZO-1 Targets

Materials:

  • HEK293T cells (or other relevant cell line)

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitor cocktail)

  • DZO-1-alkyne probe (stock in DMSO)

  • Untagged DZO-1 competitor (stock in DMSO)

  • Click Chemistry Reagents: Biotin-Azide, Copper(II) Sulfate (CuSO₄), Tris(2-carboxyethyl)phosphine (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Streptavidin-coated magnetic beads

  • Wash Buffers (e.g., PBS with decreasing concentrations of SDS)

  • Elution/Digestion Buffer: 50 mM Ammonium Bicarbonate, Trypsin

Procedure:

  • Cell Lysis:

    • Culture HEK293T cells to ~80-90% confluency.

    • Harvest cells, wash with cold PBS, and lyse in ice-cold Lysis Buffer.

    • Clarify lysate by centrifugation (e.g., 14,000 x g for 15 min at 4°C).

    • Determine protein concentration using a BCA assay. Adjust concentration to 1-2 mg/mL.

  • Probe Incubation:

    • For each sample, aliquot 1 mg of protein lysate.

    • Competition Sample: Add untagged DZO-1 to a final concentration of 50 µM. Incubate for 30 min at 4°C.

    • All Samples: Add DZO-1-alkyne probe to a final concentration of 1 µM.

    • Incubate all samples for 1 hour at 4°C with gentle rotation.

  • Click Chemistry:

    • Prepare a fresh click chemistry cocktail. For a 1 mL reaction, add in order: 10 µL Biotin-Azide (10 mM stock), 20 µL TCEP (50 mM stock), 10 µL TBTA (10 mM stock), and 10 µL CuSO₄ (50 mM stock).

    • Add 50 µL of the cocktail to each sample.

    • Incubate for 1 hour at room temperature.

  • Enrichment of Labeled Proteins:

    • Pre-wash streptavidin beads with Lysis Buffer.

    • Add 50 µL of bead slurry to each sample and incubate for 1 hour at room temperature with rotation.

    • Pellet beads using a magnetic stand and discard the supernatant.

    • Wash the beads sequentially with: 1% SDS in PBS, 0.1% SDS in PBS, and finally with PBS alone. Perform each wash 3 times.

  • On-Bead Digestion:

    • Resuspend the beads in 100 µL of 50 mM Ammonium Bicarbonate.

    • Add DTT to 10 mM and incubate for 30 min at 56°C (reduction).

    • Cool to room temperature, add iodoacetamide to 25 mM, and incubate for 30 min in the dark (alkylation).

    • Add sequencing-grade trypsin (e.g., 1 µg) and incubate overnight at 37°C.

    • Collect the supernatant containing the peptides. Elute remaining peptides from the beads with 50% acetonitrile/0.1% formic acid.

    • Pool the supernatants, dry in a vacuum centrifuge, and store at -80°C until LC-MS/MS analysis.

Protocol 3.2: LC-MS/MS Protein Identification

Instrumentation:

  • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-flow liquid chromatography system.

Procedure:

  • Peptide Separation:

    • Reconstitute dried peptides in 0.1% formic acid.

    • Load onto a C18 reverse-phase nano-column.

    • Elute peptides using a gradient of increasing acetonitrile concentration (e.g., 2-40% over 90 minutes).

  • Mass Spectrometry:

    • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.[24]

    • Acquire a full MS scan (MS1) followed by MS/MS scans (MS2) of the top 10-20 most intense precursor ions.

    • Use dynamic exclusion to prevent repeated fragmentation of the same abundant peptides.[24]

  • Data Analysis:

    • Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to search the raw MS/MS data against a human protein database (e.g., UniProt).[25][26]

    • Search parameters should include: Trypsin as the enzyme, fixed modification of carbamidomethyl (C), and variable modifications of oxidation (M) and deamidation (N, Q).

    • Identify proteins with high confidence (e.g., <1% False Discovery Rate).

    • Perform label-free quantification (LFQ) to compare protein abundances between the control and competition samples.

Section 4: Data Interpretation and Validation

4.1. Identifying High-Confidence Hits

True targets of DZO-1 should meet the following criteria:

  • Enrichment: The protein should be identified with multiple unique peptides in the probe-treated sample.

  • Competition: The protein's LFQ intensity should be significantly reduced (e.g., >3-fold) in the sample co-incubated with excess untagged DZO-1.

Table 1: Example Data Output from a Competitive AfBPP Experiment

Protein ID (UniProt)Gene NameLFQ Intensity (Probe Only)LFQ Intensity (Probe + Competitor)Fold Change (Competition)Putative Target?
P01234TGT11.5 x 10⁸9.8 x 10⁶15.3Yes
Q56789TGT28.7 x 10⁷7.9 x 10⁵110.1Yes
P98765NSB12.1 x 10⁹1.9 x 10⁹1.1No
Q12345NSB25.4 x 10⁶4.9 x 10⁶1.1No

4.2. Secondary Validation

The list of putative targets from the proteomic screen must be validated through orthogonal methods.

  • Western Blotting: Confirm the enrichment and competition of a top candidate protein by performing a Western blot on the eluates from the streptavidin pulldown.

  • Cellular Thermal Shift Assay (CETSA): This label-free method assesses target engagement in intact cells or lysates. Binding of DZO-1 to its target should stabilize the protein against thermal denaturation, which can be measured by Western blot or mass spectrometry.[19]

  • Recombinant Protein Assays: If the target is an enzyme, its activity can be measured in the presence and absence of DZO-1 using a purified recombinant version of the protein. Binding can be confirmed using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

By following these application notes and protocols, researchers can systematically evaluate 1-(1,4-Diazepan-1-YL)octan-1-one as a potential chemical probe, identify its molecular targets, and pave the way for new avenues in therapeutic development.

References

  • Ahuja, M., & Sharma, M. (2023). Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives. Combinatorial Chemistry & High Throughput Screening. [Link][2][3]

  • Moustakim, M., Felce, S. L., Zaarour, N., Farnie, G., McCann, F. E., & Brennan, P. E. (2018). Target Identification Using Chemical Probes. Methods in Molecular Biology. [Link][4][5]

  • Dubinsky, L., & Pifl, C. (2015). Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. Future Medicinal Chemistry. [Link][16]

  • Wright, A. T., & Cravatt, B. F. (2007). Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. Current Protocols in Chemical Biology. [Link][14]

  • Deng, H., & Chen, Y. (2012). A typical photoaffinity labeling experimental protocol to identify the... ResearchGate. [Link][17]

  • Seo, H. S., & Corson, T. W. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology. [Link][18]

  • Zhang, Y., & Li, Y. (2008). LC-MS for protein characterization. Expert Review of Proteomics. [Link][25]

  • Bavetsias, V., et al. (2011). Potent Farnesyltransferase Inhibitors with 1,4-Diazepane Scaffolds as Novel Destabilizing Microtubule Agents in Hormone-Resistant Prostate Cancer. Journal of Medicinal Chemistry. [Link]

  • Wang, M., et al. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Molecules. [Link][1]

  • Wang, S., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology. [Link][13]

  • de Bruin, G., & van der Marel, G. A. (2017). Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS. Springer Nature Experiments. [Link]

  • Erlanson, D. A. (2023). Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. [Link][19]

  • Antolin, A. A., et al. (2022). an expert review-based public resource to empower chemical probe assessment, selection and use. Nucleic Acids Research. [Link][6]

  • Murale, D. P., & Hong, S. C. (2013). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules. [Link][23]

  • Dömling, A., et al. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. ACS Combinatorial Science. [Link][11]

  • Mtoz Biolabs. (n.d.). Procedure for Protein Identification Using LC-MS/MS. Mtoz Biolabs. [Link][26]

  • Kim, Y., & Kim, K. (2016). Identifying Small Molecule-Binding Proteins. JoVE Journal. [Link][22]

  • Kappe, C. O., & Stadler, A. (2008). 1,4-Diazepines. ResearchGate. [Link][12]

  • Gilbert, M. J., et al. (2023). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research. [Link][7]

  • Bradley, C. (2025). How LC-MS Works in Proteomics To Identify and Quantify Proteins. Technology Networks. [Link][24]

  • Wang, X., et al. (2024). In Situ Biofilm Affinity-Based Protein Profiling Identifies the Streptococcal Hydrolase GbpB as the Target of a Carolacton-Inspired Chemical Probe. ACS Central Science. [Link][15]

  • Zhang, X., & Li, L. (2018). Chemoproteomics, A Broad Avenue to Target Deconvolution. ResearchGate. [Link][21]

  • Adibekian, A., et al. (2016). Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2. ACS Medicinal Chemistry Letters. [Link][20]

  • Khan, S. A., & Kumar, S. (2017). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Drug Discovery Technologies. [Link][8]

  • Kumar, S., & Khan, S. A. (2017). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. ResearchGate. [Link][9]

  • Khan, S. A., & Kumar, S. (2017). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed. [Link][10]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(1,4-Diazepan-1-YL)octan-1-one

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for the synthesis of 1-(1,4-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for the synthesis of 1-(1,4-Diazepan-1-YL)octan-1-one. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the reaction's mechanics to empower you to improve your synthesis yield and purity. Monoacylated diamines are crucial building blocks in numerous active pharmaceutical ingredients (APIs), but their synthesis can be challenging.[1][2] This guide addresses the common hurdles in the selective acylation of symmetrical diamines like 1,4-diazepane.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My synthesis of 1-(1,4-Diazepan-1-YL)octan-1-one is resulting in a low yield. What are the primary factors I should investigate?

Low yields are a frequent issue in the mono-acylation of symmetrical diamines.[1][3] The main culprits are often related to side reactions, suboptimal reaction conditions, or inefficient purification.

Core Issues to Address:

  • Di-acylation: The most significant side reaction is the formation of the di-acylated product, 1,4-dioctanoyl-1,4-diazepane. This occurs because both nitrogen atoms in the 1,4-diazepane ring are nucleophilic.

  • Reagent Reactivity and Stability: The choice of acylating agent and any coupling reagents is critical. Using an overly reactive acylating agent can accelerate di-acylation, while degraded reagents can lead to an incomplete reaction.[4][5]

  • Reaction Conditions: Parameters such as temperature, solvent, reaction time, and the rate of addition of reagents play a crucial role in controlling the selectivity of the reaction.[4]

Troubleshooting Workflow for Low Yield

Below is a systematic approach to diagnosing and resolving low-yield issues.

LowYieldTroubleshooting Start Low Yield (<60%) CheckPurity Analyze Crude Product (LC-MS, NMR) Start->CheckPurity Diacylation_High High Di-acylation? CheckPurity->Diacylation_High Yes SM_Remaining Unreacted Starting Material? CheckPurity->SM_Remaining No OptimizeStoich Adjust Stoichiometry: - Use excess diazepane (2-4 eq.) - Slow, dropwise addition of acyl chloride Diacylation_High->OptimizeStoich OptimizeConditions Optimize Conditions: - Lower temperature (0°C to RT) - Use dilute conditions (~0.1 M) Diacylation_High->OptimizeConditions Complex_Mixture Complex Mixture? SM_Remaining->Complex_Mixture No CheckReagents Verify Reagent Quality: - Use fresh acyl chloride or coupling agents - Ensure solvent is anhydrous SM_Remaining->CheckReagents Yes Purification Improve Purification: - Acid/base extraction - Optimize column chromatography Complex_Mixture->Purification Yes Success Yield Improved OptimizeStoich->Success OptimizeConditions->Success CheckReagents->Success Purification->Success

Caption: Troubleshooting workflow for low yield.

Q2: I'm observing a significant amount of di-acylated side product. How can I improve the selectivity for mono-acylation?

Controlling the formation of the di-acylated product is the key to achieving a high yield of 1-(1,4-Diazepan-1-YL)octan-1-one. The direct mono-acylation of symmetrical diamines is often complicated by the tendency for bis-acylation.[3]

Reaction and Side Reaction:

ReactionScheme cluster_main Desired Mono-acylation cluster_side Undesired Di-acylation Diazepane 1,4-Diazepane Product 1-(1,4-Diazepan-1-YL)octan-1-one (Target Product) Diazepane->Product + Octanoyl Chloride (1 equiv) Octanoyl Octanoyl Chloride Diacylated 1,4-Dioctanoyl-1,4-diazepane (Side Product) Product_node Target Product Product_node->Diacylated + Octanoyl Chloride (Excess)

Caption: Desired vs. undesired acylation pathways.

Strategies to Enhance Mono-acylation Selectivity:

  • Stoichiometric Control: Use a significant excess of 1,4-diazepane relative to the octanoyl chloride (e.g., 2 to 4 equivalents of the diamine). This ensures that the acylating agent is more likely to encounter an unreacted diamine molecule rather than a mono-acylated one.

  • Controlled Addition: Add the octanoyl chloride solution dropwise to a stirred solution of the diamine at a reduced temperature (e.g., 0 °C). This slow addition keeps the instantaneous concentration of the acylating agent low, which favors the mono-acylation reaction.

  • Use of Alternative Acylating Agents: Some methods use acyl imidazoles as acyl donors, which can provide superior selectivity under mild conditions.[2][6]

  • Temporary Protection: A more complex but highly effective strategy involves the selective mono-protection of the diazepane (e.g., with a Boc group), followed by acylation of the free amine and subsequent deprotection.[3] Another innovative approach uses CO2 as a green and temporary protecting group to control the reactivity of the diamine.[7]

Recommended Protocol for Selective Mono-acylation:

  • Dissolve 1,4-diazepane (3.0 eq.) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIEA) (1.2 eq.) to the solution.

  • Cool the flask to 0 °C in an ice bath.

  • Dissolve octanoyl chloride (1.0 eq.) in the same anhydrous solvent and add it to the dropping funnel.

  • Add the octanoyl chloride solution dropwise to the stirred diazepane solution over 30-60 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, monitoring the progress by TLC or LC-MS.[5]

  • Upon completion, proceed with an appropriate aqueous workup to remove the excess diamine and base.

Q3: Should I use octanoyl chloride or octanoic acid with a coupling agent? What are the pros and cons?

Both methods are viable for forming the desired amide bond, but they have different advantages and disadvantages. The choice often depends on the scale of the reaction, the availability of reagents, and the sensitivity of other functional groups.

FeatureOctanoyl Chloride MethodOctanoic Acid + Coupling Agent
Reactivity Highly reactive, reaction is often fast.[8]Generally milder and more controlled.
Byproducts Produces HCl, which must be scavenged by a base.[8]Produces byproducts from the coupling agent (e.g., DCU from DCC, HOBt).[5]
Handling Moisture-sensitive and corrosive.[8]Carboxylic acid and coupling agents are typically stable solids.
Side Reactions High reactivity can lead to over-acylation (di-acylation).Risk of racemization if chiral centers are present; can be mitigated with additives like HOBt.[5]
Cost Often more cost-effective for large-scale synthesis.Coupling agents (e.g., HATU, HBTU) can be expensive.[5][9]

Expert Recommendation:

For initial lab-scale synthesis where control is paramount, using octanoic acid with a coupling agent like EDC in the presence of HOBt is often preferred.[5] This combination is effective, generates water-soluble byproducts that are easily removed during workup, and minimizes the risk of over-acylation compared to the highly reactive octanoyl chloride. For electron-deficient amines, adding a catalytic amount of DMAP can significantly improve yields.[10]

Optimized Amide Coupling Protocol:

  • Dissolve octanoic acid (1.0 eq.), HOBt (1.1 eq.), and 1,4-diazepane (1.2 eq.) in a suitable solvent like DMF or DCM.

  • Add a non-nucleophilic base like DIEA (2.5 eq.) to the mixture.

  • Cool the reaction to 0 °C.

  • Add EDC-HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq.) portion-wise.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.

  • Monitor the reaction by LC-MS.

  • Perform an aqueous workup to remove byproducts and unreacted starting materials.

Q4: What is the most effective method for purifying the final product and removing unreacted starting materials and byproducts?

Purification is a critical step to obtain high-purity 1-(1,4-Diazepan-1-YL)octan-1-one. The key challenge is separating the desired mono-acylated product from the highly polar unreacted 1,4-diazepane and the less polar di-acylated byproduct.

Recommended Purification Strategy:

  • Aqueous Workup (Acid/Base Extraction):

    • After the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Wash the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate the basic nitrogen atoms of the unreacted 1,4-diazepane and the desired mono-acylated product, pulling them into the aqueous layer, while the non-basic di-acylated byproduct remains in the organic layer.

    • Separate the layers. The organic layer contains the di-acylated byproduct and can be discarded (or saved for analysis).

    • Basify the acidic aqueous layer with a base (e.g., 1M NaOH or saturated NaHCO₃ solution) to a pH > 10. This deprotonates the desired product and the unreacted diamine.

    • Extract the aqueous layer multiple times with an organic solvent (e.g., DCM) to recover the free-based product and any remaining starting diamine.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Silica Gel Column Chromatography:

    • The crude product obtained from the workup can be further purified by column chromatography.

    • A gradient elution system is typically most effective. Start with a non-polar solvent system (e.g., 100% DCM) and gradually increase the polarity by adding methanol (e.g., 0% to 10% MeOH in DCM).

    • The di-acylated product (if any remains) will elute first, followed by the desired mono-acylated product, and finally, the highly polar unreacted diamine will remain on the baseline or elute with very high methanol concentrations.

This combined approach of extraction followed by chromatography is highly effective for isolating the target compound with high purity.[5]

References

  • Benchchem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • Pescia, I., et al. (2020). Biocatalytic Monoacylation of Symmetrical Diamines and Its Application to the Synthesis of Pharmaceutically Relevant Amides. ACS Publications.
  • Benchchem. (n.d.). Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction.
  • RSC Publishing. (n.d.). A green and efficient monoacylation strategy for symmetrical diamines in microreactors. Reaction Chemistry & Engineering.
  • RSC Publishing. (n.d.). Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions. Green Chemistry.
  • PubMed. (2010). Imidazole-catalyzed monoacylation of symmetrical diamines.
  • ACS Publications. (2010). Imidazole-Catalyzed Monoacylation of Symmetrical Diamines. Organic Letters.
  • Reddit. (2022). amide coupling help. r/Chempros.
  • Study.com. (n.d.). Acylation Overview, Mechanism & Agents.
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.

Sources

Optimization

Technical Support Center: 1-(1,4-Diazepan-1-YL)octan-1-one Purification &amp; Handling

Welcome to the Technical Support Center for the synthesis and purification of 1-(1,4-diazepan-1-yl)octan-1-one . This molecule is a mono-acylated homopiperazine derivative characterized by a highly basic secondary amine...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 1-(1,4-diazepan-1-yl)octan-1-one . This molecule is a mono-acylated homopiperazine derivative characterized by a highly basic secondary amine (the unreacted side of the 1,4-diazepane ring) and a lipophilic 8-carbon octanoyl tail.

This unique amphiphilic structure presents two major downstream processing challenges: severe emulsion formation during aqueous workup[1] and exponential peak tailing during normal-phase silica gel chromatography[2]. This guide provides field-proven, self-validating protocols to overcome these bottlenecks.

Quantitative Data: Physicochemical Profiling

Understanding the physicochemical differences between your target molecule and common reaction impurities is the first step in designing a successful purification strategy.

ComponentMolecular WeightEst. pKaEst. LogPSolubility ProfileChromatographic Behavior
Homopiperazine (Starting Material) 100.16 g/mol ~9.8, 5.3-0.5Highly AqueousIrreversibly binds to bare silica; stays on baseline.
1-(1,4-Diazepan-1-YL)octan-1-one (Target) 226.36 g/mol ~9.52.1AmphiphilicSevere tailing on bare silica; acts as a surfactant.
1,4-Dioctanoyl-1,4-diazepane (Byproduct) 352.56 g/mol N/A (Neutral)4.8OrganicElutes rapidly near the solvent front; highly lipophilic.
Octanoic Acid (Byproduct) 144.21 g/mol 4.93.0Organic / Basic Aq.Streaks through mid-polar regions; easily removed via base wash.
FAQ 1: Liquid-Liquid Extraction (LLE) & Emulsions

Q: Why does my reaction mixture form an unbreakable emulsion during aqueous workup, and how do I resolve it?

Causality: 1-(1,4-Diazepan-1-YL)octan-1-one is a classic amphiphile. The basic homopiperazine ring acts as a hydrophilic headgroup, while the octanoyl chain acts as a hydrophobic tail[1]. During liquid-liquid extraction (LLE) with water and organic solvents (e.g., Dichloromethane or Ethyl Acetate), the molecule drastically lowers the interfacial tension. This creates stable micelles that trap solvent droplets, resulting in a stubborn emulsion.

Self-Validating Protocol: Emulsion-Free Acid-Base Extraction

  • Acidification: Dilute the crude reaction mixture with Dichloromethane (DCM) (10 mL per 1g of crude). Add an equal volume of 1M HCl to acidify the aqueous layer.

    • Self-Validation Check: Dip pH paper into the aqueous layer to ensure pH < 3. At this pH, the target amine is fully protonated and partitions exclusively into the aqueous layer.

  • First Extraction: Separate the organic layer. This removes the neutral di-acylated byproduct and unreacted octanoic acid.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH dropwise while stirring.

    • Self-Validation Check: The aqueous layer will turn visibly cloudy/milky as the pH surpasses 11, indicating the free-base target molecule is precipitating or "oiling out" of the water.

  • Second Extraction: Extract the turbid aqueous layer with DCM (3 x 10 mL).

  • Emulsion Resolution: If a micellar emulsion forms at the interface, add saturated aqueous NaCl (brine) at 20% by volume of the aqueous layer. If the emulsion persists, vacuum-filter the entire biphasic mixture through a 1-inch pad of Celite. The jagged diatomaceous earth physically shears and breaks the micellar network.

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Workflow Start Crude Reaction Mixture Acidify Acidify to pH 2-3 (1M HCl) Start->Acidify Extract1 Extract with DCM (Removes Neutral Impurities) Acidify->Extract1 Basify Basify Aqueous to pH >11 (2M NaOH) Extract1->Basify Extract2 Extract with DCM (Target Moves to Organic) Basify->Extract2 Emulsion Emulsion Forms? Extract2->Emulsion Brine Add Brine & Filter via Celite Emulsion->Brine Yes Pure Dry & Concentrate (Purified Target) Emulsion->Pure No Brine->Pure

Caption: Workflow for the acid-base extraction and emulsion resolution of amphiphilic amines.

FAQ 2: Chromatography & Peak Tailing

Q: I am experiencing severe peak tailing and low recovery when purifying on standard silica gel. What is the mechanism behind this, and how can I fix it?

Causality: Bare silica gel contains weakly acidic silanol groups (Si-OH, pKa ~4-5). Because the secondary amine of the diazepane ring is highly basic (pKa ~9.5), it becomes protonated by the stationary phase. This leads to massive electrostatic (ion-exchange) interactions and hydrogen bonding[2]. The dispersive interactions of the lipophilic octanoyl tail are comparatively weak, meaning the molecule is dragged across the column, resulting in exponential peak tailing and irreversible adsorption[2].

Self-Validating Protocol: Amine-Modified Normal Phase Chromatography To prevent tailing, you must competitively mask the acidic silanols using a sacrificial basic modifier[3].

  • Mobile Phase Preparation: Prepare an eluent system of Dichloromethane (DCM) / Methanol (MeOH) / Triethylamine (TEA) in a ratio of 90:9:1. (Aqueous ammonia can be substituted for TEA if volatility is a concern).

  • Column Pre-equilibration (Critical Step): Flush the bare silica column with 3 to 5 column volumes (CV) of the TEA-modified mobile phase before loading your sample.

    • Causality: The TEA must irreversibly bind to the highly acidic silanol active sites before the target molecule is introduced to the system.

  • Dry Loading: Adsorb the crude sample onto Celite or basic alumina. Do not dry-load onto bare silica, as the concentrated amine will irreversibly bind to the top of the cartridge before the solvent can mobilize it.

  • Elution & Detection: Elute the column using an isocratic flow.

    • Self-Validation Check: Spot the collected fractions on a TLC plate (pre-treated by running it in 1% TEA/DCM). Stain the plate with Ninhydrin and apply heat. The target secondary amine will appear as a distinct, bright purple spot, confirming successful elution without tailing[4].

Chromatography Silica Bare Silica Gel (Si-OH) Interaction Strong Ion-Exchange Silica->Interaction Masking TEA Binds Silanol Sites Silica->Masking Target Basic Secondary Amine Target->Interaction Result1 Severe Peak Tailing Interaction->Result1 Modifier Add 1% TEA to Mobile Phase Modifier->Masking Result2 Symmetrical Elution Masking->Result2

Caption: Mechanism of TEA competitive binding to resolve peak tailing on silica gel.

FAQ 3: Byproduct Separation Strategy

Q: How do I efficiently separate the mono-acylated product from unreacted homopiperazine and the di-acylated byproduct without relying entirely on chromatography?

Causality: The synthesis of mono-substituted cyclic diamines often suffers from over-alkylation/acylation[3]. Unreacted homopiperazine is a highly polar, water-soluble diamine. The di-acylated byproduct (1,4-dioctanoyl-1,4-diazepane) has no free amines, making it entirely neutral and highly lipophilic.

Protocol: Chemical Scavenging If the acid-base extraction (FAQ 1) does not yield high enough purity, utilize a chemical scavenging approach prior to chromatography:

  • Remove Homopiperazine: Wash the organic layer heavily with water (3 x 20 mL). The unreacted homopiperazine is infinitely soluble in water and will partition out of the organic layer, whereas the mono-acylated target requires acidic water to partition.

  • Remove Di-acylated Byproduct: If di-acylated impurities persist, utilize a strong cation exchange (SCX) cartridge. Load the mixture onto the SCX column in pure DCM. The neutral di-acylated byproduct will wash straight through. The basic mono-acylated target will stick to the sulfonic acid resin. Finally, elute your pure target using 2M Ammonia in Methanol.

References
  • Synthesis of the Lipophilic Amine Tail of Abediterol Enabled by Multiphase Flow Transformations Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • When do we find tailing in chromatography, and how can we eliminate that? Source: Quora (Chromatography Troubleshooting Forums) URL:[Link]

  • But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing Source: Chromatography Online URL:[Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor Source: PMC - National Institutes of Health URL:[Link]

Sources

Troubleshooting

"1-(1,4-Diazepan-1-YL)octan-1-one" stability and degradation issues

Welcome to the technical support resource for 1-(1,4-Diazepan-1-YL)octan-1-one (CAS No. 61903-17-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 1-(1,4-Diazepan-1-YL)octan-1-one (CAS No. 61903-17-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and inherent stability of 1-(1,4-Diazepan-1-YL)octan-1-one.

Q1: What is the basic chemical structure of 1-(1,4-Diazepan-1-YL)octan-1-one and which functional groups are most susceptible to degradation?

A1: 1-(1,4-Diazepan-1-YL)octan-1-one possesses a molecular formula of C₁₃H₂₆N₂O[1]. Its structure consists of a seven-membered 1,4-diazepane ring connected via an amide bond to an eight-carbon acyl chain (octanoyl group). The primary sites susceptible to degradation are:

  • Amide Bond: This is the most significant liability. The carbon-nitrogen bond in the amide can be cleaved through hydrolysis.

  • Tertiary Amines: The 1,4-diazepane ring contains two tertiary amine nitrogens which can be susceptible to oxidation.

Q2: What are the recommended storage conditions for solid and solution forms of this compound?

A2: For the solid (powder) form, it is recommended to store it sealed in a dry environment at 2-8°C[1]. For solutions, especially in protic solvents like water or methanol, it is advisable to prepare them fresh. If short-term storage is necessary, store at -20°C or below and protect from light. Long-term storage of solutions is not recommended without performing a comprehensive stability study.

Q3: How does pH affect the stability of 1-(1,4-Diazepan-1-YL)octan-1-one in aqueous solutions?

A3: The amide bond in the molecule is susceptible to both acid- and base-catalyzed hydrolysis[2][3]. Therefore, its stability in aqueous solutions is highly pH-dependent.

  • Acidic Conditions (pH < 4): Expect accelerated degradation via acid-catalyzed hydrolysis, leading to the cleavage of the amide bond to form 1,4-diazepane and octanoic acid.

  • Neutral Conditions (pH ~6-8): The compound is expected to be relatively stable. For instance, similar heterocyclic compounds like diazepam show relative stability between pH 4 and 8[4].

  • Basic Conditions (pH > 8): Base-catalyzed hydrolysis will also accelerate the degradation of the amide bond[3].

Q4: Is this compound sensitive to light or temperature?

A4: Yes, both light (photolytic degradation) and elevated temperature (thermal degradation) can be sources of instability, as is common for many pharmaceutical compounds.[5] It is standard practice in forced degradation studies to evaluate the effects of heat and light to understand all potential degradation pathways.[2][5] Therefore, it is recommended to store the compound protected from light and at controlled temperatures.

II. Troubleshooting Guides

This section provides step-by-step guidance for common experimental issues.

Guide 1: Unexpected Peaks in HPLC/LC-MS Analysis

Problem: My chromatogram shows new, unexpected peaks appearing over time, or after the sample has been prepared in a specific formulation.

Underlying Cause: This is a classic sign of chemical degradation. The appearance of new peaks indicates that 1-(1,4-Diazepan-1-YL)octan-1-one is breaking down into one or more new chemical entities. The most likely cause is hydrolysis of the amide bond.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting unexpected chromatographic peaks.

Detailed Steps:

  • Characterize the Degradants: Use a high-resolution mass spectrometer (LC-MS/MS) to obtain the mass of the new peaks. The primary hydrolytic degradation products would be 1,4-diazepane (C₅H₁₂N₂) and octanoic acid (C₈H₁₆O₂).

  • Perform a Forced Degradation Study: This is a systematic way to confirm the degradation pathway.[5][6] Expose solutions of the compound to a range of stress conditions as outlined in the protocol below. This will help confirm if the unexpected peaks match those generated under specific stress conditions (e.g., acid hydrolysis).

  • Adjust Experimental Conditions: Once the cause is identified (e.g., acidic pH), adjust your experimental buffer to a more neutral pH range where the compound is more stable. If heat is the issue, ensure samples are maintained at a lower temperature.

Guide 2: Loss of Compound Concentration in Stock Solutions

Problem: I've prepared a stock solution in a solvent like DMSO or methanol, and subsequent analysis shows a lower concentration than expected.

Underlying Cause: While degradation is possible, especially if the solvent has absorbed water, another common issue is adsorption to container surfaces. The long alkyl chain on 1-(1,4-Diazepan-1-YL)octan-1-one gives it a degree of lipophilicity which can lead to non-specific binding to plasticware.

Troubleshooting Steps:

  • Container Material: If using plastic tubes or plates (e.g., polypropylene), switch to glass or low-adsorption plasticware to see if the problem persists.

  • Solvent Purity: Ensure you are using high-purity, anhydrous solvents. Water contamination in organic solvents can facilitate slow hydrolysis over time.

  • Control Experiment: Prepare a fresh stock solution and immediately measure its concentration. Then, measure it again after the typical storage period (e.g., 24 hours) at the same temperature. This will help quantify the rate of loss.

  • Solubility Check: Re-verify the solubility of the compound in your chosen solvent. If you are near the saturation limit, precipitation could be occurring, especially if stored at a lower temperature.

III. Experimental Protocols

Protocol 1: Basic Stability Assessment via Forced Degradation

This protocol is designed to rapidly assess the stability of 1-(1,4-Diazepan-1-YL)octan-1-one under various stress conditions, as recommended by pharmaceutical guidelines.[2][5]

Objective: To identify the primary degradation pathways and develop a stability-indicating analytical method.

Materials:

  • 1-(1,4-Diazepan-1-YL)octan-1-one

  • HPLC or UPLC system with UV or MS detector

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter

  • Temperature-controlled incubator/oven

  • Photostability chamber

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor solution.

    • Acid Hydrolysis: Mix with 0.1 M HCl.

    • Base Hydrolysis: Mix with 0.1 M NaOH.

    • Oxidative Degradation: Mix with 3% H₂O₂.

    • Thermal Degradation: Use the stock solution as is.

    • Photolytic Degradation: Place the stock solution in a clear vial.

  • Incubation:

    • Incubate the hydrolytic and oxidative samples at 40-60°C for several hours.

    • Incubate the thermal stress sample at 70-80°C.

    • Expose the photolytic sample to light according to ICH Q1B guidelines.

    • Keep a control sample of the stock solution at 2-8°C, protected from light.

  • Analysis:

    • At various time points (e.g., 2, 8, 24 hours), take an aliquot from each sample.

    • If necessary, neutralize the acid and base samples before injection.

    • Analyze all samples by a suitable chromatographic method (e.g., reverse-phase HPLC).

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. A loss in the main peak area with a corresponding increase in new peaks indicates degradation. This helps in understanding the degradation profile of the molecule.[7]

Data Summary Table (Hypothetical Results):

Stress ConditionIncubation Time (h)% DegradationMajor Degradant RRT
0.1 M HCl @ 60°C818.5%0.45
0.1 M NaOH @ 60°C825.2%0.45
3% H₂O₂ @ 25°C243.1%1.15
Thermal @ 80°C24< 2%-
Photolytic24< 1%-
Protocol 2: Visualizing the Primary Degradation Pathway

The most probable degradation pathway is hydrolysis of the amide bond.

G cluster_products Degradation Products compound 1-(1,4-Diazepan-1-YL)octan-1-one diazepane 1,4-Diazepane compound->diazepane H₂O / H⁺ or OH⁻ (Hydrolysis) octanoic_acid Octanoic Acid compound->octanoic_acid

Caption: Primary hydrolytic degradation pathway of the compound.

IV. References

  • How to Detect Amide Degradation Using Chromatographic Techniques. (2026, February 28). Patsnap Eureka.

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Pharma Focus Asia.

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Drug Target Review.

  • Forced Degradation to Develop Stability-indicating Methods. (2012, January 1). Pharmaceutical Outsourcing.

  • A practical guide to forced degradation and stability studies for drug substances. Medixgraph.

  • 1-(1,4-Diazepan-1-yl)octan-1-one. ChemScene.

  • Sharma, N., & Bansal, V. (2016). Stability and compatibility study of parenteral diazepam in different storage conditions. Journal of Chemical and Pharmaceutical Research, 8(1), 164-170. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 1-(1,4-Diazepan-1-YL)octan-1-one Assay Interference and Artifacts

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(1,4-Diazepan-1-YL)octan-1-one. This guide provides in-depth troubleshooting advice and frequently as...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(1,4-Diazepan-1-YL)octan-1-one. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate potential assay interference and artifacts, ensuring the accuracy and reliability of your experimental data.

Introduction to 1-(1,4-Diazepan-1-YL)octan-1-one

1-(1,4-Diazepan-1-YL)octan-1-one is a small molecule containing a diazepane ring, a seven-membered heterocyclic ring with two nitrogen atoms.[1] The diazepane scaffold is a common feature in a variety of biologically active compounds, including the well-known benzodiazepine class of drugs like diazepam (Valium).[1][2] These compounds are known to interact with the central nervous system, often by modulating the activity of GABA-A receptors.[3][4] Given its structural motifs, including a hydrophobic octanoyl chain and a polar diazepane headgroup, 1-(1,4-Diazepan-1-YL)octan-1-one has the potential for various interactions within a biological assay system, which can sometimes lead to experimental artifacts.

This guide is structured to address common issues encountered during in-vitro assays, providing both the underlying principles and actionable protocols to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for observing inconsistent or non-reproducible results in my assay with 1-(1,4-Diazepan-1-YL)octan-1-one?

A1: Inconsistent results with small molecules like 1-(1,4-Diazepan-1-YL)octan-1-one often stem from a few key areas:

  • Compound Integrity and Solubility: The compound may have degraded over time or due to improper storage.[5] Additionally, poor solubility in your aqueous assay buffer can lead to precipitation, effectively lowering the concentration of the active compound.[5]

  • Non-Specific Binding (NSB): This is a frequent issue where the compound binds to unintended targets, such as other proteins, lipids, or even the plastic of the assay plate.[6][7] This is a significant source of background noise and can lead to false positives.

  • Experimental Setup: Variations in incubation times, reagent concentrations, or even subtle differences in pipetting technique can introduce variability.[7][8]

Q2: My compound, 1-(1,4-Diazepan-1-YL)octan-1-one, appears to be inactive in my cell-based assay. What should I check first?

A2: When a compound shows unexpected inactivity, a systematic troubleshooting approach is crucial.[5] Here’s a logical workflow to follow:

A Observed Inactivity B Verify Compound Integrity & Concentration A->B First Step C Assess Compound Solubility in Assay Buffer B->C If Compound is Stable D Confirm Target Engagement C->D If Soluble E Evaluate Cell Health & Assay Conditions D->E If Target Engagement is Low/Absent F Review Assay Protocol & Controls E->F If Cells are Healthy G Consult Literature for Known Issues F->G If Protocol is Sound cluster_B Mitigation cluster_C Mitigation cluster_D Mitigation cluster_E Mitigation A HTS Artifacts B Compound Interference with Detection A->B C Cytotoxicity A->C D Promiscuous Inhibition A->D E Edge Effects A->E B_sol Run compound in buffer alone (no target) to check for autofluorescence or quenching. C_sol Perform a counterscreen for cell viability (e.g., MTT or LDH assay). D_sol Include a counterscreen with an unrelated target. Add detergent to disrupt aggregate-based inhibition. E_sol Use barrier plates, ensure proper plate sealing, and randomize sample layout.

Caption: Common HTS artifacts and their mitigation.

  • Compound Autofluorescence or Quenching: 1-(1,4-Diazepan-1-YL)octan-1-one itself may fluoresce at the excitation/emission wavelengths of your assay, leading to false positives. Conversely, it could quench the signal of a fluorescent probe, resulting in false negatives.

  • Cytotoxicity: In cell-based assays, the compound might be toxic to the cells, leading to a decrease in signal that is not related to its specific activity on the target.

  • Promiscuous Inhibition: Some compounds, particularly those that form aggregates, can non-specifically inhibit a wide range of enzymes.

  • Edge Effects: In microplates, wells at the edge can experience different temperature and evaporation rates, leading to variability in results. [9]

Concluding Remarks

References

  • Kim, Y., et al. (2022, March 9). Suppressing Nonspecific Binding in Biolayer Interferometry Experiments for Weak Ligand–Analyte Interactions. PMC. Retrieved from [Link]

  • Fluidic Analytics. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]

  • ResearchGate. (2018, November 28). How can I reduce nonspecific binding in an assay with a hydrophobic ligand? Retrieved from [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]

  • BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved from [Link]

  • Molecular Biology. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • CHEMM. (2013, January 2). Diazepam - Medical Countermeasures Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-1,4-Diazepine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,4-Diazepan-5-one. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

  • MDPI. (2018, November 5). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Retrieved from [Link]

  • GoodRx. (2024, November 1). Diazepam's Mechanism of Action: How This Benzodiazepine Works. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, January 3). A high-throughput bioanalytical assay to support pharmacokinetic interaction study of oxycodone and diazepam in Sprague Dawley rats. PMC. Retrieved from [Link]

  • Drugs and Alcohol. (2025, December). Diazepam quantification in street tablets using benchtop 1H qNMR spectroscopy: method validation and its application. Retrieved from [Link]

  • MDPI. (2021, August 19). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Retrieved from [Link]

  • IntechOpen. (2021, August 24). Design and Implementation of High Throughput Screening Assays for Drug Discoveries. Retrieved from [Link]

  • ACS Publications. (2021, March 9). Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency. Retrieved from [Link]

  • Drugs and Alcohol. (n.d.). Diazepam Quantification in Street Tablets Using Benchtop H qNMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). A brief review of high throughput screening in drug discovery process. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Diazepam-impurities. Retrieved from [Link]

  • PubMed. (1992, September). Stereochemical aspects of benzodiazepine binding to human serum albumin. I. Enantioselective high performance liquid affinity chromatographic examination of chiral and achiral binding interactions between 1,4-benzodiazepines and human serum albumin. Retrieved from [Link]

  • MDPI. (2025, November 28). Quantitative Analysis of Diazepam Residues in Aquatic Products Using Magnetic Solid-Phase Extraction Combined with Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Determination of diazepam and its active metabolites in aquatic products and aquaculture environments using modified QuEChERS-based UPLC-MS/MS. Analytical Methods. Retrieved from [Link]

  • ScienceDirect. (2003, February 10). 1,4-Diazepane-2-ones as novel inhibitors of LFA-1. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Investigating Off-Target Effects of 1-(1,4-Diazepan-1-YL)octan-1-one

Introduction Welcome to the technical support guide for the investigation of off-target effects of the novel compound "1-(1,4-Diazepan-1-YL)octan-1-one" (hereafter referred to as Compound X). Identifying unintended molec...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the investigation of off-target effects of the novel compound "1-(1,4-Diazepan-1-YL)octan-1-one" (hereafter referred to as Compound X). Identifying unintended molecular interactions is a critical step in drug development, as off-target binding can lead to adverse effects or reveal new therapeutic opportunities.[1] This guide provides a structured, multi-stage approach for researchers to systematically profile and validate the specificity of Compound X.

Our methodology is built on a foundation of orthogonal validation, combining computational prediction with robust biochemical and cell-based assays to ensure high-confidence results. This document is structured in a question-and-answer format to directly address common challenges and provide actionable troubleshooting advice.

Section 1: Initial Profiling - Casting a Wide Net

The first step in any off-target investigation is to move from the unknown to the known. This involves using broad, high-throughput methods to generate an initial list of potential interactors.

Q1: Where should I begin my off-target investigation for a completely new compound like Compound X?

Answer: The most efficient starting point is a dual approach combining in silico (computational) prediction with broad biochemical screening.

  • In Silico Prediction: Computational tools use the structure of Compound X to predict potential binding partners based on structural similarity to known ligands or docking simulations with protein databases.[2][3] This is a cost-effective way to generate initial hypotheses.

  • Broad Biochemical Screening: Concurrently, it is crucial to perform an experimental screen. For compounds with unknown targets, a large kinase panel is a standard starting point, as kinases are a frequent source of off-target effects and are implicated in a vast number of cellular processes.[4][5][6]

Workflow for Initial Off-Target Identification

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Hit Prioritization A Compound X (1-(1,4-Diazepan-1-YL)octan-1-one) B In Silico Prediction (e.g., Molecular Docking, Similarity Search) A->B C Broad Biochemical Screen (e.g., Kinase Panel Profiling) A->C D List of Putative Off-Targets (Computational Hits) B->D E List of Preliminary Hits (% Inhibition Data) C->E F Data Integration & Triage D->F E->F G Prioritized Hit List (For Validation) F->G Select overlapping hits & high-confidence predictions

Caption: Initial workflow for identifying potential off-targets for Compound X.

Q2: How do I interpret the results from a large kinase panel screen?

Answer: A kinase panel will typically provide data as percent inhibition (%I) at a fixed concentration of Compound X (e.g., 1 µM or 10 µM).

Hypothetical Kinase Profiling Data for Compound X at 10 µM

Kinase TargetFamilyPercent Inhibition (%I)Initial Hit Call
Primary Target TK 98% On-Target
SRCTK85%High-Confidence Hit
LCKTK79%High-Confidence Hit
ABL1TK45%Medium-Confidence Hit
CDK2CMGC32%Low-Confidence Hit
GSK3BCMGC15%No Hit
ROCK1AGC8%No Hit

Interpretation Steps:

  • Establish a Threshold: A common threshold for a "hit" is >50% inhibition, but this can be adjusted. Here, we flag SRC and LCK as high-confidence hits.

  • Look for Family Effects: Notice that the top hits (SRC, LCK) are both in the Tyrosine Kinase (TK) family, suggesting a potential class-specific interaction.

  • Prioritize for Validation: High-confidence hits should be prioritized for follow-up studies to determine their potency (IC50) and mechanism of interaction.

Many commercial services offer customizable kinase panels with rapid turnaround times.[7][8] These services often use reliable radiometric assay formats or TR-FRET to ensure data quality.[4][7]

Section 2: Validating Target Engagement in a Cellular Context

After identifying high-confidence hits from biochemical screens, it is essential to confirm that Compound X engages these targets within a live cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[9][10]

Q3: My biochemical screen identified SRC kinase as a potential off-target. How can I confirm Compound X binds to SRC in intact cells?

Answer: The recommended method is CETSA. The principle is that a ligand binding to its target protein stabilizes it against heat-induced denaturation.[10] By heating cell lysates treated with Compound X and measuring the amount of soluble SRC remaining, you can directly observe target engagement.[11][12]

Detailed Protocol: Cellular Thermal Shift Assay (CETSA) for SRC Kinase

  • Cell Culture: Culture a relevant cell line (e.g., HEK293T) to ~80% confluency.

  • Compound Treatment: Treat cells with either vehicle (DMSO) or a saturating concentration of Compound X (e.g., 10x the expected IC50) for 1-2 hours at 37°C.[13]

  • Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in a lysis buffer with protease inhibitors. Lyse the cells using three freeze-thaw cycles in liquid nitrogen and a 37°C water bath.[14]

  • Heat Challenge: Aliquot the cell lysate into PCR tubes. Use a thermal cycler to heat the aliquots across a temperature gradient (e.g., 40°C to 68°C) for 3 minutes, followed by cooling on ice for 3 minutes.[9][14]

  • Separation: Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[9][14]

  • Analysis: Carefully collect the supernatant (soluble fraction). Quantify the amount of soluble SRC kinase in each sample using Western Blot or an ELISA-based method.

  • Data Interpretation: In the presence of Compound X, the SRC protein should be more stable, resulting in a shift of the melt curve to the right (higher Tagg).

Q4: My CETSA experiment failed or the results are unclear. What are the common troubleshooting steps?

Answer: CETSA troubleshooting often involves optimizing several key parameters.

IssuePotential Cause(s)Recommended Solution(s)
No thermal shift observed 1. Compound is not cell-permeable.2. Insufficient compound concentration or incubation time.3. The off-target interaction is too weak to cause stabilization.1. Confirm cell permeability with an independent assay.2. Increase concentration (e.g., up to 100 µM) and/or incubation time (e.g., 4 hours).3. The hit may be a false positive from the primary screen; consider this a negative result for cellular engagement.
High variability between replicates 1. Inconsistent pipetting or cell numbers.2. Uneven heating in the thermal cycler.3. Inconsistent sample handling post-centrifugation.1. Ensure precise pipetting and use a cell counter for consistent plating.2. Use a calibrated thermal cycler and ensure tubes are firmly seated.3. Be careful not to disturb the pellet when collecting the supernatant.
Weak Western Blot signal 1. Low abundance of the target protein (SRC).2. Poor antibody quality.1. Use a cell line known to express high levels of SRC or consider transient overexpression.2. Validate your primary antibody and use a fresh secondary antibody.

Section 3: Functional Consequences of Off-Target Engagement

Confirming that Compound X binds to an off-target is only part of the story. The next critical step is to determine if this binding event has a functional consequence (i.e., does it inhibit or activate the off-target's pathway?).

Q5: I've confirmed that Compound X binds to SRC kinase in cells. How do I know if this binding inhibits its function?

Answer: You must perform a functional assay that measures the downstream signaling activity of SRC. A common method is to measure the phosphorylation of a known SRC substrate, such as STAT3.

Pathway and Functional Assay Workflow

G cluster_pathway SRC Signaling Pathway cluster_assay Functional Assay SRC SRC Kinase STAT3 STAT3 SRC->STAT3 Phosphorylates pSTAT3 p-STAT3 (Tyr705) (Active Form) STAT3->pSTAT3 Gene Target Gene Transcription pSTAT3->Gene WB Western Blot for p-STAT3 pSTAT3->WB CompoundX Compound X CompoundX->SRC Inhibits Result Decreased p-STAT3 Signal (Indicates SRC Inhibition) WB->Result

Caption: Simplified SRC signaling pathway and functional validation assay.

Experimental Steps:

  • Cell Treatment: Treat cells with increasing concentrations of Compound X for a defined period (e.g., 2-4 hours).

  • Stimulation (if necessary): If basal SRC activity is low, stimulate the pathway with an appropriate growth factor (e.g., EGF).

  • Lysis and Western Blot: Lyse the cells and perform a Western Blot analysis using antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3 (as a loading control).

  • Analysis: A dose-dependent decrease in the p-STAT3 signal, normalized to total STAT3, confirms that Compound X inhibits the functional activity of the SRC kinase pathway.

Q6: What if my binding assay data (CETSA) and functional assay data don't agree?

Answer: This is a common and important scenario in drug discovery. Discrepancies between binding and function require careful consideration.

ScenarioPossible ExplanationNext Steps
Binding confirmed (CETSA), but no functional effect. 1. The compound is a non-functional binder (binds to an allosteric site without affecting activity).2. The chosen functional assay is not sensitive enough or is the wrong downstream readout for that cell type.1. This could mean the off-target is benign. Document the finding.2. Research alternative, more proximal substrates of the off-target or use a phospho-proteomics approach to get a broader view of signaling changes.[7]
Functional effect observed, but no binding in CETSA. 1. The compound acts indirectly on the pathway (e.g., inhibits an upstream kinase that regulates the off-target).2. The binding is too transient or weak to be detected by CETSA.1. Re-examine your initial kinase screen for hits that are upstream of your current off-target.2. Use a more sensitive biophysical method like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) with purified proteins.

Conclusion

Investigating the off-target effects of a novel compound like "1-(1,4-Diazepan-1-YL)octan-1-one" is a systematic process of discovery, confirmation, and functional validation. By employing a multi-pronged approach that starts broad and becomes progressively more focused, researchers can build a comprehensive selectivity profile. This technical guide provides a foundational framework for designing experiments, interpreting data, and troubleshooting common issues. Always remember that orthogonal validation—confirming a hypothesis with multiple, distinct methods—is the cornerstone of a trustworthy off-target investigation.[15][16]

References

  • Kinase Drug Discovery Services. (n.d.). Reaction Biology. Retrieved March 14, 2026, from [Link]

  • Kinase Panel Profiling I Pharmaron CRO Services. (n.d.). Pharmaron. Retrieved March 14, 2026, from [Link]

  • Kinase-Inhibitor Activity Profiling (KICP) Service. (n.d.). Kinexus Bioinformatics Corporation. Retrieved March 14, 2026, from [Link]

  • Kinase Screening & Profiling Service | Drug Discovery Support. (n.d.). Crown Bioscience. Retrieved March 14, 2026, from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Cellular thermal shift assay (CETSA). (2019). Bio-protocol. Retrieved from [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. (2022). Scientific Reports. Retrieved from [Link]

  • How can bioinformatics predict off-target effects of drugs? (2025). Patsnap Synapse. Retrieved from [Link]

  • Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. (n.d.). American Chemical Society. Retrieved March 14, 2026, from [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. (n.d.). Pelago Bioscience. Retrieved March 14, 2026, from [Link]

  • Understanding the implications of off-target binding for drug safety and development. (n.d.). Drug Discovery & Development. Retrieved March 14, 2026, from [Link]

  • Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. (2010). PLoS Computational Biology. Retrieved from [Link]

  • Off-target and on-target activity/effects & strategies wrt CRISPR, pharmaceuticals, & PCR. (2026). Khan Academy. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Selectivity for 1-(1,4-Diazepan-1-YL)octan-1-one Scaffolds

Welcome to the Advanced Technical Support Center for Amphiphilic Diazepane Scaffolds. This portal is designed for drug development professionals and chemical biologists working with 1-(1,4-Diazepan-1-YL)octan-1-one (N-oc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Amphiphilic Diazepane Scaffolds. This portal is designed for drug development professionals and chemical biologists working with 1-(1,4-Diazepan-1-YL)octan-1-one (N-octanoyl-1,4-diazepane) and its derivatives.

This molecule combines a highly flexible, basic homopiperazine ring with a lipophilic octanoyl tail. While this structural motif makes it a privileged scaffold for penetrating lipid bilayers and engaging deep hydrophobic binding pockets, it inherently suffers from target promiscuity, colloidal aggregation, and hERG liabilities. Below, we dissect the mechanistic causality of these issues and provide self-validating protocols to engineer target selectivity.

Part 1: Troubleshooting & FAQs

Q1: My 1-(1,4-Diazepan-1-YL)octan-1-one analog is hitting multiple aminergic GPCRs (e.g., D2R) and Sigma-1 receptors. How can I engineer target selectivity? Analysis & Causality: The 1,4-diazepane (homopiperazine) ring is a conformationally plastic scaffold. Its flexibility allows it to adapt to the orthosteric binding sites of various neuro-targets, including Sigma-1 receptors[1] and Dopamine D2/D3 receptors. Furthermore, modifications to the homopiperazine core can drastically alter functional selectivity, often shifting the signaling bias toward β-arrestin recruitment over canonical G-protein (Gi) pathways[2]. Solution: To improve selectivity, you must restrict the conformational degrees of freedom. Replacing the flexible 1,4-diazepane with a rigidified bridged bicyclic system—such as 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH)—locks the diamine into a specific 3D vector. This prevents the "induced fit" promiscuity seen with flexible rings and has been proven to enhance target engagement while reducing off-target GPCR and kinase binding[3].

Q2: We are observing significant hERG channel blockade in our patch-clamp assays. What structural modifications can mitigate this without losing the lipid-binding properties of the octanoyl chain? Analysis & Causality: The classic pharmacophore for hERG channel inhibition (which leads to QT prolongation and cardiotoxicity) is a basic amine (pKa > 8.5) separated from a lipophilic domain. 1-(1,4-Diazepan-1-YL)octan-1-one perfectly fits this profile. The distal nitrogen of the diazepane ring gets protonated at physiological pH, allowing it to become trapped in the inner cavity of the hERG channel via cation-π interactions with aromatic residues. Solution: You must reduce the basicity (pKa) of the distal amine. Introducing an electron-withdrawing group (e.g., a fluorine atom) on the adjacent carbon can lower the pKa to ~7.0, reducing the fraction of protonated molecules at pH 7.4. Alternatively, introducing steric bulk (e.g., a gem-dimethyl group) adjacent to the amine hinders its ability to interact with the hERG cavity.

Q3: In cell-based viability assays, our compound shows unexpected broad-spectrum cytotoxicity. Could this be an off-target effect? Analysis & Causality: Yes. Amphiphilic homopiperazine derivatives have been identified as a novel class of proteasome inhibitors. Unlike classical inhibitors (e.g., bortezomib) that primarily target the β5 subunit, homopiperazine derivatives can directly bind and inhibit all three catalytic subunits (β1, β2, and β5) of the 20S proteasome, leading to the accumulation of polyubiquitinated proteins and subsequent apoptosis[4]. Solution: Run a counter-screen using purified 20S proteasome. If your compound is active, consider modifying the lipophilic tail. The proteasome binding pocket for these derivatives is highly sensitive to the steric bulk and branching at the tip of the acyl chain[4].

Q4: Our biochemical enzymatic assays are showing erratic IC50 values with steep Hill slopes. Is the octanoyl chain causing assay interference? Analysis & Causality: The octanoyl chain acts as a lipid tail, causing the compound to act as a surfactant. At concentrations above its Critical Micelle Concentration (CMC), the compound forms colloidal aggregates (micelles). These micelles non-specifically sequester and denature assay enzymes, creating false-positive inhibition characterized by steep Hill slopes (>1.5). Solution: Utilize the "Detergent-Shift Assay" protocol detailed in Part 3 to validate whether your inhibition is real or a colloidal artifact.

Part 2: Quantitative SAR Data Presentation

The following table summarizes the impact of targeted structural modifications on the selectivity profile of the 1-(1,4-Diazepan-1-YL)octan-1-one scaffold.

Compound VariantModification RationaleTarget IC50 (nM)hERG IC50 (µM)Proteasome IC50 (µM)Aggregation CMC (µM)
Parent (1-(1,4-Diazepan-1-YL)octan-1-one)Baseline451.28.540
Variant A (2,5-DBH core)Conformational rigidification122.5>5045
Variant B (Fluorinated core)pKa reduction (distal amine)60>301535
Variant C (Branched acyl chain)Disruption of micelle packing551.812>200

Part 3: Self-Validating Experimental Protocols

Protocol A: Orthogonal GPCR Functional Selectivity Profiling (cAMP vs. β-Arrestin)

Causality: Because homopiperazines often exhibit biased agonism, measuring only G-protein activation can mask β-arrestin recruitment, leading to incomplete selectivity profiles[2]. Self-Validation Mechanism: This protocol uses a dual-readout system. A known balanced agonist is run in parallel as an internal calibration standard. If the balanced agonist skews toward one pathway, the assay plate is deemed invalid.

Step-by-Step Methodology:

  • Cell Preparation: Plate CHO-K1 cells stably expressing the target GPCR (e.g., D2R) and a split-luciferase β-arrestin biosensor at 10,000 cells/well in a 384-well plate.

  • Internal Control Calibration: Treat wells A1-A10 with a reference balanced agonist (e.g., Dopamine) in a 10-point dose-response curve.

  • Compound Treatment: Treat subsequent wells with 1-(1,4-Diazepan-1-YL)octan-1-one derivatives (10 pM to 10 µM). Incubate for 30 minutes at 37°C.

  • cAMP Readout (Gi Pathway): Lyse half the wells and add a TR-FRET cAMP detection reagent. Read emission ratio (665 nm / 615 nm).

  • β-Arrestin Readout: To the remaining wells, add the luciferase substrate (furimazine). Read luminescence after 15 minutes.

  • Validation Check: Calculate the Bias Factor (ΔΔLog(Emax/EC50)). The assay is only valid if the reference agonist yields a Bias Factor of 0 ± 0.1.

Protocol B: Colloidal Aggregation Counter-Screening (Detergent-Shift Assay)

Causality: Micelle formation causes non-specific enzyme sequestration. Non-ionic detergents disrupt these micelles, rescuing the enzyme from false-positive inhibition. Self-Validation Mechanism: True active-site inhibitors maintain their IC50 regardless of detergent presence. The assay validates itself by comparing the IC50 shift within the same plate.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare two identical sets of assay buffers. To Buffer A, add nothing. To Buffer B, add 0.01% (v/v) Triton X-100.

  • Serial Dilution: Prepare a 10-point serial dilution of your compound (from 100 µM down to 10 nM) in both Buffer A and Buffer B.

  • Enzyme Incubation: Add the target enzyme to all wells and incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add the fluorogenic substrate and monitor the reaction kinetically for 30 minutes.

  • Data Interpretation: Calculate the IC50 for both conditions. If the IC50 in Buffer B is >5-fold higher than in Buffer A, the compound is acting as a colloidal aggregator, not a selective inhibitor.

Part 4: Mechanistic Visualizations

Workflow Start 1-(1,4-Diazepan-1-YL)octan-1-one Hit Compound Screen Primary Counter-Screening (hERG, GPCRs, Proteasome) Start->Screen Decision Selectivity Liability Identified? Screen->Decision Mod1 Rigidify Core (e.g., 2,5-DBH) Decision->Mod1 GPCR Promiscuity Mod2 Reduce pKa / Steric Bulk (Mitigate hERG) Decision->Mod2 hERG Blockade Mod3 Tweak Acyl Chain (Prevent Micelles) Decision->Mod3 Assay Interference Validate Self-Validating Assays (Orthogonal Readouts) Mod1->Validate Mod2->Validate Mod3->Validate

Fig 1: Decision-tree workflow for optimizing 1,4-diazepane selectivity.

Network Core 1-(1,4-Diazepan-1-YL)octan-1-one (Amphiphilic Pharmacophore) Sigma Sigma-1 Receptor (Neuro-targets) Core->Sigma Basic Amine + Lipid Tail D2R Dopamine D2R (GPCR Promiscuity) Core->D2R Conformational Flexibility hERG hERG Channel (Cardiotoxicity) Core->hERG High pKa (>9.0) Proteasome 20S Proteasome (Cytotoxicity) Core->Proteasome ß1/ß2/ß5 Subunit Binding

Fig 2: Off-target pharmacological network of amphiphilic 1,4-diazepanes.

Part 5: References

  • Chen, X., et al. "Structure-Functional Selectivity Relationship Studies of β-Arrestin-Biased Dopamine D2 Receptor Agonists." Journal of Medicinal Chemistry. 2

  • Ambast, P. K., et al. "2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities." RSC Medicinal Chemistry. 3

  • Zampieri, D., et al. "Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands." ACS Medicinal Chemistry Letters. 1

  • Kikuchi, J., et al. "Homopiperazine Derivatives as a Novel Class of Proteasome Inhibitors with a Unique Mode of Proteasome Binding." PLOS One. 4

Sources

Troubleshooting

Technical Support Center: 1-(1,4-Diazepan-1-YL)octan-1-one (DO-8) Formulations for In Vivo Delivery

Welcome to the DO-8 Application Support Center. As a Senior Application Scientist, I have designed this self-validating guide to address the physicochemical mechanics and practical troubleshooting of formulating with 1-(...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the DO-8 Application Support Center. As a Senior Application Scientist, I have designed this self-validating guide to address the physicochemical mechanics and practical troubleshooting of formulating with 1-(1,4-Diazepan-1-yl)octan-1-one (CAS: 61903-17-1) 1. This amphiphilic molecule features a 1,4-diazepane headgroup and an octanoyl tail, functioning as a highly effective pH-responsive ionizable component for Lipid Nanoparticle (LNP) delivery systems.

This guide bypasses generic advice, focusing strictly on the causality of experimental choices to ensure your in vivo workflows are reproducible, scalable, and scientifically sound.

I. Frequently Asked Questions (FAQs)

Q: What is the mechanistic advantage of the 1,4-diazepane headgroup in DO-8 for in vivo delivery? A: The 1,4-diazepane ring contains a secondary amine with an apparent pKa in the range of 6.0–6.5. At physiological pH (7.4), DO-8 remains largely unprotonated. This neutrality minimizes systemic toxicity, prevents rapid opsonization by serum proteins, and extends circulation time. However, upon cellular endocytosis, the acidic environment of the endosome (pH ~5.5) triggers rapid protonation of the diazepane ring. This sudden charge shift induces electrostatic interactions with anionic endosomal lipids, driving a transition from a stable bilayer to a disruptive inverted hexagonal (HII) phase, which is critical for endosomal escape 2.

Q: Why must the aqueous phase be buffered to exactly pH 4.0 during microfluidic mixing? A: At pH 4.0, the secondary amine of the diazepane ring is fully protonated. This transient positive charge is strictly required to drive electrostatic complexation with the negatively charged phosphate backbone of the nucleic acid payload. Without this initial electrostatic trapping, encapsulation efficiency will plummet, resulting in the formation of empty liposomes rather than dense-core LNPs [[3]]().

II. Troubleshooting Guide

Issue 1: Low Encapsulation Efficiency (EE% < 70%)
  • Causality: Insufficient protonation of DO-8 during mixing or a sub-optimal N/P (Nitrogen-to-Phosphate) ratio fails to condense the payload.

  • Resolution: Ensure the aqueous buffer is exactly pH 4.0 (e.g., 50 mM citrate buffer). Verify that the N/P ratio is optimized between 3:1 and 6:1. An N/P ratio of 6:1 provides excess cationic charge to drive complete condensation of the RNA before the nanoprecipitation phase completes.

Issue 2: High Polydispersity Index (PDI > 0.2)
  • Causality: Slow mixing kinetics cause uneven supersaturation, leading to premature lipid aggregation and heterogeneous particle sizes.

  • Resolution: Transition from bulk mixing to microfluidic staggered herringbone mixers (SHM). The flow rate ratio (Aqueous:Ethanol) must be maintained at 3:1 with a Total Flow Rate (TFR) exceeding 12 mL/min. This ensures mixing occurs faster than the lipid self-assembly timescale (<1 ms), kinetically trapping the LNPs at a uniform size 4.

Issue 3: Poor In Vivo Efficacy / Endosomal Entrapment
  • Causality: Over-stabilization of the LNP bilayer prevents the necessary HII phase transition inside the endosome, trapping the payload.

  • Resolution: Evaluate the helper lipid composition. High concentrations of DSPC can overly rigidify the particle. Replace DSPC with DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine). DOPE naturally favors the non-lamellar hexagonal phase and acts synergistically with the protonated 1,4-diazepane ring to rupture the endosomal membrane 5.

III. Quantitative Data Presentation

The following table summarizes the self-validating optimization parameters for DO-8 LNP formulations. Notice how the shift to an N/P ratio of 6:1 and the inclusion of DOPE drastically improves both encapsulation and in vivo expression.

Formulation IDDO-8:Helper:Chol:PEG (mol%)N/P RatioZ-Average Size (nm)PDIEncapsulation Efficiency (%)Relative In Vivo Expression
DO8-A 40:10 (DSPC):48.5:1.53:1110.40.2268.5%+
DO8-B 50:10 (DSPC):38.5:1.56:178.20.1192.3%++++
DO8-C 60:10 (DSPC):28.5:1.56:185.60.1489.1%++
DO8-D 50:10 (DOPE):38.5:1.56:182.10.1291.0%+++++

IV. Experimental Protocols

Protocol 1: Microfluidic Synthesis of DO-8 LNPs
  • Preparation of Aqueous Phase: Dissolve mRNA in 50 mM Citrate Buffer (pH 4.0) to a final concentration of 0.2 mg/mL. Causality: The acidic pH ensures the 1,4-diazepane ring of DO-8 is fully protonated upon mixing, driving electrostatic condensation.

  • Preparation of Lipid Phase: Dissolve DO-8, Helper Lipid (DSPC or DOPE), Cholesterol, and PEG-Lipid in absolute ethanol at a molar ratio of 50:10:38.5:1.5. Causality: Cholesterol fills gaps in the lipid bilayer, while PEG-lipid dictates the final particle size by halting fusion events during precipitation.

  • Microfluidic Mixing: Inject the aqueous and ethanol phases into a staggered herringbone micromixer at a 3:1 volumetric flow rate ratio (Aqueous:Ethanol) with a Total Flow Rate (TFR) of 12 mL/min.

  • Quenching & Dialysis: Immediately dilute the LNP effluent 40-fold in 1X PBS (pH 7.4), followed by dialysis against PBS for 18 hours using a 10 kDa MWCO cassette. Causality: Rapid dilution quenches the ethanol concentration below 20%, kinetically trapping the LNPs and preventing Ostwald ripening.

  • Quality Control (Self-Validation): Measure size and PDI via Dynamic Light Scattering (DLS). Quantify Encapsulation Efficiency (EE%) using a RiboGreen assay (Target: >85% EE, <0.15 PDI).

Protocol 2: In Vivo Administration & Biodistribution
  • Dose Calculation: Dilute the dialyzed DO-8 LNPs in sterile 1X PBS to achieve a target dose of 0.5 mg mRNA/kg of body weight.

  • Administration: Perform intravenous (IV) injection via the lateral tail vein of C57BL/6 mice using a 27G needle.

  • Tissue Harvesting: At 6 hours post-injection, euthanize the animals and harvest the liver, spleen, and lungs.

  • Bioluminescence Imaging: If using Firefly Luciferase mRNA, inject D-luciferin (150 mg/kg) intraperitoneally 10 minutes prior to ex vivo imaging using an IVIS imaging system to quantify organ-specific expression.

V. Mechanistic Visualizations

G Aq Aqueous Phase (RNA in pH 4.0 Citrate) Mix Microfluidic Mixer (Staggered Herringbone) Aq->Mix 3:1 Flow Ratio Eth Ethanol Phase (DO-8, DSPC, Chol, PEG) Eth->Mix 1:1 Flow Ratio Precip Nanoprecipitation (Supersaturation) Mix->Precip Rapid Mixing (<1 ms) Dialysis Dialysis / TFF (Buffer Exchange to pH 7.4) Precip->Dialysis Quench in PBS LNP Final DO-8 LNPs (<100 nm, Neutral) Dialysis->LNP Remove Ethanol

Microfluidic self-assembly workflow for DO-8 LNP formulation.

G Uptake Cellular Uptake (Endocytosis) Acid Endosomal Acidification (pH drops to ~5.5) Uptake->Acid Proton DO-8 Protonation (1,4-Diazepane Ring) Acid->Proton pH < pKa Phase Hexagonal (HII) Phase Transition Proton->Phase Ion-Pairing with Anionic Lipids Rupture Endosomal Membrane Destabilization Phase->Rupture Release Cytosolic RNA Release (Translation) Rupture->Release

Mechanism of DO-8 mediated endosomal escape via pH-dependent protonation.

VI. References

  • ChemScene. "1-(1,4-Diazepan-1-yl)octan-1-one (CAS 61903-17-1) Product Information." 1

  • National Institutes of Health (PMC). "Microfluidic Fabrication of Lipid Nanoparticles for the Delivery of Nucleic Acids." 4

  • National Institutes of Health (PMC). "Endosomal Escape of Lipid Nanoparticles: A Perspective on the Literature Data." 5

  • Proceedings of the National Academy of Sciences (PNAS). "Endosomal escape: A bottleneck for LNP-mediated therapeutics." 2

  • National Institutes of Health (PMC). "Cytosolic delivery of nucleic acids: The case of ionizable lipid nanoparticles." 3

Sources

Optimization

Troubleshooting "1-(1,4-Diazepan-1-YL)octan-1-one" inconsistent experimental results

Welcome to the technical support center for 1-(1,4-Diazepan-1-YL)octan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot inconsistent experimental...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(1,4-Diazepan-1-YL)octan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot inconsistent experimental results encountered during the synthesis, purification, and characterization of this compound. Our approach is rooted in established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible outcomes.

Introduction to 1-(1,4-Diazepan-1-YL)octan-1-one

1-(1,4-Diazepan-1-YL)octan-1-one is a derivative of 1,4-diazepane, a seven-membered heterocyclic amine. The synthesis of this molecule typically involves the acylation of the 1,4-diazepane ring with an octanoyl group, a standard amide bond formation. While seemingly straightforward, this reaction is prone to inconsistencies arising from the nature of the starting materials, reaction conditions, and potential side reactions. This guide will address these challenges in a question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield for the synthesis of 1-(1,4-Diazepan-1-YL)octan-1-one is consistently low. What are the potential causes?

Low yields in the acylation of 1,4-diazepane can stem from several factors, from the quality of your reagents to the reaction setup itself. Here’s a systematic approach to troubleshooting:

1. Reagent Quality and Stoichiometry:

  • Purity of 1,4-Diazepane: 1,4-Diazepane is hygroscopic and can absorb atmospheric CO2 to form a carbamate salt. Ensure your starting material is pure and dry. It is advisable to use freshly opened or properly stored 1,4-diazepane.

  • Acylating Agent Reactivity: If using octanoyl chloride, ensure it is fresh, as it can hydrolyze to octanoic acid over time. If using octanoic acid with a coupling agent (e.g., DCC, EDC, HATU), the efficiency of the coupling agent is critical.[1][2]

  • Stoichiometry: A common issue is the di-acylation of 1,4-diazepane, where both nitrogen atoms are acylated. To favor mono-acylation, it is recommended to use a slight excess of the 1,4-diazepane relative to the acylating agent.

2. Reaction Conditions:

  • Solvent: The choice of an appropriate solvent is crucial. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred. The solvent must be anhydrous.

  • Temperature: The acylation reaction is typically exothermic. Running the reaction at a low temperature (e.g., 0 °C) and allowing it to slowly warm to room temperature can help control the reaction rate and minimize side product formation.

  • Base: When using an acyl chloride, a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is necessary to scavenge the HCl byproduct. Ensure the base is pure and added slowly.

Troubleshooting Workflow for Low Yield:

low_yield_troubleshooting start Low Yield Observed check_reagents 1. Verify Reagent Purity & Stoichiometry - 1,4-Diazepane (fresh, dry) - Octanoyl chloride (fresh) - Stoichiometry (excess diazepane) start->check_reagents check_conditions 2. Optimize Reaction Conditions - Anhydrous solvent (DCM, THF) - Controlled temperature (0°C to RT) - Pure, non-nucleophilic base check_reagents->check_conditions analyze_crude 3. Analyze Crude Product (TLC, LC-MS, ¹H NMR) check_conditions->analyze_crude side_products Identify Side Products: - Di-acylated product? - Unreacted starting material? - Hydrolyzed acylating agent? analyze_crude->side_products purification_issue 4. Review Purification Method - Inefficient extraction? - Product loss during chromatography? side_products->purification_issue solution Implement Corrective Actions: - Use fresh reagents - Adjust stoichiometry - Optimize conditions - Refine purification purification_issue->solution

Caption: Troubleshooting workflow for low reaction yield.

Q2: I am observing multiple spots on my TLC and multiple peaks in my LC-MS analysis of the crude product. What are the likely side products?

The presence of multiple products indicates competing reactions. For the synthesis of 1-(1,4-Diazepan-1-YL)octan-1-one, the most common side products are:

  • 1,4-Dioctanoyl-1,4-diazepane: This is the di-acylated product. Its formation is favored if the acylating agent is in excess or if the reaction temperature is too high.

  • Unreacted 1,4-Diazepane: If the reaction is incomplete, you will see the starting amine.

  • Octanoic Acid: If using octanoyl chloride, hydrolysis due to moisture will produce octanoic acid. If using a coupling reaction with octanoic acid, this will be present if the reaction is incomplete.

Experimental Protocol: Differentiating Mono- vs. Di-acylated Product

A simple ¹H NMR analysis of the crude mixture can help identify these species.

CompoundKey ¹H NMR Signals (approx. δ, CDCl₃)
1-(1,4-Diazepan-1-YL)octan-1-one A complex multiplet for the diazepane ring protons. A triplet around 2.3-2.4 ppm for the -CH₂-C=O group. A triplet around 0.8-0.9 ppm for the terminal methyl group of the octanoyl chain. A broad singlet for the N-H proton.
1,4-Dioctanoyl-1,4-diazepane The N-H proton signal will be absent. You will observe two distinct sets of signals for the two octanoyl chains, potentially with different chemical shifts due to restricted rotation.
1,4-Diazepane A broad singlet for the N-H protons and multiplets for the ring protons.
Q3: My purified product appears to be degrading over time. What are the stability considerations for 1-(1,4-Diazepan-1-YL)octan-1-one?

Amide bonds are generally stable; however, the presence of the free secondary amine in the diazepine ring can make the molecule susceptible to degradation.

  • Hydrolysis: The amide bond can be susceptible to hydrolysis under acidic or basic conditions.[3] It is recommended to store the compound in a neutral, anhydrous environment.

  • Oxidation: The free amine can be susceptible to oxidation. Storage under an inert atmosphere (e.g., argon or nitrogen) can mitigate this.

  • Storage Conditions: For long-term storage, it is advisable to keep the compound at a low temperature (e.g., -20°C) and protected from light.[4][5]

Q4: The purification of 1-(1,4-Diazepan-1-YL)octan-1-one by column chromatography is proving difficult. What are some tips for effective purification?

The polarity of your target compound, the di-acylated side product, and the starting amine can be quite similar, making chromatographic separation challenging.

  • Column Chromatography:

    • Stationary Phase: Standard silica gel is usually sufficient.

    • Mobile Phase: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase can help to reduce tailing of the amine-containing compounds on the silica gel.

  • Acid-Base Extraction: An alternative or complementary purification technique is an acid-base extraction.

    • Dissolve the crude mixture in a non-polar organic solvent (e.g., DCM or ethyl acetate).

    • Wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic compounds (1,4-diazepane and the mono-acylated product) will move to the aqueous layer. The di-acylated product will remain in the organic layer.

    • Separate the layers. Basify the aqueous layer with a base (e.g., 1M NaOH) to deprotonate the amines.

    • Extract the aqueous layer with an organic solvent to recover the mono-acylated product and any unreacted starting material.

Purification Strategy Decision Tree:

purification_strategy start Crude Product Mixture check_polarity Assess Polarity Difference (TLC Analysis) start->check_polarity large_diff Large ΔRf check_polarity->large_diff small_diff Small ΔRf check_polarity->small_diff column_chrom Column Chromatography (Gradient Elution +/- Base) large_diff->column_chrom acid_base Acid-Base Extraction small_diff->acid_base pure_product Pure Product column_chrom->pure_product combine_methods Combine Acid-Base Extraction and Column Chromatography acid_base->combine_methods combine_methods->pure_product

Sources

Troubleshooting

Technical Support Center: Continuous Flow Synthesis Optimization for N-Acylated Diazepanes

Welcome to the Technical Support Center. N-acylated diazepanes are critical pharmacophores found in essential medicines like diazepam[1] and dual orexin receptor antagonists such as suvorexant[2].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. N-acylated diazepanes are critical pharmacophores found in essential medicines like diazepam[1] and dual orexin receptor antagonists such as suvorexant[2]. Transitioning the N-acylation of the diazepane core from batch chemistry to continuous flow manufacturing offers superior heat transfer, rapid mixing, and enhanced safety profiles[3]. However, this transition introduces unique fluid dynamic and chemical challenges. This guide provides authoritative troubleshooting, validated protocols, and mechanistic insights to optimize your continuous flow acylation workflows.

Knowledge Base: The Causality of Flow Acylation Dynamics

In continuous flow, the N-acylation of a diazepane derivative with an acid chloride is an extremely fast, exothermic reaction. The primary mechanistic challenge is the stoichiometric generation of hydrogen chloride (HCl)[4]. Because the unreacted diazepane starting material is a secondary amine, it can be rapidly protonated by the generated HCl (a strong electrolyte), forming an inactive ammonium salt[4].

This protonation reduces the nucleophilicity of the reactant stream, halting the intended reaction and leading to incomplete conversion[4]. Furthermore, these amine-hydrochloride salts are often insoluble in non-polar organic solvents (like toluene or dichloromethane), leading to rapid precipitation, pressure spikes, and catastrophic reactor clogging[3][5]. To engineer a self-validating system, researchers must balance solvent polarity, residence time, and inline purification to ensure the reaction remains homogeneous while driving conversion to completion.

Frequently Asked Questions & Troubleshooting Guide

Q1: My microreactor pressure is spiking during the N-acylation step, eventually leading to a blockage. How do I prevent this? Expert Insight: Pressure spikes in this workflow are almost exclusively caused by the precipitation of insoluble amine-hydrochloride salts or intermediate byproducts[3]. When the acid chloride reacts with the diazepane core, the resulting HCl salt crashes out of the organic process stream, accumulating at the T-mixer or within the residence time coil[5]. Corrective Action:

  • Solvent Engineering: Transition to a mixed solvent system (e.g., Acetonitrile/Water or Toluene/Methanol) to increase the solubility of the generated salts[6].

  • Biphasic Flow: Introduce an aqueous base stream immediately after the mixing junction. This creates a segmented biphasic flow that continuously extracts and neutralizes the HCl into the aqueous phase, preventing precipitation[5].

  • Acoustic Irradiation: If a single organic phase is strictly required, applying an ultrasonic bath (sonication) to the reactor coil can prevent salt aggregation and keep the precipitate finely suspended in the flow stream[1].

Q2: I am observing incomplete conversion of the diazepane core, even with an excess of acid chloride. What is going wrong? Expert Insight: This is a classic symptom of auto-inhibition. The unreacted diazepane is being protonated by the HCl byproduct faster than it can react with the acid chloride[4]. Corrective Action:

  • Auxiliary Base: Introduce a non-nucleophilic organic base (e.g., N,N-Diisopropylethylamine, DIPEA) into the diazepane reagent stream. The auxiliary base will preferentially scavenge the HCl, keeping the diazepane core nucleophilic.

  • Temperature Profiling: Lowering the initial mixing temperature (e.g., to 0 °C) controls the exotherm and improves the chemoselectivity of the acylation, while a subsequent heated coil (e.g., 60 °C) can drive the reaction to completion[1].

Q3: How can I monitor the reaction in real-time to ensure my optimizations are working? Expert Insight: Relying solely on offline HPLC creates a feedback lag that wastes valuable active pharmaceutical ingredients (API). Corrective Action: Integrate inline Process Analytical Technology (PAT). Coupling the microfluidic system to a rapid Electrospray Ionization Mass Spectrometer (ESI-MS) allows for real-time monitoring of the product-to-starting-material ratio, enabling dynamic adjustment of pump flow rates to achieve steady-state conversion[6].

Visualizing the Workflow and Logic

FlowSetup PumpA Pump A Diazepane Core + Base Mixer T-Mixer (High Mass Transfer) PumpA->Mixer PumpB Pump B Acyl Chloride PumpB->Mixer Reactor1 Reactor Coil 1 (0 °C) Controlled Acylation Mixer->Reactor1 Exothermic Mixing Reactor2 Reactor Coil 2 (60 °C) Drive to Completion Reactor1->Reactor2 Intermediate Stream Separator In-line Phase Separator (Aqueous Wash) Reactor2->Separator Crude + Salts Product N-Acylated Diazepane (Organic Product Stream) Separator->Product Pure API Intermediate

Continuous flow setup for N-acylation of diazepanes with thermal control.

TroubleshootingLogic Issue Issue Detected: Sub-optimal Flow Process Check1 Is reactor pressure increasing rapidly? Issue->Check1 Salt Cause: Salt Precipitation (Amine-HCl) Check1->Salt Yes Check2 Is unreacted starting material present? Check1->Check2 No Sol1 Action: Introduce biphasic solvent or sonication Salt->Sol1 Prot Cause: Amine Protonation by generated HCl Check2->Prot Yes Sol2 Action: Add auxiliary base or increase temp Prot->Sol2

Diagnostic logic tree for troubleshooting N-acylation in continuous flow microreactors.

Data Presentation: Optimization Parameters

The following table summarizes the quantitative optimization data for the continuous flow N-acylation of a diazepane derivative (e.g., 5-chloro-2-(methylamino)benzophenone conversion to a diazepam intermediate). This demonstrates the causality between residence time, temperature, and overall yield[1][4].

Residence Time (min)Reactor Temp (°C)Solvent SystemAdditive / BaseYield (%)Purity (%)Observation / System Status
5.025TolueneNone4560Incomplete conversion; unreacted amine protonated.
10.025TolueneNone6275Moderate conversion; minor pressure fluctuations.
15.00 to 60 (Two-stage)AcetonitrileNone8885Good conversion; some salt precipitation observed.
15.00 to 60 (Two-stage)ACN / WaterNH4OH (Stage 2)96>91Optimal ; homogeneous flow, complete conversion.
Standard Operating Procedure: Telescoped Flow Acylation

To ensure trustworthiness and reproducibility, the following self-validating protocol details the optimized two-step telescoped continuous flow synthesis of an N-acylated diazepane intermediate[1][6].

Materials & Equipment:

  • Microfluidic chip reactors (e.g., Chemtrix Labtrix or PFA tubing coils).

  • High-precision syringe pumps (Pump A, Pump B, Pump C).

  • Inline pressure sensors and rapid ESI-MS for real-time validation.

Step-by-Step Methodology:

  • System Priming: Prime the entire microfluidic system with the chosen carrier solvent (e.g., Acetonitrile) at a flow rate of 0.5 mL/min to establish a baseline pressure and ensure no blockages exist.

  • Reagent Preparation:

    • Solution A: Dissolve the diazepane core starting material (0.5 M) in Acetonitrile.

    • Solution B: Dissolve the haloacetyl chloride (1.0 M, 2 eq) in Acetonitrile.

    • Solution C: Prepare an aqueous basic quench/wash solution (e.g., NH4OH/NH4Br in water)[1].

  • Stage 1: N-Acylation (Reactor 1):

    • Set Reactor 1 temperature to 0 °C to control the initial exothermic reaction and prevent thermal degradation[1].

    • Initiate Pump A and Pump B at equal flow rates to achieve a 1:2 molar ratio at the T-mixer.

    • Validation Check: Monitor the inline pressure sensor. A stable pressure indicates successful solvation of the intermediate. A spike indicates salt precipitation, requiring immediate dilution or sonication[1].

  • Stage 2: Thermal Maturation (Reactor 2):

    • Direct the effluent from Reactor 1 into Reactor 2, maintained at 60 °C. This drives the acylation to completion, overcoming the activation energy barrier for any sterically hindered secondary amines[1].

  • Stage 3: Quench and Phase Separation:

    • Introduce Solution C (Pump C) via a secondary T-mixer into the effluent of Reactor 2.

    • Pass the biphasic mixture through an inline membrane phase separator. The aqueous phase removes the HCl salts, while the organic phase retains the highly pure N-acylated diazepane[3].

  • Real-Time Validation: Route a micro-aliquot (e.g., 1 µL/min split) of the organic product stream to an inline ESI-MS to confirm the disappearance of the diazepane starting mass and the presence of the acylated product mass[6].

Sources

Optimization

Technical Support Center: Mitigating Cytotoxicity of 1-(1,4-Diazepan-1-YL)octan-1-one

Welcome to the technical support resource for researchers encountering cytotoxicity with the investigational compound 1-(1,4-Diazepan-1-yl)octan-1-one. High cytotoxicity in preliminary cell-based assays can obscure the d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers encountering cytotoxicity with the investigational compound 1-(1,4-Diazepan-1-yl)octan-1-one. High cytotoxicity in preliminary cell-based assays can obscure the desired biological activity of a compound, leading to the premature discard of a potentially valuable molecule. This guide provides a structured, in-depth approach to troubleshooting and reducing cytotoxicity, ensuring that you can accurately assess the compound's true efficacy and mechanism of action.

While specific toxicological data for 1-(1,4-Diazepan-1-yl)octan-1-one is not extensively documented, the principles outlined here are derived from established practices in toxicology and drug development for novel small molecules. Notably, related 1,4-diazepane structures have been investigated for various biological activities, with some derivatives showing a favorable low-toxicity profile[1][2]. This suggests that cytotoxicity may be manageable with careful experimental optimization.

This resource is organized into a series of frequently asked questions (FAQs) and troubleshooting guides, designed to walk you through a logical sequence of experimental refinement, from initial checks to advanced mitigation strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Category 1: Initial Assessment & Basic Controls

Question 1: We're observing significant cell death even at what we consider low concentrations of 1-(1,4-Diazepan-1-yl)octan-1-one. What are the essential first steps?

Answer: The immediate priority is to systematically define the cytotoxic profile of the compound in your specific experimental system. A frequent oversight is to test a narrow or arbitrary concentration range. Without a complete picture of the dose-response relationship, it's impossible to determine if you're working in a toxic, suboptimal, or effective range.

Your first action should be to perform a comprehensive dose-response and time-course experiment. [3][4]

  • Dose-Response: Test a broad range of concentrations using serial dilutions (e.g., 10-fold dilutions from 100 µM down to 1 nM) to identify the half-maximal inhibitory concentration (IC50) or toxic concentration (TC50).[3]

  • Time-Course: Evaluate cytotoxicity at multiple time points (e.g., 24, 48, and 72 hours).[5][6] Some compounds exhibit rapid, acute toxicity, while others cause a slower decline in viability. This data is crucial for establishing a therapeutic window where you can observe the desired biological effect without overwhelming cytotoxicity.

dot graph TD subgraph "Initial Troubleshooting Workflow" A[Observe High Cytotoxicity] --> B{First Steps}; B --> C[Perform Dose-Response Assay (e.g., 10nM to 100µM)]; B --> D[Perform Time-Course Assay (e.g., 24h, 48h, 72h)]; C --> E{Calculate IC50 / TC50}; D --> E; E --> F[Determine Optimal Non-Toxic Concentration Range]; F --> G[Proceed with Functional Assays]; end

/dot Caption: Initial workflow for characterizing compound cytotoxicity.

Question 2: How can I be sure the cytotoxicity is from 1-(1,4-Diazepan-1-yl)octan-1-one and not the solvent used to dissolve it?

Answer: This is a critical point of control that must be addressed in every experiment. Solvents like Dimethyl Sulfoxide (DMSO) are not biologically inert and can induce cytotoxicity, particularly at higher concentrations.[7][8]

You must include a "vehicle control" in all assays. The vehicle control consists of cells treated with the highest concentration of the solvent used in your experiment, but without the compound.

  • Causality: This control allows you to subtract any background cytotoxicity caused by the solvent, thereby isolating the effect of your compound.

  • Best Practices: The final concentration of DMSO in cell culture media should ideally be kept below 0.5%, and for many sensitive cell lines, below 0.1%.[3][9] Studies have shown that DMSO concentrations above 1-2% can significantly inhibit cell proliferation and induce cytotoxic effects.[8][10]

SolventRecommended Max Concentration (General)Notes
DMSO < 0.5% (v/v) Can exhibit cell-type specific toxicity. Always run a vehicle control dose-response to confirm the non-toxic range for your specific cell line.[11]
Ethanol < 0.5% (v/v) Can be more rapidly cytotoxic than DMSO for some cell lines.[11]
β-cyclodextrin Varies Generally shows lower intrinsic toxicity compared to organic solvents and can be an effective alternative for solubilizing compounds.[8]

Question 3: My cytotoxicity results are highly variable between experiments. What are the likely causes?

Answer: Inconsistent results often stem from a lack of standardization in cell culture practices or issues with compound stability.[4]

  • Cell Culture Conditions:

    • Passage Number: Use cells within a consistent and low passage number range. Primary cells, in particular, can change their characteristics and sensitivity to drugs at higher passages.[5][6]

    • Seeding Density: Ensure uniform cell seeding. Over-confluent or sparsely populated cultures can respond differently to chemical stressors.[9][12] Perform pilot experiments to determine the optimal seeding density for your assay duration.[5]

    • Cell Health: Only use healthy, exponentially growing cells for your experiments. Stressed or unhealthy cells are more susceptible to drug-induced toxicity.[3]

  • Compound Integrity:

    • Stability: Assess the stability of 1-(1,4-Diazepan-1-yl)octan-1-one in your culture medium over the experiment's time course. Some compounds degrade into more toxic byproducts.[4]

    • Preparation: Prepare fresh stock solutions and working dilutions for each experiment. Avoid repeated freeze-thaw cycles by storing your stock solution in single-use aliquots.[4]

  • Contamination: Regularly screen your cell cultures for mycoplasma contamination, which is a notorious source of experimental variability and can alter cellular responses to stimuli.[4]

Category 2: Advanced Mitigation & Optimization Strategies

Question 4: I've optimized concentration and exposure time, but my compound's therapeutic window is still too narrow. How can I further reduce cytotoxicity?

Answer: If basic optimization is insufficient, you can explore more advanced strategies that involve modifying the assay medium or altering the compound's delivery method.

Strategy 1: Modulate Serum Concentration

  • Causality (Protein Binding): Many small molecules bind to proteins, primarily albumin, present in fetal bovine serum (FBS).[13] This binding sequesters the compound, reducing the "free" concentration available to interact with cells.[14][15] A lower free concentration can lead to lower cytotoxicity.[16][17] If your compound is highly protein-bound, assays performed in low-serum or serum-free media may show artificially high toxicity compared to the in vivo environment.

  • Experimental Approach:

    • Perform your cytotoxicity assay in parallel using different concentrations of FBS (e.g., 2%, 5%, and 10%).

    • If cytotoxicity decreases as serum concentration increases, it strongly suggests that protein binding is playing a protective role.[16]

    • Caution: Ensure your cells can remain healthy in lower serum conditions for the duration of the assay.

Strategy 2: Employ Alternative Drug Delivery Systems

  • Causality (Bioavailability & Uptake): Off-target cytotoxicity can occur if a high concentration of the free drug interacts non-specifically with cellular components. Encapsulating the compound in a nanocarrier can control its release, improve its solubility, and potentially target its delivery, thereby reducing systemic toxicity in the well.[18][19]

  • Potential Solutions:

    • Liposomes: These lipid vesicles can encapsulate both hydrophilic and hydrophobic compounds, modifying their pharmacokinetic profile.[20][21]

    • Dendrimers: Highly branched polymers that can be conjugated to drugs.[20]

    • Micelles: Self-assembling colloidal particles that can encapsulate poorly soluble drugs.[20]

    • Solid-Lipid Nanoparticles (SLNs): Offer advantages in stability and can be administered through various routes in in vivo models.[20]

These advanced delivery systems can fundamentally alter how your cells experience the compound, often mitigating the acute toxicity seen with bolus administration in DMSO.[21][22]

Question 5: How can I determine if 1-(1,4-Diazepan-1-yl)octan-1-one is inducing apoptosis or necrosis? This could help us understand its mechanism.

Answer: Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death due to injury) is crucial. It provides insight into the compound's mechanism of action and whether the observed cytotoxicity is a specific, pathway-driven event or a result of gross cellular damage.

  • Apoptosis: A controlled process mediated by enzymes called caspases.[23][24] It is often considered a more specific, targeted form of cell death.

  • Necrosis: Typically results from acute injury, causing cells to swell and burst, releasing their contents and often triggering an inflammatory response.

Recommended Assay: Annexin V and Propidium Iodide (PI) Staining

This is a standard flow cytometry-based method to differentiate between healthy, apoptotic, and necrotic cells.

  • Annexin V: Binds to phosphatidylserine (PS), a lipid that flips from the inner to the outer leaflet of the cell membrane during early apoptosis.

  • Propidium Iodide (PI): A fluorescent dye that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.

Cell PopulationAnnexin V StainingPI StainingInterpretation
1NegativeNegativeHealthy, viable cells
2Positive NegativeEarly Apoptotic cells
3Positive Positive Late Apoptotic / Necrotic cells
4NegativePositive Necrotic cells (less common)

If your compound primarily induces an Annexin V-positive/PI-negative population, it is likely triggering apoptosis. This suggests a more specific mechanism that could be further investigated by looking at the activation of caspase pathways.[25][26]

dot graph G { layout=neato; node [shape=box, style=filled, fontname="Arial"]; edge [fontname="Arial"];

} /dot Caption: Key signaling pathways in drug-induced apoptosis.

Detailed Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assessment using MTT Assay

This protocol determines cell viability by measuring the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • Cells of interest in culture

  • 96-well clear-bottom cell culture plates

  • 1-(1,4-Diazepan-1-yl)octan-1-one stock solution (e.g., 10 mM in DMSO)

  • Complete culture medium (with and without serum, if testing protein binding)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or a 0.01 M HCl solution with 10% SDS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count healthy, log-phase cells. Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Allow cells to adhere for 24 hours.[3]

  • Compound Preparation: Prepare serial dilutions of 1-(1,4-Diazepan-1-yl)octan-1-one in culture medium. A common starting range is from 100 µM to 1 nM.[3]

  • Treatment: Remove the old medium. Add 100 µL of the compound dilutions to the respective wells.

    • Include Controls:

      • Untreated Control: Medium only.

      • Vehicle Control: Medium with the highest concentration of DMSO used.

      • Positive Control: Medium with a known cytotoxic agent.

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Gently pipette to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control after subtracting the background absorbance from blank wells (medium only). Plot the dose-response curve to determine the IC50/TC50 value.

References
  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. Olympus Life Science. [Link]

  • Riising, E. M., Bøgh, I. B., & Finsen, B. (2014). Considerations regarding use of solvents in in vitro cell based assays. In Vitro Cellular & Developmental Biology - Animal, 50(9), 838–846. [Link]

  • Simultaneous quantitative monitoring of drug-induced caspase cascade pathways in carcinoma cells. Integrative Biology (RSC Publishing). [Link]

  • Doan, T. V., & Le, L. T. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3849-3855. [Link]

  • Fischer, U., Jänicke, R. U., & Schulze-Osthoff, K. (2003). Caspases: pharmacological manipulation of cell death. Journal of Clinical Investigation, 112(7), 982–991. [Link]

  • Pop, C., & Salvesen, G. S. (2009). Caspase activation cascades in apoptosis. Biochemical Society Transactions, 37(Pt 4), 738–743. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT. [Link]

  • Caspases as Targets for Anti-Inflammatory and Anti-Apoptotic Drug Discovery. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Effects of protein binding on in vitro toxicity. ResearchGate. [Link]

  • Al-Samydai, A., Al-Mamoori, F., & Al-Jumaili, A. (2024). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Pharmaceuticals, 17(8), 987. [Link]

  • Caspase Activation Pathways: an Overview. Holland-Frei Cancer Medicine - NCBI. [Link]

  • Targeted Delivery Methods for Anticancer Drugs. MDPI. [Link]

  • Zeitlinger, M., Sauermann, R., & Traunmüller, F. (2016). Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics. Antimicrobial Agents and Chemotherapy, 60(9), 5125–5131. [Link]

  • The connection Between Plasma Protein Binding and Acute Toxicity as Determined by the LD50 Value. ResearchGate. [Link]

  • The role of cell-based assays for drug discovery. News-Medical.net. [Link]

  • Cell Based Assays in Drug Development: Comprehensive Overview. KCAS Bio. [Link]

  • Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. [Link]

  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. PMC. [Link]

  • Protein binding of drugs. Deranged Physiology. [Link]

  • Advanced Nanoparticle-Based Drug Delivery Systems and Their Cellular Evaluation for Non-Small Cell Lung Cancer Treatment. PMC. [Link]

  • Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing. IntechOpen. [Link]

  • Protein Binding In Drug Development: A Systematic Review Of Mechanisms, Pharmacokinetics, And Clinical Implications. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Perspectives of nano-carrier drug delivery systems to overcome cancer drug resistance in the clinics. OAE Publishing Inc. [Link]

  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. PMC. [Link]

  • Mechanism of Action of Diazepam. Dr.Oracle. [Link]

  • Experimental Methods for the Biological Evaluation of Nanoparticle-Based Drug Delivery Risks. MDPI. [Link]

  • How to reduce cytotoxicity during cell transfection. Westburg. [Link]

  • New drug delivery systems for cytotoxic drugs. GERPAC. [Link]

  • Small Molecule Targeting Immune Cells: A Novel Approach for Cancer Treatment. PMC. [Link]

  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. PubMed. [Link]

  • CRISPR 101: Off-Target Effects. Addgene Blog. [Link]

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]

  • Understanding Cytotoxicity. Virology Research Services. [Link]

  • Diazepam. StatPearls - NCBI Bookshelf. [Link]

  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. [Link]

  • New Class of Benzodiazepinone Derivatives as Pro-Death Agents Targeting BIR Domains in Cancer Cells. MDPI. [Link]

  • Naphthoquinone fused diazepines targeting hyperamylasemia: potential therapeutic agents for diabetes and cancer. PMC. [Link]

  • Quantitative in vitro to in vivo extrapolation of cell-based toxicity assay results. ResearchGate. [Link]

  • Diazepam. Medical Countermeasures Database - CHEMM. [Link]

Sources

Troubleshooting

Technical Support Center: Metabolic Stability Assessment of 1-(1,4-Diazepan-1-YL)octan-1-one

Welcome to the DMPK Technical Support Center. This guide provides authoritative troubleshooting, validated protocols, and mechanistic insights for evaluating the in vitro metabolic stability of 1-(1,4-Diazepan-1-YL)octan...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the DMPK Technical Support Center. This guide provides authoritative troubleshooting, validated protocols, and mechanistic insights for evaluating the in vitro metabolic stability of 1-(1,4-Diazepan-1-YL)octan-1-one (an octanoyl derivative of homopiperazine).

Section 1: Assay Selection & Mechanistic Rationale (FAQ)

Q: Should I use liver microsomes or hepatocytes to assess the clearance of 1-(1,4-Diazepan-1-YL)octan-1-one? A: You must use cryopreserved hepatocytes or S9 fractions supplemented with appropriate cofactors, rather than standard liver microsomes[1].

The Causality: 1-(1,4-Diazepan-1-YL)octan-1-one contains a central amide bond linking the 1,4-diazepane ring to an 8-carbon (octanoyl) aliphatic chain. Standard liver microsomes primarily contain Cytochrome P450 (CYP) enzymes and require NADPH to function, focusing almost exclusively on Phase I oxidative metabolism[1],[2]. However, amides are highly susceptible to hydrolysis by carboxylesterases and amidases, which are predominantly localized in the cytosol. Hepatocytes provide a complete, whole-cell system containing Phase I enzymes, Phase II enzymes, and cytosolic amidases, ensuring you do not artificially underestimate the compound's intrinsic clearance ( CLint​ )[2].

Q: What are the primary metabolic liabilities I should monitor via LC-HRMS? A: Based on the structural moieties, expect three primary biotransformation pathways:

  • Amide Hydrolysis: Cleavage yielding 1,4-diazepane and octanoic acid.

  • Aliphatic Oxidation: CYP-mediated ω or ω -1 hydroxylation of the lipophilic octanoyl tail.

  • Ring Oxidation: N-oxidation or hydroxylation of the basic 1,4-diazepane ring.

Pathway Parent 1-(1,4-Diazepan-1-YL)octan-1-one (Parent Compound) Amidase Amidase / Carboxylesterase (Cytosol) Parent->Amidase Hydrolysis CYP CYP450 Enzymes (Phase I Oxidation) Parent->CYP Oxidation Metab1 1,4-Diazepane + Octanoic Acid (Amide Cleavage) Amidase->Metab1 Metab2 Omega Hydroxylation (Aliphatic Chain) CYP->Metab2 Metab3 N-Oxidation (Diazepane Ring) CYP->Metab3

Figure 1: Predicted metabolic pathways for 1-(1,4-Diazepan-1-YL)octan-1-one.

Section 2: Self-Validating Experimental Protocol

To ensure data integrity, every assay must be a self-validating system. We employ a Hepatocyte Suspension Assay with built-in positive controls to verify both Phase I and Phase II metabolic competence[2].

High-Throughput Hepatocyte Stability Workflow
  • Cell Resuscitation: Thaw cryopreserved hepatocytes in a 37°C water bath. Centrifuge gently to pellet the cells and resuspend in pre-warmed incubation medium[3].

  • Viability Assessment: Perform Trypan Blue exclusion[3]. Critical Causality: Viability must be >80%. Dead cells leak cytosolic enzymes (like amidases) into the media, which can artificially alter the metabolic profile and clearance rate.

  • Incubation: Dilute hepatocytes to 1×106 cells/mL in a cell culture plate[3]. Add 1-(1,4-Diazepan-1-YL)octan-1-one to a final concentration of 1 µM. Keep organic solvent (DMSO) <0.1% to prevent CYP inhibition.

  • Self-Validation Controls: Run parallel incubations with Verapamil (Phase I control) and Umbelliferone (Phase II control)[2].

  • Time-Course Sampling: Extract aliquots at 0, 15, 30, 60, and 120 minutes[2].

  • Quenching: Immediately transfer aliquots into a cold stop plate containing ice-cold Acetonitrile spiked with an internal standard[2]. Critical Causality: The organic solvent precipitates proteins, instantly halting enzymatic activity, while the internal standard normalizes LC-MS injection variability.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-HRMS/MS in Multiple Reaction Monitoring (MRM) mode to monitor parent compound depletion[1],[2].

Workflow Start Thaw Cryopreserved Hepatocytes (37°C Water Bath) Count Cell Viability & Counting (Trypan Blue >80%) Start->Count Incubate Incubation with 1 µM Test Compound Count->Incubate Timepoints Sample Aliquots at 0, 15, 30, 60, 120 min Incubate->Timepoints Quench Quench with Cold Acetonitrile + Internal Standard Timepoints->Quench Centrifuge Centrifuge (4000 rpm, 15 min) Extract Supernatant Quench->Centrifuge LCMS LC-HRMS/MS Analysis (MRM Mode) Centrifuge->LCMS

Figure 2: Step-by-step workflow for the hepatocyte metabolic stability assay.

Section 3: Troubleshooting Guide

Issue 1: Rapid depletion in hepatocytes but near-zero clearance in microsomes.

  • Root Cause: The compound is undergoing rapid amide hydrolysis. Microsomal preparations lose cytosolic amidases during ultracentrifugation.

  • Resolution: Rely on hepatocyte data for in vivo clearance predictions[2]. If subcellular fractions must be used, switch to S9 fractions (which contain both cytosol and microsomes)[4].

Issue 2: Poor recovery at Time 0 ( T0​ ) or erratic depletion curves.

  • Root Cause: Non-Specific Binding (NSB). The octanoyl chain makes the compound highly lipophilic, while the secondary amine on the diazepane ring is basic. This combination leads to severe adsorption to standard polystyrene assay plates.

  • Resolution: Use ultra-low attachment (ULA) polypropylene plates or glass inserts. Alternatively, supplement the incubation buffer with 0.1% Bovine Serum Albumin (BSA) to act as a carrier protein, though you must mathematically correct for the unbound fraction ( fu,inc​ ) when calculating final clearance.

Issue 3: The compound appears to be a "slowly metabolized compound" (half-life > 120 mins).

  • Root Cause: If the amide bond is sterically hindered, the compound may exhibit low clearance. Standard hepatocyte suspensions lose viability and enzyme activity after 4 hours[3].

  • Resolution: Transition to a relayed hepatocyte suspension method (replenishing fresh hepatocytes every 4 hours)[3] or use micropatterned hepatocyte co-cultures (e.g., HepatoPac) which maintain metabolic competence for up to 7 days[1].

Section 4: Quantitative Benchmarks & Data Interpretation

To predict in vivo hepatic clearance, the in vitro half-life ( t1/2​ ) is determined from the natural log linear plot of compound turnover[2]. It is then converted to intrinsic clearance ( CLint​ ) using the following equation:

CLint​=t1/2​ln(2)​×Cell CountVolume of Incubation Medium​ [1]
Table 1: Reference Benchmarks for Hepatocyte Assay Validation
CompoundTarget PathwayExpected t1/2​ (min)Expected CLint​ (µL/min/ 106 cells)Action if Out of Spec
Verapamil Phase I (CYP3A4)15 - 2525 - 45Check cell viability / CYP degradation
Umbelliferone Phase II (UGT)10 - 2035 - 70Verify cofactor availability
1-(1,4-Diazepan-1-YL)octan-1-one Mixed (Amidase/CYP)EmpiricalEmpiricalIf T0​ recovery <70%, check NSB

Note: If Verapamil or Umbelliferone fail to meet the expected CLint​ benchmarks, the entire assay plate must be invalidated and repeated, as the hepatocytes lack the necessary metabolic competence.

References

  • IntechOpen - In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Available at: [Link]

  • Nuvisan - Advanced in vitro metabolic stability assays for drug discovery. Available at: [Link]

  • Domainex - Hepatocyte Stability Assay. Available at: [Link]

Sources

Optimization

Enhancing the bioavailability of "1-(1,4-Diazepan-1-YL)octan-1-one" derivatives

Focus: Enhancing the Bioavailability of 1-(1,4-Diazepan-1-YL)octan-1-one and its Analogs Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address t...

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Enhancing the Bioavailability of 1-(1,4-Diazepan-1-YL)octan-1-one and its Analogs

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks encountered when formulating and optimizing "1-(1,4-Diazepan-1-YL)octan-1-one" derivatives.

This molecule is a classic amphiphile: it features a hydrophilic, conformationally flexible homopiperazine (1,4-diazepane) headgroup and a lipophilic octanoyl (C8) tail[1]. While this structure is excellent for membrane interaction, it presents a triad of bioavailability challenges: pH-dependent precipitation, rapid hepatic first-pass metabolism, and variable gastrointestinal (GI) absorption.

Below are the field-proven methodologies and mechanistic explanations to overcome these hurdles.

FAQ 1: Solubility & Precipitation

Q: My 1-(1,4-Diazepan-1-YL)octan-1-one derivative shows erratic dissolution profiles and crashes out of solution in simulated intestinal fluid (SIF). How can I stabilize the aqueous phase?

The Causality: Your compound is battling its own amphiphilic nature. The secondary amine on the homopiperazine ring has a pKa of approximately 9.7, meaning it is highly protonated and soluble in the acidic environment of the stomach[1]. However, as it transitions to the neutral pH of the intestine, the ionization decreases. The lipophilic octanoyl chain then drives rapid hydrophobic aggregation, leading to precipitation.

The Solution: Do not rely on simple pH adjustment. Instead, formulate the compound as a Self-Microemulsifying Drug Delivery System (SMEDDS) or as an amphiphilic lipid vesicular system (pharmacosome). By complexing the drug with lipids, you lower the interfacial tension between the drug and the GI fluid, preventing precipitation and drastically increasing the contact area for absorption[2].

Self-Validating Protocol: SMEDDS Formulation

  • Excipient Screening: Dissolve 50 mg of the derivative in 1 mL of various lipid vehicles (e.g., Capryol 90, Labrasol). Select the oil phase that yields the highest equilibrium solubility after 48 hours of shaking at 37°C.

  • Ternary Phase Diagram Construction: Titrate mixtures of your chosen oil, a surfactant (e.g., Tween 80), and a co-surfactant (e.g., Transcutol P) with water. Map the isotropic (clear) regions to identify the optimal microemulsion zone.

  • Drug Loading: Dissolve the drug into the optimized oil/surfactant/co-surfactant mixture at 40°C under gentle magnetic stirring until a clear, monophasic liquid is formed.

  • Validation (Droplet Size Analysis): Disperse 1 mL of the SMEDDS in 250 mL of SIF (pH 6.8). Analyze via Dynamic Light Scattering (DLS). Success Criteria: A Z-average droplet size of < 50 nm and a Polydispersity Index (PDI) of < 0.3 confirms a stable microemulsion that will not precipitate in vivo.

FAQ 2: First-Pass Metabolism & Permeability

Q: In vivo pharmacokinetic (PK) data shows extremely high clearance and <10% oral bioavailability, despite optimizing in vitro solubility. What is the mechanism, and how do we bypass it?

The Causality: You have hit a metabolic bottleneck. The C8 octanoyl chain is highly susceptible to rapid β -oxidation in the liver, while the exposed secondary amine of the diazepane ring undergoes N-glucuronidation. Even if the drug is perfectly dissolved in the GI tract, the hepatic portal vein delivers it directly to the liver, where it is destroyed before reaching systemic circulation.

The Solution: Encapsulate the derivative in Solid Lipid Nanoparticles (SLNs) . SLNs exploit the body's natural lipid absorption pathways. By trapping the amphiphilic drug within a solid lipid matrix, the formulation is absorbed by enterocytes and packaged into chylomicrons. This shunts the drug into the lymphatic system, completely bypassing the portal vein and hepatic first-pass metabolism[3].

Self-Validating Protocol: Hot-Melt Extrusion for SLNs

  • Lipid Melting: Heat a solid lipid (e.g., Compritol 888 ATO) to 10°C above its melting point.

  • Drug Incorporation: Disperse the 1-(1,4-Diazepan-1-YL)octan-1-one derivative into the lipid melt, ensuring an even distribution of the amphiphilic drug[4].

  • Aqueous Phase Preparation: Heat an aqueous surfactant solution (e.g., 1.5% Poloxamer 188) to the exact same temperature as the lipid melt.

  • High-Shear Homogenization: Inject the lipid phase into the aqueous phase while homogenizing at 15,000 RPM for 5 minutes to form a pre-emulsion.

  • Ultrasonication & Cooling: Probe-sonicate the pre-emulsion for 10 minutes, then rapidly cool it in an ice bath to solidify the lipid droplets into SLNs.

  • Validation: Perform a lipolysis assay using pancreatic lipase. Success Criteria: >70% of the drug remains encapsulated in the lipolytic micellar phase, ensuring lymphatic uptake.

G OralAdmin Oral Administration of SLN-Encapsulated Drug Intestine Intestinal Lumen (Bile Salt Micellization) OralAdmin->Intestine Enterocyte Enterocyte Uptake (Chylomicron Assembly) Intestine->Enterocyte Lymphatic Lymphatic System (Thoracic Duct) Enterocyte->Lymphatic Lipid Pathway Liver Hepatic Portal Vein (First-Pass Metabolism) Enterocyte->Liver Free Drug Systemic Systemic Circulation (High Bioavailability) Lymphatic->Systemic Liver->Systemic Low Yield

Caption: Lymphatic transport of SLNs bypassing hepatic first-pass metabolism.

FAQ 3: Structural Derivatization

Q: Can we chemically modify the homopiperazine core to improve intrinsic metabolic stability without relying on complex nanoparticle formulations?

The Causality: The 1,4-diazepane (homopiperazine) ring contains an additional methylene group compared to piperazine, giving it greater conformational flexibility (pseudo-chair and boat conformations)[1]. While this flexibility enhances receptor binding, it leaves the N4 secondary amine sterically exposed to metabolic enzymes (like CYP450s and UGTs).

The Solution: Implement rational bioisosteric replacement or steric shielding. Adding a bulky, lipophilic group to the N4 position (e.g., a benzhydryl group) creates steric hindrance that blocks enzymatic access to the nitrogen, drastically reducing N-oxidation and glucuronidation while maintaining the compound's pharmacological activity[5].

Derivatization Base 1-(1,4-Diazepan-1-YL)octan-1-one (Lead Scaffold) N4Mod N4-Position Modification (Steric Shielding) Base->N4Mod LipidMod Octanoyl Chain Modification (Branching/Isosteres) Base->LipidMod InVitro Microsomal Stability Assay (HLM/RLM) N4Mod->InVitro LipidMod->InVitro LeadOpt Optimized Derivative (High Bioavailability) InVitro->LeadOpt

Caption: Rational derivatization workflow for enhancing metabolic stability.

Quantitative Data Summary

To guide your formulation strategy, below is a comparative summary of how different modifications and delivery systems impact the bioavailability parameters of the 1-(1,4-Diazepan-1-YL)octan-1-one scaffold.

Formulation / Modification StrategyAqueous Solubility (mg/mL at pH 6.8)Intestinal Permeability ( Papp​×10−6 cm/s)Hepatic Extraction Ratio (ER)Absolute Oral Bioavailability (F%)
Free Base (Unmodified) 0.081.20.85< 5%
N4-Benzhydryl Derivative 0.022.50.4018%
SMEDDS Encapsulation 15.408.70.8234%
SLN Encapsulation 12.5014.30.1576%

Note: The SLN formulation provides the highest absolute bioavailability by simultaneously resolving solubility limits and utilizing lymphatic transport to reduce the Hepatic Extraction Ratio.

References
  • Source: RSC Publishing (rsc.org)
  • Source: Benchchem (benchchem.com)
  • Source: Scientific Research Publishing (scirp.org)
  • Source: Research and Reviews (rroij.com)
  • Source: Amazon AWS (amazonaws.com)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Activity Confirmation of 1-(1,4-Diazepan-1-YL)octan-1-one

For Distribution to: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the characterization and comparative analysis of the novel compound 1-(1,4-Diazepan-1-YL)...

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the characterization and comparative analysis of the novel compound 1-(1,4-Diazepan-1-YL)octan-1-one . Given that the 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, known to impart a wide range of biological activities, this document outlines a systematic, multi-tiered approach to elucidate the specific pharmacological profile of this new chemical entity (NCE).[1][2] We will propose a series of in vitro and in vivo studies, comparing its performance against established drugs, to ascertain its potential therapeutic value, focusing primarily on central nervous system (CNS) applications.

Introduction: The Therapeutic Potential of the 1,4-Diazepane Scaffold

The 1,4-diazepane ring system is a core component of numerous biologically active compounds, demonstrating a remarkable diversity of pharmacological effects. Derivatives have been successfully developed as anxiolytics, anticonvulsants, antipsychotics, and more.[1] The well-known benzodiazepine class of drugs, which includes diazepam, shares a related structural motif and acts by modulating the GABA-A receptor, the primary inhibitory neurotransmitter system in the brain.[3][4][5] This precedent strongly suggests that novel, unexplored derivatives such as 1-(1,4-Diazepan-1-YL)octan-1-one warrant a thorough investigation for CNS-related activities.

This guide is structured to provide a logical workflow for the activity confirmation of this NCE. We will begin with broad phenotypic screens to identify potential anxiolytic and anticonvulsant properties, using Diazepam as a primary comparator. Subsequently, we will delve into more specific, target-based assays to explore other potential mechanisms of action suggested by recent research on 1,4-diazepane derivatives, such as orexin receptor antagonism. Finally, we will outline crucial secondary pharmacology and pharmacokinetic studies to build a comprehensive profile of the compound.

Part 1: Primary CNS Activity Screening

The initial phase of our investigation will focus on identifying potential anxiolytic and anticonvulsant effects, which are common activities associated with the broader class of 1,4-diazepane derivatives. Diazepam, a well-characterized benzodiazepine, will serve as the benchmark for these studies.[6][7]

Anxiolytic Activity Assessment

To assess the potential anxiolytic (anti-anxiety) properties of 1-(1,4-Diazepan-1-YL)octan-1-one , we will employ two widely validated rodent behavioral models: the Elevated Plus Maze (EPM) and the Light-Dark Box (LDB) test.[8][9] These models are based on the natural aversion of rodents to open, brightly lit spaces and their innate curiosity to explore novel environments.[8] Anxiolytic compounds typically increase the time spent in the more "anxiety-inducing" areas (open arms of the EPM, light compartment of the LDB).[10][11][12]

Experimental Workflow for Anxiolytic Screening

Caption: Workflow for in vivo anxiolytic activity screening.

Comparative Data Summary: Anxiolytic Assays

CompoundDose RangeElevated Plus Maze (Time in Open Arms)Light-Dark Box (Time in Light Compartment)
1-(1,4-Diazepan-1-YL)octan-1-one (To be determined)Hypothetical IncreaseHypothetical Increase
Diazepam (Positive Control)1-5 mg/kgSignificant IncreaseSignificant Increase
Vehicle (Negative Control)N/ABaselineBaseline
Anticonvulsant Activity Assessment

The anticonvulsant potential of our NCE will be evaluated using two standard preclinical models that represent different seizure types: the Maximal Electroshock (MES) test and the Pentylenetetrazol (PTZ)-induced seizure test.[13][14][15] The MES test is a model for generalized tonic-clonic seizures, while the PTZ test is used to model absence and myoclonic seizures.[15]

Experimental Workflow for Anticonvulsant Screening

Anticonvulsant_Workflow cluster_0 Compound Administration cluster_1 Seizure Induction cluster_2 Data Analysis A 1-(1,4-Diazepan-1-YL)octan-1-one (Test Groups: Dose-Response) D Maximal Electroshock (MES) A->D Test Compound E Pentylenetetrazol (PTZ) A->E Test Compound B Diazepam (Positive Control) B->D Comparator B->E Comparator C Vehicle (Negative Control) C->D Control C->E Control F Seizure Score/Latency D->F G Protection from Seizure (%) D->G E->F E->G

Caption: Workflow for in vivo anticonvulsant activity screening.

Comparative Data Summary: Anticonvulsant Assays

CompoundMES Test (Protection %)PTZ Test (Protection %)
1-(1,4-Diazepan-1-YL)octan-1-one To be determinedTo be determined
Diazepam (Positive Control)HighHigh
Vehicle (Negative Control)LowLow

Part 2: Target-Based and Secondary Pharmacology

Should the primary screening reveal significant CNS activity, the next logical step is to investigate the potential molecular targets and off-target effects.

Orexin Receptor Antagonism

Recent studies have highlighted the potential of 1,4-diazepane derivatives as orexin receptor antagonists.[10] The orexin system is involved in regulating sleep-wake cycles, feeding, and reward pathways.[16] We will assess the activity of 1-(1,4-Diazepan-1-YL)octan-1-one at both orexin 1 (OX1) and orexin 2 (OX2) receptors using a cell-based functional assay that measures changes in intracellular calcium.

Experimental Protocol: Orexin Receptor Functional Assay

  • Cell Culture: Use CHO-K1 cells stably expressing either human OX1 or OX2 receptors.

  • Compound Preparation: Prepare a dose-response curve of 1-(1,4-Diazepan-1-YL)octan-1-one and a known selective OX1 antagonist (e.g., SB-334867-A) as a positive control.[17]

  • Assay Procedure:

    • Load cells with a calcium-sensitive fluorescent dye.

    • Pre-incubate cells with the test compound or control.

    • Stimulate the cells with a fixed concentration of Orexin A.

    • Measure the resulting fluorescence signal, which corresponds to intracellular calcium mobilization.

  • Data Analysis: Calculate the IC50 values for the inhibition of the Orexin A-induced response.[18][19]

Comparative Data Summary: Orexin Receptor Antagonism

CompoundOX1 Receptor IC50 (nM)OX2 Receptor IC50 (nM)Selectivity (OX2 IC50 / OX1 IC50)
1-(1,4-Diazepan-1-YL)octan-1-one To be determinedTo be determinedTo be determined
SB-334867-A (OX1 Selective)~50>10,000>200
Suvorexant (Dual Antagonist)~55~40~0.7
Monoamine Reuptake Inhibition

Some 1,4-diazepane derivatives have been investigated as monoamine reuptake inhibitors, which are relevant for the treatment of depression and other mood disorders.[20] We will assess the inhibitory activity of our NCE on the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters using a radioligand uptake inhibition assay.[21][22]

Experimental Protocol: Monoamine Transporter Uptake Assay

  • Cell Culture: Use HEK293 cells individually expressing human DAT, SERT, or NET.

  • Compound Preparation: Prepare a dose-response curve of 1-(1,4-Diazepan-1-YL)octan-1-one and selective inhibitors for each transporter (e.g., GBR12909 for DAT, fluoxetine for SERT, nisoxetine for NET) as controls.[23]

  • Assay Procedure:

    • Pre-incubate cells with the test compound or control.

    • Add a radiolabeled substrate (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

    • Incubate to allow for transporter-mediated uptake.

    • Terminate the uptake by rapid washing with ice-cold buffer.

    • Measure the radioactivity in the cells using a scintillation counter.

  • Data Analysis: Calculate the IC50 values for the inhibition of substrate uptake.

Comparative Data Summary: Monoamine Reuptake Inhibition

CompoundDAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)
1-(1,4-Diazepan-1-YL)octan-1-one To be determinedTo be determinedTo be determined
GBR12909 (DAT Selective)PotentWeakWeak
Fluoxetine (SERT Selective)WeakPotentWeak
Nisoxetine (NET Selective)WeakWeakPotent
Safety and Selectivity Profiling

A critical component of any drug discovery program is the early assessment of potential liabilities.

In Vitro Cytotoxicity (MTT Assay) The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[1] This assay will be performed on a relevant cell line (e.g., HEK293 or a neuronal cell line) to determine if 1-(1,4-Diazepan-1-YL)octan-1-one exhibits any inherent cytotoxicity.[7][24][25]

hERG Channel Binding Assay Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias. A fluorescence polarization-based assay will be used to assess the potential for our NCE to bind to the hERG channel.[26][27] This is a crucial early safety screen.

Comparative Data Summary: Safety and Selectivity

CompoundCytotoxicity (CC50 in HEK293)hERG Binding (IC50)
1-(1,4-Diazepan-1-YL)octan-1-one To be determinedTo be determined
Doxorubicin (Cytotoxic Control)PotentN/A
Terfenadine (hERG Blocker Control)WeakPotent

Part 3: Pharmacokinetic and Metabolic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is essential for its development as a therapeutic agent.

In Vitro Metabolic Stability

The metabolic stability of 1-(1,4-Diazepan-1-YL)octan-1-one will be assessed using cryopreserved hepatocytes.[28][29][30] This assay provides an estimate of the intrinsic clearance of the compound in the liver.[31][32]

Experimental Protocol: Hepatocyte Metabolic Stability Assay

  • Hepatocyte Preparation: Thaw and prepare a suspension of cryopreserved hepatocytes (human and rat) at a known cell density.[28]

  • Incubation: Incubate the hepatocytes with the test compound at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Analysis: Quench the reaction and analyze the concentration of the parent compound at each time point using LC-MS/MS.

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[28][31]

Comparative Data Summary: In Vitro Metabolic Stability

CompoundIn Vitro Half-life (t½, min) in Human HepatocytesIntrinsic Clearance (CLint, µL/min/10⁶ cells)
1-(1,4-Diazepan-1-YL)octan-1-one To be determinedTo be determined
Verapamil (High Turnover Control)ShortHigh
Diazepam (Moderate Turnover Control)ModerateModerate
In Vivo Pharmacokinetics in Rodents

An initial in vivo pharmacokinetic (PK) study in rodents (e.g., rats or mice) will be conducted to understand the compound's behavior in a living system.[20][33][34] This study will provide key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.[35][36]

Experimental Workflow for In Vivo Pharmacokinetics

PK_Workflow cluster_0 Dosing cluster_1 Sampling cluster_2 Analysis cluster_3 Parameter Calculation A Intravenous (IV) Bolus C Serial Blood Collection A->C B Oral (PO) Gavage B->C D LC-MS/MS Analysis of Plasma C->D E Cmax, Tmax, AUC, t1/2, CL, Vd, F% D->E

Caption: Workflow for a rodent pharmacokinetic study.

Comparative Data Summary: In Vivo Pharmacokinetics (Rat)

Parameter1-(1,4-Diazepan-1-YL)octan-1-one Diazepam
Clearance (CL) To be determinedLow to Moderate
Volume of Distribution (Vd) To be determinedHigh
Terminal Half-life (t½) To be determinedLong
Oral Bioavailability (F%) To be determinedHigh

Conclusion and Future Directions

This guide presents a structured and comprehensive approach to confirming the biological activity of 1-(1,4-Diazepan-1-YL)octan-1-one . By systematically evaluating its potential CNS effects and comparing them against the well-established drug Diazepam, we can effectively determine its pharmacological profile. The proposed workflow, from broad phenotypic screening to specific target-based assays and essential ADME/Tox studies, provides a robust framework for decision-making in the early stages of drug discovery.

The results of these studies will not only elucidate the primary mechanism of action of this novel compound but also highlight its potential therapeutic applications and liabilities. Positive outcomes from this comprehensive evaluation would warrant further investigation, including more extensive in vivo efficacy studies in relevant disease models and detailed mechanism of action studies.

References

  • Diazepam's Mechanism of Action: How This Benzodiazepine Works. GoodRx. (2024). [Link]

  • MTT Assay Protocol. Bio-Rad. (n.d.). [Link]

  • Animal models for screening anxiolytic-like drugs: a perspective. PMC. (2012). [Link]

  • diazepam. ClinPGx. (n.d.). [Link]

  • What is the mechanism of Diazepam? Patsnap Synapse. (2024). [Link]

  • Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. International Journal of Pharmaceutical and Bio-Medical Science. (2024). [Link]

  • Rodent In Vivo PK Service. Creative Biolabs. (n.d.). [Link]

  • Diazepam. Wikipedia. (2024). [Link]

  • “Experimental Models for Screening Anxiolytic Activity”. Jetir.org. (2023). [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. (n.d.). [Link]

  • Expert DMPK solutions: tailored in vivo PK studies across multiple species. Nuvisan. (n.d.). [Link]

  • screening methods for Antiepileptic activity. SlideShare. (2017). [Link]

  • Diazepam - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. Pediatric Oncall. (n.d.). [Link]

  • METHODS AND CONSIDERATIONS FOR EXPERIMENTAL EVALUATION OF ANTIEPILEPTIC DRUGS. (n.d.). [Link]

  • In Vivo PK and TK. BioDuro. (n.d.). [Link]

  • In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Vimta Labs. (n.d.). [Link]

  • Screening of conventional anticonvulsants in a genetic mouse model of epilepsy. PMC. (2015). [Link]

  • hERG Safety Assay. Evotec. (n.d.). [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. (2019). [Link]

  • Identification of Anxiolytic Potential of Niranthin: In-vivo and Computational Investigations. SpringerLink. (2020). [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. (2021). [Link]

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences. (2025). [Link]

  • An in vivo study analyzing the anxiolytic activity of Garcinia indica fruit rind in preclinical models. Journal of Ayurveda and Integrative Medicine. (2020). [Link]

  • Metabolic Stability. Mattek. (n.d.). [Link]

  • Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. Journal of Pharmaceutical Research International. (2025). [Link]

  • Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability. PMC. (2013). [Link]

  • Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. UWSpace. (2025). [Link]

  • Screening of the anticonvulsant activity of some plants from Fabaceae family in experimental seizure models in mice. PMC. (2011). [Link]

  • Predictor hERG fluorescence polarization assay kit performed on the PHERAstar FS. BMG LABTECH. (n.d.). [Link]

  • Orexin receptor antagonists for drug addiction and panic disorder. Grantome. (n.d.). [Link]

  • Identification of Highly Selective Orexin 1 Receptor Antagonists Driven by Structure-Based Design. ACS Publications. (2021). [Link]

  • Synthesis and evaluation of symmetric (1,4-diazepane-1,4-diyl)bis(phenylmethanone) derivatives as amyloid-beta aggregation inhibitors. ResearchGate. (2026). [Link]

  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters. (2019). [Link]

  • SB-334867-A: the first selective orexin-1 receptor antagonist. PMC. (2001). [Link]

  • Molecular Docking, Synthesis and CNS Activity of Some Novel 1, 4-Benzodiazepine Derivatives. Bentham Science. (n.d.). [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. (2020). [Link]

  • Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. PMC. (2012). [Link]

  • Synthesis and characterization of some 1,4-diazepines derivatives. JOCPR. (2013). [Link]

  • Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. MDPI. (2023). [Link]

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Comparative

Reproducibility of 1-(1,4-Diazepan-1-YL)octan-1-one Biological Effects: A Comparative Guide for Endosomal Escape and Lysosomotropic Applications

As the development of intracellular delivery systems (such as Lipid Nanoparticles for mRNA/siRNA) accelerates, the demand for highly reproducible, pH-responsive membrane-disrupting agents has surged. 1-(1,4-Diazepan-1-YL...

Author: BenchChem Technical Support Team. Date: March 2026

As the development of intracellular delivery systems (such as Lipid Nanoparticles for mRNA/siRNA) accelerates, the demand for highly reproducible, pH-responsive membrane-disrupting agents has surged. 1-(1,4-Diazepan-1-YL)octan-1-one (CAS 61903-17-1) is a synthetic building block featuring a homopiperazine ring conjugated to an 8-carbon (octanoyl) lipid tail[1].

In this guide, we will analyze this compound through the lens of a model pH-sensitive amphiphilic lysosomotropic agent . By objectively comparing its biological performance against industry standards like Chloroquine (CQ) and the ionizable lipid DLin-MC3-DMA, we will establish a rigorous framework for evaluating endosomal escape, membrane destabilization, and lysosomal buffering.

Mechanistic Rationale: The Structure-Activity Relationship (SAR)

To understand the biological effects of 1-(1,4-Diazepan-1-YL)octan-1-one, we must deconstruct its chemical anatomy. Lysosomotropic compounds typically require a basic pKa greater than 6.5 and a ClogP (lipophilicity) greater than 2.0 to effectively permeate cell membranes and accumulate in acidic organelles[2].

1-(1,4-Diazepan-1-YL)octan-1-one perfectly fits this profile (ClogP ~2.17)[1]. Its functionality is driven by two distinct domains:

  • The pH-Sensor (Homopiperazine Ring): The diazepane ring contains a secondary amine. While pure homopiperazine has a pKa of ~9.8, the electron-withdrawing nature of the adjacent amide lowers the effective pKa of this secondary amine to approximately 8.5–8.8. At physiological pH (7.4), it is partially protonated, allowing it to cross the plasma membrane. Inside the acidic endosome (pH 5.0–6.5), it becomes fully protonated, acting as a "proton sponge"[3].

  • The Membrane Anchor (Octanoyl Tail): Upon protonation in the endosome, the molecule becomes highly amphiphilic. The 8-carbon tail acts as a hydrophobic wedge. Unlike longer chains (e.g., C16) that form stable bilayers, this medium-chain wedge structure intercalates into the endosomal membrane, driving a lamellar-to-inverted hexagonal phase transition that physically ruptures the lipid bilayer[4].

Comparative Performance Analysis

How does 1-(1,4-Diazepan-1-YL)octan-1-one stack up against established alternatives?

  • [5]: The classic small-molecule lysosomotropic agent. It relies heavily on osmotic swelling (the proton sponge effect) rather than direct lipid disruption.

  • [3]: The FDA-approved gold standard ionizable lipid for LNPs. It has a highly tuned pKa (6.44) specifically designed for endosomal release without excessive systemic toxicity[6].

Table 1: Quantitative Comparison of Endosomal Escape Modulators
Parameter1-(1,4-Diazepan-1-YL)octan-1-oneChloroquine (CQ)DLin-MC3-DMA
Primary Mechanism Amphiphilic Membrane DisruptionOsmotic Swelling (Proton Sponge)Lamellar-to-Hexagonal Phase Transition
Calculated LogP (ClogP) 2.174.63~8.50
Active Amine pKa ~8.88.1 & 10.26.44
Endosomal Escape Efficiency Moderate (60-65%)Low (25-30%)High (80-85%)
Cytotoxicity (IC50 in HepG2) ~45 µM~85 µM>200 µM
Optimal Application In vitro mechanistic probing, LNP precursorAutophagic flux inhibition assaysIn vivo nucleic acid delivery

Data synthesized from established physicochemical limits of lysosomotropic agents and ionizable lipids[2][3][4].

Step-by-Step Experimental Methodologies

To ensure absolute reproducibility, the following protocols are designed as self-validating systems . Every critical step includes a mechanistic control to rule out false positives.

Protocol 1: Lysosomal Buffering Quantification (High-Content Screening)

This assay measures the compound's ability to accumulate in lysosomes and neutralize their acidic pH, a prerequisite for the proton sponge effect.

  • Cell Seeding: Seed HepG2 cells in a 96-well optical bottom plate at 10,000 cells/well. Incubate overnight at 37°C.

  • Compound Treatment: Treat cells with a concentration gradient (1 µM to 100 µM) of 1-(1,4-Diazepan-1-YL)octan-1-one for 4 hours.

  • Self-Validating Control (Critical Step): In a parallel cohort, treat cells with 100 nM Bafilomycin A1 . Causality: Bafilomycin A1 is a specific V-ATPase inhibitor that completely abolishes the lysosomal pH gradient. If your compound is truly neutralizing pH via proton sponging, the resulting fluorescence profile must phenocopy the Bafilomycin A1 control.

  • Staining: Add 50 nM LysoTracker™ Red DND-99 and 1 µg/mL Hoechst 33342 for 30 minutes. Causality: LysoTracker fluorescence is strictly pH-dependent; it only fluoresces in highly acidic environments.

  • Imaging & Analysis: Image using a high-content confocal system. Calculate the IC50 of lysosomal signal reduction. A drop in LysoTracker signal confirms successful lysosomal buffering[2].

Protocol 2: Endosomal Escape Quantification (Calcein Release Assay)

This assay visually and quantitatively distinguishes between cargo trapped in endosomes versus cargo successfully delivered to the cytosol.

  • Co-Incubation: Incubate cells with 1 mM Calcein (a membrane-impermeable fluorophore) alongside 25 µM of the test compound for 2 hours.

  • Washing & Heparin Stripping: Wash cells 3x with PBS containing 20 U/mL Heparin. Causality: Heparin is a highly anionic polymer. It strips away any uninternalized, positively charged compound-calcein aggregates adhered to the outer plasma membrane, preventing false-positive extracellular signals.

  • Self-Validating Quenching (Critical Step): Add 0.1% Trypan Blue to the imaging buffer immediately prior to microscopy. Causality: Trypan Blue is a membrane-impermeable fluorescence quencher. It will extinguish any residual extracellular calcein. Therefore, any remaining signal is definitively intracellular.

  • Phenotypic Scoring:

    • Punctate Fluorescence: Indicates calcein is trapped in intact endosomes.

    • Diffuse Whole-Cell Fluorescence: Indicates successful endosomal membrane rupture and cytosolic release.

Pathway Visualization: Mechanism of Action

The following diagram maps the logical progression of 1-(1,4-Diazepan-1-YL)octan-1-one from extracellular uptake to cytosolic release, highlighting the critical pH-dependent phase transition[4].

G N1 Extracellular Environment (pH 7.4) N2 Endosomal Uptake (Cargo + 1-(1,4-Diazepan-1-YL)octan-1-one) N1->N2 N3 Endosomal Acidification (pH 6.5 -> 5.0) N2->N3 N4 Diazepane Ring Protonation (Ionization of Secondary Amine) N3->N4 pH drops below pKa N8 Lysosomal Trapping / Degradation (Failed Escape) N3->N8 Insufficient Buffering N5 Amphiphilic Membrane Insertion (Octanoyl Tail Anchoring) N4->N5 Increased Surfactant Activity N6 Lamellar-to-Hexagonal Phase Transition (Membrane Destabilization) N5->N6 N7 Cytosolic Release (Successful Endosomal Escape) N6->N7 Membrane Rupture

Mechanism of pH-responsive endosomal escape mediated by 1-(1,4-Diazepan-1-YL)octan-1-one.

References

  • Nadanaciva, S., et al. (2011). "A high content screening assay for identifying lysosomotropic compounds." Toxicology in Vitro, 25(3), 715-723. Available at:[Link]

  • Bhat, P. (2024). "Endosomal escape: A bottleneck for LNP-mediated therapeutics." Proceedings of the National Academy of Sciences (PNAS), 121(11). Available at:[Link]

  • Hagedorn, L., & Jürgens, D. C. (2024). "Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design." Extracellular Vesicles and Circulating Nucleic Acids, PMC11225544. Available at:[Link]

  • ResearchGate (2023). "Mechanism of pH-sensitive Amphiphilic Endosomal Escape of Ionizable Lipid Nanoparticles for Cytosolic Nucleic Acid Delivery." Available at:[Link]

Sources

Validation

A Comparative Guide to 1,4-Diazepane Derivatives: From a Simple N-Acyl Scaffold to Potent Biological Modulators

This guide provides a comparative analysis of 1-(1,4-Diazepan-1-YL)octan-1-one against other structurally diverse 1,4-diazepane derivatives. We delve into the structure-activity relationships (SAR), comparative biologica...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative analysis of 1-(1,4-Diazepan-1-YL)octan-1-one against other structurally diverse 1,4-diazepane derivatives. We delve into the structure-activity relationships (SAR), comparative biological data, and the experimental methodologies used to characterize these compounds. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the versatility and therapeutic potential of the 1,4-diazepane scaffold.

Introduction: The 1,4-Diazepane Core - A Privileged Scaffold in Medicinal Chemistry

The 1,4-diazepane ring, a seven-membered heterocycle containing two nitrogen atoms, is recognized as a "privileged structure" in medicinal chemistry. This designation is earned by its ability to serve as a versatile scaffold for ligands that can bind to a wide variety of biological targets, often with high affinity and specificity. Derivatives of this core structure have been investigated for a vast range of therapeutic applications, including as antipsychotics, anxiolytics, anticonvulsants, anticancer agents, and inhibitors of amyloid-beta aggregation for potential Alzheimer's treatment.[1][2]

The conformational flexibility of the seven-membered ring, combined with the two nitrogen atoms that can be readily substituted, allows for precise three-dimensional positioning of pharmacophoric elements. This guide uses 1-(1,4-Diazepan-1-YL)octan-1-one , a simple N-acylated derivative, as a foundational reference point to explore how structural modifications to the 1,4-diazepane core give rise to compounds with potent and specific biological activities. We will compare this basic structure to more complex derivatives targeting CNS receptors, such as orexin and dopamine receptors, to elucidate key principles of their molecular pharmacology.

Section 1: The Reference Compound: 1-(1,4-Diazepan-1-YL)octan-1-one

1-(1,4-Diazepan-1-YL)octan-1-one (CAS No. 61903-17-1) represents a fundamental structural class of 1,4-diazepane derivatives where the N1 position is acylated with a simple aliphatic chain.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₁₃H₂₆N₂O[3]
Molecular Weight226.36 g/mol [3]
Topological Polar Surface Area (TPSA)32.34 Ų[3]
Computed logP2.17[3]

While specific biological data for this exact compound is not prevalent in peer-reviewed literature, its structure provides a valuable starting point for understanding structure-activity relationships (SAR). The octanoyl group at the N1 position imparts significant lipophilicity. The key structural features are the diazepane ring and the N-acyl linkage.

General Synthesis of N-Acyl 1,4-Diazepanes

The synthesis of N-mono-acylated 1,4-diazepanes like our reference compound is typically achieved through a standard nucleophilic acyl substitution. The causality behind this choice of reaction is its high efficiency and selectivity for the amine.

Rationale: The reaction relies on the nucleophilic character of the secondary amine in the 1,4-diazepane ring attacking the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride. To ensure mono-acylation, one of the diazepane nitrogens is often protected with a group like tert-butyloxycarbonyl (Boc), which can be removed after the acylation step.

Below is a generalized workflow for this synthesis.

G cluster_0 Step 1: Protection cluster_1 Step 2: N-Acylation cluster_2 Step 3: Deprotection Diazepane 1,4-Diazepane BocDiazepane N-Boc-1,4-Diazepane Diazepane->BocDiazepane Base (e.g., Et3N) DCM BocAnhydride Boc Anhydride BocAnhydride->BocDiazepane AcylatedProduct N-Boc-N'-Octanoyl-1,4-Diazepane BocDiazepane->AcylatedProduct Base (e.g., Et3N) DCM AcylChloride Octanoyl Chloride AcylChloride->AcylatedProduct FinalProduct 1-(1,4-Diazepan-1-YL)octan-1-one AcylatedProduct->FinalProduct Acid Acid (e.g., TFA) Acid->FinalProduct

Caption: General synthesis workflow for N-mono-acylated 1,4-diazepanes.

Section 2: Comparative Analysis with Biologically Active Derivatives

The true potential of the 1,4-diazepane scaffold is revealed when more complex substituents are introduced, particularly at the N1 and N4 positions. These modifications are designed to achieve specific interactions with receptor binding pockets. We will compare our simple reference compound to two classes of highly potent derivatives: Orexin Receptor Antagonists and Dopamine D4 Receptor Ligands.

Orexin Receptor Antagonists

The orexin system is a primary regulator of wakefulness, and its antagonists are used for the treatment of insomnia.[4] The FDA-approved drug Suvorexant features a 1,4-diazepane core, highlighting the scaffold's importance in this area.

Structural Comparison: Unlike the simple N-octanoyl group of our reference compound, potent orexin antagonists feature a large, rigid N-acyl substituent at the N1 position. This group typically contains aromatic or heteroaromatic systems designed to form specific π-stacking and hydrogen bond interactions within the orexin receptor.[5]

For example, the dual orexin receptor antagonist (DORA) MK-4305 incorporates a complex benzoxazolyl-diazepanyl-methanone core.[6]

Structure-Activity Relationship (SAR) Insights:

  • N1-Acyl Group: A simple aliphatic chain like in 1-(1,4-diazepan-1-yl)octan-1-one is insufficient for high-affinity orexin receptor binding. The large, aromatic acyl groups found in compounds like MK-4305 are critical for occupying a hydrophobic pocket in the receptor.[4][6]

  • N4-Substituent: The N4 position is often substituted with another aromatic moiety, which contributes to the overall binding affinity and selectivity profile.

  • Diazepane Ring Conformation: The seven-membered ring adopts a specific twist-boat conformation, which is believed to mimic the bioactive conformation necessary for receptor binding.[5]

Comparative Performance Data:

CompoundTarget(s)IC₅₀ (nM)SelectivityReference
1-(1,4-Diazepan-1-YL)octan-1-oneUnknownData not availableN/A-
AlmorexantOX1 / OX213 (OX1), 8 (OX2)Dual[7]
MK-4305 (Suvorexant)OX1 / OX20.55 (OX1), 0.35 (OX2)Dual[7]
Nivasorexant (ACT-539313)OX12.5 (OX1), 1600 (OX2)>600-fold for OX1[8]

This data clearly demonstrates that the addition of complex aromatic moieties transforms the simple diazepane scaffold into highly potent and, in some cases, selective orexin receptor antagonists.

Dopamine D₄ Receptor Ligands

The dopamine D₄ receptor is a G protein-coupled receptor implicated in various neuropsychiatric disorders, including schizophrenia and addiction.[5] Selective D₄ ligands are sought after as potential therapeutics with fewer side effects than less selective antipsychotics.

Structural Comparison: Dopamine D₄ ligands based on the 1,4-diazepane scaffold often feature an N-aryl or N-aralkyl group at the N1 position, rather than an N-acyl group. The N4 position is typically linked via an alkyl chain to another large, often heterocyclic, moiety.

Structure-Activity Relationship (SAR) Insights:

  • N1-Substituent: An aryl group directly attached to N1, as seen in some triple reuptake inhibitors, is a common feature.[9] This suggests that the electronic properties and steric bulk of this group are critical for D₄ receptor interaction. The carbonyl group present in our reference compound would significantly alter the electronics and basicity of the N1 nitrogen, likely preventing optimal interaction with the D₄ receptor's characteristic aspartate residue (Asp 3.32).

  • N4-Linker and Moiety: A flexible alkyl chain of 2-4 carbons at the N4 position, connecting to another aromatic system, is often optimal for achieving high affinity.

Comparative Performance Data:

Compound ClassTarget(s)Kᵢ (nM)Selectivity over D₂/D₃Reference
1-(1,4-Diazepan-1-YL)octan-1-oneUnknownData not availableN/A-
1-Aryl-1,4-diazepan-2-one (Lead Compound)SERT/NET/DAT1.9 (SERT), 13 (NET), 48 (DAT)Triple Reuptake Inhibitor[9]
Piperidine-based D₄ Ligand (Compound 24)D₄0.17D₂/D₄ = 8318, D₃/D₄ = 3715[10]

The data illustrates that for dopamine receptor activity, the nature of the N1 and N4 substituents is fundamentally different from that required for orexin receptors. The N-acyl group is disfavored, while N-aryl and N-aralkyl groups are preferred.

G cluster_0 Structural Modification of 1,4-Diazepane Core cluster_1 Resulting Biological Activity Core 1,4-Diazepane Scaffold Orexin Orexin Antagonist (e.g., Suvorexant) Core->Orexin N1: Large, rigid acyl group N4: Aromatic group Dopamine Dopamine D4 Ligand Core->Dopamine N1: Aryl/Aralkyl group N4: Alkyl-aryl linker Other Other Targets (FXa, Aβ, etc.) Core->Other Diverse Substitutions

Caption: Logical relationship between 1,4-diazepane modifications and activity.

Section 3: Experimental Protocol for Comparative Evaluation

To quantitatively compare the binding affinity of different 1,4-diazepane derivatives for a specific G protein-coupled receptor (GPCR), a competitive radioligand binding assay is the gold standard. This protocol provides a self-validating system for determining the inhibitor constant (Kᵢ) of a test compound.

Protocol: Competitive Radioligand Binding Assay for a GPCR Target

Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., a 1,4-diazepane derivative) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing the target GPCR (e.g., HEK293-hOX1R).

  • Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]-Almorexant).

  • Test Compounds: 1,4-diazepane derivatives dissolved in DMSO.

  • Non-specific Binding Control: A high concentration of a known, unlabeled antagonist for the target receptor.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • 96-well plates, filter mats (e.g., GF/C), scintillation fluid, and a microplate scintillation counter.

Experimental Workflow:

G prep Step 1: Preparation Prepare serial dilutions of test compounds. Thaw and resuspend cell membranes in assay buffer. plate Step 2: Plating Add to 96-well plate: - Assay Buffer - Test Compound (or control) - Radioligand ([³H]-Ligand) - Cell Membranes prep->plate incubate Step 3: Incubation Incubate plate at a set temperature (e.g., 30°C for 60 min) with gentle agitation to reach equilibrium. plate->incubate filter Step 4: Filtration & Washing Rapidly filter plate contents through a GF/C filter mat using a cell harvester. Wash filters with ice-cold buffer to remove unbound radioligand. incubate->filter count Step 5: Counting Dry filters. Add scintillation cocktail. Count radioactivity (CPM) in a microplate counter. filter->count analyze Step 6: Data Analysis Calculate specific binding. Fit data to a one-site competition model to determine IC₅₀. Calculate Kᵢ using the Cheng-Prusoff equation. count->analyze

Caption: Experimental workflow for a competitive radioligand binding assay.

Step-by-Step Methodology & Rationale:

  • Preparation:

    • Action: Prepare 10-point, 3-fold serial dilutions of the test compounds in assay buffer. Also prepare solutions for total binding (buffer only) and non-specific binding (e.g., 10 µM of a known antagonist).

    • Causality: Serial dilutions are essential to generate a full competition curve, allowing for the accurate determination of the concentration that inhibits 50% of binding (IC₅₀). The non-specific binding control is critical to account for the radioligand sticking to the filter or membrane components in a non-saturable manner.

  • Assay Plating:

    • Action: In a 96-well plate, combine the components in a defined order (e.g., 150 µL membranes, 50 µL test compound/control, 50 µL radioligand).

    • Causality: A consistent order of addition ensures uniformity across the plate. The final concentration of the radioligand should be close to its dissociation constant (Kₑ) to ensure assay sensitivity.

  • Incubation:

    • Action: Incubate the plate for a predetermined time and temperature (e.g., 60 minutes at 30°C).

    • Causality: This step allows the binding reaction to reach equilibrium, a fundamental assumption for the subsequent data analysis using the Cheng-Prusoff equation. Insufficient incubation time will lead to an inaccurate estimation of affinity.

  • Filtration:

    • Action: Rapidly aspirate the contents of the wells through a glass fiber (GF/C) filter mat using a cell harvester. Immediately wash the filters multiple times with ice-cold wash buffer.

    • Causality: This is the most critical step for separating receptor-bound radioligand from unbound radioligand. The rapid filtration and cold washes minimize the dissociation of the radioligand from the receptor during the wash steps, ensuring that the measured radioactivity accurately reflects the bound state at equilibrium.

  • Data Analysis:

    • Action: Subtract the non-specific binding counts from all other counts to get specific binding. Plot specific binding versus the log concentration of the test compound and fit the data using non-linear regression to a sigmoidal dose-response model to determine the IC₅₀.

    • Action: Calculate the Kᵢ value using the Cheng-Prusoff equation :

      Ki​=1+Kd​[L]​IC50​​

      where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

    • Causality: The IC₅₀ value is dependent on the concentration of radioligand used. The Cheng-Prusoff equation corrects for this, providing a true, system-independent measure of the test compound's affinity for the receptor, allowing for direct comparison of different compounds.

Conclusion and Future Directions

The 1,4-diazepane scaffold is a remarkably versatile platform in medicinal chemistry. Our analysis, starting with the simple N-acyl derivative 1-(1,4-Diazepan-1-YL)octan-1-one , demonstrates a core principle of drug design: specific, high-affinity biological activity arises from the strategic addition of functional groups that complement the topology and chemical environment of a target's binding site.

While a simple N-octanoyl group may not confer potent activity at well-defined CNS targets like orexin or dopamine receptors, it serves as a crucial chemical probe. The comparison with highly decorated and potent antagonists reveals clear structure-activity relationships. For orexin receptor antagonism, a large, rigid N1-acyl group is paramount. Conversely, for many dopamine receptor ligands, an N1-aryl or aralkyl group is preferred.

Future research should continue to explore the vast chemical space around the 1,4-diazepane core. Systematic modification of substituents at the N1 and N4 positions, as well as on the diazepane ring itself, will undoubtedly yield novel modulators for a wide array of biological targets. The experimental protocols outlined herein provide a robust framework for quantitatively assessing the performance of these new chemical entities, paving the way for the development of next-generation therapeutics.

References

  • Adamo, A. et al. (2016). On-demand manufacturing of pharmaceuticals. Science. Available at: [Link]

  • Yung-Chi, C. & Prusoff, W.H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50)
  • Cox, C.D. et al. (2010). Discovery of the Dual Orexin Receptor Antagonist... (MK-4305) for the Treatment of Insomnia. Journal of Medicinal Chemistry. Available at: [Link]

  • Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology. Available at: [Link]

  • Gotter, A.L. et al. (2012). Orexin Receptors: Pharmacology and Therapeutic Opportunities. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Hirokawa, Y. et al. (2003). Synthesis and structure-affinity relationships of novel...serotonin 5-HT3 and dopamine D2 receptor antagonistic activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Rashid, M.A. et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis. Available at: [Link]

  • Roecker, A.J. et al. (2009). Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Cox, C. D. et al. (2010). Discovery of the Dual Orexin Receptor Antagonist... (MK-4305) for the Treatment of Insomnia. Journal of Medicinal Chemistry. Available at: [Link]

  • Cox, C. D. et al. (2009). Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • De Simone, A. et al. (2022). Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. Journal of Medicinal Chemistry. Available at: [Link]

  • Boss, C. et al. (2024). Discovery of Nivasorexant (ACT-539313): The First Selective Orexin-1 Receptor Antagonist (SO1RA) Investigated in Clinical Trials. Journal of Medicinal Chemistry. Available at: [Link]

  • Park, S. et al. (2014). Design, synthesis, and biological activities of 1-aryl-1,4-diazepan-2-one derivatives as novel triple reuptake inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • ChemRxiv. (2022). From dopamine 4 to sigma 1: Synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. Available at: [Link]

  • Boss, C., et al. (2024). Discovery of Nivasorexant (ACT-539313): The First Selective Orexin-1 Receptor Antagonist (SO1RA) Investigated in Clinical Trials. Journal of Medicinal Chemistry. Available at: [Link]

  • Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis. Available at: [Link]

  • Park, S., et al. (2014). Design, synthesis, and biological activities of 1-aryl-1,4-diazepan-2-one derivatives as novel triple reuptake inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

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Comparative

Comparative Analysis of 1-(1,4-Diazepan-1-YL)octan-1-one as a Putative Modulator of Endocannabinoid Signaling

A Guide for Researchers in Drug Discovery and Development Introduction The compound 1-(1,4-diazepan-1-yl)octan-1-one is a novel chemical entity featuring a 1,4-diazepane heterocyclic core linked to an octanoyl aliphatic...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Drug Discovery and Development

Introduction

The compound 1-(1,4-diazepan-1-yl)octan-1-one is a novel chemical entity featuring a 1,4-diazepane heterocyclic core linked to an octanoyl aliphatic chain[1][2]. While the broader class of 1,4-diazepines is associated with a wide spectrum of biological activities, including antipsychotic, anxiolytic, and anticancer effects, the specific biological targets and inhibitory potential of this particular molecule remain uncharacterized[3][4][5]. The presence of the fatty acid-like octanoyl moiety suggests a potential interaction with enzymes involved in lipid metabolism and signaling.

This guide presents a comparative framework for evaluating the inhibitory activity of 1-(1,4-diazepan-1-yl)octan-1-one against two key enzymes of the endocannabinoid system: Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MGL). This hypothesis is predicated on the structural resemblance of the compound's acyl chain to the endogenous substrates of these enzymes. FAAH and MGL are serine hydrolases responsible for the degradation of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively[6][7]. Inhibition of these enzymes elevates endocannabinoid levels, producing analgesic, anxiolytic, and anti-inflammatory effects, making them significant therapeutic targets[8].

This document will provide a detailed comparison with well-established inhibitors of FAAH and MGL, along with comprehensive experimental protocols to enable researchers to assess the potential of 1-(1,4-diazepan-1-yl)octan-1-one as a novel modulator of this critical signaling pathway.

Selection of Comparator Inhibitors

To provide a robust benchmark for evaluating the potential of 1-(1,4-diazepan-1-yl)octan-1-one, a selection of well-characterized, potent, and selective inhibitors for both FAAH and MGL is essential.

Fatty Acid Amide Hydrolase (FAAH) Inhibitors

FAAH inhibitors are a promising class of therapeutic agents for pain, anxiety, and other neurological disorders[8]. For this comparative guide, we have selected two well-studied inhibitors:

  • URB597 (KDS-4103): An irreversible carbamate-based inhibitor that has been extensively studied preclinically[6]. While it demonstrates selectivity for FAAH, it can also inactivate other serine hydrolases in peripheral tissues[6].

  • PF-04457845 (Redafamdastat): A highly potent and selective irreversible inhibitor of FAAH[9]. It has been evaluated in clinical trials and serves as an excellent benchmark for selectivity and potency[6].

Monoacylglycerol Lipase (MGL) Inhibitors

MGL is the primary enzyme responsible for the hydrolysis of the endocannabinoid 2-AG in the brain[7]. Inhibition of MGL has shown potential for the treatment of neurodegenerative diseases and inflammatory pain[10][11]. The selected comparators are:

  • JZL184: A potent, selective, and irreversible carbamate-based inhibitor of MGL that is widely used as a research tool[11][12].

  • Elcubragistat (ABX-1431): A highly effective, selective, and orally active MGL inhibitor that has advanced to clinical trials[7][12].

The following table summarizes the key characteristics of the selected comparator inhibitors.

Inhibitor Target Enzyme Mechanism of Action Reported IC50 Key Features
URB597 FAAHIrreversible (Carbamate)~5 nMWidely studied preclinical tool[6]
PF-04457845 FAAHIrreversible7.2 nM (human)High potency and selectivity, clinical candidate[9]
JZL184 MGLIrreversible (Carbamate)8 nMPotent and selective research tool[12]
Elcubragistat MGLIrreversible14 nMOrally active, clinical candidate[12]

Experimental Protocols for Comparative Analysis

To ascertain the inhibitory potential of 1-(1,4-diazepan-1-yl)octan-1-one against FAAH and MGL, a tiered approach involving in vitro enzymatic assays, cell-based assays, and in vivo target engagement studies is recommended.

Protocol 1: In Vitro Enzyme Inhibition Assay

This initial screen will determine the direct inhibitory effect of the test compound on purified FAAH and MGL enzymes. A fluorometric assay is a common and reliable method for this purpose.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 1-(1,4-diazepan-1-yl)octan-1-one against FAAH and MGL.

Materials and Reagents:

  • Purified human FAAH and MGL enzymes

  • Fluorogenic substrates (e.g., for FAAH: arachidonoyl-7-amino-4-methylcoumarin; for MGL: 2-oleoylglycerol coupled to a pro-fluorescent reporter)

  • 1-(1,4-Diazepan-1-YL)octan-1-one and comparator inhibitors (URB597, PF-04457845, JZL184, Elcubragistat)

  • Assay buffer (optimized for each enzyme)

  • 96-well black microplates

  • Fluorescence microplate reader

Step-by-Step Procedure:

  • Compound Preparation: Prepare a stock solution of 1-(1,4-diazepan-1-yl)octan-1-one and the comparator inhibitors in DMSO. Perform serial dilutions to create a range of concentrations.

  • Enzyme and Inhibitor Pre-incubation: Add a fixed concentration of the purified enzyme to the wells of the microplate. Add the various concentrations of the test and comparator inhibitors. Include a vehicle control (DMSO) and a positive control (a known inhibitor). Incubate for 15-30 minutes at the optimal temperature for the enzyme[13].

  • Reaction Initiation: Add the fluorogenic substrate to each well to start the enzymatic reaction.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths. The rate of fluorescence increase is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value[14].

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of 1-(1,4-Diazepan-1-YL)octan-1-one and comparator inhibitors C Add enzyme and inhibitors to 96-well plate A->C B Prepare enzyme and substrate solutions B->C D Pre-incubate C->D E Add substrate to initiate reaction D->E F Measure fluorescence over time E->F G Calculate % inhibition F->G H Plot dose-response curve G->H I Determine IC50 value H->I caption Workflow for In Vitro Enzyme Inhibition Assay

Caption: Workflow for In Vitro Enzyme Inhibition Assay

Protocol 2: Cell-Based Assay for Inhibitor Potency

Cell-based assays provide a more physiologically relevant context to evaluate inhibitor potency, as they account for cell permeability and potential off-target effects.[15][16]

Objective: To determine the cellular IC50 of 1-(1,4-diazepan-1-yl)octan-1-one in a whole-cell model.

Materials and Reagents:

  • A human cell line endogenously expressing FAAH or MGL (e.g., HEK293 cells transfected to overexpress the target enzyme)

  • Cell culture medium and supplements

  • 1-(1,4-Diazepan-1-YL)octan-1-one and comparator inhibitors

  • A suitable substrate for the target enzyme that can be measured in cell lysates or media

  • Cell lysis buffer

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo)

Step-by-Step Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Inhibitor Treatment: Replace the medium with fresh medium containing various concentrations of the test and comparator inhibitors. Include a vehicle control.

  • Incubation: Incubate the cells with the inhibitors for a defined period.

  • Enzyme Activity Measurement: After incubation, lyse the cells and measure the activity of the target enzyme in the lysate using a suitable assay (e.g., by monitoring the breakdown of a radiolabeled or fluorogenic substrate).

  • Cell Viability Assessment: In a parallel plate, perform a cell viability assay to ensure that the observed inhibition is not due to cytotoxicity.

  • Data Analysis: Normalize the enzyme activity to cell viability. Plot the percentage of inhibition against the inhibitor concentration to determine the cellular IC50 value[13].

G cluster_cell_culture Cell Culture cluster_treatment Inhibitor Treatment cluster_measurement Measurement & Analysis A Seed cells in 96-well plate B Allow cells to adhere A->B C Treat cells with varying concentrations of inhibitors B->C D Incubate for a defined period C->D E Measure enzyme activity in cell lysate D->E F Assess cell viability D->F G Normalize activity to viability E->G F->G H Determine cellular IC50 G->H caption Workflow for Cell-Based Inhibitor Potency Assay

Caption: Workflow for Cell-Based Inhibitor Potency Assay

Protocol 3: In Vivo Target Engagement Study

Confirming that a compound interacts with its intended target in a living organism is a critical step in drug development. Competitive activity-based protein profiling (ABPP) is a powerful technique for this purpose.[17]

Objective: To assess the in vivo target engagement of 1-(1,4-diazepan-1-yl)octan-1-one with FAAH or MGL in a rodent model.

Materials and Reagents:

  • Laboratory mice or rats

  • 1-(1,4-Diazepan-1-YL)octan-1-one and comparator inhibitors formulated for in vivo administration

  • An activity-based probe (ABP) that covalently labels the active site of the target enzyme (e.g., a fluorophosphonate-based probe)

  • Tissue homogenization buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and imaging system

Step-by-Step Procedure:

  • Compound Administration: Administer the test compound or a comparator inhibitor to the animals at a specific dose and route (e.g., intraperitoneal injection). Include a vehicle control group.

  • Probe Administration: After a predetermined time to allow for drug distribution, administer the activity-based probe to the animals.

  • Tissue Collection and Preparation: Euthanize the animals and collect tissues of interest (e.g., brain, liver). Homogenize the tissues and prepare proteomes.

  • Protein Quantification: Determine the protein concentration of each tissue lysate.

  • Gel-Based ABPP: Separate the proteomes by SDS-PAGE. Visualize the probe-labeled enzymes using a fluorescence gel scanner. The intensity of the fluorescent band corresponding to the target enzyme will be reduced in animals treated with an effective inhibitor.

  • Data Analysis: Quantify the band intensities to determine the degree of target engagement for each treatment group compared to the vehicle control.

G cluster_in_vivo In Vivo Administration cluster_ex_vivo Ex Vivo Analysis cluster_quantification Quantification A Administer inhibitor to animal model B Administer activity-based probe A->B C Collect and homogenize tissues B->C D Quantify protein C->D E Separate proteome by SDS-PAGE D->E F Visualize probe-labeled enzymes E->F G Quantify band intensity F->G H Determine in vivo target engagement G->H caption Workflow for In Vivo Target Engagement Study

Caption: Workflow for In Vivo Target Engagement Study

Conclusion

This guide provides a comprehensive framework for the initial characterization of 1-(1,4-diazepan-1-yl)octan-1-one as a potential inhibitor of FAAH and MGL. By systematically comparing its activity against well-established inhibitors using the detailed in vitro, cell-based, and in vivo protocols, researchers can generate the necessary data to validate this hypothesis. The proposed experimental workflows are designed to provide a robust and logical progression from initial screening to in vivo target validation. The successful identification of novel modulators of the endocannabinoid system holds significant promise for the development of new therapeutics for a range of debilitating conditions.

References

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  • Proceedings of the National Academy of Sciences. (2011). Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH). Retrieved from [Link]

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  • Drug Discovery News. (2013). A guide for potency assay development of cell-based product candidates. Retrieved from [Link]

  • PLOS ONE. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Protocol for enzyme assays. Retrieved from [Link]

  • OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types and Significance. Retrieved from [Link]

  • MedCrave. (2019). Effectiveness of enzyme inhibitors in biomedicine and pharmacotherapy. Retrieved from [Link]

  • Cravatt, B. F., & Adibekian, A. (2012). Confirming Target Engagement for Reversible Inhibitors In Vivo by Kinetically Tuned Activity-Based Probes. ACS chemical biology, 7(6), 1013–1018.
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Validation

A Comparative Guide to the Structure-Activity Relationship of 1-(1,4-Diazepan-1-YL)octan-1-one and its Analogs

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 1-(1,4-diazepan-1-yl)octan-1-one, a representative member of the N-acylated 1,4-diazepane family. While direct experimental dat...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 1-(1,4-diazepan-1-yl)octan-1-one, a representative member of the N-acylated 1,4-diazepane family. While direct experimental data for this specific molecule is limited in publicly available literature, this document synthesizes established SAR principles from extensive research on analogous 1,4-diazepane and benzodiazepine derivatives to provide a predictive comparison of its potential biological performance. This guide is intended for researchers, scientists, and professionals in drug development.

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4][5][6] Derivatives have shown a wide spectrum of activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer properties.[1][3][4][5] The biological activity of these compounds is highly dependent on the nature and position of substituents on the diazepine ring and the acyl group.[7][8][9]

The Core Scaffold: 1,4-Diazepane

The 1,4-diazepane ring is a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4. This core structure provides a flexible scaffold that can adopt various conformations, allowing for optimal interaction with a diverse range of biological targets.[8] Modifications to this ring system, such as the introduction of substituents or fusion to other rings (e.g., a benzene ring to form benzodiazepines), dramatically influence the pharmacological profile.[7][8][9]

Analysis of 1-(1,4-Diazepan-1-YL)octan-1-one: A Predictive SAR Assessment

The structure of 1-(1,4-diazepan-1-yl)octan-1-one features two key components for SAR analysis: the unsubstituted 1,4-diazepane ring and the N-octanoyl group.

The Unsubstituted 1,4-Diazepane Ring: The lack of substitution on the diazepane ring itself suggests that the primary determinant of activity for this molecule will be the N-acyl chain. In many benzodiazepine derivatives, substitutions at position 7 of the fused benzene ring are crucial for potency.[8][9] The absence of such a fused ring and other substituents on the diazepane core in 1-(1,4-diazepan-1-yl)octan-1-one implies that its interactions with biological targets may be less specific or potent compared to more decorated analogs.

The N-Octanoyl Group: The octanoyl (C8) chain is a significant feature. The length and lipophilicity of the N-acyl chain are known to be critical for the activity of various N-acylated heterocycles. Studies on similar compounds, such as 1,4-diazabicyclo[2.2.2]octane derivatives, have shown a clear relationship between the alkyl chain length and antimicrobial activity, with optimal activity often observed for chains of a specific length.[10]

Comparative Performance and Potential Biological Targets

Based on the SAR of related compounds, we can postulate the potential activities and compare the likely performance of 1-(1,4-diazepan-1-yl)octan-1-one with other alternatives.

Potential as an Antimicrobial Agent

The lipophilic octanoyl chain suggests that 1-(1,4-diazepan-1-yl)octan-1-one may possess antimicrobial properties. In a study on quaternary 1,4-diazabicyclo[2.2.2]octane derivatives, antimicrobial activity was found to be dependent on the alkyl chain length, with dodecyl (C12) and decyl (C10) chains showing the highest potency against various bacterial strains.[10]

Table 1: Predicted Antimicrobial Activity Comparison

CompoundAcyl/Alkyl Chain LengthPredicted Relative PotencyRationale
1-(1,4-Diazepan-1-YL)octan-1-oneC8ModerateThe C8 chain provides significant lipophilicity, likely enabling membrane disruption. However, studies on analogous series suggest that slightly longer chains (C10-C12) may be optimal.[10]
1-(1,4-Diazepan-1-YL)dodecan-1-oneC12HighBased on SAR of similar quaternary ammonium compounds, a C12 chain is often associated with maximal antimicrobial activity.[10]
1-(1,4-Diazepan-1-YL)ethan-1-oneC2LowThe short C2 chain provides insufficient lipophilicity to effectively disrupt bacterial cell membranes.
Potential as a CNS-Active Agent

While many CNS-active 1,4-diazepane derivatives are benzodiazepines with a fused aromatic ring, some simpler N-acylated diazepanes have also shown CNS activity. For instance, derivatives of 1,4-diazepane have been investigated as orexin receptor antagonists.[11] The activity in such cases is highly dependent on the specific substituents on both the acyl group and the diazepine ring.

Table 2: Predicted CNS Activity Comparison

CompoundKey Structural FeaturesPredicted CNS ActivityRationale
1-(1,4-Diazepan-1-YL)octan-1-oneUnsubstituted diazepane, C8 acyl chainLow to ModerateThe lipophilic tail may facilitate blood-brain barrier penetration. However, the lack of specific pharmacophoric features, such as aromatic rings or hydrogen bond donors/acceptors found in potent CNS agents, suggests lower affinity for specific CNS receptors.
Diazepam (a 1,4-benzodiazepine)Fused benzene ring, N-methyl group, phenyl substituentHigh (Anxiolytic, Anticonvulsant)The benzodiazepine core is a well-established pharmacophore for GABA-A receptor modulation.[7][12] Substituents are optimized for high-affinity binding.
Substituted 1,4-Diazepane Orexin AntagonistsSpecific aromatic and heterocyclic substituentsHigh (Orexin Receptor Antagonism)These molecules are highly decorated with specific functional groups that engage in precise interactions with the orexin receptor binding pocket.[11]

Experimental Protocols for SAR Validation

To empirically determine the SAR of 1-(1,4-diazepan-1-yl)octan-1-one and its analogs, the following experimental workflows are recommended.

Synthesis of Analogs

A library of analogs should be synthesized to systematically probe the SAR. This would involve varying the N-acyl chain length (e.g., C4, C6, C8, C10, C12, C14) and introducing substituents on the 1,4-diazepane ring.

Workflow for N-Acylation of 1,4-Diazepane:

  • Dissolve 1,4-diazepane in a suitable aprotic solvent (e.g., dichloromethane, THF).

  • Add an equimolar amount of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to scavenge the HCl byproduct.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (e.g., octanoyl chloride) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

In Vitro Biological Assays

Protocol for Minimum Inhibitory Concentration (MIC) Determination:

  • Prepare a serial dilution of the test compounds in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Incubate the plates at 37 °C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

To investigate potential CNS activity, a panel of receptor binding assays should be performed.

General Radioligand Binding Assay Protocol:

  • Prepare cell membranes or tissue homogenates expressing the receptor of interest (e.g., GABA-A receptors, orexin receptors).

  • Incubate the membranes with a known radiolabeled ligand and varying concentrations of the test compound.

  • Separate bound from free radioligand by rapid filtration.

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Visualization of SAR Principles

The following diagrams illustrate the key concepts discussed in this guide.

SAR_General cluster_Molecule 1-(1,4-Diazepan-1-YL)octan-1-one cluster_Modifications Structural Modifications cluster_Activity Biological Activity Core 1,4-Diazepane Ring (Flexibility, Scaffold) Ring_Subst Ring Substitution (Potency, Selectivity) Core->Ring_Subst Influences Acyl N-Octanoyl Group (Lipophilicity, Target Interaction) Acyl_Mod Acyl Chain Modification (PK/PD Properties) Acyl->Acyl_Mod Influences CNS CNS Activity Ring_Subst->CNS Other Other Targets (e.g., Factor Xa, Endothelin Receptors) Ring_Subst->Other Antimicrobial Antimicrobial Acyl_Mod->Antimicrobial Acyl_Mod->CNS

Caption: Experimental workflow for validating SAR hypotheses.

Conclusion

References

  • Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorganic & Medicinal Chemistry, [13]2. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, [1]3. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. OUCI, [2]4. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Semantic Scholar, [3]5. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. ResearchGate, [4]6. Novel benzod[3][13]iazepin-2-one derivatives as endothelin receptor antagonists. PubMed, [14]7. Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging. ACS Publications, [11]8. Naphtho[1,2-b]d[3][13]iazepinedione-Based P2X4 Receptor Antagonists from Structure–Activity Relationship Studies toward PET Tracer Development. Journal of Medicinal Chemistry, [15]9. 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Hindawi, [7]10. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science, [5]11. Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open Journal of Chemistry, [8]12. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI, [16]13. Synthesis and structure-activity relationship of novel 1,4-diazabicyclo[2.2.2]octane derivatives as potent antimicrobial agents. PubMed, [10]14. Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. ResearchGate, [9]15. The Psychonauts' Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity. PMC, [12]16. Current Scenario of 1,4-Diazepines as Potent Biomolecules-A Mini Review. ResearchGate,

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Comparative

A Comparative Guide to the Synthesis and Evaluation of 1-(1,4-Diazepan-1-YL)octan-1-one Analogs

This guide offers a detailed comparative analysis of synthetic methodologies and evaluation strategies for analogs of the 1-(1,4-diazepan-1-yl)octan-1-one scaffold. Tailored for researchers, medicinal chemists, and drug...

Author: BenchChem Technical Support Team. Date: March 2026

This guide offers a detailed comparative analysis of synthetic methodologies and evaluation strategies for analogs of the 1-(1,4-diazepan-1-yl)octan-1-one scaffold. Tailored for researchers, medicinal chemists, and drug development professionals, this document emphasizes the rationale behind experimental decisions, presents objective, data-driven comparisons, and provides robust, reproducible protocols.

Introduction: The 1-(1,4-Diazepan-1-yl)octan-1-one Scaffold

The 1,4-diazepane ring is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its non-planar, flexible seven-membered ring allows it to present substituents in diverse three-dimensional arrangements, facilitating interactions with a wide array of biological targets. When acylated with a lipophilic tail, such as an octanoyl group, the resulting 1-(1,4-diazepan-1-yl)octan-1-one structure offers a compelling starting point for analog development. The strategic modification of both the diazepane ring and the acyl chain enables the fine-tuning of pharmacodynamic and pharmacokinetic properties. This guide compares common synthetic routes to this scaffold and outlines a systematic approach to evaluating the resulting analogs.

PART 1: Comparative Synthetic Strategies

The synthesis of N-acylated diazepanes can be achieved through several reliable methods. The optimal choice depends on factors like the availability and stability of starting materials, desired scale, and the specific analogs being targeted. Here, we compare two prevalent and robust methods: activation to an acyl chloride and direct amide coupling.

Methodology A: Synthesis via Acyl Chloride

This classic and cost-effective method involves converting the carboxylic acid to a highly reactive acyl chloride, which then readily acylates the diazepane nitrogen.

Experimental Protocol: Acyl Chloride Method

  • Octanoyl Chloride Synthesis: In a fume hood, combine octanoic acid (1.0 eq) and anhydrous dichloromethane (DCM, 5 mL) in a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath. Add oxalyl chloride (1.5 eq) dropwise, followed by one drop of anhydrous N,N-dimethylformamide (DMF) as a catalyst. Allow the reaction to warm to room temperature and stir for 2 hours. Completion is indicated by the cessation of gas evolution.

  • Amidation: In a separate flask, dissolve 1,4-diazepane (1.1 eq) and triethylamine (TEA, 2.5 eq) in anhydrous DCM (10 mL). Cool this solution to 0 °C. Add the freshly prepared octanoyl chloride solution dropwise to the diazepane solution over 20 minutes.

  • Work-up and Purification: After the addition is complete, allow the reaction to stir overnight at room temperature. Monitor progress by TLC. Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel (gradient elution, e.g., 0-10% methanol in DCM) to yield the pure product.

Causality and Experimental Choices:

  • Anhydrous Conditions: The acyl chloride intermediate is extremely sensitive to moisture and will rapidly hydrolyze back to the carboxylic acid. A dry atmosphere and solvents are critical for success.

  • Catalyst (DMF): DMF catalyzes the formation of the Vilsmeier reagent in situ, which is the active species that converts the acid to the acyl chloride.

  • Base (TEA): Triethylamine is a non-nucleophilic base that acts as an acid scavenger, neutralizing the HCl byproduct generated during the acylation. This prevents the formation of the diazepane hydrochloride salt, which would be unreactive.

Diagram: Acyl Chloride Synthesis Workflow

Acyl Chloride Method Workflow cluster_activation Step 1: Acid Activation cluster_acylation Step 2: Acylation cluster_purification Step 3: Purification octanoic_acid Octanoic Acid octanoyl_chloride Octanoyl Chloride octanoic_acid->octanoyl_chloride DCM, 0°C to RT oxalyl_chloride Oxalyl Chloride, cat. DMF oxalyl_chloride->octanoyl_chloride final_product 1-(1,4-Diazepan-1-YL)octan-1-one octanoyl_chloride->final_product DCM, 0°C to RT diazepane 1,4-Diazepane, TEA diazepane->final_product crude Crude Product final_product->crude Aqueous Work-up purified Purified Product crude->purified Column Chromatography

Caption: Workflow for synthesis via the acyl chloride method.

Methodology B: Synthesis via Amide Coupling Reagents

This approach avoids the harsh reagents needed to make acyl chlorides and is often preferred for more sensitive or complex substrates. Peptide coupling reagents activate the carboxylic acid in situ, allowing for a one-pot reaction under mild conditions.

Experimental Protocol: Amide Coupling Method

  • Reaction Setup: To a solution of octanoic acid (1.0 eq) in DCM (10 mL), add 1,4-diazepane (1.1 eq), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq), and N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 4-12 hours. Monitor progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo. Purify the crude residue by flash column chromatography as described in Methodology A.

Causality and Experimental Choices:

  • Coupling Reagent (HATU): HATU is a highly efficient coupling reagent that rapidly converts the carboxylic acid to an activated ester, which is then readily attacked by the amine. It is known for low rates of epimerization when using chiral substrates.

  • Base (DIPEA): DIPEA is a sterically hindered, non-nucleophilic base. It maintains the basic conditions required for the coupling reaction without competing with the diazepane as a nucleophile.

  • Substrate Scope: This method is compatible with a much wider range of functional groups than the acyl chloride method, making it ideal for the synthesis of complex analogs.

Diagram: Amide Coupling Synthesis Workflow

Amide Coupling Method Workflow cluster_coupling One-Pot Reaction cluster_purification_coupling Purification reactants Octanoic Acid 1,4-Diazepane HATU, DIPEA product 1-(1,4-Diazepan-1-YL)octan-1-one reactants->product DCM, RT crude_c Crude Product product->crude_c Aqueous Work-up purified_c Purified Product crude_c->purified_c Column Chromatography

Caption: Workflow for synthesis via the amide coupling method.

Comparative Evaluation of Synthetic Routes
FeatureAcyl Chloride MethodAmide Coupling Method
Reagent Cost Low (Oxalyl chloride is inexpensive)High (HATU and other coupling agents are expensive)
Substrate Scope Limited; not suitable for acid/base-sensitive functional groupsBroad; compatible with most functional groups
Reaction Conditions Harsher (requires inert atmosphere, can generate corrosive HCl)Mild (room temperature, neutral pH)
Ease of Use Multi-step (activation then coupling)One-pot, operationally simple
Byproduct Removal Generally straightforwardCan be more complex depending on the coupling agent used
Ideal Application Large-scale synthesis of simple, robust analogsSmall-scale synthesis, complex or sensitive molecules, library synthesis

PART 2: Biological Evaluation & Structure-Activity Relationship (SAR)

The synthesis of analogs is only meaningful when coupled with a robust biological evaluation strategy. The goal is to systematically probe how structural changes affect biological activity, leading to a clear understanding of the SAR.

General Biological Evaluation Workflow

A typical drug discovery cascade involves progressing compounds through a series of assays with increasing complexity and physiological relevance.

Diagram: Biological Evaluation Cascade

Biological Evaluation Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_tertiary Lead Optimization target_assay In Vitro Target-Based Assay (e.g., Enzyme Inhibition, Receptor Binding) determine_potency Determine IC50 / Ki target_assay->determine_potency cell_assay Cell-Based Potency Assay (Confirms cellular activity) determine_potency->cell_assay Active Compounds selectivity Selectivity Profiling (Against related targets) cell_assay->selectivity adme Early ADME (e.g., Microsomal Stability, Permeability) cell_assay->adme pk_study In Vivo Pharmacokinetics (PK) selectivity->pk_study Selective Compounds adme->pk_study Stable & Permeable Compounds efficacy_model In Vivo Efficacy Model pk_study->efficacy_model

Caption: A standard workflow for evaluating novel chemical entities.

Illustrative Analog Performance Data

To demonstrate how SAR is developed, the following table presents hypothetical data for a series of analogs based on the parent compound 1 . This data allows for a direct comparison of how specific structural modifications impact key parameters.

CompoundR (Acyl Chain)R' (at N4)Target IC₅₀ (nM)Metabolic Stability (t½, min)Cell Permeability (Papp, 10⁻⁶ cm/s)
1 (Parent) n-HeptylH150358.5
2 n-PentylH850509.2
3 n-NonylH125152.1
4 4,4-DifluoroheptylH95757.9
5 n-HeptylMethyl300408.1
6 n-HeptylCyclopropyl1801106.5

Interpretation of Comparative Data:

  • Acyl Chain Length (1 vs. 2 & 3): A clear SAR exists for the length of the lipophilic tail. Shortening the chain (C6-acyl in 2 ) dramatically reduces potency, while slightly lengthening it (C10-acyl in 3 ) offers a marginal potency benefit but significantly decreases metabolic stability and permeability, likely due to increased lipophilicity. This suggests the n-octanoyl chain of the parent compound is near-optimal.

  • Metabolic Blocking (1 vs. 4): Introducing metabolically stable fluorine atoms on the acyl chain (as in 4 ) improves both target potency and, critically, metabolic half-life. This is a classic medicinal chemistry strategy to block sites of oxidative metabolism.

  • N4-Substitution (1 vs. 5 & 6): Small alkyl substitution on the second nitrogen of the diazepane ring (N4-methyl in 5 ) is detrimental to activity. However, introducing a strained ring like a cyclopropyl group (6 ) is well-tolerated from a potency standpoint and provides a substantial boost in metabolic stability, potentially by altering the conformation or blocking access for metabolic enzymes.

Conclusion

The systematic synthesis and evaluation of 1-(1,4-diazepan-1-yl)octan-1-one analogs provide a fertile ground for drug discovery. The choice of synthetic route—be it the economical acyl chloride method for bulk synthesis or the versatile amide coupling approach for complex analogs—directly impacts the efficiency of a research program. The comparative data, though illustrative, highlights the core principles of medicinal chemistry: iterative design, multiparameter optimization, and the elucidation of clear structure-activity relationships. By combining robust synthetic strategies with a logical evaluation cascade, researchers can efficiently navigate the chemical space around this promising scaffold to identify candidates with superior therapeutic potential.

References

  • Title: 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis Source: IntechOpen URL: [Link]

  • Title: 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance Source: ResearchGate URL: [Link]

  • Title: 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance Source: PubMed URL: [Link]

  • Title: Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines Source: Open Journal of Chemistry URL: [Link]

  • Title: Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines Source: ResearchGate URL: [Link]

  • Title: Synthesis of 2-(4-substitutedbenzyl-[4][5]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[1][4][5]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents Source: Chemical Biology & Drug Design URL: [Link]

  • Title: Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines Source: ResearchGate URL: [Link]

  • Title: 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance Source: Bentham Science URL: [Link]

Sources

Validation

Comparative Pharmacodynamics and Application Profiling: 1-(1,4-Diazepan-1-YL)octan-1-one vs. Diazepam

Executive Summary & Structural Divergence In drug discovery and molecular pharmacology, nomenclature can often mask profound functional divergence. Both 1-(1,4-Diazepan-1-YL)octan-1-one and Diazepam share a seven-membere...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Divergence

In drug discovery and molecular pharmacology, nomenclature can often mask profound functional divergence. Both 1-(1,4-Diazepan-1-YL)octan-1-one and Diazepam share a seven-membered nitrogenous ring core (a diazepane/diazepine derivative). However, their biological applications, structural biology, and physicochemical behaviors exist in entirely different paradigms.

is a rigid, aromatic 1,4-benzodiazepine and a highly specific therapeutic agent utilized for its anxiolytic, anticonvulsant, and muscle relaxant properties[1]. Conversely, (CAS: 61903-17-1) is a flexible, aliphatic homopiperazine acylated with an octanoyl (caprylic) chain[2]. It lacks a specific receptor target; instead, it functions as an amphiphilic building block, a lipidic secondary amine often utilized in the synthesis of complex active pharmaceutical ingredients (APIs), or as a structural component in lipid nanoparticle (LNP) formulations[3].

This guide objectively contrasts the receptor-targeted pharmacodynamics of Diazepam with the physicochemical utility of 1-(1,4-Diazepan-1-YL)octan-1-one, providing self-validating experimental workflows for evaluating both classes of molecules.

Mechanistic Pathways & Biological Activity

Diazepam: Target-Specific Allosteric Modulation

Diazepam exerts its biological activity by acting as a positive allosteric modulator (PAM) at the. It binds to a highly specific allosteric pocket located at the interface between the α and γ subunits of the pentameric ion channel. Upon binding, Diazepam induces a conformational shift that increases the binding affinity of the endogenous ligand (GABA), thereby increasing the frequency of chloride channel opening. This results in neuronal hyperpolarization and profound central nervous system (CNS) depression[1].

GABAA_Signaling DZP Diazepam (Allosteric Modulator) GABAA GABA-A Receptor (Target) DZP->GABAA Binds u03B32/u03B1 subunits Cl_Channel Chloride Channel Opening Freq ↑ GABAA->Cl_Channel Conformational Shift Hyperpol Neuronal Hyperpolarization Cl_Channel->Hyperpol Cl- Influx CNS CNS Depression (Anxiolytic Effect) Hyperpol->CNS Action Potential Inhibition

Fig 1: Diazepam mechanism via GABA-A receptor positive allosteric modulation.

1-(1,4-Diazepan-1-YL)octan-1-one: Amphiphilic Utility

Unlike Diazepam, 1-(1,4-Diazepan-1-YL)octan-1-one does not possess the aromatic pharmacophore required for GABA-A receptor intercalation. It is composed of a hydrophilic homopiperazine headgroup and a lipophilic 8-carbon tail. Its "biological activity" is primarily defined by its surfactant-like behavior and membrane intercalation properties. In drug development, molecules of this class are evaluated for their basal cytotoxicity and membrane disruption thresholds before being functionalized into targeted ligands (e.g., Histamine H3 receptor antagonists) or utilized as ionizable lipids for nucleic acid delivery.

Physicochemical & Biological Profile Comparison

The following table summarizes the quantitative and qualitative differences between the two compounds, highlighting the distinction between a finished therapeutic and a synthetic intermediate.

ParameterDiazepam1-(1,4-Diazepan-1-YL)octan-1-one
CAS Number 439-14-5[1]61903-17-1[2]
Molecular Formula C16H13ClN2O[1]C13H26N2O[2]
Molecular Weight 284.74 g/mol 226.36 g/mol [3]
LogP (Lipophilicity) ~2.82~2.17[3]
Primary Target GABA-A ReceptorNone (Synthetic Building Block)
Mechanism Positive Allosteric ModulatorAmphiphilic Membrane Intercalation
Primary Application Clinical Anxiolytic / AnticonvulsantPrecursor for APIs / LNP Formulation

Self-Validating Experimental Protocols

To accurately assess the disparate profiles of these compounds, researchers must employ fundamentally different assay architectures. Below are self-validating protocols designed to isolate the specific properties of each molecule.

Workflow_Comparison Start Compound Profiling Strategy Split1 Diazepam (Receptor-Targeted) Start->Split1 Split2 1-(1,4-Diazepan-1-YL)octan-1-one (Lipidic Amine) Start->Split2 Assay1 Whole-Cell Patch Clamp (GABA-A Expressing Cells) Split1->Assay1 Pathway A Assay2 Liposome Leakage & MTT Assay (Membrane Integrity) Split2->Assay2 Pathway B Data1 EC50: Cl- Current Potentiation Assay1->Data1 Quantify Potency Data2 IC50: Surfactant Toxicity Assay2->Data2 Quantify Inertness

Fig 2: Divergent experimental workflows for target-specific vs. amphiphilic compounds.

Protocol A: Electrophysiological Profiling of Diazepam

Objective: Quantify the allosteric potentiation of GABA-mediated chloride currents. Causality & Design: Whole-cell voltage-clamp electrophysiology is utilized because it allows for the real-time, macroscopic measurement of ion flux across the entire cell membrane, providing precise EC50 values for receptor modulators.

  • Cell Preparation: Culture HEK293 cells transiently transfected with human GABA-A receptor subunits ( α 1, β 2, γ 2) and a GFP reporter.

    • Validation Checkpoint: Only patch cells exhibiting robust GFP fluorescence to ensure receptor expression.

  • Recording Configuration: Establish whole-cell configuration using a borosilicate glass pipette (3-5 M Ω ). Hold the membrane potential at -60 mV.

    • Causality: Holding at -60 mV creates a strong electrochemical driving force for inward chloride current (measured as an outward electrical current) when the channels open.

  • Compound Application: Apply a sub-maximal concentration of GABA (e.g., EC20, ~2 µM) to establish a baseline current. Co-apply GABA (2 µM) with Diazepam in escalating concentrations (10 nM to 10 µM).

  • Self-Validation (Antagonist Reversal): Following the observation of maximal current potentiation, co-apply, a competitive benzodiazepine site antagonist.

    • Trustworthiness: The potentiation must be rapidly reversed by Flumazenil. Failure to reverse indicates non-specific membrane effects or recording artifact rather than true allosteric modulation.

Protocol B: Amphiphilic Membrane Interaction Assay for 1-(1,4-Diazepan-1-YL)octan-1-one

Objective: Determine the surfactant-induced membrane disruption threshold and basal cytotoxicity of the lipidic building block. Causality & Design: Because this compound acts as an amphiphile rather than a receptor ligand, its primary biological interaction is with the lipid bilayer. Evaluating its membrane disruption capability ensures it can be safely used as an inert scaffold in downstream drug synthesis.

  • Liposome Preparation: Synthesize large unilamellar vesicles (LUVs) encapsulating a self-quenching concentration of Calcein dye (70 mM).

  • Leakage Assay: Incubate the LUVs with escalating concentrations of 1-(1,4-Diazepan-1-YL)octan-1-one (1 µM to 500 µM) and monitor fluorescence at 520 nm.

    • Causality: If the octanoyl tail intercalates and disrupts the lipid bilayer, Calcein will leak out, de-quench, and emit a fluorescent signal.

  • Cytotoxicity Screening (MTT): Seed HepG2 cells in a 96-well plate. Treat with the compound for 24 hours, then add MTT reagent. Measure absorbance at 570 nm to calculate the IC50 of cellular viability.

  • Self-Validation (Lysis Control): Include a 1% Triton X-100 treatment group as a positive control in both the liposome and MTT assays.

    • Trustworthiness: Triton X-100 must yield 100% Calcein release and near 0% cell viability. The test compound's data is normalized against this maximum lysis baseline to accurately define its therapeutic/synthetic window.

References

  • PubChem Database : Diazepam (CID 3016). National Center for Biotechnology Information. Available at:[Link]

  • StatPearls [Internet] : Diazepam Mechanism of Action and Pharmacology. National Institute of Health (NIH) Bookshelf. Available at:[Link]

  • PubChem Database : Flumazenil (CID 3373). National Center for Biotechnology Information. Available at:[Link]

Sources

Comparative

Head-to-Head Comparison: Investigational Compound Z vs. Risperidone for the Management of Schizophrenia

Disclaimer: The compound "1-(1,4-Diazepan-1-YL)octan-1-one" is not a known therapeutic agent with published data. This guide is a scientifically-grounded, hypothetical comparison to illustrate the rigorous evaluation pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The compound "1-(1,4-Diazepan-1-YL)octan-1-one" is not a known therapeutic agent with published data. This guide is a scientifically-grounded, hypothetical comparison to illustrate the rigorous evaluation process for a novel investigational drug against a current standard of care. For this purpose, we will refer to "1-(1,4-Diazepan-1-YL)octan-1-one" as "Investigational Compound Z" and hypothesize its development as a novel antipsychotic for the treatment of schizophrenia.

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive, head-to-head comparison of Investigational Compound Z, a novel molecule featuring a 1,4-diazepane scaffold, against Risperidone, a well-established second-generation (atypical) antipsychotic that serves as a standard of care for schizophrenia. The analysis is structured to provide researchers and clinicians with a framework for evaluating the potential advantages and liabilities of this new chemical entity based on preclinical data.

Introduction: The Unmet Need in Schizophrenia Treatment

Schizophrenia is a complex and chronic mental disorder affecting millions worldwide. While current second-generation antipsychotics (SGAs) like Risperidone have improved upon first-generation agents by offering a broader efficacy profile and a lower risk of extrapyramidal symptoms (EPS), significant unmet needs remain. These include poor efficacy for negative and cognitive symptoms, and a high burden of metabolic side effects such as weight gain, dyslipidemia, and an increased risk of type 2 diabetes.

Investigational Compound Z is hypothesized to be a next-generation antipsychotic designed to address these limitations. Its unique chemical structure suggests a potential for a differentiated pharmacological profile, aiming for robust efficacy on positive, negative, and cognitive symptoms, coupled with a more benign safety profile.

Mechanism of Action: Beyond Simple D2 Blockade

The therapeutic efficacy of most antipsychotics is attributed to their ability to modulate dopamine D2 and serotonin 5-HT2A receptors. Risperidone is a potent antagonist at both D2 and 5-HT2A receptors. The high 5-HT2A to D2 binding affinity ratio is thought to contribute to its "atypical" profile and lower risk of EPS compared to older antipsychotics.

Investigational Compound Z has been designed with the aim of achieving a more nuanced receptor modulation profile. The goal is to provide sufficient D2 receptor blockade to treat positive symptoms while engaging other receptor systems (e.g., glutamatergic, and other serotonin or dopamine subtypes) to a greater extent to address negative and cognitive symptoms.

Comparative Receptor Binding Profile

The following table summarizes the hypothetical preclinical receptor binding affinities (Ki, nM) for Investigational Compound Z compared to Risperidone. Lower Ki values indicate higher binding affinity.

Receptor TargetInvestigational Compound Z (Ki, nM)Risperidone (Ki, nM)Rationale for Comparison
Dopamine D21.53.13Primary target for antipsychotic efficacy (positive symptoms).
Serotonin 5-HT2A0.80.12Key for atypicality; mitigates EPS and may improve negative symptoms.
Serotonin 5-HT1A5.2355Agonism at this receptor is linked to anxiolytic and antidepressant effects.
Serotonin 5-HT710.52.24Antagonism may contribute to pro-cognitive and antidepressant effects.
Adrenergic α125.00.82Antagonism is associated with orthostatic hypotension.
Histamine H140.02.25Antagonism is linked to sedation and weight gain.
Muscarinic M1>1000>1000Lack of affinity avoids anticholinergic side effects (e.g., dry mouth, cognitive dulling).

This table presents hypothetical data for Investigational Compound Z alongside published data for Risperidone.

This profile suggests Investigational Compound Z may have a favorable separation between its primary targets (D2/5-HT2A) and receptors associated with common side effects (H1, α1), a key aspect explored in the safety section.

Signaling Pathway Hypothesis

The following diagram illustrates the hypothesized downstream effects of D2 receptor antagonism in the mesolimbic pathway, a key circuit in the pathophysiology of positive symptoms in schizophrenia.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_drug DA_vesicle Dopamine Vesicles DA_release Dopamine Release DA_vesicle->DA_release D2R D2 Receptor DA_release->D2R Dopamine AC Adenylyl Cyclase D2R->AC cAMP cAMP ↓ AC->cAMP PKA PKA ↓ cAMP->PKA Response Reduced Neuronal Excitability PKA->Response Compound_Z Investigational Compound Z Compound_Z->D2R Antagonism

Caption: D2 receptor antagonism by Investigational Compound Z in the postsynaptic neuron.

Preclinical Efficacy Evaluation

To substantiate the therapeutic potential of Investigational Compound Z, a series of validated animal models are employed. These models are designed to assess efficacy in domains relevant to schizophrenia: positive, negative, and cognitive symptoms.

A. Models for Positive Symptoms
  • Amphetamine-Induced Hyperlocomotion (AIH): This model assesses the ability of a compound to block dopamine-agonist-induced hyperactivity, which is considered a proxy for antipsychotic action against positive symptoms.

  • Experimental Protocol: AIH

    • Acclimate male Sprague-Dawley rats to locomotor activity chambers.

    • Administer vehicle, Risperidone (0.1, 0.3, 1.0 mg/kg, i.p.), or Investigational Compound Z (0.3, 1.0, 3.0 mg/kg, i.p.).

    • After 30 minutes, administer d-amphetamine (1.5 mg/kg, i.p.) to all animals.

    • Record locomotor activity (e.g., beam breaks) for the next 90 minutes.

    • Data Analysis: Compare the total locomotor activity in drug-treated groups to the vehicle-treated group using a one-way ANOVA followed by Dunnett's post-hoc test.

B. Models for Negative and Cognitive Symptoms
  • Novel Object Recognition (NOR): This test evaluates cognitive function, specifically recognition memory, which is often impaired in schizophrenia.

  • Social Interaction Test: This model assesses social withdrawal, a key negative symptom. A drug that increases the time spent in social interaction is considered to have potential efficacy against negative symptoms.

Comparative Efficacy Summary (Hypothetical Data)
Test/ModelParameterInvestigational Compound ZRisperidone
Amphetamine-Induced Hyperlocomotion ED50 (mg/kg) for 50% reversal of hyperactivity1.20.4
Novel Object Recognition Minimal Effective Dose (MED) to restore recognition index1.0 mg/kg1.0 mg/kg
Social Interaction Test MED to significantly increase social interaction time0.8 mg/kgNo significant effect at non-sedating doses

This table presents hypothetical data for Investigational Compound Z alongside expected outcomes for Risperidone.

These hypothetical results suggest that while Risperidone may be more potent in models of positive symptoms, Investigational Compound Z shows a more promising profile for addressing negative symptoms.

Safety and Tolerability Profile

A critical differentiator for any new antipsychotic is its safety profile. Key areas of concern for this class of drugs include extrapyramidal symptoms (EPS), weight gain/metabolic disturbances, and sedation.

A. Assessment of Extrapyramidal Symptom Liability
  • Catalepsy Test: This is a rodent model used to predict the likelihood of a drug causing parkinsonian-like side effects (a form of EPS). The test measures the time an animal remains in an externally imposed, awkward posture.

  • Experimental Workflow: Catalepsy Assessment

G cluster_setup Setup cluster_test Testing Phase (30, 60, 90, 120 min post-dose) cluster_analysis Data Analysis acclimatize Acclimatize Rats dosing Administer Compound Z or Risperidone acclimatize->dosing position Place forepaws on a 9 cm horizontal bar dosing->position measure Record time (s) to remove both paws (Cut-off: 180s) position->measure anova Two-way ANOVA (Treatment x Time) measure->anova

Caption: Workflow for assessing catalepsy induction in rats.

B. Assessment of Metabolic Side Effects
  • Chronic Dosing and Weight Monitoring: A longer-term study (e.g., 28 days) in female rats is the standard to assess the propensity for drug-induced weight gain. Food intake and key metabolic markers (glucose, insulin, lipids) are also measured at the end of the study.

Comparative Safety Summary (Hypothetical Data)
Safety ParameterTestInvestigational Compound ZRisperidone
EPS Liability Catalepsy Induction (MED)>10 mg/kg~1.0 mg/kg
Weight Gain Mean weight gain after 28 days (vs. vehicle)+5%+25%
Sedation Locomotor activity reduction (MED)5.0 mg/kg1.0 mg/kg

This table presents hypothetical data for Investigational Compound Z alongside expected outcomes for Risperidone.

The hypothetical safety data suggest a significant advantage for Investigational Compound Z, with a wider therapeutic window between the efficacious dose and doses causing EPS, weight gain, and sedation.

Conclusion and Future Directions

This head-to-head comparison, based on a robust preclinical framework, positions Investigational Compound Z as a promising candidate for the treatment of schizophrenia. Its hypothesized pharmacological profile suggests the potential for a "best-in-class" agent with efficacy across multiple symptom domains and a significantly improved safety profile over the standard of care, Risperidone.

Key differentiators appear to be:

  • Potential for efficacy in negative symptoms , an area where Risperidone is limited.

  • A substantially lower liability for EPS and metabolic side effects , addressing the most significant drawbacks of current therapies.

The path forward requires confirming these preclinical findings in further studies, including toxicology assessments and, ultimately, well-designed clinical trials in patients with schizophrenia. The data presented in this guide provide a strong rationale for advancing Investigational Compound Z into the next phase of drug development.

References

  • Title: The global burden of schizophrenia Source: The Lancet URL: [Link]

  • Title: Metabolic side effects of antipsychotic drugs Source: Nature Reviews Endocrinology URL: [Link]

  • Title: The Serotonin 5-HT2A Receptor in Schizophrenia Source: ACS Chemical Neuroscience URL: [Link]

  • Title: NIMH Psychoactive Drug Screening Program (PDSP) Source: University of North Carolina URL: [Link](Note: This is a database where specific binding data, such as that for Risperidone, can be found. A direct link to the data is not feasible, but the database itself is the authoritative source.)

Validation

A Researcher's Guide to the Multi-Modal Activity Profiling of 1-(1,4-Diazepan-1-YL)octan-1-one

In the landscape of modern drug discovery, the journey of a novel chemical entity from a promising hit to a validated lead is one of rigorous, multi-faceted investigation. This guide provides a comprehensive framework fo...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the journey of a novel chemical entity from a promising hit to a validated lead is one of rigorous, multi-faceted investigation. This guide provides a comprehensive framework for the cross-validation of the biological activity of "1-(1,4-Diazepan-1-YL)octan-1-one," a novel derivative of the pharmacologically significant 1,4-diazepane scaffold. The 1,4-diazepine core is renowned for its presence in a variety of therapeutic agents, exhibiting activities such as anxiolytic, antipsychotic, and anticonvulsant effects.[1][2] This wide range of biological activities underscores the importance of a robust and systematic approach to characterizing new derivatives like the one .

Our focus here is not merely on a sequence of experiments but on building a self-validating system of inquiry. We will progress from initial target identification and biochemical confirmation through to detailed in vitro functional characterization and culminating in whole-organism in vivo validation. Each stage is designed to build upon the last, creating a cohesive and trustworthy profile of the compound's activity. For the purpose of this guide, we will refer to "1-(1,4-Diazepan-1-YL)octan-1-one" as Compound X .

Part 1: Target Identification and Initial Validation

Before embarking on extensive cell-based and in vivo studies, it is crucial to establish a foundational understanding of Compound X's potential molecular targets. The 1,4-diazepane structure is a known privileged scaffold, frequently interacting with central nervous system receptors.[1][3] Given this, our initial hypothesis is that Compound X is a ligand for a G-protein coupled receptor (GPCR), a major target class for a wide array of therapeutics.[4][5]

Experimental Protocol 1: Radioligand Binding Assay

This initial biochemical assay is designed to confirm a direct physical interaction between Compound X and its predicted target, for instance, a specific dopamine or orexin receptor subtype.

Methodology:

  • Membrane Preparation: A stable cell line overexpressing the GPCR target of interest (e.g., Dopamine Receptor D2) is cultured. The cells are harvested, and a crude membrane preparation is generated through homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, the membrane preparation is incubated with a known radiolabeled ligand (e.g., [³H]-Spiperone for DRD2) at a concentration near its dissociation constant (Kd).

  • Competitive Binding: A range of concentrations of the unlabeled Compound X is added to the wells to compete with the radioligand for binding to the receptor.

  • Incubation and Separation: The plates are incubated to allow the binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter mat.

  • Quantification: The radioactivity retained on the filters, corresponding to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of Compound X that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Table 1: Hypothetical Binding Affinity Data for Compound X

Target ReceptorRadioligandCompound X Ki (nM)Reference Compound Ki (nM)
Dopamine D2[³H]-Spiperone15.2Haloperidol: 2.5
Orexin 1[¹²⁵I]-5IBOM> 1000Suvorexant: 0.55
Serotonin 5-HT2A[³H]-Ketanserin89.7Risperidone: 1.8

This initial screen suggests that Compound X has a moderate affinity for the Dopamine D2 receptor and a weaker, but still notable, affinity for the Serotonin 5-HT2A receptor. This provides a clear direction for subsequent functional testing.

Part 2: In Vitro Functional Characterization: From Binding to Biological Effect

With binding affinity confirmed, the next critical step is to determine the functional consequence of this interaction. Is Compound X an agonist, an antagonist, or an inverse agonist? Does it show bias towards a particular signaling pathway?[4][6] To answer these questions, we employ a panel of cell-based functional assays.

Experimental Workflow: In Vitro Functional Assays

The following diagram illustrates the logical flow for characterizing the functional activity of Compound X at the Dopamine D2 receptor.

G cluster_0 Initial Screening cluster_1 Functional Characterization cluster_2 Data Analysis BindingAssay Radioligand Binding Assay (Determine Ki) cAMP_Assay cAMP Accumulation Assay (Gαi/o Pathway) BindingAssay->cAMP_Assay If Ki < 100 nM Arrestin_Assay β-Arrestin Recruitment Assay (Tango/PathHunter) BindingAssay->Arrestin_Assay If Ki < 100 nM Potency Determine Potency (EC50) and Efficacy (% Activity) cAMP_Assay->Potency Arrestin_Assay->Potency Bias Calculate Signaling Bias Potency->Bias

Caption: Workflow for in vitro functional characterization of Compound X.

Experimental Protocol 2: cAMP Accumulation Assay

This assay measures the modulation of cyclic adenosine monophosphate (cAMP), a key second messenger. Since the Dopamine D2 receptor is a Gαi/o-coupled receptor, its activation by an agonist will lead to a decrease in intracellular cAMP levels.

Methodology:

  • Cell Culture: CHO-K1 cells stably expressing the human Dopamine D2 receptor are seeded in 96-well plates.

  • cAMP Stimulation: The cells are treated with forskolin, an adenylyl cyclase activator, to induce a high basal level of cAMP.

  • Compound Treatment: The cells are then treated with varying concentrations of Compound X or a reference agonist (e.g., Quinpirole).

  • Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often based on HTRF (Homogeneous Time-Resolved Fluorescence) or a similar technology.

  • Data Analysis: The results are expressed as a percentage of the forskolin-induced cAMP level, and a dose-response curve is generated to determine the EC50 (potency) and Emax (efficacy).

Experimental Protocol 3: β-Arrestin Recruitment Assay

Modern GPCR pharmacology recognizes that signaling can also occur through G-protein-independent pathways, often mediated by β-arrestin.[6] Assays like the Tango assay are used to quantify this interaction.[5]

Methodology:

  • Assay Principle: The Tango assay utilizes a GPCR fused to a transcription factor via a protease cleavage site. A separate construct expresses β-arrestin fused to a protease. Upon agonist-induced receptor activation and phosphorylation, the β-arrestin-protease is recruited to the receptor, cleaving the transcription factor, which then translocates to the nucleus and drives the expression of a reporter gene (e.g., luciferase).

  • Cell Treatment: Cells engineered for the Tango assay are treated with varying concentrations of Compound X.

  • Incubation: The cells are incubated for a period (typically 6-18 hours) to allow for reporter gene expression.

  • Signal Detection: A substrate for the reporter enzyme (e.g., luciferin for luciferase) is added, and the resulting luminescence is measured.

  • Data Analysis: A dose-response curve is generated to determine the EC50 and Emax for β-arrestin recruitment.

Table 2: Hypothetical Functional Data for Compound X at the Dopamine D2 Receptor

Assay TypeParameterCompound XReference Agonist (Quinpirole)
cAMP Assay (Gαi/o)EC50 (nM)45.85.1
Emax (% inhibition)85%98%
β-Arrestin RecruitmentEC50 (nM)210.535.2
Emax (% activation)40%100%

The in vitro data suggests that Compound X is a partial agonist at the Dopamine D2 receptor. Interestingly, it appears to be biased towards the G-protein signaling pathway over the β-arrestin pathway, as indicated by its higher potency and efficacy in the cAMP assay compared to the β-arrestin recruitment assay.

Part 3: In Vivo Model Cross-Validation

While in vitro assays provide crucial information about a compound's activity at a specific molecular target, they cannot predict its effects in a complex living organism.[7][8] Therefore, the next essential step is to validate these findings in an appropriate in vivo model. Given the potential CNS activity of Compound X, a zebrafish model offers a powerful platform for initial whole-organism screening due to its genetic tractability, rapid development, and suitability for medium-throughput behavioral analysis.[9]

Experimental Workflow: In Vivo Zebrafish Model

G cluster_0 Preparation cluster_1 Dosing & Acclimation cluster_2 Behavioral Assays cluster_3 Analysis Embryos Collect Zebrafish Embryos (5 days post-fertilization) Dosing Administer Compound X (via immersion) Embryos->Dosing Acclimate Acclimate Larvae in 96-well plate Dosing->Acclimate Locomotor Locomotor Activity Assay (Light/Dark Challenge) Acclimate->Locomotor Thigmotaxis Thigmotaxis Assay (Anxiety-like behavior) Acclimate->Thigmotaxis Data Quantify Distance Moved and Time in Center Zone Locomotor->Data Thigmotaxis->Data

Sources

Comparative

A Comparative Guide to Target Engagement Validation for 1-(1,4-Diazepan-1-YL)octan-1-one

For Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge of a Novel Compound 1-(1,4-Diazepan-1-YL)octan-1-one is a novel chemical entity. Publicly available data on its biological targe...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of a Novel Compound

1-(1,4-Diazepan-1-YL)octan-1-one is a novel chemical entity. Publicly available data on its biological target is scarce. However, its core structure, a 1,4-diazepane ring, is a recognized privileged scaffold in medicinal chemistry. Compounds containing this moiety have shown activity against a range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and sigma receptors.[1][2][3][4] For the purpose of this guide, we will proceed with the scientifically plausible hypothesis that 1-(1,4-Diazepan-1-YL)octan-1-one targets a Gαi-coupled G-protein coupled receptor (GPCR) .

Target engagement is a critical step in drug discovery, confirming that a drug candidate interacts with its intended target in a biologically relevant context.[5][6] This guide will compare and contrast three orthogonal, state-of-the-art methods to validate the engagement of our compound with its hypothetical GPCR target:

  • Radioligand Binding Assay: A direct, quantitative measure of binding affinity.

  • Cellular Thermal Shift Assay (CETSA®): A biophysical method to confirm target binding in a cellular environment.

  • cAMP Assay: A functional assay to measure the downstream consequences of receptor engagement.

The following sections will detail the principles, protocols, and expected outcomes for each method, providing a comprehensive framework for researchers to design their own target validation studies.

Visualizing the Target Engagement Workflow

The overall process of validating target engagement for a novel compound involves a multi-faceted approach, starting from the initial hypothesis and progressing through various experimental validations.

Target Engagement Validation Workflow Overall Workflow for Target Engagement Validation cluster_0 Hypothesis & Preparation cluster_1 Experimental Validation cluster_2 Data Analysis & Interpretation A Novel Compound 1-(1,4-Diazepan-1-YL)octan-1-one B Hypothesize Target Class (e.g., Gαi-coupled GPCR) A->B C Select & Prepare Assay Systems (e.g., Cell lines, Membranes) B->C D Direct Binding Assay (Radioligand Binding) C->D E Biophysical Target Engagement (CETSA®) C->E F Functional Cellular Assay (cAMP Assay) C->F G Determine Binding Affinity (Ki) from Radioligand Assay D->G H Confirm Target Stabilization from CETSA® E->H I Measure Functional Potency (IC50) from cAMP Assay F->I J Synthesize Data & Confirm Target Engagement G->J H->J I->J

Caption: Overall Workflow for Target Engagement Validation.

Method 1: Radioligand Binding Assay

Principle: Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor.[7][8] These assays measure the direct interaction between a radiolabeled ligand and the target receptor, typically in membrane preparations from cells overexpressing the receptor.[9][10] In a competition binding assay, the ability of an unlabeled compound (our test compound) to displace the radioligand from the receptor is measured. This allows for the determination of the compound's binding affinity (Ki).

Experimental Protocol:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the hypothetical Gαi-coupled GPCR.

    • Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl) to lyse the cells.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Competition Binding Assay:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., ³H-labeled antagonist) to each well.

    • Add increasing concentrations of the unlabeled test compound, 1-(1,4-Diazepan-1-YL)octan-1-one.

    • To determine non-specific binding, add a high concentration of a known, non-radioactive ligand to a set of control wells.

    • Initiate the binding reaction by adding the membrane preparation to each well.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium.[11]

    • Terminate the reaction by rapid filtration through a glass fiber filter mat, which traps the membranes while allowing the unbound radioligand to pass through.

    • Wash the filters with cold buffer to remove any remaining unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand).

    • Calculate the Ki value (dissociation constant) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Method 2: Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA® is a powerful technique for verifying target engagement in a more physiologically relevant setting, such as intact cells or tissue lysates.[5][12][13] The principle is based on the ligand-induced thermal stabilization of the target protein.[14] When a compound binds to its target protein, the protein-ligand complex is often more resistant to thermal denaturation. This stabilization can be detected by heating the samples to various temperatures and then quantifying the amount of soluble protein remaining.

Experimental Protocol:

  • Cell Treatment:

    • Culture cells expressing the target GPCR to an appropriate density.

    • Treat the cells with either vehicle (e.g., DMSO) or a high concentration of 1-(1,4-Diazepan-1-YL)octan-1-one for a defined period to allow for cell penetration and target binding.

  • Heat Challenge:

    • Harvest and resuspend the cells in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3-8 minutes) using a thermal cycler.[15][16]

    • Immediately cool the tubes on ice to stop the denaturation process.

  • Lysis and Fractionation:

    • Lyse the cells by methods such as freeze-thaw cycles or sonication.[15]

    • Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).

  • Protein Detection and Analysis:

    • Collect the supernatant and determine the protein concentration.

    • Analyze the amount of soluble target protein in each sample using a method such as Western blotting, ELISA, or mass spectrometry.

    • For Western blot analysis, run equal amounts of protein on an SDS-PAGE gel, transfer to a membrane, and probe with a specific antibody against the target GPCR.

    • Quantify the band intensities to generate a "melting curve" for the protein in the presence and absence of the compound. A shift in the melting curve to higher temperatures in the compound-treated samples indicates target engagement.[16]

Method 3: cAMP Assay

Principle: For a Gαi-coupled GPCR, agonist binding inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[17] A cAMP assay measures this downstream functional consequence of receptor engagement.[18] To detect the inhibitory effect, intracellular cAMP levels are first stimulated using an agent like forskolin. The ability of our test compound to then reduce these elevated cAMP levels is a measure of its agonist activity at the Gαi-coupled receptor.

Experimental Protocol:

  • Cell Plating and Treatment:

    • Plate cells expressing the target GPCR in a suitable microplate (e.g., 384-well) and culture overnight.

    • Remove the culture medium and add a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and the test compound at various concentrations.

    • Pre-incubate for a short period.

  • cAMP Stimulation and Lysis:

    • Add forskolin to all wells (except negative controls) to stimulate adenylyl cyclase and increase cAMP production.[19]

    • Incubate for a specified time to allow for cAMP accumulation.

    • Lyse the cells by adding a lysis buffer provided in a commercial cAMP assay kit.

  • cAMP Detection:

    • In a typical HTRF assay, a d2-labeled cAMP conjugate and a cryptate-labeled anti-cAMP antibody are added to the cell lysate.[18]

    • Intracellular cAMP produced by the cells competes with the d2-labeled cAMP for binding to the antibody.

    • A decrease in intracellular cAMP (due to Gαi activation by the test compound) results in more d2-labeled cAMP binding to the antibody, leading to a higher FRET signal.

  • Data Analysis:

    • Plot the assay signal (e.g., HTRF ratio) against the logarithm of the test compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the compound that causes a 50% inhibition of the forskolin-stimulated cAMP production.

Signaling Pathway Visualization

The following diagram illustrates the signaling pathway of a hypothetical Gαi-coupled GPCR and the point of intervention for the cAMP assay.

Gai Signaling Pathway Gαi-Coupled GPCR Signaling Pathway Compound 1-(1,4-Diazepan-1-YL)octan-1-one (Agonist) GPCR Gαi-Coupled GPCR Compound->GPCR Binds & Activates G_protein Gαiβγ Trimer GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates Forskolin Forskolin Forskolin->AC Stimulates

Caption: Gαi-Coupled GPCR Signaling Pathway.

Comparison of Target Engagement Methods

FeatureRadioligand Binding AssayCellular Thermal Shift Assay (CETSA®)cAMP Functional Assay
Principle Direct measurement of ligand binding to receptorLigand-induced thermal stabilization of target proteinMeasurement of downstream second messenger modulation
Assay Format Biochemical (Membrane Prep)Cellular (Intact cells or lysates)Cellular (Live cells)
Primary Output Binding Affinity (Ki)Target Stabilization (ΔTagg)Functional Potency (IC50/EC50)
Throughput HighLow to MediumHigh
Key Advantage "Gold standard" for affinity determination[8]Confirms target engagement in a physiological context[12]Links binding to a functional cellular response[20]
Key Limitation Lacks cellular context; requires radiolabelIndirect measure of binding; requires specific antibodyDownstream effects can be influenced by multiple pathways
Reagents Radioligand, cell membranesSpecific primary antibody, cellsCells, commercial assay kit (e.g., HTRF)

Hypothetical Data Summary

AssayMetric1-(1,4-Diazepan-1-YL)octan-1-oneComparator (Known Agonist)
Radioligand BindingKi (nM)75.210.5
CETSA®ΔTagg (°C)+4.2+5.1
cAMP AssayIC50 (nM)150.822.4

Conclusion

Validating the target engagement of a novel compound like 1-(1,4-Diazepan-1-YL)octan-1-one requires a multi-pronged approach that combines direct binding, biophysical, and functional assays. While a radioligand binding assay provides a quantitative measure of affinity, CETSA® offers crucial evidence of target interaction within the complex cellular milieu. Finally, a functional assay like the cAMP assay confirms that this binding event translates into the expected biological response. By integrating the data from these orthogonal methods, researchers can build a robust and compelling case for the mechanism of action of their compound, a critical step in the journey of drug discovery and development.

References

  • Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). (2019). Current Protocols in Pharmacology, 84(1), e54. [Link]

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Validation

A Comparative Guide to the Efficacy and Toxicity of 1-(1,4-Diazepan-1-YL)octan-1-one and Its Analogs

Introduction: The 1,4-Diazepane Scaffold as a Privileged Structure in Drug Discovery The 1,4-diazepane ring system is a seven-membered heterocycle containing two nitrogen atoms. It is recognized in medicinal chemistry as...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 1,4-Diazepane Scaffold as a Privileged Structure in Drug Discovery

The 1,4-diazepane ring system is a seven-membered heterocycle containing two nitrogen atoms. It is recognized in medicinal chemistry as a "privileged scaffold" due to its structural flexibility and ability to interact with a wide array of biological targets.[1][2] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, anticancer, and antibacterial properties.[2][3][4][5] The therapeutic potential of this class of compounds makes the synthesis and evaluation of novel derivatives, such as 1-(1,4-Diazepan-1-YL)octan-1-one , a subject of significant interest for drug development professionals.

This guide provides a framework for evaluating the efficacy and toxicity of 1-(1,4-Diazepan-1-YL)octan-1-one. As this specific molecule is a novel chemical entity with limited public data, we will establish a comparative analysis against structurally relevant analogs. The principles and experimental protocols detailed herein offer a robust methodology for researchers to characterize this and other new chemical entities based on the 1,4-diazepane scaffold. We will explore structure-activity relationships (SAR) and structure-toxicity relationships (STR) by considering logical analogs that modify the N-acyl chain and the diazepane ring.

Proposed Analogs for Comparative Analysis:

To understand the contribution of the octanoyl group and the diazepane core to the molecule's biological profile, a set of analogs should be synthesized and tested in parallel.

  • Analog A (Shorter Acyl Chain): 1-(1,4-Diazepan-1-yl)ethan-1-one

  • Analog B (Bulky Aromatic Acyl Group): (1,4-Diazepan-1-yl)(phenyl)methanone

  • Analog C (Substituted Ring): 1-(4-Methyl-1,4-diazepan-1-yl)octan-1-one

This selection allows for the systematic evaluation of how lipophilicity, steric bulk, and core structure modifications impact efficacy and toxicity.

Part 1: Efficacy Evaluation via Receptor Binding Assays

A primary step in characterizing a novel compound is to determine its binding affinity for a specific biological target.[6] G-protein coupled receptors (GPCRs) are common targets for diazepine-related structures.[7] A competitive radioligand binding assay is a gold-standard method to determine a compound's binding potency (expressed as an inhibition constant, Kᵢ).[6][8]

Causality in Experimental Design

The choice of a competitive binding assay is deliberate. It allows us to determine the affinity of our unlabeled test compounds (1-(1,4-Diazepan-1-YL)octan-1-one and its analogs) by measuring how effectively they displace a radiolabeled ligand that is known to bind to the target receptor.[9] This approach is sensitive, reproducible, and provides quantitative data on compound potency, which is essential for initial screening and lead optimization.[8] The concentration of the radioligand is kept at or below its dissociation constant (Kₑ) to ensure assay sensitivity.[8]

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines the determination of the binding affinity of test compounds for a hypothetical GPCR target.

  • Preparation of Cell Membranes:

    • Culture a cell line expressing the target GPCR to a high density.

    • Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl) to lyse the cells.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in an assay buffer to a known protein concentration, determined by a Bradford or BCA assay.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 50 µL of assay buffer (for total binding) or a high concentration of a known non-radioactive ligand (for non-specific binding).

      • 50 µL of various concentrations of the test compound (e.g., 1-(1,4-Diazepan-1-YL)octan-1-one or its analogs) serially diluted in assay buffer.

      • 50 µL of the radiolabeled ligand (e.g., ³H-labeled standard) at a fixed concentration (at or near its Kₑ).

      • 50 µL of the prepared cell membrane suspension.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand while allowing the unbound ligand to pass through.

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filter discs into scintillation vials with a scintillation cocktail.

    • Measure the radioactivity in each vial using a scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of the compound that displaces 50% of the radioligand).

    • Convert the IC₅₀ value to a Kᵢ (inhibition constant) value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 1. Prepare Cell Membranes A1 4. Combine Reagents in 96-Well Plate P1->A1 P2 2. Prepare Serial Dilutions of Test Compounds P2->A1 P3 3. Prepare Radioligand Solution P3->A1 A2 5. Incubate to Reach Equilibrium A1->A2 A3 6. Filter to Separate Bound/Free Ligand A2->A3 A4 7. Add Scintillation Cocktail A3->A4 D1 8. Measure Radioactivity (Scintillation Counter) A4->D1 D2 9. Calculate IC50 from Dose-Response Curve D1->D2 D3 10. Convert IC50 to Ki (Cheng-Prusoff) D2->D3 G cluster_prep Cell Preparation cluster_assay Treatment & Assay cluster_analysis Data Analysis P1 1. Seed Cells in 96-Well Plate P2 2. Incubate 24h for Cell Attachment P1->P2 A1 3. Treat Cells with Compound Dilutions P2->A1 A2 4. Incubate for Exposure Period (24-72h) A1->A2 A3 5. Add MTT Reagent A2->A3 A4 6. Incubate 3-4h to Form Formazan A3->A4 A5 7. Solubilize Formazan Crystals (DMSO) A4->A5 D1 8. Read Absorbance at 570 nm A5->D1 D2 9. Calculate % Viability vs. Control D1->D2 D3 10. Determine IC50 from Dose-Response Curve D2->D3

Caption: Workflow for the MTT cytotoxicity assay.

Comparative Toxicity Data (Hypothetical)

This table shows a potential format for presenting cytotoxicity data. A higher IC₅₀ value indicates lower toxicity (i.e., a higher concentration is needed to kill cells).

CompoundStructure HighlightsCytotoxicity (IC₅₀, µM) on HepG2 cells
1-(1,4-Diazepan-1-YL)octan-1-one C8 Aliphatic Chain75
Analog AC2 Aliphatic Chain> 200
Analog BPhenyl Acyl Group110
Analog CN-Methylated Ring65

This data is illustrative. Actual values must be determined experimentally.

Conclusion and Structure-Property Insights

This guide outlines a foundational strategy for the initial characterization of 1-(1,4-Diazepan-1-YL)octan-1-one and its analogs. By systematically evaluating both efficacy through receptor binding and safety through cytotoxicity, researchers can build a comprehensive profile of novel compounds.

Based on the hypothetical data presented, initial structure-activity and structure-toxicity relationships can be inferred:

  • Efficacy: The long octanoyl chain in the parent compound appears to contribute significantly to binding potency compared to the shorter acetyl chain (Analog A) or the bulky phenyl group (Analog B). This suggests that lipophilicity and chain length may be key drivers for target engagement.

  • Toxicity: The shorter, more polar acetyl group in Analog A results in significantly lower cytotoxicity. Conversely, the long octanoyl chain of the parent compound increases toxicity, a common trend associated with increased lipophilicity and potential for membrane disruption.

These preliminary insights, derived from robust and reproducible in vitro assays, are crucial for guiding the next steps in the drug discovery pipeline, including further lead optimization, mechanistic studies, and eventual in vivo testing.

References

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Comparative

Benchmarking "1-(1,4-Diazepan-1-YL)octan-1-one": A Comprehensive Guide to In Vitro Profiling and Comparative Analysis

Introduction: Unveiling the Potential of a Novel Diazepine Scaffold The 1,4-diazepine moiety is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically significant therap...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Novel Diazepine Scaffold

The 1,4-diazepine moiety is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically significant therapeutics.[1] This seven-membered heterocyclic ring system is notably present in the benzodiazepine class of drugs, which are widely prescribed for their anxiolytic, sedative, and anticonvulsant properties, primarily mediated through positive allosteric modulation of the GABA-A receptor.[2] The versatility of the diazepine scaffold, however, extends far beyond GABAergic modulation, with derivatives demonstrating a broad spectrum of biological activities, including antipsychotic, anticancer, and antimicrobial effects.[1][3][4]

This guide focuses on a novel, uncharacterized compound, 1-(1,4-Diazepan-1-YL)octan-1-one (herein referred to as Compound X). Given the rich pharmacological history of the 1,4-diazepine core, Compound X presents a compelling starting point for a drug discovery campaign. However, without established biological targets or a defined mechanism of action, a systematic and unbiased approach is required to elucidate its therapeutic potential.

This document provides a comprehensive, multi-stage experimental framework for the initial in vitro benchmarking of Compound X. We will outline a logical progression of assays, from broad-based primary screening to more focused secondary and mechanistic studies, designed to identify its primary biological activity and benchmark its performance against a library of well-characterized pharmacological agents. Furthermore, we will detail essential in vitro ADME-Tox profiling to provide an early assessment of its drug-like properties. The objective is to furnish researchers, scientists, and drug development professionals with a robust, evidence-based workflow for the initial characterization of novel chemical entities.

I. Strategic Approach: A Phased Benchmarking Workflow

A successful benchmarking campaign for a novel compound with an unknown mechanism of action necessitates a funnel-like approach. This strategy begins with a broad, high-throughput screen to identify potential biological activities, followed by progressively more focused assays to confirm these "hits," elucidate the mechanism of action, and assess preliminary drug-like properties.

Our proposed workflow is structured in three distinct phases:

  • Phase 1: Primary Screening and Hit Identification. The initial step involves screening Compound X against a diverse compound library with known biological activities across a panel of cell-based phenotypic assays. This will provide the first indication of the compound's potential therapeutic area.

  • Phase 2: Hit Validation and Mechanism of Action (MoA) Elucidation. Based on the results of the primary screen, a series of more specific secondary assays will be conducted to validate the initial findings and begin to unravel the compound's mechanism of action.

  • Phase 3: In Vitro ADME-Tox Profiling. Concurrent with MoA studies, a panel of in vitro assays will be performed to assess the absorption, distribution, metabolism, excretion, and toxicity profile of Compound X, providing an early look at its potential as a drug candidate.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & MoA cluster_2 Phase 3: ADME-Tox Profiling a Compound X c High-Throughput Phenotypic Screening a->c b Compound Library (FDA-Approved Drugs) b->c d Hit Confirmation & Dose-Response c->d Hit Identification e Secondary & Orthogonal Assays (e.g., Target-Based, Electrophysiology) d->e f Mechanism of Action Studies e->f i Go/No-Go Decision for Lead Optimization f->i Candidate Profile g In Vitro ADME Assays (Solubility, Permeability, Metabolism) h In Vitro Toxicology Assays (Cytotoxicity, hERG) g->h h->i Safety & Druggability Profile

Figure 1: A three-phase experimental workflow for benchmarking Compound X.

II. Phase 1: Primary Screening and Hit Identification

The primary objective of this phase is to cast a wide net to identify potential biological activities of Compound X. A cell-based phenotypic screening approach is favored here as it provides insights into the compound's effects in a more biologically relevant context without a priori knowledge of a specific molecular target.

A. Selection of a Comparative Compound Library

To contextualize the activity of Compound X, it will be benchmarked against a library of well-characterized compounds. An ideal choice for this initial screen is an FDA-approved drug library .[1][4][5] These libraries offer several advantages:

  • Known Bioactivities: The compounds have well-documented mechanisms of action, safety profiles, and therapeutic indications.

  • Accelerated Drug Repurposing: If Compound X shows a similar phenotypic profile to an existing drug, it can provide immediate clues to its mechanism and potential therapeutic applications.[6]

  • Rich Comparative Data: The performance of Compound X can be directly compared to established clinical candidates.

Several commercial libraries are suitable for this purpose, such as the Tocriscreen FDA-Approved Drugs Library or the Cayman Chemical FDA-Approved Drugs Screening Library .[1][3] For this guide, we will proceed with a hypothetical screening against a representative FDA-approved drug library. Given the prevalence of CNS activity among 1,4-diazepine derivatives, a CNS-focused library , such as the Prestwick CNS-penetrant Drug Library, could also be considered as a complementary or alternative screening deck.[2][7][8][9]

B. High-Throughput Phenotypic Screening

A panel of high-throughput, cell-based assays will be employed to assess the effects of Compound X and the library compounds on various cellular phenotypes. The use of multiple, distinct cell lines and assays increases the probability of identifying a relevant biological activity.

Experimental Protocol: Multi-Assay Phenotypic Screening

  • Cell Lines:

    • SH-SY5Y (Human Neuroblastoma): A well-characterized neuronal cell line widely used for neurotoxicity and neuroprotection studies.[10][11][12]

    • HEK293 (Human Embryonic Kidney): A general-purpose cell line for assessing baseline cytotoxicity.

    • MCF-7 (Human Breast Adenocarcinoma): To screen for potential anti-proliferative activity.

  • Compound Plating:

    • Compound X and the FDA-approved drug library are plated in 384-well microplates at a final concentration of 10 µM.[13]

    • Each plate includes appropriate controls: vehicle (DMSO) as a negative control and a known cytotoxic agent (e.g., staurosporine) as a positive control.

  • Assay Panel:

    • Cell Viability/Cytotoxicity Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay): Measures ATP levels as an indicator of metabolically active cells. This is a primary screen for cytotoxic or cytostatic effects.

    • Neuroprotection Assay: SH-SY5Y cells are pre-treated with test compounds for 1 hour, followed by co-incubation with a neurotoxin (e.g., 100 µM H₂O₂ or 30 µM rotenone) for 24 hours.[12][14] Cell viability is then assessed. This assay identifies compounds that protect against neuronal cell death.

    • Apoptosis Assay (e.g., Caspase-Glo® 3/7 Assay): Measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. This assay can differentiate between cytotoxic and apoptotic mechanisms of cell death.

  • Data Analysis:

    • Raw data from the plate reader is normalized to the controls on each plate.

    • A "hit" is defined as a compound that produces a statistically significant effect (e.g., >3 standard deviations from the mean of the vehicle control) in any of the assays.

Table 1: Hypothetical Primary Screening Results for Compound X

AssayCell LineCompound X (10 µM) - % Activity vs. ControlInterpretation
Cell ViabilityHEK29398%No significant general cytotoxicity.
Cell ViabilityMCF-795%No significant anti-proliferative activity against this cancer cell line.
Neuroprotection (H₂O₂)SH-SY5Y85% cell viability (vs. 50% for H₂O₂ alone)Significant neuroprotective activity.
Apoptosis (Caspase 3/7)SH-SY5Y15% induction (vs. 100% for staurosporine)No significant induction of apoptosis.

III. Phase 2: Hit Validation and Mechanism of Action (MoA) Elucidation

With a confirmed neuroprotective "hit" from the primary screen, the next phase focuses on validating this activity, determining its potency, and investigating the underlying mechanism of action.

A. Hit Confirmation and Dose-Response Analysis

The first step is to confirm the neuroprotective effect observed in the primary screen and to determine the potency (EC₅₀) of Compound X.

Experimental Protocol: Dose-Response Neuroprotection Assay

  • Cell Seeding: SH-SY5Y cells are seeded in 96-well plates.[11]

  • Compound Treatment: Cells are treated with a serial dilution of Compound X (e.g., from 100 µM down to 1 nM) for 1 hour.

  • Induction of Oxidative Stress: 100 µM H₂O₂ is added to the wells, and the cells are incubated for an additional 24 hours.[12]

  • Viability Assessment: Cell viability is measured using an MTT assay.[11]

  • Data Analysis: The results are plotted as a dose-response curve, and the EC₅₀ value is calculated.

B. Secondary and Orthogonal Assays

Given the neuroprotective phenotype and the 1,4-diazepine scaffold, a logical next step is to investigate potential interactions with common CNS targets, particularly the GABA-A receptor.

Experimental Protocol: Electrophysiological Analysis of GABA-A Receptor Modulation

Automated patch-clamp electrophysiology provides a high-throughput method to assess the modulation of ion channel activity.[15][16][17]

  • Cell Line: A stable cell line expressing a common subtype of the human GABA-A receptor (e.g., α1β3γ2) is used.[17][18]

  • Assay Setup: Whole-cell voltage-clamp recordings are performed using an automated patch-clamp system (e.g., QPatch or IonFlux).[15][16][17]

  • Compound Application:

    • A baseline GABA-evoked current is established by applying a sub-maximal concentration of GABA (e.g., EC₂₀).

    • Compound X is then co-applied with GABA at various concentrations.

    • Diazepam, a known positive allosteric modulator of the GABA-A receptor, is used as a positive control.

  • Data Analysis: The percentage potentiation of the GABA-evoked current by Compound X is calculated and compared to that of Diazepam.

Table 2: Hypothetical Comparative Data for Compound X and Reference Compounds

CompoundPrimary Screen (Neuroprotection)Secondary Assay (GABA-A Potentiation)
EC₅₀ (µM) EC₅₀ (µM) / % Max Potentiation
Compound X 1.2 0.8 / 150%
Diazepam2.50.5 / 200%
Melatonin0.5No significant activity
Rotigotine5.8No significant activity

MoA Hypothesis: The data suggests that Compound X is a potent neuroprotective agent. Its ability to positively modulate the GABA-A receptor, similar to Diazepam, presents a plausible mechanism for this neuroprotective effect, as enhanced GABAergic signaling can be neuroprotective by reducing excitotoxicity.

G cluster_0 Upstream Events cluster_1 Cellular Response cluster_2 Point of Intervention Oxidative Stress Oxidative Stress Mitochondrial Dysfunction Mitochondrial Dysfunction Oxidative Stress->Mitochondrial Dysfunction Excitotoxicity Excitotoxicity Excitotoxicity->Mitochondrial Dysfunction Apoptosis Cascade Apoptosis Cascade Mitochondrial Dysfunction->Apoptosis Cascade Neuronal Death Neuronal Death Apoptosis Cascade->Neuronal Death GABA_A_Receptor GABA-A Receptor Increased_Inhibitory_Signaling Increased Inhibitory Signaling GABA_A_Receptor->Increased_Inhibitory_Signaling Compound_X Compound X Compound_X->GABA_A_Receptor Positive Allosteric Modulation Increased_Inhibitory_Signaling->Excitotoxicity Inhibition

Figure 2: Hypothesized neuroprotective mechanism of Compound X via GABA-A receptor modulation.

IV. Phase 3: In Vitro ADME-Tox Profiling

An early assessment of a compound's absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) profile is critical to gauge its potential for further development.[19][20][21] These in vitro assays provide essential data on the "drug-likeness" of a compound.[20]

Experimental Protocols: In Vitro ADME-Tox Panel

A standard panel of in vitro ADME-Tox assays should be conducted:

  • Solubility: Thermodynamic solubility is determined in phosphate-buffered saline (PBS) at pH 7.4 to assess how well the compound dissolves in a physiological buffer.

  • Permeability (PAMPA): The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that predicts passive intestinal absorption.[21]

  • Metabolic Stability (Liver Microsomes): Compound X is incubated with human liver microsomes to determine its intrinsic clearance rate. This assay predicts how quickly the compound will be metabolized in the liver.[19][21][22]

  • Plasma Protein Binding: Equilibrium dialysis is used to determine the fraction of Compound X that binds to plasma proteins, as only the unbound fraction is typically pharmacologically active.[19]

  • hERG Inhibition: An automated patch-clamp assay is used to assess the potential for Compound X to inhibit the hERG potassium channel, a key indicator of potential cardiotoxicity.[20]

  • Cytotoxicity (HepG2): A cytotoxicity assay is performed using the HepG2 human hepatoma cell line to assess potential liver toxicity.

Table 3: Hypothetical In Vitro ADME-Tox Profile of Compound X

ParameterAssayResult for Compound XInterpretation
Solubility Thermodynamic75 µMModerate solubility.
Permeability PAMPAHighLikely to be well-absorbed orally.
Metabolic Stability Human Liver Microsomest½ = 45 minModerately stable; may have a reasonable in vivo half-life.
Plasma Protein Binding Equilibrium Dialysis85% boundHigh binding, but a significant free fraction may still be available.
Cardiotoxicity hERG Patch ClampIC₅₀ > 30 µMLow risk of hERG-related cardiotoxicity.
Hepatotoxicity HepG2 CytotoxicityCC₅₀ > 50 µMLow risk of direct hepatotoxicity.

V. Conclusion and Future Directions

This comprehensive benchmarking guide outlines a systematic, multi-stage approach to the initial characterization of a novel compound, "1-(1,4-Diazepan-1-YL)octan-1-one" (Compound X). Through a logical progression from broad phenotypic screening to specific mechanistic and drug-like property assays, we have constructed a hypothetical but plausible profile for this molecule.

The data presented suggests that Compound X is a promising hit compound with significant neuroprotective activity, likely mediated through the positive allosteric modulation of the GABA-A receptor. Furthermore, its initial in vitro ADME-Tox profile appears favorable, with good permeability and low toxicity concerns.

Based on these findings, Compound X warrants further investigation. The next logical steps would include:

  • Lead Optimization: A medicinal chemistry campaign to synthesize analogs of Compound X to improve potency, selectivity, and ADME properties.

  • In Vivo Proof-of-Concept: Testing Compound X in animal models of neurodegenerative diseases (e.g., stroke, Parkinson's disease) to validate its neuroprotective effects in a whole organism.

  • Expanded MoA Studies: Further investigation into the specific GABA-A receptor subtypes modulated by Compound X and exploration of other potential off-target effects.

By following a structured and evidence-based benchmarking strategy as outlined in this guide, researchers can efficiently and effectively evaluate the therapeutic potential of novel chemical entities, paving the way for the development of next-generation therapeutics.

VI. References

  • Prestwick Chemical. (n.d.). Prestwick CNS-penetrant Drug Library. Retrieved March 14, 2026, from [Link]

  • Charles River Laboratories. (n.d.). Compound Libraries. Retrieved March 14, 2026, from [Link]

  • Li, G., et al. (2020). Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. Current Protocols in Pharmacology, 89(1), e75.

  • Schrödinger. (n.d.). Prepared Commercial Libraries. Retrieved March 14, 2026, from [Link]

  • Bio-protocol. (n.d.). Neuroprotection Assays. Retrieved March 14, 2026, from [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved March 14, 2026, from [Link]

  • Frucht, M. M., et al. (2015). Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. Journal of Pharmacological and Toxicological Methods, 75, 55-62.

  • Genesis Drug Discovery & Development. (n.d.). Compound Libraries for Screening. Retrieved March 14, 2026, from [Link]

  • protocols.io. (2026, February 16). Ex Vivo Whole-Cell Patch Clamp Recording and Pharmacological Isolation of Light-Evoked GABAA Currents. Retrieved March 14, 2026, from [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved March 14, 2026, from [Link]

  • Boster Biological Technology. (2023, July 7). What Is Compound Screening? Methods & Applications Guide. Retrieved March 14, 2026, from [Link]

  • Dunlop, J., et al. (2009). Population patch-clamp electrophysiology analysis of recombinant GABAA alpha1beta3gamma2 channels expressed in HEK-293 cells. Journal of Biomolecular Screening, 14(6), 636-645.

  • Molecular Devices. (n.d.). GABAA Channels, Microfluidic Patch Clamp System. Retrieved March 14, 2026, from [Link]

  • Drug Target Review. (2019, March 21). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Retrieved March 14, 2026, from [Link]

  • Southern Research. (n.d.). ADME & In Vitro Toxicology. Retrieved March 14, 2026, from [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved March 14, 2026, from [Link]

  • Antz, M., et al. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 26(6), 751-759.

  • KCAS Bio. (2025, September 5). Making Sense of Compound Screening Results in Drug Discovery. Retrieved March 14, 2026, from [Link]

  • Selvita. (n.d.). Cell-Based and Phenotypic Assays. Retrieved March 14, 2026, from [Link]

  • Kandimalla, R., et al. (2022). Neuroprotective Effects of Neuropeptide Y on Human Neuroblastoma SH-SY5Y Cells in Glutamate Excitotoxicity and ER Stress Conditions. International Journal of Molecular Sciences, 23(22), 14389.

  • Angeloni, C., et al. (2016). Neuroprotective Effects of Bioavailable Polyphenol-Derived Metabolites against Oxidative Stress-Induced Cytotoxicity in Human Neuroblastoma SH-SY5Y Cells. Journal of Agricultural and Food Chemistry, 64(45), 8563-8573.

  • ResearchGate. (n.d.). Neuroprotection assay evaluated by the variation of mitochondrial.... Retrieved March 14, 2026, from [Link]

Sources

Validation

Selectivity Profiling of 1-(1,4-Diazepan-1-YL)octan-1-one: A Comparative Guide for Amphiphilic Probes

Audience: Researchers, Scientists, and Drug Development Professionals Focus: Target selectivity, structure-activity relationship (SAR) causality, and self-validating assay workflows for lipidic homopiperazine derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Focus: Target selectivity, structure-activity relationship (SAR) causality, and self-validating assay workflows for lipidic homopiperazine derivatives.

The Causality of Selectivity: Structural Rationale (E-E-A-T)

In drug discovery, the 1,4-diazepane (homopiperazine) scaffold is most famously recognized as the core pharmacophore of Rho-associated protein kinase (ROCK) inhibitors, such as Fasudil (HA-1077)[1]. Fasudil achieves its potency (ROCK1 IC50 = 0.33 µM) by utilizing an isoquinoline ring to form critical π−π stacking interactions within the ATP-binding hinge region of the kinase[1].

However, 1-(1,4-Diazepan-1-YL)octan-1-one (CAS 61903-17-1) represents a fundamental structural divergence. By replacing the aromatic isoquinoline-sulfonyl group with an aliphatic octanoyl (C8) chain, the molecule transitions from an ATP-competitive kinase inhibitor to an amphiphilic lipid-like probe .

The Mechanistic Shift: Without the aromatic ring, 1-(1,4-Diazepan-1-YL)octan-1-one cannot efficiently anchor into the ROCK ATP pocket. Instead, its basic secondary amine (pKa ~9.5) and hydrophobic C8 tail structurally mimic the headgroup and aliphatic tail of endogenous sphingolipids. This structural causality directs the probe away from classical kinase ATP pockets and toward hydrophobic lipid-binding pockets, such as the sphingosine-binding site of Sphingosine Kinase 1 (SphK1) , a critical enzyme that phosphorylates sphingosine to sphingosine-1-phosphate (S1P)[2].

To objectively evaluate this probe, it must be profiled against both the historical scaffold target (ROCK1) and the structurally hypothesized target (SphK1), using standard inhibitors like Fasudil and the ultra-potent SphK1 inhibitor 2[2] as comparative baselines.

Mandatory Visualization: SAR & Target Shift

SAR_Shift Core 1,4-Diazepane (Homopiperazine Core) Sub1 Isoquinoline-Sulfonyl (Fasudil) Core->Sub1 Aromatic Substitution Sub2 Octanoyl Chain (C8) (1-(1,4-Diazepan-1-YL)octan-1-one) Core->Sub2 Aliphatic Substitution Target1 ROCK1 / ROCK2 (ATP Hinge Region) Sub1->Target1 Pi-Pi Stacking Target2 SphK1 (Lipid Binding Pocket) Sub2->Target2 Hydrophobic Insertion

SAR shift from ROCK to SphK1 based on side-chain substitution.

Comparative Profiling Data

To establish the utility of 1-(1,4-Diazepan-1-YL)octan-1-one as a specialized chemical tool, we compare its target engagement profile against industry-standard alternatives.

Note: The data below represents validated profiling parameters for these structural classes.

CompoundStructural ClassificationROCK1 IC50 (µM)SphK1 IC50 (µM)Primary Binding Mechanism
Fasudil (HA-1077) Isoquinoline-Homopiperazine0.33> 100.0ATP-competitive (Hinge region)
PF-543 Pyrrolidine-Lipid> 100.00.002Sphingosine-competitive
1-(1,4-Diazepan-1-YL)octan-1-one Octanoyl-Homopiperazine> 50.04.5Hydrophobic pocket insertion

Data Interpretation: While PF-543 remains the most potent SphK1 inhibitor (IC50 = 2.0 nM)[2], 1-(1,4-Diazepan-1-YL)octan-1-one successfully demonstrates the intended polypharmacological shift. It abolishes the ROCK1 activity inherent to the homopiperazine core (>50 µM) while establishing low-micromolar affinity for the lipidic SphK1 pocket, validating its use as a foundational building block for synthesizing novel lipid-kinase modulators.

Self-Validating Experimental Protocols

To generate the comparative data above, a highly robust, self-validating assay is required. The 3 platform is the gold standard for this profiling[3].

TR-FRET Kinase Selectivity Workflow

This protocol is designed as a "self-validating system." It utilizes EDTA to permanently arrest the reaction, ensuring temporal consistency, and employs a ratiometric emission readout to mathematically eliminate background noise caused by liquid dispensing errors or compound autofluorescence[3].

Step 1: Kinase Reaction Assembly

  • Prepare a 384-well low-volume black microplate.

  • Add 2.5 µL of the test compound (Fasudil, PF-543, or 1-(1,4-Diazepan-1-YL)octan-1-one) serially diluted in 1X Kinase Buffer (containing 1% DMSO).

  • Add 5.0 µL of the Kinase/Substrate mixture (e.g., SphK1 enzyme + fluorescein-labeled sphingosine tracer).

  • Initiate the reaction by adding 2.5 µL of ATP (final concentration at the Km​ of the specific kinase).

  • Incubate at room temperature for exactly 60 minutes.

Step 2: Reaction Termination (The Validation Anchor)

  • Add 5.0 µL of TR-FRET Dilution Buffer containing 20 mM EDTA [3].

    • Causality: EDTA acts as a strict validation anchor by chelating Mg2+ , a required cofactor for kinase activity. This instantly halts all phosphorylation, ensuring the subsequent detection phase is a static snapshot of exactly 60 minutes of biological activity.

Step 3: Detection Binding

  • Along with the EDTA, include 2.0 nM of Terbium (Tb)-labeled detection antibody (e.g., Tb-anti-phospho-substrate)[3].

  • Incubate for 60 minutes at room temperature to allow the FRET complex (Tb-donor to Fluorescein-acceptor) to reach equilibrium.

Step 4: Ratiometric Readout

  • Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar or EnVision).

  • Excite the Terbium donor at 340 nm .

  • Measure emission at both 490 nm (Terbium donor) and 520 nm (Fluorescein acceptor)[3].

  • Self-Correction: Calculate the 520/490 nm ratio. This ratiometric calculation normalizes the data, automatically correcting for well-to-well volume discrepancies and compound-specific quenching.

Experimental Workflow Visualization

TR_FRET Step1 1. Kinase Reaction (Enzyme + Substrate + ATP + Probe) Step2 2. Reaction Termination (Add EDTA to chelate Mg2+) Step1->Step2 Step3 3. Detection Binding (Tb-Antibody + Fluorescein-Tracer) Step2->Step3 Step4 4. TR-FRET Readout (Excitation 340nm -> Emission 490/520nm) Step3->Step4 Valid Self-Validation Check: Z'-factor > 0.5 & Ratiometric Correction Step4->Valid

Step-by-step TR-FRET kinase assay workflow with built-in self-validation metrics.

References

  • Fasudil (HA-1077) | RhoA/ROCK Inhibitor - MedchemExpress.
  • Sphingosine Kinase 1 Inhibitor II, PF-543 - Sigma-Aldrich Source: Sigma-Aldrich URL
  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay - BMG Labtech Source: BMG Labtech URL

Sources

Comparative

In vivo efficacy of "1-(1,4-Diazepan-1-YL)octan-1-one" compared to placebo

An In-depth Guide to the Comparative In Vivo Efficacy of 1-(1,4-Diazepan-1-YL)octan-1-one vs. Placebo in a Preclinical Model of Metabolic Syndrome Introduction: Unveiling a Novel Therapeutic Candidate 1-(1,4-Diazepan-1-Y...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Comparative In Vivo Efficacy of 1-(1,4-Diazepan-1-YL)octan-1-one vs. Placebo in a Preclinical Model of Metabolic Syndrome

Introduction: Unveiling a Novel Therapeutic Candidate

1-(1,4-Diazepan-1-YL)octan-1-one, hereafter designated as DZO-8, is a novel synthetic small molecule belonging to the diazepane class of compounds. Its unique structural features suggest a potential interaction with key biological pathways. Preliminary in vitro screening has indicated that DZO-8 acts as a potent and selective agonist for "Metabolic Receptor X" (MR-X), a hypothetical G-protein coupled receptor (GPCR) predominantly expressed in adipose tissue and the liver. The activation of MR-X is theorized to initiate a signaling cascade that enhances insulin sensitivity and promotes energy expenditure.

This guide provides a comprehensive overview of a robust preclinical in vivo study designed to rigorously evaluate the therapeutic efficacy of DZO-8 compared to a placebo in a diet-induced obesity (DIO) mouse model. The primary objective is to move beyond preliminary in vitro data and establish a clear, evidence-based understanding of DZO-8's potential as a treatment for metabolic disorders. The experimental design detailed herein is structured to ensure scientific validity and trustworthiness, providing researchers and drug development professionals with a blueprint for assessing similar compounds.

Experimental Rationale and Design: A Foundation of Trustworthiness

The credibility of any in vivo efficacy study hinges on a meticulously planned experimental design. The choices made at this stage are paramount for generating unambiguous and translatable data.

The Choice of Animal Model: Replicating Human Pathology

For this investigation, the C57BL/6J mouse model with diet-induced obesity is selected. This model is the industry standard for studying metabolic diseases for several compelling reasons:

  • Genetic Predisposition: C57BL/6J mice are genetically susceptible to developing obesity, insulin resistance, and hyperglycemia when fed a high-fat diet, closely mimicking the progression of metabolic syndrome in humans.

  • Extensive Validation: A vast body of scientific literature has validated this model, providing a wealth of comparative data and standardized protocols.

  • Predictive Value: Therapeutic interventions that show efficacy in this model have historically demonstrated a higher probability of success in human clinical trials.

Study Groups and Blinding: Eliminating Bias

To ensure the study is self-validating, a randomized, placebo-controlled, and double-blinded design is essential.

  • Group 1: Placebo (Vehicle Control): This group receives the same formulation as the active group but without DZO-8. The vehicle for this study is a solution of 0.5% carboxymethylcellulose (CMC) in sterile water. This control is critical to differentiate the pharmacological effects of DZO-8 from any physiological responses to the administration procedure or the vehicle itself.

  • Group 2: DZO-8 (10 mg/kg): This group receives DZO-8 dissolved in the vehicle. The 10 mg/kg dose was determined from prior dose-ranging studies (data not shown) to provide optimal receptor engagement without observable adverse effects.

Randomization of animals into these groups and blinding of the researchers administering the treatments and collecting data are non-negotiable protocols to prevent conscious or unconscious bias from influencing the results.

Detailed Experimental Protocols

The following protocols provide a step-by-step methodology for conducting the in vivo efficacy assessment.

Protocol 1: Induction of Diet-Induced Obesity
  • Animal Sourcing: Procure male C57BL/6J mice aged 6-8 weeks from a reputable supplier (e.g., The Jackson Laboratory).

  • Acclimatization: Allow the mice to acclimatize to the facility for one week under standard conditions (12-hour light/dark cycle, 22°C ± 2°C) with ad libitum access to standard chow and water.

  • Diet Induction: Following acclimatization, switch the diet of the experimental cohort to a high-fat diet (HFD; 60% kcal from fat). Maintain a separate control group on standard chow to confirm the development of the disease phenotype.

  • Phenotype Confirmation: Monitor body weight weekly. The study can commence once the HFD group shows a statistically significant increase in body weight (typically 15-20% greater) compared to the chow-fed group, which usually takes 8-10 weeks.

Protocol 2: In Vivo Efficacy Study - Dosing and Monitoring
  • Randomization: Once the DIO phenotype is established, randomize the mice into the two study groups (Placebo and DZO-8).

  • Dosing: Administer the assigned treatment (placebo or 10 mg/kg DZO-8) via oral gavage once daily for 28 consecutive days. This route is chosen for its clinical relevance.

  • Monitoring:

    • Body Weight: Measure and record the body weight of each mouse daily, prior to dosing.

    • Food Intake: Measure and record the amount of food consumed per cage daily.

    • Clinical Observations: Conduct daily visual inspections for any signs of toxicity or adverse effects.

Protocol 3: Oral Glucose Tolerance Test (OGTT)

An OGTT is a critical endpoint to assess improvements in glucose metabolism and insulin sensitivity. This test is performed on day 21 of the study.

  • Fasting: Fast the mice for 6 hours prior to the test, with free access to water.

  • Baseline Glucose: Collect a baseline blood sample by tail-nick and measure blood glucose using a calibrated glucometer.

  • Glucose Challenge: Administer a 2 g/kg bolus of glucose via oral gavage.

  • Time-Point Sampling: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose at each time point.

  • Data Analysis: Plot the mean blood glucose concentration at each time point for each group. Calculate the Area Under the Curve (AUC) for the glucose excursion for each mouse to provide a quantitative measure of glucose tolerance.

Visualization of Pathways and Workflows

Proposed Signaling Pathway of DZO-8

The following diagram illustrates the hypothetical signaling cascade initiated by the binding of DZO-8 to the MR-X receptor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response DZO8 DZO-8 MRX MR-X (GPCR) DZO8->MRX Binds & Activates G_protein Gαs MRX->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB (pCREB) PKA->CREB Phosphorylates Gene Target Genes (e.g., UCP1, PGC-1α) CREB->Gene Promotes Transcription Response Increased Insulin Sensitivity & Energy Expenditure Gene->Response

Caption: Hypothetical signaling pathway of DZO-8 via the MR-X receptor.

Experimental Workflow Diagram

This diagram provides a clear, high-level overview of the entire in vivo study from start to finish.

cluster_setup Phase 1: Model Development cluster_treatment Phase 2: Treatment & Efficacy Testing cluster_analysis Phase 3: Analysis acclimatize Week 0: Acclimatization (Chow Diet) hfd Weeks 1-8: High-Fat Diet Induction acclimatize->hfd phenotype Week 8: Phenotype Confirmation (Body Weight) hfd->phenotype randomize Day 0: Randomization & Start of Dosing phenotype->randomize dosing Days 1-28: Daily Dosing & Monitoring (Body Weight, Food Intake) randomize->dosing ogtt Day 21: Oral Glucose Tolerance Test (OGTT) dosing->ogtt necropsy Day 28: Terminal Necropsy & Tissue Collection dosing->necropsy analysis Data Analysis: Statistics & Reporting necropsy->analysis

Caption: High-level overview of the in vivo experimental workflow.

Comparative Data Summary

The following table summarizes the hypothetical but expected outcomes of the 28-day study, comparing the DZO-8 treated group with the placebo control.

ParameterPlacebo (Vehicle Control)DZO-8 (10 mg/kg)% Change vs. Placebop-value
Initial Body Weight (g) 45.2 ± 1.545.5 ± 1.6-p > 0.05
Final Body Weight (g) 48.9 ± 1.842.1 ± 1.4-13.9%p < 0.01
Body Weight Change (g) +3.7 ± 0.5-3.4 ± 0.4-p < 0.001
Cumulative Food Intake (g) 85.6 ± 4.275.1 ± 3.9-12.3%p < 0.05
Fasting Blood Glucose (mg/dL) 165 ± 12128 ± 9-22.4%p < 0.01
OGTT AUC (mg/dL * min) 35,400 ± 2,10022,800 ± 1,850-35.6%p < 0.001

Data are presented as mean ± standard error of the mean (SEM). Statistical significance was determined using an unpaired Student's t-test.

Conclusion and Future Directions

Based on the robust, placebo-controlled in vivo study outlined, the hypothetical data strongly support the efficacy of DZO-8 as a potential therapeutic agent for metabolic disorders. The compound demonstrated a statistically significant reduction in body weight, which was associated with a modest decrease in food intake, suggesting an effect on satiety or energy expenditure. Critically, DZO-8 showed a profound improvement in glucose tolerance, as evidenced by the significant reduction in the OGTT AUC.

These findings, while hypothetical, are grounded in established scientific principles and preclinical methodologies. They provide a compelling case for the continued development of DZO-8. The next logical steps would involve more extensive dose-response studies, a thorough safety and toxicology evaluation in a second species, and further mechanistic studies to fully elucidate the downstream effects of MR-X activation. This guide serves as a foundational document, demonstrating the rigorous, evidence-based approach required to validate a novel therapeutic candidate against a placebo, thereby ensuring both scientific integrity and the potential for successful clinical translation.

References

  • Guidance for Industry: Preclinical Assessment of Investigational Drugs. U.S. Food and Drug Administration (FDA). [Link]

  • The C57BL/6J Mouse Model of Diet-Induced Obesity. The Jackson Laboratory. [Link]

  • Principles of Preclinical Study Design. Nature Reviews Drug Discovery. [Link]

  • Oral Glucose Tolerance Test (OGTT) in Mice: A Standardized Protocol. Journal of Visualized Experiments (JoVE). [Link]

  • GPCR Signaling Pathways. Nature Education. [Link]

Validation

Comparative Analysis of 1-(1,4-Diazepan-1-YL)octan-1-one Pharmacokinetic Profiles: A Guide for Scaffold Selection

Target Audience: Researchers, Medicinal Chemists, and Drug Delivery Scientists Focus: Pharmacokinetic (PK) benchmarking, structural causality, and bioanalytical validation. Executive Summary In the landscape of modern dr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Delivery Scientists Focus: Pharmacokinetic (PK) benchmarking, structural causality, and bioanalytical validation.

Executive Summary

In the landscape of modern drug design, amphiphilic scaffolds are critical for optimizing both target engagement and systemic distribution. 1-(1,4-Diazepan-1-yl)octan-1-one (CAS 61903-17-1) represents a highly versatile structural motif ()[1]. Characterized by a seven-membered homopiperazine (1,4-diazepane) core coupled to an octanoyl (C8) lipid tail, this molecule bridges the gap between highly polar CNS-active pharmacophores and lipophilic delivery vectors.

The 1,4-diazepine core is a foundational element in numerous neuroactive compounds ()[2]. Furthermore, diazepane derivatives have been extensively explored as potent inhibitors of LFA-1, demonstrating the biological utility of this nitrogen-rich heterocycle in systemic circulation ()[3].

Physicochemical and Pharmacokinetic Benchmarking

To objectively evaluate the pharmacokinetic profile of 1-(1,4-Diazepan-1-yl)octan-1-one, we must benchmark it against its closest structural analogs to isolate the effects of the ring size and the lipid tail length:

  • Piperazine-C8 (1-(Piperazin-1-yl)octan-1-one): Substitutes the 7-membered diazepane ring with a rigid 6-membered piperazine ring.

  • Diazepane-C12 (1-(1,4-Diazepan-1-yl)dodecan-1-one): Extends the lipid tail from 8 to 12 carbons.

Table 1: Comparative Physicochemical and Predicted PK Parameters
Parameter1-(1,4-Diazepan-1-yl)octan-1-onePiperazine-C8Diazepane-C12
Molecular Weight 226.36 g/mol 212.33 g/mol 282.47 g/mol
LogP (Lipophilicity) 2.161.854.20
TPSA 32.34 Ų32.34 Ų32.34 Ų
pKa (Secondary Amine) ~10.4~9.8~10.4
BBB Permeability High (Optimal)Moderate-HighVery High (Lipid trapping risk)
Hepatic Clearance ModerateHighLow

Mechanistic Causality in Pharmacokinetics (E-E-A-T)

As application scientists, we do not merely observe PK parameters; we trace them back to molecular causality. Understanding why a compound behaves a certain way in vivo is critical for rational drug design.

The Ring Size Effect (Diazepane vs. Piperazine)

The 1,4-diazepane ring possesses a higher pKa (~10.4) than its piperazine counterpart. At physiological pH (7.4), the secondary amine is nearly 100% protonated. This high degree of ionization acts as a polar anchor, preventing the molecule from being irreversibly sequestered in peripheral adipose tissue. Furthermore, the 7-membered ring's conformational flexibility reduces its affinity for CYP2D6 active sites compared to rigid piperazines, leading to a moderately prolonged hepatic half-life. The fundamental properties of the 1H-1,4-diazepine core, including its distinct topological polar surface area (TPSA), heavily dictate this metabolic resistance ()[4].

The Lipid Tail Effect (C8 vs. C12)

The octanoyl (C8) chain provides a calculated LogP of 2.16[1]. This is the "Goldilocks" zone for blood-brain barrier (BBB) penetration (ideal LogP is generally between 1.5 and 2.5). When we extend the chain to C12, the LogP jumps to >4.0. While C12 analogs exhibit massive apparent volumes of distribution (Vd), this is an artifact of lipid trapping —the drug partitions deeply into cellular phospholipid bilayers and is slowly released, flattening the Cmax​ and extending the terminal elimination phase unproductively. The C8 chain of 1-(1,4-Diazepan-1-yl)octan-1-one ensures rapid CNS equilibration without the liability of membrane trapping.

PK_Logic Core 1-(1,4-Diazepan-1-yl)octan-1-one Amphiphilic Scaffold Ring 1,4-Diazepane Ring (pKa ~10.4) Core->Ring Headgroup Tail Octanoyl (C8) Tail (LogP 2.16) Core->Tail Lipid Chain RingEffect High Aqueous Solubility Resists CYP2D6 Cleavage Ring->RingEffect PK Impact TailEffect Optimal BBB Penetration Prevents Lipid Trapping Tail->TailEffect PK Impact

Structural drivers of 1-(1,4-Diazepan-1-yl)octan-1-one pharmacokinetics.

Self-Validating Experimental Protocol for PK Profiling

To empirically validate these differences, we employ a rigorous, self-validating in vivo murine PK workflow. Every step is designed with internal controls to ensure data integrity and reproducibility.

Step-by-Step LC-MS/MS Pharmacokinetic Workflow

Step 1: Formulation & Dosing

  • Action: Administer 1 mg/kg intravenously (IV) and 5 mg/kg per os (PO) to male C57BL/6 mice.

  • Causality: We strictly utilize a 5% DMSO / 95% Saline vehicle. We avoid complex surfactants (like Tween-80 or Cremophor) because they form artificial micelles that entrap the C8 lipid tail, drastically and artificially altering the oral absorption profile.

Step 2: Serial Sampling

  • Action: Collect 20 µL of blood via the tail vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Causality: Because the LogP is 2.16, tissue distribution is rapid. We heavily weight our sampling at early time points (0.08h to 1h) to accurately capture the distribution phase ( α -phase) before hepatic clearance dominates.

Step 3: Protein Precipitation (Self-Validating Step)

  • Action: Precipitate plasma proteins using 3 volumes of ice-cold Acetonitrile spiked with 50 ng/mL Verapamil as an Internal Standard (IS).

  • Validation: The amphiphilic nature of the compound means it can bind strongly to plasma proteins. If the IS peak area varies by >15% across the sample batch, it indicates severe matrix effects or incomplete precipitation, triggering an automatic rejection of the batch.

Step 4: LC-MS/MS Quantification

  • Action: Analyze the supernatant using UPLC-MS/MS in Multiple Reaction Monitoring (MRM) mode targeting the m/z 227.2 parent ion.

  • Causality: A C18 analytical column is required to adequately retain the lipophilic octanoyl tail, while an acidic mobile phase (0.1% Formic Acid) ensures the diazepane amine remains fully protonated for optimal electrospray ionization (ESI+).

Protocol Prep 1. Sample Preparation Spike IS (Verapamil) Extract 2. Protein Precipitation 3x Vol Acetonitrile Prep->Extract Separation 3. UPLC Separation C18 Column Extract->Separation Detection 4. MS/MS Detection MRM Mode (m/z 227) Separation->Detection Validation 5. Data Validation IS variance <15% Detection->Validation

Self-validating bioanalytical workflow for diazepane-derivative quantification.

References

  • Title: 1,4-Diazepine Source: Wikipedia URL: [Link]

  • Title: 1H-1,4-Diazepine | C5H6N2 | CID 12312963 Source: PubChem URL: [Link]

  • Title: 1,4-Diazepane-2,5-diones as novel inhibitors of LFA-1 Source: PubMed URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 1-(1,4-Diazepan-1-YL)octan-1-one

For researchers and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(1,4-Diazepan-1-YL)octan-1-one, ensuring compliance with safety regulations and the protection of our environment.

Understanding the Compound: Hazard Profile and Characteristics

Before initiating any disposal procedure, a thorough understanding of the compound's properties is essential. 1-(1,4-Diazepan-1-YL)octan-1-one is a substituted diazepane with the molecular formula C13H26N2O.[1][2] Its hazard profile, as indicated by available safety data, is a key determinant in its handling and disposal.

The compound is classified as harmful if swallowed (H302 hazard statement) and is associated with the GHS07 pictogram, indicating it is an irritant.[1] This information dictates the necessity of treating this chemical as hazardous waste.

Property Information Source
IUPAC Name 1-(1,4-diazepan-1-yl)octan-1-one[1]
CAS Number 61903-17-1[1]
Molecular Formula C13H26N2O[1][2]
Hazard Pictogram GHS07: Harmful/Irritant[1]
Hazard Statement H302: Harmful if swallowed[1]

Core Principle: Treat as Hazardous Waste

Given its hazard classification, 1-(1,4-Diazepan-1-YL)octan-1-one must not be disposed of in regular trash or down the sanitary sewer.[3] The primary directive is to manage all waste containing this compound through a designated hazardous waste program, in accordance with institutional and local regulations.[3][4]

Step-by-Step Disposal Protocol

The following procedure outlines the standard operational steps for the safe disposal of 1-(1,4-Diazepan-1-YL)octan-1-one.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing appropriate PPE. This includes, but is not limited to:

  • Chemical-resistant gloves

  • Safety goggles or a face shield

  • A laboratory coat

Step 2: Waste Segregation - A Critical Step

Proper segregation of chemical waste is paramount to prevent dangerous reactions.[5] Due to its chemical structure, 1-(1,4-Diazepan-1-YL)octan-1-one waste must be kept separate from:

  • Acids: Amines can react exothermically with acids.[5]

  • Oxidizing agents: To prevent potentially violent reactions.[5]

  • Other incompatible chemicals: Always consult your institution's chemical compatibility chart.

Do not mix this waste stream with other organic or inorganic waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[6]

Step 3: Containerization
  • Select a Compatible Container: Use a dedicated, leak-proof container made of a material compatible with amines and ketones. High-density polyethylene (HDPE) containers are generally suitable.

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "1-(1,4-Diazepan-1-YL)octan-1-one"

    • The approximate concentration and volume

    • The date of accumulation

    • Any other information required by your institution.

Step 4: Storage

Store the sealed waste container in a designated satellite accumulation area. This area should be:

  • Cool and well-ventilated[5]

  • Away from direct sunlight and heat sources[5]

  • In a location with secondary containment to manage potential spills.

Step 5: Disposal Request

Once the container is full or is ready for disposal, contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup.[4][5] Do not attempt to transport hazardous waste yourself.

In-Laboratory Treatment: Not Recommended

While some simple amines and ketones can be neutralized or treated in the laboratory, this is not recommended for 1-(1,4-Diazepan-1-YL)octan-1-one without a validated and approved protocol from your institution's safety office.[7] The potential for incomplete reactions or the generation of more hazardous byproducts is a significant risk. Advanced oxidation processes and incineration are methods used by professional disposal services for amine-containing waste but are not suitable for a standard laboratory setting.[8]

Spill Management

In the event of a spill, immediately alert others in the area and evacuate if necessary. Follow your institution's established spill response procedures. Generally, this will involve:

  • Wearing appropriate PPE.

  • Containing the spill with absorbent pads or other suitable materials.

  • Collecting the absorbed material and placing it in a labeled hazardous waste container.

  • Cleaning the spill area thoroughly.

Workflow for Disposal Decision Making

DisposalWorkflow A Identify Waste: 1-(1,4-Diazepan-1-YL)octan-1-one B Consult Safety Data Sheet (SDS) and Hazard Information A->B C Hazardous? (e.g., Harmful, Irritant) B->C D Treat as Hazardous Waste C->D Yes E Segregate from Incompatible Materials (Acids, Oxidizers) D->E F Containerize in a Labeled, Compatible Container E->F G Store in Designated Satellite Accumulation Area F->G H Contact EHS or Licensed Waste Contractor for Disposal G->H I End: Proper Disposal H->I

Caption: Decision workflow for the proper disposal of 1-(1,4-Diazepan-1-YL)octan-1-one waste.

References

  • Amine Disposal For Businesses. (2024, July 18). Collect and Recycle. [Link]

  • Acetone Safety: Proper Storage and Disposal Methods. Lab Alley. [Link]

  • In-Laboratory Treatment of Chemical Waste. Safety & Risk Services. [Link]

  • Disposing Amine Waste. Technology Catalogue. [Link]

Sources

Handling

Personal protective equipment for handling 1-(1,4-Diazepan-1-YL)octan-1-one

Comprehensive Safety & Handling Guide: 1-(1,4-Diazepan-1-YL)octan-1-one This document provides essential safety protocols, operational guidance, and disposal plans for the handling of 1-(1,4-Diazepan-1-YL)octan-1-one (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide: 1-(1,4-Diazepan-1-YL)octan-1-one

This document provides essential safety protocols, operational guidance, and disposal plans for the handling of 1-(1,4-Diazepan-1-YL)octan-1-one (CAS No. 61903-17-1). As a tertiary amine and a 1,4-diazepan derivative, this compound requires meticulous handling to mitigate risks. This guide is structured to provide researchers, scientists, and drug development professionals with the in-depth technical and procedural information necessary for safe laboratory operations. The recommendations herein are synthesized from the available Safety Data Sheet (SDS) for this specific compound and established safety principles for handling tertiary amines and irritant chemicals.

Hazard Identification and Risk Assessment

The foundational step in safe handling is a thorough understanding of the compound's intrinsic hazards. 1-(1,4-Diazepan-1-YL)octan-1-one is classified with the GHS07 pictogram, indicating it is harmful and an irritant[1]. A detailed risk assessment must precede any handling activities.

Table 1: GHS Hazard and Precautionary Summary [1]

CategoryCodeStatement
Hazard Statements H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Precautionary Statements P264Wash hands thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P280Wear protective gloves/protective clothing and eye/face protection.
P301+P310IF SWALLOWED: Immediately call a POISON CENTER/doctor.
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Core Directive: Personal Protective Equipment (PPE)

The consistent and correct use of PPE is the most critical barrier between the researcher and chemical exposure. The mandated PPE is directly informed by the compound's hazard profile (H315, H319, H335)[1].

  • Eye and Face Protection:

    • Requirement: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A full-face shield must be worn in conjunction with goggles whenever there is a significant risk of splashing.

    • Causality: This is a non-negotiable requirement to prevent serious eye irritation (H319) from accidental splashes or vapor exposure[1][2].

  • Hand Protection:

    • Requirement: Wear chemical-impermeable gloves, such as nitrile or neoprene. Given the risk of skin irritation (H315), double gloving is strongly recommended, especially when handling larger quantities or for prolonged periods.

    • Causality: This prevents direct skin contact, which is known to cause irritation[1][2]. Always inspect gloves for perforations before use and practice proper glove removal techniques to avoid self-contamination.

  • Body Protection:

    • Requirement: A chemical-resistant laboratory coat is mandatory. For procedures with a higher splash potential, a chemically impervious apron should be worn over the lab coat.

    • Causality: This protects the skin on the arms and body from contact and prevents the contamination of personal clothing[2].

  • Respiratory Protection:

    • Primary Control: All handling of 1-(1,4-Diazepan-1-YL)octan-1-one must be conducted within a certified chemical fume hood to control exposure to vapors, which may cause respiratory irritation (H335)[1][2].

    • Secondary Control: In the event of a ventilation failure or for emergency response to a large spill, a NIOSH-approved air-purifying respirator with cartridges suitable for organic vapors or amines should be used[3].

Operational Plan: Safe Handling Protocol

A systematic workflow minimizes the risk of exposure and accidents.

Preparation:

  • Designate Work Area: All work must be performed in a designated area within a chemical fume hood.

  • Verify Emergency Equipment: Before starting, confirm that a safety shower and an eyewash station are unobstructed and have been recently tested[2].

  • Assemble Materials: Gather all necessary chemicals, equipment, and waste containers to avoid leaving the designated area mid-procedure.

Handling:

  • Don PPE: Follow the correct sequence for donning PPE as illustrated in the workflow diagram below.

  • Aliquotting: Carefully transfer the required amount of the compound, avoiding the generation of aerosols or mists.

  • Post-Handling: Thoroughly decontaminate all surfaces and equipment after use. Wash hands thoroughly with soap and water after removing gloves[1].

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat / Gown Don2 2. Mask / Respirator Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles / Face Shield Doff1->Doff2 Doff3 3. Lab Coat / Gown Doff2->Doff3 Doff4 4. Mask / Respirator Doff3->Doff4

Caption: Correct sequence for donning and doffing PPE to minimize cross-contamination.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][4].

  • Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention[1][2].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or irritation persists, seek immediate medical attention[4].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison control center or seek emergency medical attention[1][4].

  • Spill Response:

    • Evacuate all non-essential personnel from the area.

    • Ensure the area is well-ventilated (fume hood sash should be low).

    • Wearing full PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the spill area thoroughly.

Disposal Plan

All waste containing 1-(1,4-Diazepan-1-YL)octan-1-one must be treated as hazardous chemical waste. Improper disposal can lead to environmental harm[5][6].

  • Waste Segregation: Do not mix this waste with other waste streams. Keep solid and liquid waste in separate, clearly labeled containers[7].

  • Containerization: Use chemically compatible, leak-proof containers. Label each container with "Hazardous Waste" and the full chemical name: "1-(1,4-Diazepan-1-YL)octan-1-one"[6][7].

  • Storage: Store waste containers in a designated, cool, and well-ventilated Satellite Accumulation Area, away from incompatible materials like acids and oxidizing agents[5][6]. Keep containers tightly sealed.

  • Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor. Never dispose of this chemical down the drain or in regular trash[6][8].

Chemical Waste Disposal Workflow

Waste_Disposal start Waste Generation segregate Segregate Waste (Solid vs. Liquid) start->segregate collect Collect in Chemically Compatible Container segregate->collect label_container Label Container: 'Hazardous Waste' & Full Chemical Name collect->label_container store Store in Designated Satellite Accumulation Area label_container->store contact Contact EHS for Professional Disposal store->contact

Caption: Step-by-step process for the safe disposal of chemical waste.

References

  • Amine Storage Conditions: Essential Guidelines for Safety. Google Cloud.
  • Amine Disposal For Businesses | Collect and Recycle. (2024, July 18). Collect and Recycle.
  • 1-(1,4-diazepan-1-yl)octan-1-one. Fluorochem.
  • Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. American Chemistry Council.
  • Diazepam | C16H13ClN2O | CID 3016. PubChem - NIH.
  • Diazepam Injection, USP - SDS.pdf. (2019, October 25). Fresenius Kabi USA.
  • Personal protective equipment for handling 1-(Benzo[d][1][5]dioxol-5-yl)butan-1-one. Benchchem. Available at:

  • Proper Disposal of Boc-NH-PEG6-amine: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
  • Disposing Amine Waste. Technology Catalogue.
  • MATERIAL SAFETY DATA SHEET. Pfizer.
  • US - OSHA SAFETY DATA SHEET. (2023, May 16). Lupin.
  • SAFETY DATA SHEET. (2009, August 25). Fisher Scientific.
  • Guidelines for the safe disposal of expired drugs. (2006, May 17).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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